S-Inosylhomocysteine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
22365-14-6 |
|---|---|
Molecular Formula |
C14H19N5O6S |
Molecular Weight |
385.40 g/mol |
IUPAC Name |
2-amino-4-[[(2S,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C14H19N5O6S/c15-6(14(23)24)1-2-26-3-7-9(20)10(21)13(25-7)19-5-18-8-11(19)16-4-17-12(8)22/h4-7,9-10,13,20-21H,1-3,15H2,(H,23,24)(H,16,17,22)/t6?,7-,9-,10-,13-/m1/s1 |
InChI Key |
VNPWVMVYUSNFAW-ZRURSIFKSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CSCCC(C(=O)O)N)O)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CSCCC(C(=O)O)N)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Biochemical Crossroads of S-Adenosylhomocysteine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biochemical pathway of S-Adenosylhomocysteine (SAH), a critical intermediate in cellular methylation reactions. This document details the synthesis, catabolism, and regulatory functions of SAH, offering insights for researchers in metabolic diseases, epigenetics, and drug development.
Introduction to S-Adenosylhomocysteine (SAH)
S-Adenosylhomocysteine (SAH) is a pivotal metabolic intermediate that serves as the by-product of all S-adenosylmethionine (SAM)-dependent methylation reactions.[1][2] SAM, often referred to as the universal methyl donor, transfers its methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins, and lipids.[3][4] Upon donation of its methyl group, SAM is converted to SAH.[1] The intracellular concentration of SAH is tightly regulated, as its accumulation leads to potent feedback inhibition of methyltransferases, thereby impacting numerous cellular processes.[2][5] The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity.[6]
The Core Biochemical Pathway of SAH
The metabolism of SAH is intrinsically linked to the methionine cycle and the broader one-carbon metabolism network. The pathway can be dissected into two key stages: its formation from SAM and its subsequent hydrolysis.
Formation of SAH: The Consequence of Methylation
The synthesis of SAH is a direct result of transmethylation reactions. A methyltransferase enzyme catalyzes the transfer of a methyl group from SAM to a substrate, yielding a methylated substrate and SAH.
S-Adenosylmethionine (SAM) + Acceptor Substrate → S-Adenosylhomocysteine (SAH) + Methylated Acceptor Substrate
This reaction is fundamental to a multitude of cellular functions, from epigenetic regulation of gene expression to the synthesis of neurotransmitters and phospholipids.[4]
Hydrolysis of SAH: A Reversible but Critical Step
SAH is hydrolyzed in a reversible reaction catalyzed by the enzyme S-adenosylhomocysteine hydrolase (SAHH) , also known as adenosylhomocysteinase.[7] This enzyme breaks down SAH into adenosine and L-homocysteine.[7][8]
S-Adenosylhomocysteine (SAH) + H₂O ⇌ Adenosine + L-Homocysteine
While the equilibrium of this reaction favors the synthesis of SAH, the rapid removal of the products, adenosine and homocysteine, drives the reaction in the direction of hydrolysis under physiological conditions.[5] Homocysteine can then be either remethylated to methionine or enter the transsulfuration pathway for the synthesis of cysteine and glutathione.[1][9]
Quantitative Data on SAH Metabolism
The following tables summarize key quantitative data related to the enzymes and metabolites in the SAH pathway.
Table 1: Kinetic Parameters of S-Adenosylhomocysteine Hydrolase (SAHH)
| Organism/Tissue | Direction of Reaction | K_m_ (μM) | V_max_ (μM/min) | Optimal pH | Optimal Temperature (°C) | Reference(s) |
| Human | Hydrolysis | 21.8 | 22.9 | 6.5 | 41 | [10] |
| Guinea-pig Heart | Synthesis | 2.9 | - | - | - | [11] |
| Guinea-pig Heart | Hydrolysis | 0.39 | - | - | - | [11] |
Table 2: Cellular and Plasma Concentrations of SAM and SAH
| Sample Type | Condition | SAM Concentration (nmol/L) | SAH Concentration (nmol/L) | SAM/SAH Ratio | Reference(s) |
| Human Plasma | Healthy Adults | 120 ± 36 | 21.5 ± 6.5 | ~5.6 | [12] |
| Human Plasma | Healthy Adult Women | 156 | 20 | 8.5 | [13][14] |
| Human Plasma | Women with high homocysteine | Unchanged | Increased (twofold) | Decreased (by half) | [14] |
| Human EDTA Plasma | Healthy Controls | ~80-120 | ~15-25 | ~4-6 | [15] |
| Human EDTA Plasma | Kidney Transplant Patients (pre-rejection) | Significantly elevated | Significantly elevated | - | [15] |
| Prostatic Adenocarcinoma Cells | LNCaP | ~6 times higher than PC-3 | ~1.5 times higher than PC-3 | 1.2 | [16] |
| Prostatic Adenocarcinoma Cells | PC-3 | - | - | 0.4 | [16] |
Experimental Protocols
S-Adenosylhomocysteine Hydrolase (SAHH) Activity Assay
This protocol describes a continuous spectrophotometric assay for measuring the hydrolytic activity of SAHH by quantifying the production of homocysteine.
Principle: The assay measures the forward (hydrolytic) reaction of SAHH. The product, homocysteine, contains a free thiol group that reacts with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) to produce 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. To prevent the reverse reaction, adenosine deaminase is added to convert the other product, adenosine, to inosine.[8][17][18]
Materials:
-
SAHH enzyme preparation
-
S-Adenosylhomocysteine (SAH) substrate solution
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.2, containing 1 mM EDTA and 1 mM NAD⁺[8]
-
Adenosine deaminase (e.g., from Roche Applied Science)[8]
-
Ellman's Reagent (DTNB) solution (10 mM in assay buffer)
-
Spectrophotometer capable of reading at 412 nm with temperature control
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
Incubate the mixture at 37°C for a few minutes to allow for temperature equilibration.
-
Initiate the reaction by adding varying concentrations of the SAH substrate (e.g., 15.6–1000 μM).[8]
-
Immediately mix the contents of the cuvette and start monitoring the increase in absorbance at 412 nm continuously for a set period (e.g., 5-10 minutes).
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹).[8]
-
Determine the kinetic parameters (K_m_ and V_max_) by plotting the initial rates against the substrate concentrations and fitting the data to the Michaelis-Menten equation.[10]
Quantification of SAH and SAM by LC-MS/MS
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of SAH and SAM in biological samples such as plasma.[5][15][19]
Principle: This method utilizes stable isotope-labeled internal standards for accurate quantification. The analytes are separated by high-performance liquid chromatography (HPLC) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Materials:
-
Biological sample (e.g., EDTA plasma)
-
SAM and SAH analytical standards
-
Stable isotope-labeled internal standards (e.g., ²H₃-SAM and ²H₄-SAH)
-
Trichloroacetic acid (TCA) for protein precipitation
-
HPLC system coupled to a tandem mass spectrometer (e.g., QTRAP)
-
C8 reverse-phase HPLC column (e.g., Sunfire C8)[12]
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a small volume of plasma (e.g., 20 µL), add a solution containing the stable isotope-labeled internal standards.[19]
-
Precipitate proteins by adding a cold solution of TCA.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant containing SAM and SAH to a new tube for analysis.[14]
-
-
LC-MS/MS Analysis:
-
Inject a small volume of the prepared sample (e.g., 3-5 µL) onto the HPLC system.[12][19]
-
Separate SAM and SAH using a C8 reverse-phase column with an isocratic or gradient elution using a mobile phase containing, for example, 0.1% formic acid in a methanol/water mixture.[12]
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode.
-
Monitor the specific precursor-to-product ion transitions for SAM, SAH, and their respective internal standards. For example:
-
-
Data Analysis:
-
Generate a standard curve by analyzing known concentrations of SAM and SAH standards with the internal standards.
-
Quantify the concentrations of SAM and SAH in the samples by comparing the peak area ratios of the endogenous analytes to their corresponding internal standards against the standard curve.
-
Visualizing the Biochemical Landscape of SAH
The Central Role of SAH in One-Carbon Metabolism
Caption: The central role of S-Adenosylhomocysteine (SAH) in the Methionine Cycle.
Experimental Workflow for Studying SAH Metabolism
Caption: A typical experimental workflow for investigating SAH metabolism.
Regulation of SAH Metabolism and Pathophysiological Implications
The cellular concentration of SAH is meticulously controlled. Post-translational modifications of SAHH, such as acetylation of lysine residues, can negatively impact its catalytic activity, suggesting a mechanism for regulating cellular methylation potential.[8]
Dysregulation of SAH metabolism has profound pathophysiological consequences. Genetic deficiencies in SAHH lead to a rare but severe metabolic disorder characterized by a massive accumulation of SAH and SAM, myopathy, liver dysfunction, and developmental delay.[20][21][22][23] The accumulation of SAH in these patients results in widespread inhibition of methyltransferases, leading to downstream effects such as altered DNA methylation and impaired synthesis of essential molecules.[23] Furthermore, elevated SAH levels have been implicated in endothelial dysfunction and are associated with an increased risk of cardiovascular disease, potentially through epigenetic upregulation of oxidative stress pathways.[24]
Conclusion
S-Adenosylhomocysteine stands at a critical juncture of cellular metabolism, intricately linking methylation reactions with the methionine and folate cycles. Its role as a potent feedback inhibitor of methyltransferases underscores the importance of maintaining its homeostasis. Understanding the biochemical pathway of SAH, its regulation, and the consequences of its dysregulation is paramount for researchers and clinicians working in diverse fields, from inborn errors of metabolism to complex diseases like cancer and cardiovascular disorders. The methodologies and data presented in this guide provide a solid foundation for further investigation into the multifaceted roles of this crucial metabolite.
References
- 1. Metabolic regulatory properties of S-adenosylmethionine and S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ovid.com [ovid.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. Intracellular S-adenosylhomocysteine concentrations predict global DNA hypomethylation in tissues of methyl-deficient cystathionine beta-synthase heterozygous mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosylhomocysteinase - Wikipedia [en.wikipedia.org]
- 8. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serine, glycine and the one-carbon cycle: cancer metabolism in full circle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mendelnet.cz [mendelnet.cz]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Orphanet: S-adenosylhomocysteine hydrolase deficiency [orpha.net]
- 22. S-Adenosylhomocysteine hydrolase deficiency: A second patient, the younger brother of the index patient, and outcomes during therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. ahajournals.org [ahajournals.org]
The Cornerstone of Methylation: A Technical Guide to the Discovery and Synthesis of S-Adenosylhomocysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosylhomocysteine (SAH) is a pivotal molecule in cellular metabolism, primarily recognized as the byproduct of all S-Adenosylmethionine (SAM)-dependent methylation reactions. These reactions are fundamental to a vast array of biological processes, including DNA and protein methylation, which have profound implications for epigenetics and cellular regulation. Consequently, the study of SAH and its synthesizing pathways is of paramount importance in various fields of biological research and drug development. This technical guide provides an in-depth exploration of the discovery and synthesis of SAH, offering detailed experimental protocols, quantitative data, and visual representations of key biological and chemical processes.
Discovery of S-Adenosylhomocysteine: A Historical Perspective
The journey to understanding S-Adenosylhomocysteine (SAH) began with the groundbreaking work of Giulio Cantoni in 1952, who first discovered its precursor, S-Adenosylmethionine (SAM).[1][2][3][4][5] Cantoni identified SAM as the primary methyl group donor in biological systems, a molecule aptly termed "active methionine."[3] This seminal discovery paved the way for the subsequent identification of SAH as the invariable product of SAM-dependent methylation reactions. In these enzymatic processes, the methyl group from SAM is transferred to a substrate, resulting in the formation of methylated substrate and SAH.[6][7]
The logical progression from the discovery of SAM to the identification of SAH can be visualized as follows:
Figure 1: Logical relationship in the discovery of SAH.
Synthesis of S-Adenosylhomocysteine
The ability to synthesize SAH both chemically and enzymatically has been crucial for studying its role in biological systems and for its use in various biochemical assays.
Chemical Synthesis
The first chemical synthesis of SAH was reported by J. Baddiley and G. A. Jamieson in 1955.[8][9] Their method laid the groundwork for future chemical syntheses of SAH and its analogs.
Experimental Protocol: Synthesis of S-(5′-deoxyadenosine-5′)-homocysteine
This protocol is an interpretation of the original 1955 publication.
-
Preparation of 2′:3′-O-Isopropylidene-5′-O-p-tolylsulphonyladenosine:
-
Adenosine is treated with acetone and p-toluenesulphonyl chloride in pyridine.
-
The reaction mixture is allowed to stand at room temperature for 24 hours.
-
The product is precipitated by pouring the mixture into ice-water.
-
The precipitate is collected, washed with water, and dried.
-
-
Preparation of the Sodium Salt of L-Homocysteine:
-
L-Homocysteine thiolactone hydrochloride is dissolved in water.
-
The solution is neutralized with sodium hydroxide.
-
The sodium salt of L-homocysteine is used immediately in the next step.
-
-
Condensation Reaction:
-
The prepared 2′:3′-O-Isopropylidene-5′-O-p-tolylsulphonyladenosine is dissolved in a suitable solvent (e.g., ethanol).
-
The freshly prepared sodium salt of L-homocysteine is added to the solution.
-
The mixture is refluxed for several hours.
-
-
Hydrolysis and Purification:
-
The solvent is removed under reduced pressure.
-
The residue is treated with dilute acid to hydrolyze the isopropylidene group.
-
The resulting SAH is purified by ion-exchange chromatography.
-
A common and efficient method for the chemical synthesis of SAH involves the demethylation of SAM.[10] This process can be achieved with high yields.[10]
Experimental Protocol: Demethylation of SAM
This protocol is based on a patented method.[10]
-
Reaction Setup:
-
An S-adenosylmethionine salt (e.g., formate, acetate, chloride) is dissolved in a polar organic solvent (e.g., methanol, formic acid).
-
An alkali metal or alkaline earth metal halide or pseudohalide (e.g., sodium iodide) is added in at least an equimolar amount, preferably in excess.[10]
-
-
Reaction Conditions:
-
The reaction mixture is incubated at a temperature between 10°C and 100°C.[10] When using an iodide salt, a temperature range of 45-55°C is preferable to facilitate the removal of the methyl iodide byproduct.[10]
-
The reaction is allowed to proceed for approximately 24 hours for complete conversion.[10]
-
-
Purification:
-
The reaction mixture is neutralized to pH 5.
-
The solution is concentrated and then diluted with water.
-
SAH is adsorbed onto an activated carbon column.
-
The column is washed with water.
-
SAH is eluted with an alkaline solution of water and alcohol (e.g., acetone:water:concentrated ammonia = 50:50:1).[10]
-
The eluate containing SAH is concentrated.
-
Crystallization of SAH is induced by cooling to 4°C.[10]
-
The crystals are collected by filtration and can be recrystallized from hot distilled water.
-
Enzymatic Synthesis
Enzymatic synthesis offers a highly specific and efficient route to produce L-SAH, avoiding the formation of stereoisomers. A notable modern approach is a one-pot synthesis from racemic homocysteine thiolactone and adenosine.[11][12][13]
Experimental Protocol: One-Pot Enzymatic Synthesis of SAH
This protocol is based on a recently developed scalable method.[11][12][13]
-
Reaction Components:
-
Racemic homocysteine thiolactone
-
Adenosine
-
Recombinant α-amino-ε-caprolactam racemase
-
Recombinant bleomycin hydrolase
-
Recombinant SAH hydrolase (SAHH)
-
Phosphate buffer (pH 8.0)
-
-
Reaction Procedure:
-
The reaction is carried out in a single pot containing all the components.
-
The mixture is incubated at a controlled temperature (e.g., 25°C).
-
The reaction proceeds to completion, driven by the irreversible hydrolysis of the thiolactone and the thermodynamically favorable condensation of L-homocysteine with adenosine.[11][12][13]
-
-
Purification:
-
The synthesized SAH can be purified from the reaction mixture using standard chromatographic techniques, such as ion-exchange or reversed-phase chromatography.
-
The workflow for this enzymatic synthesis can be visualized as follows:
Figure 2: Workflow for the one-pot enzymatic synthesis of SAH.
Quantitative Data on SAH Synthesis
| Synthesis Method | Key Reagents | Reported Yield | Purity | Reference |
| Chemical Synthesis | ||||
| First Synthesis (1955) | 2′:3′-O-Isopropylidene-5′-O-p-tolylsulphonyladenosine, L-Homocysteine | Not explicitly stated | Not explicitly stated | Baddiley & Jamieson, 1955[8][9] |
| Demethylation of SAM | S-Adenosylmethionine salt, Alkali metal halide | 80% or more | High (crystallized product) | US Patent 3,642,772A[10] |
| Enzymatic Synthesis | ||||
| One-Pot Synthesis | Racemic homocysteine thiolactone, Adenosine, 3 enzymes | 78% (isolated yield) | High (NMR confirmed) | Wen et al., 2024[11][12][13] |
| SAHH-catalyzed | Adenosine, L-Homocysteine | Not explicitly stated | Not explicitly stated | De La Haba & Cantoni, 1959[14] |
Biological Role and Signaling Pathway Inhibition
SAH is a potent inhibitor of most SAM-dependent methyltransferases.[6] This product inhibition is a crucial feedback mechanism for regulating cellular methylation levels. An imbalance in the SAM/SAH ratio can have significant pathological consequences.
Inhibition of Catechol-O-Methyltransferase (COMT)
Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic inactivation of catecholamines, such as dopamine, epinephrine, and norepinephrine.[15] The methylation reaction catalyzed by COMT is inhibited by its product, SAH.
The signaling pathway and the inhibitory role of SAH can be depicted as follows:
Figure 3: Inhibition of COMT by SAH.
Conclusion
S-Adenosylhomocysteine, initially identified as a byproduct of SAM-dependent methylation, is now recognized as a critical regulator of these fundamental biological processes. The development of both chemical and enzymatic synthesis methods has been instrumental in advancing our understanding of its function. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals in the field, facilitating further investigation into the intricate roles of SAH in health and disease. The continued refinement of SAH synthesis and the exploration of its regulatory networks will undoubtedly open new avenues for therapeutic intervention.
References
- 1. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. onesearch.fitnyc.edu [onesearch.fitnyc.edu]
- 4. S-Adenosylmethionine: From the Discovery of Its Inhibition of Tumorigenesis to Its Use as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-Adenosylmethionine; a new intermediate formed enzymatically from L-methionine and adenosinetriphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of S-(5′-deoxyadenosine-5′)-homocysteine, a product from enzymic methylations involving “active methionine” - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of “active methionine” - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 10. US3642772A - Process for preparing s-adenosyl homocysteine - Google Patents [patents.google.com]
- 11. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic synthesis of S -adenosyl- l -homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03801K [pubs.rsc.org]
- 14. The enzymatic synthesis of S-adenosyl-L-homocysteine from adenosine and homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
The Critical Conversion: S-Adenosylhomocysteine as a Precursor to Homocysteine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
S-Adenosylhomocysteine (SAH) stands as a pivotal intermediate in cellular metabolism, primarily recognized as the immediate precursor to the pro-atherogenic amino acid, homocysteine. The enzymatic hydrolysis of SAH is a critical regulatory point in the methionine cycle, impacting cellular methylation potential and the biosynthesis of essential molecules. This guide provides a comprehensive technical overview of the conversion of SAH to homocysteine, the kinetics of the key enzyme involved, S-Adenosylhomocysteine hydrolase (SAHH), and detailed experimental protocols for its study. A thorough understanding of this pathway is paramount for research into cardiovascular disease, neurodegenerative disorders, and developmental biology, as well as for the development of novel therapeutic interventions.
Introduction: The Central Role of SAH in One-Carbon Metabolism
One-carbon metabolism comprises a series of interconnected pathways that are fundamental for cellular function, including the synthesis of nucleotides, amino acids, and the universal methyl donor, S-adenosylmethionine (SAM).[1][2][3] SAM is utilized by a vast array of methyltransferases to modify DNA, RNA, proteins, and lipids, playing a crucial role in epigenetic regulation and cellular signaling.[1][4]
Upon donation of its methyl group, SAM is converted to S-Adenosylhomocysteine (SAH).[1][5] SAH is a potent competitive inhibitor of most methyltransferases, and its accumulation can lead to global hypomethylation, a hallmark of various pathological states.[6][7][8] The cell mitigates this inhibitory effect through the rapid and reversible hydrolysis of SAH to homocysteine and adenosine, a reaction catalyzed by the enzyme S-Adenosylhomocysteine hydrolase (SAHH), also known as adenosylhomocysteinase.[9][10] This conversion is the sole source of endogenous homocysteine.
The Enzymatic Conversion of SAH to Homocysteine
The hydrolysis of SAH is a critical step in the methionine cycle, ensuring the regeneration of methionine and the continuation of cellular methylation reactions.[1]
2.1. S-Adenosylhomocysteine Hydrolase (SAHH): The Key Enzyme
S-Adenosylhomocysteine hydrolase (EC 3.3.1.1) is a ubiquitous and highly conserved enzyme that catalyzes the reversible breakdown of SAH.[9] The reaction equilibrium in vitro actually favors the synthesis of SAH from homocysteine and adenosine.[11] However, in vivo, the reaction proceeds in the hydrolytic direction due to the rapid removal of the products, homocysteine and adenosine, by subsequent metabolic pathways.[12]
The catalytic mechanism of SAHH is NAD+-dependent and involves the oxidation of the 3'-hydroxyl group of the ribose moiety of SAH, followed by the elimination of homocysteine.[9][13]
Quantitative Data
A compilation of key quantitative data is presented below to provide a comparative overview for researchers.
Table 1: Kinetic Parameters of S-Adenosylhomocysteine Hydrolase (SAHH)
| Enzyme Source | Substrate | Km (µM) | Vmax (µM/min) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) | Reference |
| Human | SAH | 21.8 | 22.9 | - | 6.5 | 41 | [14] |
| Rat Liver | SAH | - | - | - | - | - | [9] |
| Bradyrhizobium elkanii | SAH | 41 ± 5 | 25 ± 1 | - | - | - | [11] |
| Wild Type (mutagenesis study) | SAH | 10.3 | - | 5.47 x 10-2 (min-1) | - | - | [15] |
| Semisynthetic (unacetylated) | SAH | - | - | ~1.0 | - | - | [16] |
| Semisynthetic (acetylated at Lys401) | SAH | - | - | 0.34 | - | - | [16] |
| Semisynthetic (acetylated at Lys408) | SAH | - | - | 0.30 | - | - | [16] |
Table 2: Plasma and Intracellular Concentrations of SAH and Homocysteine
| Analyte | Sample Type | Condition | Concentration | Reference |
| SAH | Plasma | Healthy Adult Women | 20 nmol/L | |
| Homocysteine | Plasma | Healthy Adult Women | 7.3 µmol/L | [17] |
| SAH | Plasma | Patients with Vascular Disease | Significantly higher than controls | [7][18] |
| Homocysteine | Plasma | Patients with Vascular Disease | Significantly higher than controls | [7][18] |
| SAH | Plasma | Patients with SLE | Higher than controls (p<0.05) | [19] |
| Homocysteine | Plasma | Patients with SLE | Higher than controls (p<0.0001) | [19] |
| SAH | Erythrocytes | Chronic Renal Failure Patients | Significantly higher than controls | |
| SAH | Hepatocarcinoma Cell Lines (invading) | Higher levels correlated with invasion | r = 0.75, P = 0.008 | [6] |
| Homocysteine | Hepatocarcinoma Cell Lines | Not correlated with invasion | r = 0.24, P = 0.38 | [6] |
Signaling Pathways and Logical Relationships
The conversion of SAH to homocysteine is a central node in cellular metabolism, directly influencing methylation capacity and intersecting with pathways related to folate and vitamin B metabolism.
References
- 1. Overview of One-Carbon Metabolism - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. One Carbon Metabolism and S-Adenosylmethionine in Non-Alcoholic Fatty Liver Disease Pathogenesis and Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. One-Carbon Metabolism Supports S-Adenosylmethionine and Histone Methylation to Drive Inflammatory Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Increased Homocysteine and S-Adenosylhomocysteine Concentrations and DNA Hypomethylation in Vascular Disease - ProQuest [proquest.com]
- 8. S-Adenosyl-L-homocysteine - Wikipedia [en.wikipedia.org]
- 9. Adenosylhomocysteinase - Wikipedia [en.wikipedia.org]
- 10. Role of S-adenosylhomocysteine in cardiovascular disease and its potential epigenetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A coupled photometric assay for characterization of S-adenosyl-l-homocysteine hydrolases in the physiological hydrolytic direction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hyperhomocysteinemia and Cardiovascular Disease: Is the Adenosinergic System the Missing Link? [mdpi.com]
- 13. The mechanism of action of S-adenosylhomocysteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. lupus.bmj.com [lupus.bmj.com]
The Pivotal Role of S-Adenosylhomocysteine in the Methionine Cycle: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Adenosylhomocysteine (SAH) is a critical intermediate in the methionine cycle, a fundamental metabolic pathway essential for cellular function. Beyond its role as a precursor to homocysteine, SAH is a potent negative regulator of S-adenosylmethionine (SAM)-dependent methyltransferases. This technical guide provides an in-depth exploration of the multifaceted functions of SAH, detailing its biochemical significance, regulatory mechanisms, and implications in health and disease. The content presented herein is intended to serve as a comprehensive resource for professionals engaged in biomedical research and therapeutic development.
Introduction to the Methionine Cycle
The methionine cycle is a central metabolic pathway that governs the transfer of methyl groups, a process vital for the synthesis and modification of a vast array of biomolecules, including DNA, RNA, proteins, and lipids.[1][2][3] The cycle begins with the essential amino acid methionine, which is converted to S-adenosylmethionine (SAM), the universal methyl donor in biological systems.[1][2][4] Following the donation of its methyl group by a methyltransferase enzyme, SAM is converted to S-adenosylhomocysteine (SAH).[2][4] SAH is then hydrolyzed to homocysteine and adenosine by the enzyme SAH hydrolase (SAHH).[2][5] Homocysteine can either be remethylated back to methionine to continue the cycle or be directed into the transsulfuration pathway for the synthesis of cysteine and glutathione.[3][5]
S-Adenosylhomocysteine (SAH): The Core Intermediate
SAH occupies a central position in the methionine cycle, not merely as a metabolic byproduct but as a key regulatory molecule.[5] Its primary functions are twofold: serving as the immediate precursor to homocysteine and acting as a potent feedback inhibitor of SAM-dependent methyltransferases.[5][6][7]
Product of Methylation Reactions
Virtually all SAM-dependent methylation reactions yield SAH as a product.[2][7] This production is a direct consequence of the transfer of the methyl group from SAM to a substrate, a reaction catalyzed by a diverse family of methyltransferase enzymes.
A Potent Inhibitor of Methyltransferases
The accumulation of SAH within the cell acts as a powerful negative feedback mechanism, competitively inhibiting the activity of most SAM-dependent methyltransferases.[5][6][7] This inhibition is crucial for maintaining cellular homeostasis and preventing aberrant hypermethylation, which can have deleterious effects on gene expression and protein function.[5] The ratio of SAM to SAH is therefore a critical indicator of the cell's "methylation potential," with a high ratio favoring ongoing methylation and a low ratio indicating inhibition.[5]
Enzymatic Regulation of SAH Levels: SAH Hydrolase
The intracellular concentration of SAH is tightly controlled by the enzyme S-adenosylhomocysteine hydrolase (SAHH), also known as adenosylhomocysteinase.[5][8] SAHH catalyzes the reversible hydrolysis of SAH into homocysteine and adenosine.[8][9]
The Reversible Nature of the SAHH Reaction
The hydrolysis of SAH by SAHH is a reversible reaction.[10] However, under normal physiological conditions, the reaction proceeds in the direction of SAH hydrolysis due to the rapid removal of its products, homocysteine and adenosine, by downstream metabolic pathways.[10] Homocysteine is either remethylated to methionine or enters the transsulfuration pathway, while adenosine is typically phosphorylated to AMP by adenosine kinase or deaminated to inosine by adenosine deaminase.[10]
Mechanism of SAH Hydrolase
SAH hydrolase employs a catalytic mechanism that involves the oxidation of the 3'-hydroxyl group of the adenosine moiety of SAH by a tightly bound NAD+ cofactor.[9][11] This is followed by the elimination of L-homocysteine.[9] Subsequent hydration and reduction steps yield adenosine and regenerate the enzyme-bound NAD+.[9]
Quantitative Data
The following tables summarize key quantitative data related to the enzymes and metabolites of the methionine cycle, with a focus on SAH.
| Enzyme | Substrate(s) | Product(s) | Km (µM) | Vmax or kcat | Inhibitor(s) | Ki (µM) |
| SAH Hydrolase | S-Adenosylhomocysteine | Adenosine, Homocysteine | 12.3 (for SAH) | - | - | - |
| Adenosine, Homocysteine | S-Adenosylhomocysteine | 0.94 (for Adenosine), 164 (for Homocysteine) | - | - | - | |
| Methionine Synthase | 5-Methyltetrahydrofolate, Homocysteine | Tetrahydrofolate, Methionine | 0.8 - 6.8 (fungal) | 1.2 - 3.3 min⁻¹ (fungal) | - | - |
| DNMT1 | S-Adenosylmethionine, DNA | S-Adenosylhomocysteine, Methylated DNA | - | - | SAH | 3.63 ± 3.13 |
| METTL3/14 | S-Adenosylmethionine, RNA | S-Adenosylhomocysteine, Methylated RNA | - | - | SAH | 2.06 ± 2.80 |
Note: Kinetic parameters can vary depending on the source of the enzyme and experimental conditions.[12][13][14]
Experimental Protocols
Assay for SAH Hydrolase Activity
Principle: The activity of SAH hydrolase can be measured by monitoring the formation of adenosine and homocysteine from SAH. A common method involves coupling the production of homocysteine to a colorimetric or fluorometric detection system.
Methodology:
-
Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5) containing a known concentration of SAH.
-
Enzyme Addition: Initiate the reaction by adding a purified or crude preparation of SAH hydrolase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time period.
-
Detection of Homocysteine: Stop the reaction and quantify the amount of homocysteine produced. This can be achieved using Ellman's reagent (DTNB), which reacts with the free sulfhydryl group of homocysteine to produce a colored product that can be measured spectrophotometrically at 412 nm.
-
Calculation of Activity: The enzyme activity is calculated based on the rate of homocysteine formation.
Measurement of SAH and SAM Levels by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of SAH and SAM in biological samples.
Methodology:
-
Sample Preparation: Extract metabolites from plasma, urine, or cells using a suitable solvent (e.g., a mixture of methanol, acetonitrile, and water).[15] To prevent the degradation of SAM, it is crucial to work under acidic conditions and at low temperatures.[15]
-
Internal Standards: Add stable isotope-labeled internal standards for SAH and SAM to the samples to correct for matrix effects and variations in extraction efficiency.
-
Chromatographic Separation: Separate SAH and SAM from other metabolites using a reverse-phase or HILIC liquid chromatography column.
-
Mass Spectrometric Detection: Detect and quantify SAH and SAM using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the native analytes and their corresponding internal standards.
-
Data Analysis: Calculate the concentrations of SAH and SAM in the original samples by comparing the peak area ratios of the analytes to their internal standards against a calibration curve.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and regulatory relationships involving SAH.
Caption: The Methionine Cycle highlighting the central role of SAH.
Caption: Regulatory feedback loop of SAH on methyltransferase activity.
Caption: Experimental workflow for SAH and SAM quantification by LC-MS/MS.
Implications in Disease and Drug Development
Dysregulation of the methionine cycle and the accumulation of SAH have been implicated in a variety of pathological conditions. Elevated SAH levels can lead to global hypomethylation, affecting epigenetic regulation and increasing the risk for diseases such as cardiovascular disease, neurodegenerative disorders, and cancer.[5]
SAH as a Therapeutic Target
The critical role of SAH in regulating methylation makes its metabolic pathway a promising target for therapeutic intervention.
-
SAH Hydrolase Inhibitors: Inhibition of SAHH leads to the accumulation of SAH, which in turn inhibits methyltransferases.[7][16] This strategy is being explored for the development of antiviral and anticancer agents, as many viruses and cancer cells are highly dependent on methylation for their replication and proliferation.[16]
-
Modulation of Methyltransferase Activity: Given that SAH is a general inhibitor of methyltransferases, the development of SAH analogs could provide more specific inhibitors for individual methyltransferases, offering a more targeted therapeutic approach.[6]
Conclusion
S-Adenosylhomocysteine is a pivotal molecule in the methionine cycle, functioning as both a key metabolic intermediate and a critical regulator of cellular methylation. Its concentration, tightly controlled by SAH hydrolase, dictates the overall methylation capacity of the cell. Understanding the intricate functions of SAH and its regulatory mechanisms is paramount for researchers and drug development professionals. The methodologies and data presented in this guide provide a foundational resource for further investigation into the roles of SAH in health and disease, and for the development of novel therapeutic strategies targeting the methionine cycle.
References
- 1. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]
- 2. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 3. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 4. youtube.com [youtube.com]
- 5. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 6. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adenosylhomocysteinase - Wikipedia [en.wikipedia.org]
- 9. The mechanism of action of S-adenosylhomocysteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Catalytic mechanism of S-adenosylhomocysteine hydrolase. Site-directed mutagenesis of Asp-130, Lys-185, Asp-189, and Asn-190 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of enzyme kinetics of fungal methionine synthases in an optimized colorimetric microscale assay for measuring cobalamin-independent methionine synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide to the Enzymatic Synthesis of S-Adenosylhomocysteine for Research
Abstract
S-Adenosylhomocysteine (SAH), a pivotal intermediate in cellular methylation pathways, is an indispensable tool for researchers studying methyltransferase enzymes and their roles in various biological processes. The prohibitive cost and limited scalability of chemical synthesis methods have spurred the development of robust enzymatic strategies for SAH production. This technical guide provides a comprehensive overview of the enzymatic synthesis of SAH, with a primary focus on the S-adenosylhomocysteine hydrolase (SAHH)-catalyzed reaction. We present a detailed examination of a highly efficient, one-pot, three-enzyme cascade for scalable SAH synthesis, alongside quantitative data, detailed experimental protocols, and visual representations of the biochemical and experimental workflows. This document is intended to serve as a practical resource for researchers, scientists, and professionals in drug development, enabling the in-house production of high-purity SAH for a range of research applications.
Introduction
S-Adenosylmethionine (SAM)-dependent methyltransferases are a vast and crucial class of enzymes that catalyze the transfer of a methyl group from SAM to a diverse array of substrates, including proteins, nucleic acids, and small molecules. This process is fundamental to numerous cellular functions, from epigenetic regulation to signal transduction. The universal byproduct of these reactions is S-Adenosylhomocysteine (SAH), which in turn acts as a potent feedback inhibitor of most methyltransferases.[1][2] Consequently, the cellular ratio of SAM to SAH is a critical determinant of the overall methylation capacity of a cell.[3]
Given its central role in regulating methylation, SAH is an invaluable reagent for in vitro studies of methyltransferase kinetics, inhibitor screening, and structural biology. However, the commercial availability of SAH is often limited by high costs, which can be a significant bottleneck for large-scale or high-throughput research endeavors. Enzymatic synthesis offers a compelling alternative, providing a cost-effective, scalable, and stereospecific route to high-purity SAH.
This guide details the enzymatic synthesis of SAH, focusing on the thermodynamically favorable condensation of L-homocysteine (L-Hcy) and adenosine, catalyzed by S-adenosylhomocysteine hydrolase (SAHH).[3][4] We will particularly highlight a recently developed one-pot synthesis strategy that utilizes racemic homocysteine thiolactone as a cost-effective starting material, coupled with a racemase and a hydrolase to generate L-Hcy in situ.[3][5][6]
Biochemical Pathway of SAH Synthesis
The enzymatic synthesis of SAH is primarily achieved by leveraging the reversibility of the S-adenosylhomocysteine hydrolase (SAHH) enzyme (EC 3.3.1.1).[1] While in vivo the primary role of SAHH is the hydrolysis of SAH to prevent its accumulation, the equilibrium of the reaction actually favors the synthesis of SAH from adenosine and L-homocysteine.[1][2]
The catalytic mechanism of SAHH is a multi-step process involving an NAD+ cofactor that is tightly bound to the enzyme.[7][8] The overall synthetic reaction is as follows:
Adenosine + L-Homocysteine ⇌ S-Adenosylhomocysteine + H₂O
A significant advancement in the cost-effectiveness of this process involves the in situ generation of L-homocysteine from inexpensive racemic homocysteine thiolactone. This is achieved through a three-enzyme cascade:
-
α-amino-ε-caprolactam racemase (ACLR): This enzyme racemizes the homocysteine thiolactone, ensuring that the entire pool of the precursor can be converted to the desired L-enantiomer.[3]
-
Bleomycin hydrolase (BLH): This enzyme stereoselectively hydrolyzes the L-homocysteine thiolactone to produce L-homocysteine.[3] This irreversible step drives the reaction forward.
-
S-Adenosylhomocysteine hydrolase (SAHH): This enzyme then catalyzes the condensation of the in situ-generated L-homocysteine with adenosine to form SAH.[3]
Quantitative Data Summary
The following tables summarize the quantitative data for the enzymatic synthesis of SAH based on a preparative scale one-pot reaction.
Table 1: Reaction Components and Conditions
| Parameter | Value | Reference |
| Substrates | ||
| Racemic Homocysteine Thiolactone | 10 mM | [3] |
| Adenosine | 10 mM | [3] |
| Enzymes | ||
| α-amino-ε-caprolactam racemase (AoACLR) | 1 µM | [3] |
| Bleomycin hydrolase (ScBLH) | 1 µM | [3] |
| SAH hydrolase (PaSAHH or MmSAHH) | 1 µM | [3] |
| Reaction Buffer | ||
| Composition | Phosphate Buffer | [3] |
| pH | 8.0 | [3] |
| Reaction Conditions | ||
| Temperature | 25 °C | [3] |
| Reaction Time | 16 hours | [3] |
Table 2: Synthesis and Purification Yields
| Parameter | Value | Reference |
| Reaction Volume | 50 mL | [3] |
| Theoretical Yield | ~287 mg | [3] |
| Isolated Yield (as trifluoroacetate salt) | 217 mg | [3] |
| Overall Isolated Yield | 78% | [3] |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the enzymatic synthesis and purification of SAH.
Enzyme Expression and Purification
Recombinant α-amino-ε-caprolactam racemase, bleomycin hydrolase, and SAH hydrolase are expressed in E. coli and purified using standard protocols.
Protocol 1: Recombinant Protein Expression and Purification
-
Transformation: Transform E. coli BL21(DE3) cells with expression vectors containing the genes for the respective enzymes (e.g., AoACLR, ScBLH, PaSAHH) with an N-terminal His-tag.
-
Culture Growth: Grow the transformed cells in LB medium supplemented with the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C for 16-20 hours.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer (e.g., 50 mM HEPES, 500 mM NaCl, 10 mM imidazole, pH 7.5). Lyse the cells by sonication on ice.
-
Affinity Chromatography: Clarify the lysate by centrifugation and load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Washing: Wash the column with wash buffer (e.g., 50 mM HEPES, 500 mM NaCl, 25 mM imidazole, pH 7.5) to remove unbound proteins.
-
Elution: Elute the His-tagged protein with elution buffer (e.g., 50 mM HEPES, 500 mM NaCl, 250 mM imidazole, pH 7.5).
-
Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5) using a desalting column or dialysis.
-
Purity Assessment: Assess the purity of the enzymes by SDS-PAGE.[3]
One-Pot Enzymatic Synthesis of SAH
This protocol outlines the preparative scale synthesis of SAH from racemic homocysteine thiolactone and adenosine.
Protocol 2: Preparative Scale SAH Synthesis
-
Reaction Setup: In a 50 mL reaction volume, combine the following in phosphate buffer (pH 8.0):
-
Racemic Homocysteine Thiolactone (10 mM)
-
Adenosine (10 mM)
-
Purified AoACLR (1 µM)
-
Purified ScBLH (1 µM)
-
Purified PaSAHH (1 µM)
-
-
Incubation: Incubate the reaction mixture at 25°C for 16 hours with gentle agitation.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC to confirm the conversion of adenosine to SAH.[3]
Purification of Synthesized SAH
The synthesized SAH is purified from the reaction mixture using ion-exchange chromatography.
Protocol 3: SAH Purification
-
Enzyme Removal: Terminate the reaction and remove the enzymes by ultrafiltration or by adding trifluoroacetic acid (TFA) to a final concentration of 1% (v/v) followed by centrifugation.
-
Ion-Exchange Chromatography:
-
Load the supernatant onto a strong cation exchange column (e.g., Dowex 50WX8) pre-equilibrated with water.
-
Wash the column with water to remove unbound components.
-
Elute the SAH with a gradient of aqueous ammonia (e.g., 0 to 2 M).
-
-
Lyophilization: Pool the fractions containing SAH and lyophilize to obtain the purified product.
-
Characterization: Characterize the purified SAH by ¹H NMR, ¹³C NMR, and HR-ESI-MS to confirm its identity and purity.[3]
Experimental and Logical Workflows
The following diagrams illustrate the key workflows for the synthesis and analysis of SAH.
Conclusion
The enzymatic synthesis of S-Adenosylhomocysteine represents a highly efficient, scalable, and cost-effective alternative to chemical synthesis. The one-pot, three-enzyme cascade starting from racemic homocysteine thiolactone is a particularly noteworthy advancement that makes SAH more accessible for a wide range of research applications.[3][5][6] This guide provides the necessary theoretical background, quantitative data, and detailed experimental protocols to enable researchers to produce high-purity SAH in their own laboratories. The methodologies described herein can be adapted for various scales of production, thereby empowering further research into the critical roles of methyltransferases and methylation in biology and disease.
References
- 1. S-adenosylhomocysteine (SAH) - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]
- 2. S-adenosyl-l-homocysteine Hydrolase: A Structural Perspective on the Enzyme with Two Rossmann-Fold Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzymatic synthesis of S -adenosyl- l -homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03801K [pubs.rsc.org]
- 4. Partial Purification and Characterization of S-Adenosylhomocysteine Hydrolase Isolated from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of action of S-adenosylhomocysteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural sources and endogenous levels of S-Adenosylhomocysteine
An In-depth Technical Guide on S-Adenosylhomocysteine (SAH): Natural Sources and Endogenous Levels
Introduction
S-Adenosylhomocysteine (SAH) is a critical intermediate metabolite in the methionine cycle, formed from the demethylation of S-adenosylmethionine (SAM).[1] SAM is the primary methyl donor for a vast array of biological methylation reactions, including the methylation of DNA, RNA, proteins, and phospholipids.[2] SAH, in turn, is a potent inhibitor of these methyltransferase enzymes.[3] The ratio of SAM to SAH is often referred to as the "methylation index" and is a key indicator of the cell's methylation capacity.[2][4] Dysregulation of SAH levels has been implicated in various pathological conditions, including cardiovascular disease, neurological disorders, and cancer.[3][5] This guide provides a comprehensive overview of the natural sources of SAH, its endogenous levels in various tissues, and detailed methodologies for its quantification.
Natural Sources of S-Adenosylhomocysteine
SAH is not obtained directly from the diet. Instead, its intracellular concentration is dependent on the endogenous synthesis from its precursor, the essential amino acid methionine.[6] Therefore, dietary intake of methionine is the primary external factor influencing the cellular pool of SAM and, subsequently, SAH.
Dietary Sources of Methionine:
Methionine must be obtained from dietary protein.[6] Animal-based proteins are typically rich in methionine and are considered complete proteins, containing all essential amino acids.[4] Plant-based sources also provide methionine, although often in lower quantities.[4][7] A varied diet is essential to ensure an adequate intake of all essential amino acids.
Foods rich in methionine include:
-
Animal Products : Meat (such as beef, turkey, and chicken), fish, pork, eggs, and dairy products are excellent sources of methionine.[4][5]
-
Plant-Based Sources : Soybeans, tofu, Brazil nuts, sunflower seeds, cashews, and whole grains like quinoa are good plant-based sources of methionine.[4][5][7] Legumes such as beans, peas, and lentils contain lower amounts of methionine.[4]
Endogenous Levels of S-Adenosylhomocysteine
The concentration of SAH varies between different tissues and biological fluids. Plasma levels of SAH are considered a sensitive biomarker for cellular methylation status and have been associated with various diseases.[3][8]
Table 1: Endogenous Levels of S-Adenosylhomocysteine (SAH) in Human Plasma
| Analyte | Concentration Range (nmol/L) | Population | Reference |
| SAH | 21.5 ± 3.2 (mean ± SD) | Healthy Adults (n=33) | [4] |
| SAH | ≥20 | Healthy Adults with elevated SAH | [5] |
| SAH | 16 - 41 (Optimal Range) | General Population | [9] |
Table 2: Endogenous Levels of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) in Mice Tissues
| Tissue | SAM (nmol/g wet weight) | SAH (nmol/g wet weight) | SAM/SAH Ratio | Reference |
| Liver | 64.9 ± 12.3 | 27.6 ± 5.8 | 2.5 ± 0.6 | [10] |
| Kidney | 26.6 ± 3.1 | 4.3 ± 0.6 | 6.3 ± 0.8 | [10] |
| Brain | 25.1 ± 4.2 | 1.8 ± 0.3 | 14.3 ± 2.6 | [10] |
| Heart | 11.2 ± 1.6 | 1.9 ± 0.3 | 6.1 ± 1.0 | [10] |
| Spleen | 17.5 ± 2.5 | 2.9 ± 0.4 | 6.2 ± 1.1 | [10] |
Metabolic Pathway of S-Adenosylhomocysteine
SAH is a central component of the methionine cycle. This pathway begins with the activation of methionine by ATP to form SAM, catalyzed by methionine adenosyltransferase (MAT).[6] SAM then donates its methyl group to a variety of acceptor molecules in reactions catalyzed by methyltransferases, yielding SAH as a product.[8] SAH is subsequently hydrolyzed in a reversible reaction by SAH hydrolase (SAHH) to form homocysteine and adenosine.[3] Homocysteine can then be either remethylated to methionine or enter the transsulfuration pathway for cysteine synthesis.[6][11]
Experimental Protocols for SAH Quantification
The accurate measurement of SAH is crucial for research and clinical diagnostics. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and specific quantification of SAH in biological samples.[1][7]
Protocol: Quantification of SAH in Human Plasma by HPLC-MS/MS
This protocol is a synthesis of methodologies described in the literature.[7][12][13]
1. Sample Preparation (Protein Precipitation & Extraction):
-
Materials :
-
Procedure :
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, combine 20 µL of plasma with 180 µL of the internal standard solution.[7]
-
Vortex the mixture for 5-10 seconds.
-
Incubate at 4°C for 10 minutes to allow for protein precipitation.[12]
-
For further protein removal, filter the mixture by ultracentrifugation through a 10 kDa MW cutoff membrane at 14,000 x g for 20 minutes.[7][13]
-
Transfer the filtrate (supernatant) to an HPLC vial for analysis.
-
2. Chromatographic Separation (HPLC):
-
Instrumentation :
-
Conditions :
-
Mobile Phase A : 10 mmol/L ammonium formate buffer (pH 3.4) or 0.1% formic acid in water.[12][14]
-
Gradient : A binary gradient is used to resolve SAH from other components. An example gradient starts with a low percentage of mobile phase B, which is then increased to elute the analyte.[7][12]
-
Column Temperature : Maintained at a constant temperature (e.g., 25°C).
-
3. Mass Spectrometric Detection (MS/MS):
-
Instrumentation :
-
Parameters :
4. Quantification:
-
A calibration curve is generated using calibrators of known SAH concentrations with the fixed concentration of the internal standard.
-
The concentration of SAH in the plasma samples is determined by interpolating the ratio of the peak area of the analyte to the peak area of the internal standard on the calibration curve. The calibration curve should be linear over the expected concentration range of the samples.[7]
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of SAH in biological samples using LC-MS/MS.
References
- 1. tandfonline.com [tandfonline.com]
- 2. evexiadiagnostics.com [evexiadiagnostics.com]
- 3. S-adenosylhomocysteine (SAH) - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lowering plasma S-Adenosylhomocysteine (SAH) in healthy adults with elevated SAH and normal homocysteine using nutritional supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 7. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tissue distribution of S-adenosylmethionine and S-adenosylhomocysteine in the rat. Effect of age, sex and methionine administration on the metabolism of S-adenosylmethionine, S-adenosylhomocysteine and polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KEGG PATHWAY: Cysteine and methionine metabolism - Reference pathway [kegg.jp]
- 12. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention [mdpi.com]
The history of S-Adenosylhomocysteine research
An In-depth Technical Guide to the History and Core Methodologies of S-Adenosylhomocysteine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosylhomocysteine (SAH) is a critical intermediate in fundamental biological processes, primarily serving as the demethylated product of S-Adenosylmethionine (SAM)-dependent methylation reactions. As a potent competitive inhibitor of most methyltransferases, the cellular concentration of SAH, and particularly the SAM/SAH ratio, is a key determinant of the cell's "methylation potential."[1][2] Dysregulation of SAH metabolism has been implicated in a wide range of pathologies, from developmental disorders to cardiovascular and neurodegenerative diseases. This technical guide provides a comprehensive overview of the history of SAH research, presents key quantitative data, details essential experimental protocols, and visualizes the core biochemical pathways and experimental workflows.
A Brief History of S-Adenosylhomocysteine Research
The story of SAH is intrinsically linked to the discovery of its precursor, SAM.
-
1952-1953: The Discovery of "Active Methionine". Giulio Cantoni first identified S-Adenosylmethionine (SAM) as the key biological methyl donor, a groundbreaking discovery that solved the long-standing puzzle of how methyl groups are transferred in biological systems.[3] His seminal work, published in 1953, described the enzymatic synthesis of SAM from methionine and ATP.[4]
-
1959: The Identification of SAH and its Hydrolase. Following the discovery of SAM, Cantoni, along with G. de la Haba, identified S-Adenosylhomocysteine (SAH) as the product of transmethylation reactions. They also characterized the enzyme responsible for its breakdown, S-Adenosylhomocysteine hydrolase (SAHH or AHCY), which catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine.[2][5]
-
Late 20th Century: Elucidation of the SAM/SAH Ratio's Importance. Researchers began to understand that the ratio of SAM to SAH, rather than the absolute concentration of either molecule, was a critical indicator of the cell's capacity for methylation. A high SAM/SAH ratio is associated with a healthy methylation status.[6]
-
2004: Discovery of SAH Hydrolase Deficiency. The first human case of a genetic deficiency in SAH hydrolase was reported by a team of researchers including S. Harvey Mudd and Ivo Barić.[7][8] This rare autosomal recessive disorder leads to a massive accumulation of SAH, resulting in severe multisystemic pathologies, including myopathy, developmental delay, and liver disease.[2][9] This discovery solidified the critical role of SAH metabolism in human health.
Core Signaling Pathways Involving S-Adenosylhomocysteine
SAH is a central node in one-carbon metabolism, directly influencing a vast number of cellular processes through its regulation of methylation.
The Methionine Cycle and Transmethylation
The methionine cycle is the primary pathway for the synthesis of SAM and the recycling of homocysteine. SAH is a key component of this cycle.
Caption: The Methionine Cycle, highlighting SAH's role as a product and inhibitor.
Epigenetic Regulation via DNA and Histone Methylation
SAH levels directly impact epigenetic modifications by inhibiting DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs). Elevated SAH can lead to global hypomethylation, altering gene expression patterns.
Caption: SAH's inhibitory effect on DNA and histone methylation.
Impact on Wnt Signaling Pathway
Recent research has shown that downregulation of SAH hydrolase (AHCY) can impact the Wnt signaling pathway. AHCY deficiency leads to SAH accumulation, which in turn can alter gene expression, including components of the Wnt pathway like LEF1, a key transcription factor that complexes with β-catenin.[1]
Caption: A simplified model of how AHCY deficiency can impact the Wnt pathway.
Quantitative Data in SAH Research
The inhibitory potency of SAH varies between different methyltransferases, and its concentration can fluctuate in various tissues and disease states.
Table 1: Inhibition Constants (Ki) of SAH for Various Methyltransferases
| Methyltransferase | Substrate | Ki (µM) | Organism/Source | Reference |
| tRNA (guanine-1) methyltransferase | tRNA | ~0.4 | Rat Liver | [4] |
| tRNA (adenine-1) methyltransferase | tRNA | 2.4 | Rat Liver | |
| tRNA (N2-guanine) methyltransferase II | tRNA | 0.3 | Rat Liver | |
| tRNA (N2-guanine) methyltransferase I | tRNA | 8 | Rat Liver | |
| DNA Methyltransferase 1 (DNMT1) | DNA | 3.63 | Human | [10] |
| METTL3/14 | RNA | 2.06 | Human | [10] |
| EZH2 | Histone H3 | Competitive with SAM | Human | [11] |
Note: Ki values can vary depending on experimental conditions.
Table 2: Representative Concentrations of SAH in Human Plasma
| Condition | SAH Concentration (nM) | SAM/SAH Ratio | Reference |
| Healthy Adults | 21.5 ± 3.2 | ~5.6 | [12] |
| SAH Hydrolase Deficiency (untreated) | Up to 150x normal (~3225 nM) | <1 | [2][7] |
| Vascular Disease | Significantly higher than controls | Significantly lower than controls | [13] |
| Chronic Hepatitis B | No significant difference from controls | No significant difference | [14] |
| Hepatocellular Carcinoma | No significant difference from controls | No significant difference | [14] |
Key Experimental Protocols
Accurate quantification of SAH and the activity of its metabolizing enzyme, SAH hydrolase, are crucial for research in this field.
Quantification of SAH and SAM by LC-MS/MS
This is the gold standard method for the sensitive and specific measurement of SAH and SAM.
1. Sample Preparation:
-
Collect blood in EDTA tubes.
-
Immediately centrifuge to obtain plasma.
-
To 20 µL of plasma, add a stabilizing solution (e.g., perchloric acid) to precipitate proteins and prevent SAM degradation.
-
Add a known concentration of isotopically labeled internal standards (e.g., ²H₄-SAH and ²H₃-SAM).
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
2. Chromatographic Separation:
-
Inject the supernatant into a High-Performance Liquid Chromatography (HPLC) system.
-
Use a reverse-phase column (e.g., C18) to separate SAH and SAM from other plasma components.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., with formic acid) and an organic component (e.g., methanol or acetonitrile).
3. Mass Spectrometric Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Monitor the specific mass transitions for SAH, SAM, and their respective internal standards in Multiple Reaction Monitoring (MRM) mode.
-
Quantify the analytes by comparing the peak area ratios of the endogenous compounds to their isotopically labeled internal standards against a standard curve.
Caption: Workflow for SAH and SAM quantification by LC-MS/MS.
Assay of S-Adenosylhomocysteine Hydrolase (AHCY) Activity
AHCY activity is typically measured in the direction of SAH synthesis, which is thermodynamically favored.
1. Preparation of Cell/Tissue Lysate:
-
Homogenize cells or tissues in a suitable lysis buffer on ice.
-
Centrifuge to remove cellular debris and collect the supernatant containing the enzyme.
-
Determine the total protein concentration of the lysate (e.g., by Bradford or BCA assay) for normalization.
2. Enzymatic Reaction:
-
Prepare a reaction mixture containing a buffer (e.g., phosphate buffer, pH 7.2), adenosine, and homocysteine.
-
Pre-incubate the reaction mixture at 37°C.
-
Initiate the reaction by adding a known amount of the cell/tissue lysate.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an acid (e.g., perchloric acid).
3. Quantification of SAH:
-
The amount of SAH produced is quantified using LC-MS/MS as described in the protocol above.
-
Enzyme activity is calculated as the amount of SAH produced per unit of time per milligram of protein.
Caption: Experimental workflow for assaying AHCY activity.
Conclusion and Future Directions
The study of S-Adenosylhomocysteine has evolved from a niche area of biochemistry to a central theme in epigenetics, metabolism, and disease pathogenesis. The development of sensitive analytical techniques has been instrumental in uncovering the widespread implications of dysregulated SAH metabolism. Future research will likely focus on several key areas:
-
Therapeutic Targeting of SAH Metabolism: Developing strategies to modulate SAH levels, either by inhibiting its synthesis or promoting its degradation, holds therapeutic promise for a variety of diseases.
-
SAH as a Biomarker: Further validation of SAH and the SAM/SAH ratio as diagnostic and prognostic biomarkers for various conditions is warranted.
-
Elucidating Downstream Effects: A deeper understanding of the specific genes and signaling pathways that are most sensitive to changes in the SAM/SAH ratio will provide new insights into disease mechanisms.
The continued exploration of SAH's role in cellular function will undoubtedly open new avenues for understanding and treating human disease.
References
- 1. mdpi.com [mdpi.com]
- 2. S-Adenosylhomocysteine hydrolase deficiency: A second patient, the younger brother of the index patient, and outcomes during therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Giulio Cantoni - Wikipedia [en.wikipedia.org]
- 4. S-adenosylhomocysteine analogues as inhibitors of specific tRNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-resolution structures of complexes of plant S-adenosyl-l-homocysteine hydrolase (Lupinus luteus) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-adenosylhomocysteine (SAH) - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]
- 7. pnas.org [pnas.org]
- 8. S-adenosylhomocysteine hydrolase deficiency in a human: a genetic disorder of methionine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Orphanet: S-adenosylhomocysteine hydrolase deficiency [orpha.net]
- 10. researchgate.net [researchgate.net]
- 11. Selective Inhibitors of Protein Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Plasma S-adenosylmethionine Level is Associated With the Severity of Hepatitis B-Related Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Fundamental biochemistry of S-Adenosylhomocysteine hydrolase
An In-depth Technical Guide on the Core Biochemistry of S-Adenosylhomocysteine Hydrolase
Introduction
S-Adenosylhomocysteine hydrolase (SAHH), also known as adenosylhomocysteinase (AdoHcyase), is a highly conserved, ubiquitous enzyme that plays a critical role in cellular metabolism.[1][2] It catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine (Ado) and L-homocysteine (Hcy).[1][3][4] This reaction is a key component of the activated methyl cycle, which is central to all S-adenosyl-L-methionine (SAM)-dependent methylation reactions.[2][5][6] SAH is a potent product inhibitor of methyltransferase enzymes; therefore, its removal by SAHH is essential for maintaining cellular methylation potential.[2][6][7] Due to its crucial role, SAHH is a significant target for the development of antiviral, antiparasitic, and anticancer therapies.[4][8][9][10][11] This guide provides a detailed overview of the fundamental biochemistry of SAHH for researchers, scientists, and drug development professionals.
Structure and Catalytic Mechanism
SAHH is a homotetrameric enzyme, with each subunit containing three domains: a catalytic domain, a cofactor-binding domain, and a C-terminal domain.[12] The active site is located in a cleft between the catalytic and NAD-binding domains.[5][12] Each subunit tightly binds one molecule of nicotinamide adenine dinucleotide (NAD+) as a cofactor, which is essential for catalysis.[1][3][13]
The catalytic mechanism of SAHH is a multi-step process involving redox and elimination/addition reactions[14]:
-
Oxidation: The enzyme, with its bound NAD+, binds the substrate SAH. The 3'-hydroxyl group of the ribose moiety of SAH is oxidized to a ketone by NAD+, which is concomitantly reduced to NADH.[1][14]
-
Elimination: The hydrogen at the 4'-position is abstracted, leading to the β-elimination of L-homocysteine and the formation of a 3'-keto-4',5'-dehydroadenosine intermediate.[3][14][15]
-
Addition: A water molecule, activated by active site residues like His-54 and His-300, performs a stereospecific Michael addition to the C5' of the intermediate, forming 3'-keto-adenosine.[3][15]
-
Reduction: The tightly bound NADH reduces the 3'-keto group back to a hydroxyl group, regenerating NAD+ and forming the product, adenosine.[1][14]
-
Product Release: Adenosine and homocysteine are released, and the enzyme returns to its open conformation, ready for another catalytic cycle.[14]
The enzyme undergoes a significant conformational change upon substrate binding, with the substrate-binding domain rotating approximately 19 degrees toward the cofactor-binding domain to form a closed, catalytically competent active site.[5][14][16]
Role in the Activated Methyl Cycle
SAHH is the only known eukaryotic enzyme responsible for the catabolism of SAH, making it a critical regulator of cellular methylation.[2][5][6] SAM-dependent methyltransferases transfer a methyl group from SAM to a vast array of substrates, including DNA, RNA, proteins, and small molecules, producing SAH as a byproduct.[2][5][7] SAH is a powerful feedback inhibitor of these methyltransferases.[3][6][7] By hydrolyzing SAH, SAHH prevents its accumulation, thereby ensuring that methylation reactions can proceed.[6][11] Inhibition of SAHH leads to an increased intracellular ratio of SAH to SAM, which suppresses essential methylation processes and can trigger various pathological conditions.[7][9][17]
Enzyme Kinetics
The catalytic activity of SAHH can be measured in both the forward (hydrolytic) and reverse (synthetic) directions, though the equilibrium in vitro favors synthesis.[18][19] To measure the forward reaction, the product adenosine is typically removed, for instance by adenosine deaminase, to prevent the back reaction.[3] Kinetic parameters for recombinant human SAHH have been determined, providing a baseline for comparative studies.[3] Site-directed mutagenesis studies have been crucial in elucidating the roles of specific amino acid residues, with mutations in key residues like Asp-130, Lys-185, and Asp-189 significantly reducing catalytic efficiency.[15]
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference |
| Recombinant Wild-Type Human SAHH | S-Adenosylhomocysteine | 13.9 | 0.79 | 0.057 | [3] |
| Semisynthetic Wild-Type Human SAHH | S-Adenosylhomocysteine | 12.9 | 1.04 | 0.081 | [3] |
| Wild-Type Rat SAHH | S-Adenosylhomocysteine | 10.3 | 0.00091 (5.47 x 10-2 min-1) | 0.000088 (5.31 x 10-3 µM-1min-1) | [20] |
| D130N Mutant Rat SAHH | S-Adenosylhomocysteine | 303 | 6.58 x 10-5 (3.95 x 10-4 min-1) | 2.17 x 10-7 | [15][20] |
| K185N Mutant Rat SAHH | S-Adenosylhomocysteine | - | 4.58 x 10-5 (2.75 x 10-4 min-1) | - | [15][20] |
| D189N Mutant Rat SAHH | S-Adenosylhomocysteine | - | 8.33 x 10-6 (5.00 x 10-5 min-1) | - | [15][20] |
Table 1: Kinetic Parameters of S-Adenosylhomocysteine Hydrolase. Note that kcat values can vary significantly based on assay conditions and enzyme source.
Inhibitors of SAHH
Given its vital role, SAHH is an attractive target for therapeutic intervention. Inhibitors of SAHH can be broadly classified into reversible and irreversible types.[21] These compounds are often nucleoside analogues that target the enzyme's active site.
-
Irreversible Inhibitors: These compounds, often called mechanism-based inactivators, form covalent adducts with the enzyme.[22][23] Examples include adenosine dialdehyde (AdOx) and 3-Deazaneplanocin A (DZNep).[3][21][23] Some irreversible inhibitors work by causing the reduction of the bound NAD+ to NADH without completion of the catalytic cycle, effectively trapping the enzyme in an inactive state.[22]
-
Reversible Inhibitors: These bind non-covalently to the enzyme. S-Adenosylhomocysteine itself, along with homocysteine, can act as a product feedback inhibitor.[23] Other examples include compounds like DZ2002.[21]
The inhibition of SAHH leads to the intracellular accumulation of SAH, which in turn inhibits SAM-dependent methyltransferases, disrupting processes essential for the proliferation of viruses and cancer cells.[9][11]
| Inhibitor | Type | Mechanism of Action | Therapeutic Interest |
| 3-Deazaneplanocin A (DZNep) | Irreversible | Modulates histone methylation, leading to SAM depletion and SAHH inhibition.[3][23] | Antiviral, Anticancer[3] |
| Adenosine dialdehyde (AdOx) | Irreversible | Forms a covalent adduct with the SAHH active site.[21][23] | Immunosuppression[21] |
| 3-Deazaadenosine | Irreversible | Substrate analog that forms an irreversible covalent complex with SAHH.[23] | Antiviral[24] |
| S-Adenosylhomocysteine (SAH) | Reversible (Product) | Feedback inhibitor.[23] | - |
| Homocysteine | Reversible (Product) | Feedback inhibitor.[23] | - |
| Sinefungin | Reversible (Competitive) | Structural analog of SAH.[23] | Antifungal, Antiparasitic |
Table 2: Selected Inhibitors of S-Adenosylhomocysteine Hydrolase.
Regulation of SAHH Activity
The activity of SAHH is subject to cellular regulation. One identified mechanism is post-translational modification through lysine acetylation. Acetylation at specific lysine residues (Lys401 and Lys408 in human SAHH) has been shown to negatively impact the enzyme's catalytic activity.[3][25] These modifications perturb hydrogen bonding patterns in the C-terminal region, which is important for NAD+ binding, thereby reducing catalytic efficiency.[3][25] This suggests that cellular methylation patterns may be globally influenced by the acetylation state of SAHH.[3]
Disease Relevance and Therapeutic Potential
Deficiency of SAHH in humans is a rare genetic disorder of methionine metabolism that leads to severe pathological consequences, including myopathy, hepatopathy, and developmental delays.[7][12] The accumulation of SAH disrupts global methylation, highlighting the enzyme's critical physiological role.[7]
The dependence of various pathogens on host methylation machinery makes SAHH a prime target for antimicrobial drug development.[4][10]
-
Antiviral Therapy: Many viruses, including Ebola, Hepatitis B and C, and HIV, rely on host cell methylation for replication.[11][24] SAHH inhibitors can disrupt the viral life cycle and have shown efficacy in vitro and in animal models.[11][24] Carbocyclic 3-deazaadenosine, for example, has demonstrated the ability to cure animals from lethal Ebola virus infections.[24]
-
Antiparasitic Therapy: Parasites like Plasmodium falciparum (the causative agent of malaria) have their own SAHH enzyme, which can be targeted for chemotherapy.[4][9][10] Structural differences between the parasite and human enzymes offer opportunities for the design of selective inhibitors.[4][10]
-
Cancer Treatment: Altered DNA methylation patterns are a hallmark of cancer.[11][26] By inhibiting SAHH, it's possible to modulate the methylation cycle, potentially reactivating tumor suppressor genes and suppressing cancer cell growth.[11][27] Down-regulation of SAHH has been shown to suppress cell proliferation and induce cell cycle arrest in breast cancer cell lines.[27]
Experimental Protocols
Protocol 1: Recombinant Human SAHH Expression and Purification
This protocol is adapted from methods for expressing recombinant SAHH in Pichia pastoris and purifying it via affinity chromatography.[28]
-
Vector Construction and Transformation:
-
The coding sequence for human SAHH is amplified and cloned into an expression vector suitable for P. pastoris, such as pPIC9K. A sequence encoding a hexahistidine (6xHis) tag is fused in-frame to facilitate purification.[28]
-
The resulting expression vector is linearized and transformed into P. pastoris cells (e.g., strain GS115) via electroporation.[28]
-
Transformants are selected on appropriate media (e.g., minimal dextrose plates lacking histidine, followed by screening on plates containing G418 for multicopy integrants).[28]
-
-
Protein Expression:
-
A positive transformant is first grown in a buffered glycerol-complex medium (BMGY) at 28-30 °C with vigorous shaking until the culture reaches an OD600 of 2-6.[28]
-
To induce protein expression, cells are harvested by centrifugation and resuspended in a buffered methanol-complex medium (BMMY).[28]
-
The culture is maintained for 3-4 days, with pure methanol added every 24 hours to a final concentration of 0.5-1.5% (v/v) to maintain induction.[28] Since the pPIC9K vector contains the α-factor secretion signal, the recombinant SAHH (rSAHH) is expected to be secreted into the medium.[28]
-
-
Purification:
-
The culture is centrifuged at high speed (e.g., 14,000 x g) for 25 minutes to pellet the cells. The supernatant, containing the secreted rSAHH, is collected.[28]
-
The supernatant is loaded onto a Ni-NTA affinity resin column pre-equilibrated with a binding buffer (e.g., 50 mM Tris-HCl, 10 mM imidazole, pH 8.0).[28]
-
The column is washed with a washing buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl, 100 mM imidazole, pH 8.0) to remove non-specifically bound proteins.[28]
-
The 6xHis-tagged rSAHH is eluted from the column using an elution buffer with a high concentration of imidazole (e.g., 50 mM Tris-HCl, 200 mM imidazole, pH 8.0).[28]
-
The purified protein is dialyzed against a suitable storage buffer and concentrated. Protein purity and concentration are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).[28]
-
Protocol 2: SAHH Activity Assay (Forward Direction)
This continuous spectrophotometric assay measures the production of L-homocysteine via its reaction with Ellman's reagent (DTNB).[3]
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.2, containing 1 mM EDTA.
-
Substrate (SAH): Prepare a stock solution of S-Adenosyl-L-homocysteine in the assay buffer.
-
Adenosine Deaminase (ADA): A commercial solution (e.g., from bovine spleen) to break down the product adenosine and prevent the reverse reaction.[3]
-
DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in assay buffer.
-
Enzyme: Purified recombinant SAHH, diluted to the desired concentration in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate or a cuvette, combine the assay buffer, adenosine deaminase (to a final concentration of ~2 U/mL), and DTNB (to a final concentration of ~0.5 mM).
-
Add the SAH substrate to achieve the desired final concentration (e.g., for Km determination, a range from 0.5 µM to 100 µM might be used).
-
Initiate the reaction by adding a small volume of the diluted SAHH enzyme.
-
Immediately monitor the increase in absorbance at 412 nm over time at a constant temperature (e.g., 37 °C) using a spectrophotometer. The change in absorbance is due to the formation of 2-nitro-5-thiobenzoate (TNB), which has a high extinction coefficient at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot, using the molar extinction coefficient of TNB (14,150 M-1cm-1).
-
To determine kinetic parameters (Km and Vmax), plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software.[28]
-
The turnover number (kcat) can be calculated by dividing Vmax by the total enzyme concentration used in the assay.[29]
-
References
- 1. Adenosylhomocysteinase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Functional and Pathological Roles of AHCY [frontiersin.org]
- 3. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [S-adenosyl-L-homocysteine hydrolase as an attractive target for antimicrobial drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. S-adenosyl-L-homocysteine hydrolase as a target for antiviral chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. S-adenosyl-L-homocysteine Hydrolase: Its Inhibitory Activity Agai...: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
- 12. S-adenosylhomocysteine hydrolase - Proteopedia, life in 3D [proteopedia.org]
- 13. Frontiers | S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic [frontiersin.org]
- 14. The Rationale for Targeting the NAD/NADH Cofactor Binding Site of Parasitic S-Adenosyl-L-homocysteine Hydrolase for the Design of Anti-parasitic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Catalytic mechanism of S-adenosylhomocysteine hydrolase. Site-directed mutagenesis of Asp-130, Lys-185, Asp-189, and Asn-190 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. crystal.ku.edu [crystal.ku.edu]
- 17. cris.unibo.it [cris.unibo.it]
- 18. Partial purification and characterization of S-adenosylhomocysteine hydrolase isolated from Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Crystallization and preliminary X-ray diffraction analysis of the S-adenosylhomocysteine hydrolase (SAHH) from Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanisms of inactivation of human S-adenosylhomocysteine hydrolase by 5',5',6',6'-tetradehydro-6'-deoxy-6'-halohomoadenosines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scbt.com [scbt.com]
- 24. Antiviral drug therapy of filovirus infections: S-adenosylhomocysteine hydrolase inhibitors inhibit Ebola virus in vitro and in a lethal mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Regulation of S-adenosylhomocysteine hydrolase by lysine acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. e-century.us [e-century.us]
- 28. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
S-Adenosylhomocysteine's involvement in gene expression regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
S-Adenosylhomocysteine (SAH) is a critical metabolic intermediate that plays a central role in the regulation of gene expression. As the product of all S-adenosylmethionine (SAM)-dependent methylation reactions, SAH acts as a potent feedback inhibitor of methyltransferases, the enzymes responsible for DNA, RNA, and histone methylation. The intracellular ratio of SAM to SAH, often referred to as the "methylation index," is a key determinant of cellular methylation capacity and, consequently, gene expression patterns.[1] Dysregulation of SAH metabolism is implicated in a wide range of pathological conditions, including cancer, cardiovascular disease, and neurological disorders, making the enzymes involved in its metabolism attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of the mechanisms by which SAH regulates gene expression, presents quantitative data on its inhibitory effects and cellular concentrations, details key experimental protocols for its study, and visualizes the core signaling pathways and experimental workflows.
The Central Role of SAH in the Methionine Cycle and Gene Expression
The methionine cycle is a fundamental metabolic pathway that governs the flow of methyl groups for all cellular methylation reactions (Figure 1). Within this cycle, SAM serves as the universal methyl donor. Upon donation of its methyl group by a methyltransferase to a substrate (such as DNA or a histone protein), SAM is converted to SAH.[1]
SAH is a powerful product inhibitor of most, if not all, SAM-dependent methyltransferases.[1] Its accumulation effectively shuts down methylation processes, preventing hypermethylation and ensuring tight regulation of gene expression. The cellular concentration of SAH is primarily controlled by the enzyme S-adenosylhomocysteine hydrolase (SAHH), which catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine.[2] Therefore, the activity of SAHH is crucial for maintaining a high SAM/SAH ratio, which is indicative of a robust cellular methylation potential.[1]
A low SAM/SAH ratio, resulting from either decreased SAM synthesis or increased SAH accumulation, leads to the inhibition of methyltransferases.[1] This can have profound effects on gene expression through two primary epigenetic mechanisms:
-
DNA Methylation: Inhibition of DNA methyltransferases (DNMTs) by SAH can lead to global or gene-specific DNA hypomethylation.[3][4] This can result in the inappropriate activation of genes, including proto-oncogenes and transposable elements, contributing to genomic instability and disease development.
-
Histone Methylation: Histone methyltransferases (HMTs) are also subject to inhibition by SAH. Alterations in histone methylation patterns, such as changes in the methylation status of key lysine and arginine residues on histone tails, can disrupt the chromatin structure and lead to aberrant gene activation or repression.[5]
References
- 1. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 2. S-adenosylhomocysteine Hydrolase Participates in DNA Methylation Inheritance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.psu.edu [pure.psu.edu]
- 5. Involvement of EZH2, SUV39H1, G9a and associated molecules in pathogenesis of urethane induced mouse lung tumors: potential targets for cancer control - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Balance: An In-depth Guide to the Relationship Between S-Adenosylmethionine and S-Adenosylhomocysteine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the intricate and pivotal relationship between S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH). Understanding this dynamic interplay is fundamental for research in epigenetics, cellular signaling, and the development of novel therapeutics targeting a wide array of diseases.
Core Concepts: The Methionine Cycle and Its Key Players
At the heart of cellular methylation is the methionine cycle, a fundamental metabolic pathway that orchestrates the transfer of methyl groups to a vast array of acceptor molecules, including DNA, RNA, proteins, and lipids.[1] S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) are the central metabolites in this cycle, acting as the primary methyl donor and its demethylated product, respectively.
S-Adenosylmethionine (SAM): The Universal Methyl Donor
Synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT), SAM is a high-energy compound crucial for cellular growth and repair.[2][3] It is the principal biological methyl donor, participating in over 40 known methyl transfer reactions.[2] These reactions are critical for a multitude of cellular functions, from the epigenetic regulation of gene expression to the biosynthesis of hormones and neurotransmitters.[2][4]
S-Adenosylhomocysteine (SAH): The Potent Inhibitor
Upon donating its methyl group in a reaction catalyzed by a methyltransferase (MTase), SAM is converted to SAH.[5] Structurally similar to SAM but lacking the reactive methyl group, SAH acts as a potent product inhibitor of most SAM-dependent methyltransferases.[5][6] This inhibitory function is a critical feedback mechanism that prevents excessive methylation.[5]
The cellular methylation potential is often evaluated by the SAM/SAH ratio , also known as the "methylation index".[4] A high ratio indicates a robust capacity for methylation, while a low ratio suggests inhibition of these vital processes.
The Biochemical Signaling Pathway
The intricate relationship between SAM and SAH can be visualized as a cyclical pathway with several key enzymatic steps that regulate the balance between methylation and demethylation.
The Methionine Cycle illustrating the central roles of SAM and SAH.
Quantitative Data Summary
The cellular concentrations of SAM and SAH, and their ratio, are critical parameters that vary across different cell types, tissues, and disease states. The kinetic properties of the enzymes governing their metabolism are also crucial for understanding the regulation of methylation.
Table 1: Cellular Concentrations and Ratios of SAM and SAH
| Analyte | Sample Type | Concentration Range | SAM/SAH Ratio | Reference(s) |
| SAM | Human Plasma (Healthy) | 120 ± 36 nM | 5.6 ± 1.0 | [4] |
| SAH | Human Plasma (Healthy) | 21.5 ± 6.5 nM | [4] | |
| SAM | Mouse Embryos (E9.5) | 1.98 nmol/mg protein | ~64 | [7] |
| SAH | Mouse Embryos (E9.5) | 0.031 nmol/mg protein | [7] | |
| SAM | Mouse Embryos (E10.5) | 2.78 nmol/mg protein | ~49 | [7] |
| SAH | Mouse Embryos (E10.5) | 0.057 nmol/mg protein | [7] | |
| SAM | A549 Cells | ~1.5 µmol/g protein | 2.9 - 4.5 | [8] |
| SAH | A549 Cells | 0.35 - 0.5 µmol/g protein | [8] | |
| SAM/SAH Ratio | HepG2 Cells (Control) | - | ~48 | [9] |
| SAM/SAH Ratio | HepG2 Cells (AHCY-silenced) | - | ~5 | [9] |
Table 2: Kinetic Parameters of Key Enzymes
| Enzyme | Substrate | Km | Vmax / kcat | Reference(s) |
| S-Adenosylhomocysteine Hydrolase (SAHH) | SAH | ~21.8 µM | 22.9 µM/min | [5] |
| S-Adenosylhomocysteine Hydrolase (SAHH), recombinant WT | SAH | 13.9 µM | kcat = 0.79 s-1 | [1] |
| S-Adenosylhomocysteine Hydrolase (SAHH), semisynthetic | SAH | 12.9 µM | kcat = 1.04 s-1 | [1] |
Experimental Protocols
Accurate measurement of SAM, SAH, and methylation status is crucial for research in this field. Below are summaries of key experimental protocols.
Measurement of SAM and SAH Levels by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of SAM and SAH.
Workflow Diagram:
Workflow for SAM and SAH quantification by LC-MS/MS.
Detailed Methodology:
-
Sample Preparation:
-
Internal Standard Spiking:
-
Isotopically labeled internal standards (e.g., [²H₃]-SAM and [¹³C₅]-SAH) are added to each sample to account for matrix effects and variations in sample processing.[1]
-
-
Extraction and Clarification:
-
LC-MS/MS Analysis:
-
Quantification:
-
The concentration of SAM and SAH in the samples is determined by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared with known concentrations of SAM and SAH.[1]
-
In Vitro DNA Methyltransferase (DNMT) Activity Assay
Several methods are available to measure DNMT activity, with ELISA-based colorimetric or fluorometric assays being common for their convenience and high-throughput capabilities.[9]
Workflow Diagram:
Workflow for a typical ELISA-based DNMT activity assay.
Detailed Methodology:
-
Plate Preparation: A unique cytosine-rich DNA substrate is stably coated onto the wells of a microplate.[9]
-
Methylation Reaction: The nuclear extract or purified DNMT enzyme is added to the wells along with SAM (Adomet) to initiate the methylation reaction.
-
Antibody Incubation: After incubation and washing, a primary antibody specific for 5-methylcytosine is added to the wells to bind to the newly methylated DNA.
-
Secondary Antibody and Detection: Following another wash step, an enzyme-conjugated secondary antibody is added. After a final wash, a colorimetric or fluorometric substrate is added, and the resulting signal is measured using a microplate reader.[9] The signal intensity is proportional to the amount of methylated DNA, and thus to the DNMT activity.
Global DNA Methylation Analysis by ELISA
This technique provides an estimation of the overall DNA methylation status in a given sample.
Detailed Methodology:
-
DNA Binding: Genomic DNA is bound to the wells of an ELISA plate.[2]
-
Detection of Methylated Cytosines: The methylated cytosines are detected through sequential incubations with a primary antibody against 5-methylcytosine (5-mC) and a labeled secondary antibody.[4]
-
Signal Quantification: A colorimetric or fluorometric detection reagent is added, and the signal is quantified. The level of methylation is determined by comparing the sample's signal to a standard curve generated using DNA with known methylation percentages.[5]
Protein Methylation Analysis
The analysis of protein methylation can be approached using various techniques, with Western blotting and mass spectrometry being prominent methods.
Workflow for Immunoaffinity Enrichment and Mass Spectrometry:
Workflow for proteome-wide protein methylation analysis.
Detailed Methodology:
-
Protein Extraction and Digestion: Proteins are extracted from cells or tissues and digested into peptides using a protease such as trypsin.[10]
-
Immunoaffinity Purification: Peptides containing methylated residues (e.g., methylated arginine or lysine) are enriched from the complex peptide mixture using antibodies that specifically recognize these modifications.[10]
-
LC-MS/MS Analysis: The enriched methylated peptides are separated by liquid chromatography and analyzed by tandem mass spectrometry to identify the sequence of the peptides and the specific sites of methylation.[10]
-
Data Analysis: Sophisticated bioinformatics tools are used to analyze the mass spectrometry data to identify and quantify the methylated proteins and their specific modification sites.[11]
Conclusion
The intricate and tightly regulated relationship between SAM and SAH is fundamental to cellular homeostasis. As the primary methyl donor and its inhibitory by-product, their balance, reflected in the SAM/SAH ratio, is a critical determinant of the cell's methylation capacity. Dysregulation of this balance is implicated in a wide range of pathological conditions, making the enzymes and pathways involved in their metabolism attractive targets for therapeutic intervention. The methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to investigate this critical biochemical axis and its role in health and disease.
References
- 1. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2.2. Global Methylation Analysis via ELISA [bio-protocol.org]
- 3. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of DNA Methylation by ELISA in Epigenetic Studies in Plant Tissue Culture: A Theoretical-Practical Guide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mass Spectrometry Methylation Detection | MtoZ Biolabs [mtoz-biolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epigentek.com [epigentek.com]
- 10. researchgate.net [researchgate.net]
- 11. A Mass Spectrometry-Based Proteomics Approach for Global and High-Confidence Protein R-Methylation Analysis [jove.com]
The Core Principles of S-Adenosylhomocysteine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Adenosylhomocysteine (SAH) is a critical metabolic intermediate that plays a pivotal role in the regulation of cellular methylation, a fundamental process in numerous biological pathways, including epigenetic regulation of gene expression, protein function, and neurotransmitter synthesis. As the byproduct of S-Adenosylmethionine (SAM)-dependent methylation reactions, SAH is a potent competitive inhibitor of methyltransferases. Consequently, the intracellular concentration of SAH and the ratio of SAM to SAH are meticulously controlled. This guide provides an in-depth exploration of the core principles of SAH metabolism, the enzymatic processes governing its synthesis and degradation, and its broader implications in health and disease. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the field.
Introduction to S-Adenosylhomocysteine and the Methylation Cycle
S-Adenosylmethionine (SAM), often referred to as the universal methyl donor, is a key molecule in cellular metabolism, second only to ATP in the number of reactions it participates in.[1] In these reactions, catalyzed by methyltransferases, SAM donates its methyl group to a wide array of acceptor molecules, including DNA, RNA, proteins, and small molecules.[2] This transfer results in the formation of S-Adenosylhomocysteine (SAH).[2]
SAH is structurally similar to SAM but lacks the reactive methyl group.[2] Its accumulation within the cell acts as a potent negative feedback inhibitor of methyltransferase enzymes, thereby regulating the overall methylation capacity of the cell.[2][3] The ratio of SAM to SAH is often referred to as the "methylation index" or "methylation potential," providing a critical indicator of the cell's ability to perform methylation reactions.[2][4] A low SAM/SAH ratio is indicative of reduced methylation capacity and can lead to global hypomethylation, a state implicated in various pathological conditions.[2]
The metabolism of SAH is intrinsically linked to the methionine cycle. SAH is hydrolyzed in a reversible reaction by the enzyme S-Adenosylhomocysteine hydrolase (SAHH), also known as adenosylhomocysteinase (AHCY), to form L-homocysteine and adenosine.[3][5] The efficient removal of these products is crucial for driving the reaction in the direction of SAH hydrolysis, thus preventing its accumulation and the subsequent inhibition of methylation.[1] Homocysteine can then be either remethylated to methionine to regenerate SAM or enter the transsulfuration pathway for the synthesis of cysteine and glutathione.[1][6]
The Central Role of S-Adenosylhomocysteine Hydrolase (SAHH)
SAHH is the sole enzyme responsible for the reversible hydrolysis of SAH in mammals.[5] It is a tetrameric, NAD+-dependent enzyme that plays a crucial housekeeping role in all cells to maintain a low intracellular concentration of SAH.[5][7]
Catalytic Mechanism of SAHH
The catalytic mechanism of SAHH is a multi-step process involving the oxidation of the 3'-hydroxyl group of the ribose moiety of SAH by the enzyme-bound NAD+.[8] This is followed by the elimination of L-homocysteine to form 3'-keto-4',5'-dehydroadenosine.[8] A subsequent Michael addition of water forms 3'-ketoadenosine, which is then reduced by NADH to yield adenosine.[8] Key amino acid residues, including Asp-130, Lys-185, Asp-189, and Asn-190, have been identified as being critical for the catalytic activity of SAHH.[9]
Regulation of SAHH Activity
The activity of SAHH is subject to regulation at multiple levels. The reversible nature of the reaction it catalyzes means that product accumulation (adenosine and homocysteine) can inhibit SAH hydrolysis.[1] Post-translational modifications, such as acetylation of lysine residues (Lys401 and Lys408), have been shown to negatively impact the catalytic activity of SAHH by perturbing the NAD+ binding region.[5] Genetic deficiencies in SAHH are rare but lead to severe pathologies characterized by massive accumulation of SAH and global hypomethylation.[10]
Signaling Pathways and Logical Relationships
The metabolism of SAH is intricately connected to several key cellular pathways. Understanding these relationships is crucial for appreciating the systemic impact of altered SAH levels.
Quantitative Data in SAH Metabolism
The concentrations of SAM and SAH, and the activity of SAHH, can vary significantly between different tissues and under various physiological and pathological conditions. The following tables summarize key quantitative data from the literature.
| Analyte | Tissue/Cell Type | Concentration | Reference |
| SAM | Mouse Embryos (E9.5) | 1.98 nmol/mg protein | [11] |
| SAM | Mouse Embryos (E10.5) | 2.78 nmol/mg protein | [11] |
| SAH | Mouse Embryos (E9.5) | 0.031 nmol/mg protein | [11] |
| SAH | Mouse Embryos (E10.5) | 0.057 nmol/mg protein | [11] |
| SAM | Healthy Adult Plasma | 120.6 ± 18.1 nM | [4][12] |
| SAH | Healthy Adult Plasma | 21.5 ± 3.2 nM | [4][12] |
| SAM | Mouse Liver | 58.3 nmol/g wet weight | [13] |
| SAH | Mouse Liver | 33.3 nmol/g wet weight | [13] |
| SAM | Mouse Kidney | 33.7 nmol/g wet weight | [13] |
| SAH | Mouse Kidney | 6.9 nmol/g wet weight | [13] |
| SAH | SW480 Control Cells | 2 ng/mL | [10] |
| SAH | SW480 AHCY-deficient Cells | 4.6 ng/mL | [10] |
| SAM | SW480 Control Cells | 458 ng/mL | [10] |
| SAM | SW480 AHCY-deficient Cells | 278 ng/mL | [10] |
Table 1: Representative Concentrations of SAM and SAH in Biological Samples.
| Parameter | Enzyme | Value | Conditions | Reference |
| Vmax Isotope Effect | SAH Hydrolase | 1.44 | Hydrolysis of [4'-2H]S-adenosyl-L-homocysteine | [8] |
| kcat (D130N mutant) | SAH Hydrolase | 0.7% of wild type | - | [9] |
| kcat (K185N mutant) | SAH Hydrolase | 0.5% of wild type | - | [9] |
| kcat (D189N mutant) | SAH Hydrolase | 0.1% of wild type | - | [9] |
| kcat (N190S mutant) | SAH Hydrolase | 0.5% of wild type | - | [9] |
Table 2: Kinetic Parameters of SAH Hydrolase.
Experimental Protocols
Accurate measurement of SAH and related metabolites is crucial for studying the methylation cycle. The following sections detail common experimental methodologies.
Quantification of SAM and SAH by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of SAM and SAH in biological samples.[4][11][13]
Protocol Outline:
-
Sample Preparation:
-
Tissues are homogenized in ice-cold 0.4 M perchloric acid (PCA).[13]
-
Plasma or cell pellets are deproteinized by the addition of PCA.
-
Samples are centrifuged at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.
-
The supernatant containing the analytes is collected for analysis.[13]
-
Stable isotope-labeled internal standards (e.g., [2H3]-SAM) are added to the samples and calibrators for accurate quantification.[11]
-
-
Chromatographic Separation:
-
Separation is typically achieved using a reversed-phase column (e.g., C8) or a porous graphitic carbon column (e.g., Hypercarb).[4][13]
-
An isocratic or gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile) is employed.[4]
-
-
Mass Spectrometric Detection:
-
Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Quantification is achieved using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Common mass transitions (precursor ion → product ion) are:
-
-
Data Analysis:
SAH Hydrolase Activity Assay
The enzymatic activity of SAHH can be measured in both the synthetic and hydrolytic directions. A common method for measuring the hydrolytic activity involves monitoring the production of homocysteine.
Protocol Outline (based on the Ellman's Reagent method): [5]
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.2) containing EDTA.
-
Add a known amount of purified SAHH or cell lysate to the buffer.
-
Add adenosine deaminase to the mixture to break down the adenosine product and prevent the reverse reaction.[5]
-
Add Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB).
-
-
Initiation of Reaction:
-
Initiate the reaction by adding the substrate, SAH.
-
-
Measurement:
-
Monitor the increase in absorbance at 412 nm in a continuous spectrophotometric assay. The reaction of the free thiol group of the newly formed homocysteine with DTNB produces 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at this wavelength.
-
-
Calculation of Activity:
-
Calculate the rate of homocysteine production using the molar extinction coefficient of TNB.
-
Enzyme activity is typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.
-
Drug Development Targeting SAH Metabolism
The critical role of SAH metabolism in cellular function has made it an attractive target for drug development, particularly in the fields of oncology and virology. Inhibition of SAHH leads to the accumulation of SAH and subsequent inhibition of methyltransferases, which can have profound effects on cancer cell proliferation and viral replication.
For example, 3-deazaneplanocin A (DZA) is a potent inhibitor of SAHH that has been widely used in research to study the effects of SAH accumulation.[5] Such inhibitors can induce apoptosis in cancer cells and suppress the expression of oncogenes.[14] The development of more specific and less toxic inhibitors of SAHH remains an active area of research.
Conclusion
S-Adenosylhomocysteine is a central metabolite that sits at the crossroads of methylation and intermediary metabolism. Its intracellular concentration is tightly regulated by SAH hydrolase to ensure the fidelity of a vast number of cellular methylation reactions. Dysregulation of SAH metabolism is implicated in a growing number of diseases, highlighting the importance of this pathway in maintaining cellular homeostasis. The experimental methodologies and quantitative data presented in this guide provide a foundational resource for researchers seeking to further unravel the complexities of SAH metabolism and its role in health and disease, and to explore its potential as a therapeutic target.
References
- 1. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]
- 2. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 3. methylguanosine.com [methylguanosine.com]
- 4. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic regulatory properties of S-adenosylmethionine and S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Adenosylhomocysteinase - Wikipedia [en.wikipedia.org]
- 8. The mechanism of action of S-adenosylhomocysteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalytic mechanism of S-adenosylhomocysteine hydrolase. Site-directed mutagenesis of Asp-130, Lys-185, Asp-189, and Asn-190 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of S-Adenosylhomocysteine Hydrolase Downregulation on Wnt Signaling Pathway in SW480 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SAM and SAH Analysis Service - Creative Proteomics [creative-proteomics.com]
- 13. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Relationship of impairment induced by intracellular S-adenosylhomocysteine accumulation with DNA methylation in human umbilical vein endothelial cells treated with 3-deazaadenosine - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Dynamics: A Technical Guide to the Kinetics of S-Adenosylhomocysteine Hydrolase
For Researchers, Scientists, and Drug Development Professionals
S-Adenosylhomocysteine (SAH) hydrolase (EC 3.3.1.1), a pivotal enzyme in cellular metabolism, plays a critical role in regulating biological methylation reactions. By catalyzing the reversible hydrolysis of S-adenosylhomocysteine to adenosine and L-homocysteine, SAH hydrolase ensures the fidelity of methylation processes essential for numerous cellular functions, including gene expression and signal transduction.[1][2] Dysregulation of this enzyme is implicated in a range of pathologies, making it a compelling target for therapeutic intervention.[3][4] This technical guide provides an in-depth exploration of the kinetics of SAH hydrolase, offering detailed experimental protocols, a comprehensive summary of kinetic parameters, and visual representations of its catalytic mechanism and metabolic context.
Catalytic Mechanism and Kinetic Properties
S-Adenosylhomocysteine hydrolase is a tetrameric enzyme that utilizes a tightly bound NAD+ cofactor for its catalytic activity.[1][5] The catalytic mechanism is a multi-step process involving oxidation, elimination, addition, and reduction steps to achieve the reversible hydrolysis of SAH.[5][6]
The reaction begins with the NAD+-dependent oxidation of the 3'-hydroxyl group of the ribose moiety of SAH to a ketone. This is followed by the elimination of L-homocysteine, leading to the formation of a 3'-keto-4',5'-dehydroadenosine intermediate. Subsequently, a stereospecific Michael addition of water to this intermediate forms 3'-ketoadenosine. The final step involves the NADH-mediated reduction of the 3'-ketone to regenerate adenosine and the enzyme-bound NAD+.[1][5][6] The thermodynamic equilibrium of this reaction in vitro actually favors the synthesis of SAH; however, in vivo, the reaction proceeds in the hydrolytic direction due to the rapid removal of the products, adenosine and homocysteine, by other metabolic pathways.[4]
The enzyme exhibits a conformational change upon substrate binding, transitioning from an "open" to a "closed" conformation, which is crucial for catalysis.[7][8][9] This conformational shift is induced by the binding of the substrate and stabilizes the active site for the subsequent chemical transformations.[9]
Quantitative Kinetic Parameters
The kinetic parameters of SAH hydrolase have been characterized from various sources, revealing insights into its substrate specificity and catalytic efficiency. The Michaelis constant (Km) for SAH is typically in the low micromolar range, indicating a high affinity for its primary substrate. The catalytic rate (kcat) varies depending on the source of the enzyme and the specific substrate.
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Human (recombinant) | S-Adenosylhomocysteine | 21.8 | - | - | [3] |
| Bovine Liver | S-Adenosylhomocysteine | - | - | 70,000 | [10] |
| Yellow Lupin | S-Adenosylhomocysteine | - | - | 60,000 | [10] |
| Rat Liver | S-Adenosylhomocysteine | 12.3 | - | - | [11] |
| Rat Liver | Adenosine | 0.94 | - | - | [11] |
| Rat Liver | L-Homocysteine | 164 | - | - | [11] |
| Bovine Liver | Cysteine | 15,000 | 0.23 | 15.3 | [10] |
| Yellow Lupin | Cysteine | 35,000 | 0.11 | 0.9 | [10] |
Note: Vmax values were reported in some studies but are not included here to maintain consistency with kcat values. Some studies did not report all kinetic parameters.
Experimental Protocols for Kinetic Analysis
The activity of SAH hydrolase is most commonly assayed by monitoring the production of one of its products, L-homocysteine or adenosine.
Spectrophotometric Assay for Homocysteine Production (Ellman's Reagent)
This continuous assay relies on the reaction of the free thiol group of the produced homocysteine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), which generates a colored product, 5-thio-2-nitrobenzoate (TNB), that can be monitored spectrophotometrically at 412 nm.[1][3][12]
Materials:
-
Purified SAH hydrolase
-
S-Adenosylhomocysteine (SAH) solution (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Adenosine deaminase (ADA) (to prevent the reverse reaction)[1]
-
Assay buffer (e.g., 50 mM phosphate buffer, pH 7.2-8.0)[3][13]
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, a known concentration of SAH, DTNB, and adenosine deaminase.
-
Pre-incubate the mixture at a constant temperature (e.g., 37°C).[14]
-
Initiate the reaction by adding a small volume of purified SAH hydrolase to the reaction mixture.
-
Immediately begin monitoring the increase in absorbance at 412 nm over time.
-
Calculate the initial reaction velocity using the molar extinction coefficient of TNB (13,600 M-1cm-1).[1]
-
To determine kinetic parameters (Km and Vmax), repeat the assay with varying concentrations of SAH.
-
For inhibitor studies, include the inhibitor at various concentrations in the reaction mixture and measure its effect on the reaction velocity.
HPLC-Based Assay for Adenosine and SAH
This method allows for the direct and discontinuous measurement of the substrate (SAH) and the product (adenosine). It is particularly useful for measuring the reverse (synthetic) reaction.[1]
Materials:
-
Purified SAH hydrolase
-
S-Adenosylhomocysteine (SAH), Adenosine, and L-Homocysteine solutions
-
Reaction buffer (e.g., 25 mM K2HPO4, 5 mM DTT, 1 mM EDTA, pH 7.2)[1]
-
Quenching solution (e.g., 6 N trifluoroacetic acid)[1]
-
Reversed-phase HPLC system with a suitable column (e.g., C18) and a UV detector (260 nm)
Procedure for Hydrolytic Direction:
-
Set up reaction tubes containing the reaction buffer and a specific concentration of SAH.
-
Incubate the tubes at a constant temperature (e.g., 37°C).
-
Start the reaction by adding SAH hydrolase.
-
At specific time points, quench the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant by reversed-phase HPLC to quantify the amounts of SAH and adenosine by monitoring the absorbance at 260 nm.
-
Calculate the reaction rate from the change in concentration of substrate or product over time.
Procedure for Synthetic Direction:
-
Incubate SAH hydrolase with adenosine and L-homocysteine in the reaction buffer at 37°C.[1]
-
At various time intervals, quench the reaction and prepare the samples for HPLC analysis as described above.
-
Quantify the formation of SAH by HPLC.
Visualizing the Kinetics and Pathways
To better understand the complex processes involved in SAH hydrolase kinetics, the following diagrams illustrate the enzymatic reaction, a typical experimental workflow, and its position within cellular metabolism.
Caption: Catalytic mechanism of S-Adenosylhomocysteine hydrolase.
Caption: Workflow for kinetic analysis using a spectrophotometric assay.
Caption: Role of SAH hydrolase in cellular methylation and related pathways.
Conclusion
A thorough understanding of the kinetics of S-Adenosylhomocysteine hydrolase is fundamental for elucidating its physiological role and for the rational design of inhibitors with therapeutic potential. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals engaged in the study of this crucial enzyme. Future investigations into the allosteric regulation and the impact of post-translational modifications on the kinetic properties of SAH hydrolase will further enhance our comprehension of its complex biological functions.[1][6]
References
- 1. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism of action of S-adenosylhomocysteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Adenosylhomocysteinase - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. proquest.com [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. Substrate specificity of S-adenosylhomocysteinase. Cysteine is a substrate of the plant and mammalian enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Preliminary research on S-Adenosylhomocysteine in disease models
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosylhomocysteine (SAH) is a critical intermediate in cellular methylation reactions, formed upon the demethylation of S-adenosylmethionine (SAM). As a potent product inhibitor of most methyltransferases, the intracellular concentration of SAH and the SAM/SAH ratio are crucial determinants of the cell's methylation capacity. Dysregulation of SAH metabolism, often leading to its accumulation, is implicated in the pathophysiology of a wide range of diseases, including cardiovascular, neurological, and metabolic disorders. This technical guide provides an in-depth overview of the role of SAH in various disease models, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Biochemical Pathways and Metabolism
SAH is central to the methionine cycle. It is produced when SAM donates its methyl group to a substrate in a reaction catalyzed by a methyltransferase. SAH is then hydrolyzed to homocysteine and adenosine by the enzyme S-adenosylhomocysteine hydrolase (SAHH). This reaction is reversible, and the equilibrium favors the synthesis of SAH.[1] Therefore, the efficient removal of homocysteine and adenosine is crucial to prevent SAH accumulation. Homocysteine can be remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine.
Elevated levels of homocysteine can drive the reverse reaction of SAHH, leading to an increase in SAH concentration.[1] This accumulation of SAH, in turn, inhibits methyltransferases, creating a negative feedback loop that impairs cellular methylation. The SAM/SAH ratio is widely used as an indicator of the cellular methylation potential.[2][3]
Figure 1: The Methionine Cycle and SAH Metabolism.
SAH in Disease Models: Quantitative Data
Elevated SAH levels have been documented in a variety of disease models, correlating with pathological changes. The following tables summarize quantitative data from studies on cardiovascular and neurological disorders.
| Disease Model | Species/System | Method of SAH Elevation | Plasma/Tissue SAH Concentration (Control) | Plasma/Tissue SAH Concentration (Treated/Diseased) | SAM/SAH Ratio (Control) | SAM/SAH Ratio (Treated/Diseased) | Reference |
| Cardiovascular Disease | |||||||
| Atherosclerosis | apoE-/- Mice | SAHH inhibitor (ADA) | 44.5 ± 6.8 nmol/L (Plasma) | 75.9 ± 9.8 nmol/L (Plasma) | 1.23 ± 0.29 | 0.61 ± 0.18 | [4] |
| Atherosclerosis | apoE-/- Mice | SAHH shRNA | 44.5 ± 6.8 nmol/L (Plasma) | 85.5 ± 12.1 nmol/L (Plasma) | 1.23 ± 0.29 | 0.59 ± 0.30 | [4] |
| Coronary Artery Disease | Human Patients | N/A | Lowest Quartile | Highest Quartile (Associated with increased mortality) | N/A | N/A | [5] |
| Neurological Disorders | |||||||
| Alzheimer's Disease | Human Patients | N/A | 207 ± 37 nmol/l (CSF) | 193 ± 31 nmol/l (CSF) | 9.1 ± 2.8 | 7.6 ± 2.4 | [6][7] |
| Stroke (Acute Phase) | Human Patients | N/A | 13.8 µmol/L (Plasma Homocysteine) | 13.4 µmol/L (Plasma Homocysteine) | N/A | N/A | [8] |
| Stroke (Convalescent) | Human Patients | N/A | 13.8 µmol/L (Plasma Homocysteine) | 14.5 µmol/L (Plasma Homocysteine) | N/A | N/A | [8] |
| Ischemic Kidney | Rat | Ischemia (30 min) | 0.7 ± 0.05 nmol/g | 9.1 ± 0.6 nmol/g | 65.1 ± 5.6 | 2.8 ± 0.2 | [9] |
Experimental Protocols
Quantification of SAH and SAM by LC-MS/MS
This protocol is adapted from a validated method for the simultaneous quantification of SAM and SAH in plasma.[10]
a. Sample Preparation:
-
To 20 µL of plasma, add 180 µL of an internal standard solution containing heavy-isotope labeled SAM (²H₃-SAM) and SAH (²H₄-SAH) in mobile phase A (see below).
-
Vortex the mixture and filter by ultracentrifugation through a 10 kDa molecular weight cutoff membrane.
-
Collect the filtrate for analysis.
b. Liquid Chromatography:
-
Column: 250 mm × 2.0 mm EZ-faast column.
-
Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium formate, pH 3.4).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Flow Rate: 0.20 mL/min.
-
Gradient: A binary gradient is used to achieve separation, typically starting with a high percentage of mobile phase A and ramping up to a high percentage of mobile phase B over several minutes. A total run time of approximately 10 minutes is common.
-
Injection Volume: 3 µL.
c. Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
SAM: m/z 399 → 250
-
SAH: m/z 385 → 136
-
²H₃-SAM: m/z 402 → 250
-
²H₄-SAH: m/z 389 → 140
-
Induction of Hyperhomocysteinemia in Rodents
This is a common method to elevate SAH levels in vivo by increasing its precursor, homocysteine.
a. Methionine-Enriched Diet:
-
Animals: C57BL/6J mice or Wistar rats.
-
Diet: A standard rodent chow is supplemented with L-methionine. A common concentration is 1% (w/w) L-methionine added to the diet.[11]
-
Duration: Animals are typically fed the methionine-enriched diet for a period of 4 to 10 weeks to induce a stable state of hyperhomocysteinemia.[12]
b. B-Vitamin Deficient Diet:
-
Animals: C57BL/6J mice.
-
Diet: A custom diet deficient in folate, vitamin B6, and vitamin B12 is used. This diet is often supplemented with excess methionine to further drive homocysteine production.[12]
-
Duration: Similar to the methionine-enriched diet, a feeding period of several weeks is required to establish hyperhomocysteinemia.
In Vitro Inhibition of SAH Hydrolase (SAHH)
Adenosine dialdehyde (AdOx) is a commonly used inhibitor of SAHH in cell culture experiments.
a. Cell Culture:
-
Plate cells (e.g., HeLa, HUVEC) at an appropriate density and allow them to adhere overnight.
-
Incubate cells under standard conditions (e.g., 37°C, 5% CO₂).[13]
b. Treatment with Adenosine Dialdehyde (AdOx):
-
Prepare a stock solution of AdOx in a suitable solvent (e.g., DMSO or culture medium).
-
Dilute the AdOx stock solution in fresh culture medium to the desired final concentration. A typical concentration range is 10-100 µM.[14]
-
Remove the old medium from the cells and replace it with the AdOx-containing medium.
-
Incubate the cells for the desired period, typically ranging from 24 to 72 hours, to allow for the accumulation of intracellular SAH.[15]
-
After incubation, harvest the cells for downstream analysis of SAH/SAM levels, DNA methylation, or other cellular markers.
Signaling Pathways and Experimental Workflows
SAH-Mediated Inhibition of Methyltransferases
Elevated SAH directly inhibits a wide range of methyltransferases, including DNA methyltransferases (DNMTs), histone methyltransferases (HMTs), and catechol-O-methyltransferase (COMT). This inhibition leads to global hypomethylation of DNA and histones, altering gene expression patterns.
References
- 1. S-adenosylhomocysteine hydrolase over-expression does not alter S-adenosylmethionine or S-adenosylhomocysteine levels in CBS deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone methylation - Wikipedia [en.wikipedia.org]
- 3. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 4. Kinetic and inhibition studies on catechol-O-methyltransferase affinity labelling by N-(3,4-dihydroxyphenyl)maleimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. De Novo Design of Inhibitors of DNA Methyltransferase 1: A Critical Comparison of Ligand- and Structure-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. zora.uzh.ch [zora.uzh.ch]
- 8. glpbio.com [glpbio.com]
- 9. Tissue levels of S-adenosylhomocysteine in the rat kidney: effects of ischemia and homocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Excess S-adenosylmethionine inhibits methylation via catabolism to adenine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dietary Supplementation with S-Adenosyl Methionine was Associated with Protracted Reduction of Seizures in a Line of Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson’s Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies [mdpi.com]
- 13. Cell culture conditions [qiagen.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxic action of adenosine nucleoside and dialdehyde analogues on murine neuroblastoma in tissue culture: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol for the HPLC Analysis of S-Adenosylhomocysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosylhomocysteine (SAH) is a critical intermediate in methylation reactions, formed from the demethylation of S-adenosylmethionine (SAM). The ratio of SAM to SAH is often used as an indicator of cellular methylation capacity, and its measurement is crucial in various fields of research, including diagnostics for metabolic diseases and drug development.[1][2] High-performance liquid chromatography (HPLC) is a robust and widely used technique for the quantification of SAH in biological samples.[3] This document provides detailed protocols for the analysis of SAH using HPLC with different detection methods, including mass spectrometry and fluorescence detection.
Signaling Pathway Context
In cellular metabolism, SAM donates its methyl group to a wide range of substrates in reactions catalyzed by methyltransferases. This process yields SAH, which is subsequently hydrolyzed to homocysteine and adenosine. SAH is a potent inhibitor of most methyltransferases, and its accumulation can lead to the feedback inhibition of methylation reactions. The accurate measurement of SAH is therefore essential for understanding the regulation of these fundamental biological processes.
Caption: The Methionine Cycle and its relationship to cellular methylation.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the sensitivity required for the analysis.
Protocol 1A: Protein Precipitation with Trichloroacetic Acid (TCA)
This method is suitable for blood samples.
-
Place 200–400 µL of fresh blood into an Eppendorf tube.[3]
-
Add 40% (w/v) trichloroacetic acid in a 1:5 ratio to the blood volume to precipitate proteins.[3][4]
-
Vortex the mixture thoroughly.
-
Centrifuge the tubes at 25,000 x g to pellet the precipitated protein.[3]
-
Carefully collect the supernatant for HPLC analysis.
Protocol 1B: Protein Precipitation with Perchloric Acid
This is a general protocol applicable to various sample types including tissues, cells, and body fluids.[5]
-
For frozen tissue samples, add approximately 10 times the sample weight of cold 0.1 M perchloric acid and homogenize immediately.[5]
-
For cultured cells, after removing the culture medium, the cell pellet can be resuspended in an appropriate volume of cold 0.1 M perchloric acid and disrupted by sonication.[5]
-
For plasma samples, add cold 4 M perchloric acid to a final concentration of 0.4 M and mix thoroughly.[5]
-
Centrifuge the homogenates at 10,000 x g for 10 minutes at 4°C.[5]
-
Collect the supernatant.
-
For some HPLC systems, it may be necessary to adjust the pH of the supernatant to ~7.0 with potassium carbonate to precipitate the perchlorate.[5] After a further centrifugation step, the supernatant is ready for injection.
Protocol 1C: Solid Phase Extraction (SPE)
This method is used for cleaning up plasma or blood samples and is particularly useful for sensitive detection methods like mass spectrometry.[6]
-
Activate a Bond Elut C18 SPE column (3 mL, 500 mg) with 1 mL of methanol.[6]
-
Equilibrate the column with 1 mL of 10 mmol/L sodium dodecyl sulfate (SDS) at pH 2.1.[6]
-
Load 1 mL of the sample onto the column.[6]
-
Wash the column with 3 mL of a 50:50 (v/v) methanol:water solution.[6]
-
Elute SAH with 1 mL of 2.5% acetic acid in methanol.[6]
-
The eluate can then be injected into the HPLC system.
Protocol 1D: Ultracentrifugation
This is a simple and rapid method for plasma samples, often used with LC-MS/MS.[1]
-
Combine 20 µL of the plasma sample with 180 µL of an internal standard solution (containing heavy isotope-labeled SAH in mobile phase A).[1]
-
Filter the mixture by ultracentrifugation through a 10 kDa molecular weight cutoff membrane.[1]
-
Inject the filtrate directly into the HPLC system.[1]
HPLC Analysis
Below are examples of HPLC conditions for SAH analysis. The specific parameters may need to be optimized for your system and application.
Method 2A: HPLC with UV and Mass Spectrometric Detection
-
HPLC System: A system equipped with a photodiode array (PDA) detector and a mass spectrometer.[6]
-
Column: Phenomenex SYNERGI 4µm MAX-RP 80A, 75 x 2.0 mm.[7]
-
Mobile Phase:
-
Solvent A: Water with 15% methanol.[7]
-
Solvent B: Methanol.
-
-
Elution: Isocratic elution with 60% Solvent A and 40% Solvent B.[6]
-
Run Time: 10 minutes.[6]
-
Detection:
Method 2B: HPLC with Fluorescence Detection
This method requires a pre-column derivatization step to make SAH fluorescent.
-
Derivatization: SAH is derivatized with chloroacetaldehyde in the presence of sodium acetate to form a fluorescent 1,N6-ethano derivative.[3]
-
HPLC System: An HPLC system equipped with a fluorescence detector.
-
Mobile Phase: 50 mmol/L sodium phosphate buffer containing 10 mmol/L sodium heptanesulfonic acid and 30% methanol, adjusted to pH 4.30.[3]
-
Elution: Isocratic.[3]
-
Flow Rate: 1 mL/min.[3]
-
Detection: Fluorescence detection with excitation at 270 nm and emission at 410 nm.[4]
Method 2C: HPLC-ESI-MS/MS
This is a highly sensitive and specific method for the determination of SAH.[1]
-
HPLC System: A Shimadzu Nexera LC System coupled with a 5500 QTRAP® (AB Sciex) mass spectrometer.[1]
-
Column: Phenomenex EA:faast, 250 mm × 2.0 mm.[1]
-
Mobile Phase: A binary gradient, with the specific composition not detailed in the provided context.
-
Flow Rate: 0.20 mL/min.[1]
-
Run Time: 10 minutes.[1]
-
Detection: Electrospray ionization in positive mode (ESI+).[1] The mass transition for SAH is m/z 385 → 136.[1]
Data Presentation
The following tables summarize the quantitative data from various published methods for SAH analysis.
Table 1: HPLC Method Parameters and Performance
| Parameter | HPLC-PDA-MS[6][7] | HPLC-FL[3][4] | HPLC-ESI-MS/MS[1] |
| Linearity Range | Not Specified | 5x10⁻⁷ - 5x10⁻⁹ mol/L | 12.5 - 5000 nmol/L |
| Limit of Detection (LOD) | 4.5 x 10⁻¹⁰ mol/L | 9 x 10⁻⁹ mol/L | 1 nM[2] |
| Limit of Quantitation (LOQ) | Not Specified | 5.7 x 10⁻⁹ mol/L | 3 nM[2] |
| Retention Time | 2.07 ± 0.04 min | Not Specified | 5.7 min |
Table 2: Method Validation Data
| Parameter | HPLC-PDA-MS[6] | HPLC-FL[4] |
| Repeatability (CV%) | 0.92% | < 1.5% |
| Reproducibility (CV%) | 3.77% | < 5% |
| Accuracy/Recovery | Not Specified | Not Specified |
Experimental Workflow Diagram
Caption: General workflow for the HPLC analysis of S-Adenosylhomocysteine.
References
- 1. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cores.emory.edu [cores.emory.edu]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for LC-MS/MS Detection of S-Adenosylhomocysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosylhomocysteine (SAH) is a critical intermediate in cellular methylation reactions. It is formed upon the demethylation of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of a wide array of biomolecules, including DNA, RNA, proteins, and lipids. As a potent product inhibitor of methyltransferases, the intracellular concentration of SAH, and particularly the SAM/SAH ratio, is a key indicator of the cell's methylation capacity. Dysregulation of SAH levels has been implicated in various pathological conditions, including cardiovascular diseases, neurological disorders, and cancer. Consequently, the accurate and sensitive quantification of SAH in biological matrices is of paramount importance for both basic research and clinical drug development.
This document provides detailed application notes and protocols for the robust and reliable quantification of S-Adenosylhomocysteine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling Pathway of S-Adenosylhomocysteine Metabolism
The metabolic pathway of SAH is intrinsically linked to the methionine cycle. Methionine is converted to SAM by methionine adenosyltransferase (MAT). SAM then donates its methyl group in various transmethylation reactions, yielding SAH. SAH is subsequently hydrolyzed to homocysteine and adenosine by SAH hydrolase (SAHH), a reaction that is reversible. Homocysteine can then be remethylated to methionine to complete the cycle. The concentration of SAH directly influences the activity of methyltransferases, thereby regulating global methylation patterns.
Experimental Workflow for SAH Detection
The general workflow for the quantification of SAH by LC-MS/MS involves sample preparation to extract the analyte and remove interfering substances, followed by chromatographic separation and subsequent detection and quantification by tandem mass spectrometry. The use of a stable isotope-labeled internal standard is crucial for accurate quantification.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for LC-MS/MS methods for SAH detection reported in the literature. These values can serve as a benchmark for method development and validation.
Table 1: Linearity and Quantification Limits for SAH
| Parameter | Plasma | Urine | Cells |
| Linearity Range (nmol/L) | 8 - 1024[1] | 0 - 1000[2] | Not explicitly stated |
| Limit of Detection (LOD) (nmol/L) | 5[2] | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) (nmol/L) | 0.5 - 16[1][3] | 3[2] | Not explicitly stated |
Table 2: Chromatographic and Mass Spectrometric Parameters for SAH Analysis
| Parameter | Typical Value/Condition |
| Liquid Chromatography | |
| Column | C8, RP-Amide, EA:faast, Acquity UPLC BEH C18, Hypercarb[1][2][3][4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water or 10 mmol/L Ammonium Formate[1][2] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[1][6] |
| Flow Rate (mL/min) | 0.2 - 0.8[1][4][7] |
| Injection Volume (µL) | 3 - 20[1][4][7] |
| Run Time (min) | 3 - 10[3][4] |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[4][7] |
| MRM Transition for SAH | m/z 385.1 → 136.2[1] |
| MRM Transition for d5-SAH (IS) | m/z 390.0 → 137.2[1] |
| Ion Spray Voltage (V) | +5000 to +5500[4][7] |
| Source Temperature (°C) | 500[1] |
Detailed Experimental Protocols
The following protocols provide a detailed methodology for the extraction and quantification of SAH from biological samples.
Protocol 1: SAH Extraction from Plasma/Serum
This protocol is adapted from several published methods and utilizes protein precipitation, a common and effective technique for sample cleanup.[1]
Materials:
-
Human EDTA plasma or serum samples
-
S-Adenosylhomocysteine (SAH) analytical standard
-
d5-S-Adenosylhomocysteine (d5-SAH) internal standard (IS)
-
Acetonitrile (HPLC grade), pre-chilled to -20°C
-
0.1% Formic acid in water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 4°C operation
Procedure:
-
Thaw plasma/serum samples on ice.
-
Prepare a stock solution of the internal standard (d5-SAH) at a concentration of 5 µmol/L in 0.1% formic acid.
-
In a 1.5 mL microcentrifuge tube, add 200 µL of the plasma/serum sample.
-
Spike the sample with 50 µL of the internal standard solution.
-
Vortex the mixture for 5 minutes and incubate at 4°C for 10 minutes.
-
Add 550 µL of ice-cold acetone to the sample.
-
Vortex vigorously for 10 minutes to precipitate proteins.
-
Incubate the mixture at 4°C for an additional 10 minutes.
-
Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Protocol 2: SAH Extraction from Cells
This protocol is a general guideline for the extraction of SAH from cultured cells. Optimization may be required depending on the cell type.
Materials:
-
Cultured cells (approximately 500,000 cells per sample)[2]
-
Phosphate-buffered saline (PBS), ice-cold
-
Extraction solution (e.g., 0.4 M perchloric acid)[5]
-
d5-S-Adenosylhomocysteine (d5-SAH) internal standard (IS)
-
Cell scraper
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 4°C operation
Procedure:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cells.
-
Discard the supernatant.
-
Resuspend the cell pellet in 100 µL of extraction solution containing the internal standard (d5-SAH).
-
Vortex thoroughly for 1 minute to lyse the cells.
-
Incubate on ice for 10 minutes.
-
Centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Protocol
The following is a representative set of LC-MS/MS conditions. These should be optimized for the specific instrument and column used.
Instrumentation:
-
HPLC system (e.g., Agilent 1200 series or equivalent)[1]
-
Triple quadrupole mass spectrometer (e.g., AB Sciex 5000 or equivalent)[1]
LC Conditions:
-
Column: RP-Amide column (3.0 x 150 mm, 3.5 µm)[1]
-
Mobile Phase A: 10 mmol/L ammonium formate buffer, pH 3.4[1]
-
Mobile Phase B: Acetonitrile[1]
-
Flow Rate: 0.6 mL/min for the first minute, then increased to 0.8 mL/min[1]
-
Gradient:
-
0-1 min: 5% B
-
1-3.5 min: Gradient from 5% to 95% B
-
3.5-4 min: Hold at 95% B
-
4-5 min: Re-equilibrate at 5% B
-
-
Injection Volume: 20 µL[1]
-
Column Temperature: 40°C
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Source Temperature: 500°C[1]
-
IonSpray Voltage: +5500 V
Data Analysis: Quantification is performed by integrating the peak areas of the MRM transitions for SAH and its internal standard. A calibration curve is constructed by plotting the peak area ratio (SAH/d5-SAH) against the concentration of the SAH standards. The concentration of SAH in the unknown samples is then determined from this calibration curve.
Conclusion
The LC-MS/MS methods described provide a sensitive, specific, and reliable approach for the quantification of S-Adenosylhomocysteine in various biological matrices. The detailed protocols and summary data serve as a valuable resource for researchers, scientists, and drug development professionals investigating the role of methylation in health and disease. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reproducible results.
References
- 1. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mendelnet.cz [mendelnet.cz]
- 7. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for S-Adenosylhomocysteine (SAH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosylhomocysteine (SAH), a pivotal intermediate in cellular metabolism, is formed upon the demethylation of S-adenosylmethionine (SAM). As the immediate precursor to homocysteine, SAH plays a critical role in the regulation of methylation reactions. It is a potent inhibitor of most SAM-dependent methyltransferases, making the intracellular SAM/SAH ratio a key indicator of the cell's methylation capacity.[1][2][3] Dysregulation of SAH levels has been implicated in various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer.[2][4] These application notes provide detailed guidance on the proper handling, storage, and utilization of SAH in a laboratory setting.
Physicochemical Properties and Storage
SAH is typically supplied as a crystalline solid.[4] Understanding its fundamental properties is crucial for its effective use in experiments.
| Property | Value | Citations |
| Molecular Formula | C₁₄H₂₀N₆O₅S | [4] |
| Molecular Weight | 384.4 g/mol | [4] |
| Appearance | Crystalline solid | [4] |
| Storage Temperature | -20°C | [4][5] |
| Long-term Stability | ≥ 4 years at -20°C | [4] |
| UV/Vis Spectroscopy | λmax: 260 nm | [4] |
| Molar Extinction Coefficient (ε) | 15,400 M⁻¹cm⁻¹ at 260 nm in water or 0.1 M NaCl | [6] |
Solubility and Preparation of Stock Solutions
Proper dissolution of SAH is critical for accurate experimental results. The choice of solvent depends on the intended application.
| Solvent | Concentration | Notes | Citations |
| 1M HCl | ~20 mg/mL | Purge with an inert gas. | [4] |
| Water | ≥45.3 mg/mL with gentle warming | Soluble. | [7] |
| DMSO | ≥8.56 mg/mL with gentle warming and ultrasonic | Soluble. | [7] |
| 0.02 M HCl | 1 mg/mL | A ready-made solution is also commercially available. | [5] |
Protocol for Preparing a 10 mM Aqueous Stock Solution:
-
Weigh out 3.844 mg of SAH powder.
-
Add 1 mL of high-purity water.
-
Gently warm and vortex until the solid is completely dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C. For long-term storage, -80°C is recommended.[8]
Stability Considerations
SAH stability is influenced by temperature, pH, and storage conditions.
| Condition | Observation | Citations |
| Solid Form | Slowly oxidizes to the sulfoxide. | [6] |
| In Solution | Slowly oxidizes to the sulfoxide. Thiodiglycol can be used as a protective agent against oxidation. | [6] |
| Acidic Solution (0.1 M HCl, 100°C, 90 min) | Hydrolyzes to form S-ribosylhomocysteine. | [6] |
| Neutral or Alkaline Solution | Not hydrolyzed in 0.1 M NaOH at 25°C over 10 minutes, but oxidation is more rapid in alkaline conditions. | [6] |
| Whole Blood at Room Temperature (24 hours) | SAH levels increase. | [9] |
| Whole Blood at 4°C | Changes in SAH levels are attenuated. | [9] |
| Liver Tissue at 4°C for 5 min | The SAM/SAH ratio drops by 34%. | [10][11] |
| Liver Tissue at 25°C for 2 min | The SAM/SAH ratio drops by 48%. | [10][11] |
| Liver Tissue at -80°C for 2 months | The SAM/SAH ratio decreases by 40%. | [10][11] |
Safety Precautions
SAH should be handled with care in a laboratory setting.
-
Hazard Classification: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[12]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash thoroughly after handling.[4]
-
First Aid:
-
If swallowed: Call a poison center or doctor if you feel unwell.
-
If on skin: Wash with plenty of water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete safety information.[4][12]
The Role of SAH in the Methionine Cycle
SAH is a central component of the methionine cycle, where it is produced from the demethylation of SAM. It is then hydrolyzed to homocysteine and adenosine by the enzyme SAH hydrolase (SAHH). This cycle is crucial for regenerating methionine and maintaining the cellular methylation potential.
Caption: The Methionine Cycle highlighting the role of SAH.
Experimental Protocols
S-Adenosylhomocysteine Hydrolase (SAHH) Activity Assay (Colorimetric)
This protocol is adapted from a colorimetric method for determining SAHH activity by quantifying the production of homocysteine.[13]
Principle: SAHH catalyzes the hydrolysis of SAH to adenosine and homocysteine. The produced homocysteine is quantified using Ellman's reagent (DTNB), which reacts with the free thiol group of homocysteine to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow-colored compound that can be measured spectrophotometrically at 412 nm.
Materials:
-
S-Adenosylhomocysteine (SAH)
-
S-Adenosylhomocysteine hydrolase (SAHH)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
50 mM Potassium Phosphate Buffer, pH 7.2
-
Adenosine deaminase (optional, to prevent reaction reversal)
-
Spectrophotometer
Protocol:
-
Prepare Reagents:
-
SAH Stock Solution: Prepare a 1 mM stock solution of SAH in 50 mM potassium phosphate buffer, pH 7.2.
-
DTNB Solution: Prepare a 10 mM stock solution of DTNB in 50 mM potassium phosphate buffer, pH 8.0.
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.2.
-
-
Assay Procedure:
-
In a 1 mL cuvette, add the following:
-
850 µL of Assay Buffer
-
50 µL of 1 mM SAH solution (final concentration 50 µM)
-
50 µL of 10 mM DTNB solution (final concentration 500 µM)
-
(Optional) Add adenosine deaminase to the reaction mixture.
-
-
Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 50 µL of the SAHH enzyme solution.
-
Immediately start monitoring the absorbance at 412 nm continuously for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of TNB formation using the molar extinction coefficient of TNB (13,600 M⁻¹cm⁻¹ at 412 nm).
-
Enzyme activity is expressed as the amount of homocysteine produced per minute per milligram of enzyme (U/mg).
-
References
- 1. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-Adenosylhomocysteine (SAH) ELISA Kit [cellbiolabs.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stability of plasma homocysteine, S-adenosylmethionine, and S-adenosylhomocysteine in EDTA, acidic citrate, - Biospecimen Research Database [brd.nci.nih.gov]
- 10. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Methyltransferase Assays Detecting S-Adenosylhomocysteine (SAH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyltransferases (MTs) are a critical class of enzymes that catalyze the transfer of a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to a variety of substrates, including proteins, DNA, RNA, and small molecules.[1][2] This process, known as methylation, is a fundamental mechanism in cellular regulation, impacting gene expression, protein function, and signaling pathways. The enzymatic reaction produces S-adenosylhomocysteine (SAH) as a universal byproduct.[1][3] Consequently, the detection of SAH provides a versatile and generic method to monitor the activity of any SAM-dependent methyltransferase, making it an invaluable tool in basic research and drug discovery.[1][4][5]
These application notes provide an overview of the principles and protocols for in vitro methyltransferase assays based on the detection of SAH. Various detection technologies are available, each with its own advantages in terms of sensitivity, throughput, and susceptibility to interference.[1][5] This document will detail protocols for luminescence, fluorescence, and TR-FRET-based assays, present comparative data, and provide visualizations to aid in understanding the experimental workflows.
Principle of the Assay
The core principle of these assays is the quantification of SAH produced in a methyltransferase-catalyzed reaction. The generic reaction is as follows:
SAM + Substrate —(Methyltransferase)→ Methylated Substrate + SAH
The amount of SAH produced is directly proportional to the methyltransferase activity. Several methods have been developed to detect SAH, including those that use coupling enzymes to convert SAH into a detectable signal, and direct detection methods that employ SAH-specific antibodies or aptamers.[1][5][6]
Key Detection Technologies
A variety of methods are employed for the detection of SAH in methyltransferase assays.[1] These include:
-
Bioluminescence-Based Assays: These assays, such as the MTase-Glo™ Methyltransferase Assay, use a series of coupled enzymatic reactions to convert SAH to ATP. The ATP is then detected using a luciferase reaction, which produces a luminescent signal proportional to the initial SAH concentration.[3][4][5][7]
-
Fluorescence-Based Assays:
-
Enzyme-Coupled Fluorescence: A common approach involves the use of SAH hydrolase (SAHH) to convert SAH to homocysteine. The free thiol group of homocysteine can then react with a thiol-sensitive fluorescent probe to generate a fluorescent signal.[5]
-
Aptamer-Based TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): The AptaFluor® SAH Methyltransferase Assay utilizes an RNA aptamer (riboswitch) that specifically binds to SAH.[1][8][9] This binding event brings a donor and acceptor fluorophore in close proximity, resulting in a TR-FRET signal.[1][6][9][10] This method offers high sensitivity and avoids the use of coupling enzymes, which can be a source of compound interference.[1][9]
-
-
ELISA-Based Assays: These are competitive immunoassays where SAH in the sample competes with a labeled SAH conjugate for binding to a limited amount of anti-SAH antibody.[11][12][13] The signal is inversely proportional to the amount of SAH in the sample.
Data Presentation
The following tables summarize key quantitative data for different SAH-based methyltransferase assays, providing a basis for comparison and selection of the most appropriate method for a given application.
Table 1: Comparison of SAH Detection Assay Performance
| Assay Technology | Detection Method | Readout | Sensitivity (Limit of Detection) | Z'-factor | Throughput | Key Advantages | Key Disadvantages |
| MTase-Glo™ | Bioluminescence (enzyme-coupled) | Luminescence | < 40 nM SAH[4] | > 0.7[7] | High (96, 384, 1536-well)[7] | Universal, high signal-to-background ratio, stable signal (>4 hours)[3][7] | Potential for interference with coupling enzymes or luciferase[4][5] |
| AptaFluor® | TR-FRET (aptamer-based) | Time-Resolved Fluorescence | ~1 nM SAH[8][14] | ≥ 0.7[8][9] | High (384-well)[8][9] | Ultra-sensitive, direct detection (no coupling enzymes), low enzyme usage[6][8][9] | Potential for interference from fluorescent compounds[8] |
| SAHH-Coupled | Fluorescence (enzyme-coupled) | Fluorescence | Varies with probe | Generally > 0.5 | High | Established method | Potential for interference with coupling enzymes and fluorescent compounds[5] |
| ELISA | Competitive Immunoassay | Colorimetric/Fluorometric | ~0.2 µM SAH[11][13] | Not typically reported for HTS | Low to Medium | Direct measurement in various sample types[11][13] | Lower throughput, multiple wash steps |
Table 2: Example Enzyme Concentrations and Substrates for Different Methyltransferases
| Methyltransferase | Assay Technology | Enzyme Concentration | Substrate | Substrate Concentration |
| PRMT5/MEP50 | MTase-Glo™ | Titrated (e.g., 0-80 ng/reaction)[4] | Histone H3 Peptide | Not specified |
| EHMT2-G9a | MTase-Glo™ | Titrated (e.g., 0-80 ng/reaction)[4] | Histone H3 Peptide | Not specified |
| DNMT3a | MTase-Glo™ | Titrated (e.g., 0-120 ng/reaction)[4] | DNA | Not specified |
| DOT1L | AptaFluor® | Titrated[10] | Nucleosomes | 0.025 mg/mL[10] |
| PRMT4 | AptaFluor® | Titrated[10] | Histone H3 peptide | 1 µM[10] |
| PRMT5 | AptaFluor® | Titrated[10] | Histone H2A | 5 µM[10] |
| NSP14 | AptaFluor® | Not specified | RNA | Not specified |
Experimental Protocols
Protocol 1: Bioluminescence-Based Methyltransferase Assay (e.g., MTase-Glo™)
This protocol is based on the principles of the MTase-Glo™ Methyltransferase Assay.[3][7][15]
1. Materials and Reagents:
-
Methyltransferase enzyme of interest
-
Substrate for the methyltransferase
-
S-Adenosylmethionine (SAM)
-
MTase-Glo™ Reagent
-
MTase-Glo™ Detection Solution
-
Reaction buffer (specific to the methyltransferase)
-
White, opaque multi-well plates (e.g., 96-well or 384-well)
-
Plate-reading luminometer
2. Experimental Procedure:
a. Methyltransferase Reaction Setup:
-
Prepare a 2X master mix containing the methyltransferase enzyme and its specific substrate in the appropriate reaction buffer.
-
Prepare a 2X SAM solution in the reaction buffer.
-
For inhibitor studies, prepare test compounds at 2X the final concentration.
-
Dispense equal volumes of the 2X enzyme/substrate master mix and the 2X SAM solution into the wells of the multi-well plate. For inhibitor screening, first add the 2X compound solution, then the enzyme/substrate mix, and finally the SAM solution.
-
Include appropriate controls: a "no enzyme" control to determine background signal and a "no inhibitor" control for normalization.
-
Incubate the plate at the optimal temperature for the methyltransferase (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
b. SAH Detection:
-
After the incubation, add the MTase-Glo™ Reagent to each well. This reagent converts the SAH produced to ADP.
-
Incubate for a short period as recommended by the manufacturer.
-
Add the MTase-Glo™ Detection Solution to each well. This solution converts ADP to ATP, which is then used by luciferase to generate a luminescent signal.
-
Incubate for a further period to allow the luminescent signal to stabilize. The signal is typically stable for several hours.[3]
c. Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
To quantify the amount of SAH produced, generate a standard curve using known concentrations of SAH.[7][15]
-
Calculate the methyltransferase activity based on the amount of SAH produced over time. For inhibitor studies, normalize the data to the "no inhibitor" control and plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 2: TR-FRET-Based Methyltransferase Assay (e.g., AptaFluor®)
This protocol is based on the principles of the AptaFluor® SAH Methyltransferase Assay.[1][8][9][16]
1. Materials and Reagents:
-
Methyltransferase enzyme of interest
-
Substrate for the methyltransferase
-
S-Adenosylmethionine (SAM)
-
AptaFluor® SAH Detection Reagents (including P1-Biotin, P2-Dylight 650, and Tb-Streptavidin)
-
Enzyme Stop Reagent
-
SAH Detection Buffer
-
Low-volume, white, non-binding multi-well plates (e.g., 384-well)
-
TR-FRET-capable plate reader
2. Experimental Procedure:
a. Methyltransferase Reaction Setup:
-
Prepare serial dilutions of the methyltransferase enzyme in the optimal reaction buffer.
-
Prepare a solution containing SAM and the acceptor substrate at 2X or 4X the final concentration.
-
Dispense the enzyme dilutions into the wells of the multi-well plate.
-
Initiate the reaction by adding the SAM/substrate solution to the wells.
-
Include appropriate controls, such as a "no enzyme" control.
-
Incubate the plate at the optimal temperature and for the desired duration for the enzymatic reaction.
b. SAH Detection:
-
Stop the enzymatic reaction by adding the Enzyme Stop Reagent to each well.
-
Incubate for a short period (e.g., 10 minutes) at room temperature with gentle shaking.
-
Add the SAH Detection Mix, containing the AptaFluor® reagents, to each well.
-
Incubate for a specified time (e.g., 60 minutes) at room temperature with gentle shaking to allow for the binding of SAH to the aptamer and the generation of the TR-FRET signal.
c. Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 340 nm, emission at 665 nm and 617 nm).
-
Calculate the TR-FRET ratio (e.g., 665 nm / 617 nm).
-
Generate a standard curve with known concentrations of SAH to quantify the amount of SAH produced in the enzymatic reaction.
-
Plot the TR-FRET ratio against the enzyme concentration or inhibitor concentration to determine enzyme activity or inhibitor potency.
Mandatory Visualizations
Caption: General Methyltransferase Reaction Pathway.
Caption: Bioluminescence-Based Assay Workflow.
Caption: TR-FRET-Based Aptamer Assay Workflow.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. biocompare.com [biocompare.com]
- 3. MTase-Glo™ Methyltransferase Assay [promega.com]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a generic methyltransferase enzymatic assay based on an SAH riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. selectscience.net [selectscience.net]
- 10. researchgate.net [researchgate.net]
- 11. S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) ELISA Combo Kit [cellbiolabs.com]
- 12. eaglebio.com [eaglebio.com]
- 13. S-Adenosylhomocysteine (SAH) ELISA Kit [cellbiolabs.com]
- 14. news-medical.net [news-medical.net]
- 15. promega.com [promega.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Epigenetic Studies Using S-Adenosylhomocysteine (SAH)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of S-Adenosylhomocysteine (SAH) in epigenetics, detailed protocols for its quantification, and methods to study its inhibitory effects on methyltransferases.
Introduction to S-Adenosylhomocysteine in Epigenetics
S-Adenosylhomocysteine (SAH) is a critical molecule in cellular metabolism and epigenetic regulation. It is a byproduct of all S-adenosylmethionine (SAM)-dependent methylation reactions.[1][2] SAM is the universal methyl donor for the methylation of various biomolecules, including DNA, RNA, proteins (such as histones), and lipids.[3][4] The enzymes that catalyze these reactions are known as methyltransferases.[5]
The accumulation of SAH acts as a potent feedback inhibitor of most SAM-dependent methyltransferases.[6] This inhibition is a crucial regulatory mechanism that prevents excessive methylation, which could lead to aberrant gene expression and cellular dysfunction.[6] The ratio of SAM to SAH, often referred to as the "methylation potential," is a key indicator of the cell's capacity to perform methylation reactions.[6] A low SAM/SAH ratio suggests that SAH levels are relatively high, leading to the inhibition of methyltransferases and a reduced cellular methylation capacity.[6]
SAH is hydrolyzed into adenosine and homocysteine by the enzyme S-adenosyl-L-homocysteine hydrolase (SAHH).[1][6] This reaction is reversible, and an accumulation of homocysteine can drive the reaction in the reverse direction, leading to increased SAH levels.[2] Therefore, factors that affect homocysteine levels, such as nutritional deficiencies in folate and B vitamins, can indirectly impact cellular methylation by altering the SAM/SAH ratio.[7]
Given its central role in regulating methylation, the study of SAH is crucial for understanding epigenetic mechanisms in various physiological and pathological states, including cancer, cardiovascular disease, and neurodegenerative disorders.[2]
Quantitative Data on SAH and its Effects
The following tables summarize key quantitative data related to SAH concentrations in biological samples and its inhibitory effects on various methyltransferases.
Table 1: Typical Concentrations of SAM and SAH in Human Plasma
| Analyte | Mean Concentration (nmol/L) | Method of Detection | Reference |
| S-Adenosylmethionine (SAM) | 156 | HPLC with coulometric electrochemical detection | [8] |
| S-Adenosylhomocysteine (SAH) | 20 | HPLC with coulometric electrochemical detection | [8] |
| S-Adenosylmethionine (SAM) | 120.6 ± 18.1 | LC-MS/MS | [9] |
| S-Adenosylhomocysteine (SAH) | 21.5 ± 3.2 | LC-MS/MS | [9] |
Table 2: Inhibitory Constants (IC50 and Ki) of SAH for Various Methyltransferases
| Enzyme | Substrate | IC50 (µM) | Ki (µM) | Reference |
| DNMT1 | DNA | - | 3.63 ± 3.13 | [10] |
| METTL3/14 | RNA | - | 2.06 ± 2.80 | [10] |
| m²-guanine methyltransferase I | tRNA | - | 8 | [11] |
| m²-guanine methyltransferase II | tRNA | - | 0.3 | [11] |
| m¹-adenine methyltransferase | tRNA | - | 2.4 | [11] |
| PRMT6 | AcH4-21R3MMA (peptide) | - | Competitive with SAM | [5] |
Experimental Protocols
This section provides detailed protocols for the quantification of SAH and the assessment of its inhibitory activity against methyltransferases.
Protocol 1: Quantification of SAH and SAM in Biological Samples using ELISA
This protocol is based on a competitive enzyme immunoassay.
Materials:
-
SAH and SAM ELISA Combo Kit (e.g., from Cell Biolabs, Inc.)[1][5]
-
96-well microtiter plates
-
Phosphate Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Microplate reader
-
Plasma: Collect blood with heparin or EDTA. Centrifuge at 1000 x g for 10 minutes at 4°C. Collect the plasma supernatant. If not used immediately, store at -80°C.
-
Serum: Allow blood to clot and centrifuge at 1000 x g for 10 minutes at 4°C. Collect the serum.
-
Cell Lysates: Homogenize cell pellets in cold PBS. Centrifuge at 10,000 x g for 15 minutes at 4°C. Collect the supernatant.
Assay Procedure (abbreviated from kit protocol): [1][5]
-
Prepare SAH/SAM standards and samples. Dilute plasma and serum samples as recommended in the kit manual (e.g., 2- to 10-fold with PBS containing 0.1% BSA).[1]
-
Add 50 µL of standards or samples to the wells of the SAH/SAM conjugate-coated plate.
-
Add 50 µL of diluted anti-SAH or anti-SAM antibody to each well.
-
Incubate at room temperature for 1 hour on an orbital shaker.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of diluted Secondary Antibody-HRP Conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with 1X Wash Buffer.
-
Add 100 µL of Substrate Solution and incubate until color develops (2-30 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of SAH and SAM in the samples by comparing their absorbance to the standard curve.
Protocol 2: Quantification of SAH and SAM using HPLC with Coulometric Electrochemical Detection
This method offers high sensitivity for the detection of SAH and SAM.[11]
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a coulometric electrochemical detector
-
Reversed-phase C18 column (e.g., 5 µm bead size; 4.6 × 150 mm)
-
Trichloroacetic acid (TCA)
-
Mobile phase: 50 mmol/L sodium phosphate monobasic, 10 mmol/L heptanesulfonic acid, and 75 mL/L methanol, adjusted to pH 3.4 with phosphoric acid.[11]
Sample Preparation: [11]
-
For 200 µL of plasma, 10^6 lymphocytes, or 10 mg of tissue, add an equal volume of cold 10% (w/v) trichloroacetic acid.
-
Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm filter.
HPLC Analysis: [11]
-
Set the flow rate to 1.0 mL/min.
-
Inject the filtered extract directly onto the C18 column.
-
Perform isocratic elution with the mobile phase at ambient temperature.
-
Detect SAM and SAH using the coulometric electrochemical detector.
-
Quantify the concentrations based on the peak areas of known standards. The limit of detection for SAH can be as low as 40 fmol/L.[11]
Protocol 3: In Vitro DNA Methyltransferase (DNMT) Inhibition Assay
This protocol measures the inhibitory effect of SAH on DNMT activity.
Materials:
-
Purified recombinant DNMT enzyme (e.g., DNMT1, DNMT3A)
-
DNA substrate (e.g., poly(dI-dC) or a specific oligonucleotide)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
S-Adenosylhomocysteine (SAH) for inhibition studies
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 5 mM DTT)
-
Scintillation counter and scintillation fluid
Assay Procedure:
-
Prepare a reaction mixture containing the reaction buffer, DNA substrate, and the DNMT enzyme.
-
Add varying concentrations of SAH to the reaction mixtures. Include a control with no SAH.
-
Initiate the methylation reaction by adding [³H]-SAM.
-
Incubate the reaction at 37°C for a specified time (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., 10% TCA).
-
Spot the reaction mixture onto a filter paper (e.g., Whatman DE81).
-
Wash the filter paper multiple times with a wash buffer (e.g., 0.2 M ammonium bicarbonate) to remove unincorporated [³H]-SAM.
-
Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each SAH concentration and determine the IC50 value.
Protocol 4: In Vitro Histone Methyltransferase (HMT) Inhibition Assay
This protocol is designed to assess the inhibitory potential of SAH on HMTs.[8]
Materials:
-
Purified recombinant HMT enzyme (e.g., G9a, EZH2, PRMT1)
-
Histone substrate (e.g., recombinant histone H3, H4, or specific peptide substrates)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
S-Adenosylhomocysteine (SAH)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Scintillation counter and scintillation fluid
Assay Procedure: [8]
-
Prepare a reaction mixture containing the reaction buffer, histone substrate, and the HMT enzyme.
-
Add different concentrations of SAH to the reaction mixtures, including a no-inhibitor control.
-
Start the reaction by adding [³H]-SAM.
-
Incubate the reactions at 30°C for a defined period (e.g., 1 hour).
-
Stop the reactions by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper extensively with a wash buffer (e.g., 100 mM sodium bicarbonate, pH 9.0) to remove free [³H]-SAM.
-
Dry the filter paper and quantify the incorporated radioactivity using a scintillation counter.
-
Determine the percentage of inhibition for each SAH concentration and calculate the IC50 value.
Visualizations
The following diagrams illustrate key concepts and workflows related to epigenetic studies involving SAH.
Caption: The Methionine Cycle and SAH-mediated inhibition of methyltransferases.
Caption: General workflow for the quantification of SAH in biological samples.
References
- 1. researchgate.net [researchgate.net]
- 2. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-adenosylhomocysteine analogues as inhibitors of specific tRNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on S-adenosylhomocysteine inhibition of histamine transmethylation in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Mechanism of Protein Arginine Methyltransferase 6 (PRMT6) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemical Assay Development for Histone Methyltransferases Using a Transcreener-Based Assay for S-Adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. S-adenosylhomocysteine inhibition of three purified tRNA methyltransferases from rat liver - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of S-Adenosylhomocysteine on DNA Methylation Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Adenosylhomocysteine (SAH), a byproduct of S-Adenosylmethionine (SAM)-dependent methylation reactions, is a potent competitive inhibitor of DNA methyltransferases (DNMTs).[1][2][3] The cellular ratio of SAM to SAH, often termed the "methylation potential," is a critical determinant of cellular methylation capacity.[4] An accumulation of SAH can lead to global and gene-specific alterations in DNA methylation patterns, which are implicated in various pathological conditions.[5][6] This document provides detailed application notes and protocols for researchers studying the effects of SAH on DNA methylation, with a focus on accurate quantification of SAH and the subsequent analysis of DNA methylation status.
Introduction
DNA methylation, a key epigenetic modification, is essential for regulating gene expression, maintaining genomic stability, and orchestrating cellular differentiation.[7][8] This process is catalyzed by DNMTs, which transfer a methyl group from the universal methyl donor, SAM, to the C5 position of cytosine residues, primarily within CpG dinucleotides.[8] The enzymatic reaction yields a methylated cytosine and SAH. SAH is subsequently hydrolyzed to homocysteine and adenosine by SAH hydrolase (SAHH).[2][4]
Elevated intracellular levels of SAH can competitively inhibit DNMT activity, leading to a reduction in DNA methylation (hypomethylation).[6] Conversely, conditions that lead to an increase in the SAM/SAH ratio can potentially enhance DNA methylation. Therefore, accurate measurement of both SAM and SAH is crucial for interpreting DNA methylation data and understanding the underlying biological processes. This document outlines methodologies for the quantification of SAH and for assessing its impact on DNA methylation analysis.
Data Presentation
Table 1: Performance Characteristics of LC-MS/MS Methods for SAM and SAH Quantification
| Parameter | Reference[9] | Reference[10] | Reference[11] | Reference[12] |
| Sample Type | Mouse Embryos | Human Plasma | Human Plasma | Human Plasma |
| Instrumentation | LC-MS/MS | LC-MS/MS | HPLC-ESI-MS/MS | HPLC-ESI-MS/MS |
| Linearity Range (SAM) | 0.02 - 25.0 µM | 8 - 1024 nmol/L | 12.5 - 5000 nmol/L | 12.5 - 5000 nmol/L |
| Linearity Range (SAH) | 0.01 - 10.0 µM | 16 - 1024 nmol/L | 12.5 - 5000 nmol/L | 12.5 - 5000 nmol/L |
| Limit of Detection (LOD) - SAM | 10 nmol/L | 1 nmol/L | Not Reported | Not Reported |
| Limit of Detection (LOD) - SAH | 2.5 nmol/L | 8 nmol/L | Not Reported | Not Reported |
| Lower Limit of Quantitation (LLOQ) - SAM | Not Reported | 8 nmol/L | Not Reported | Not Reported |
| Lower Limit of Quantitation (LLOQ) - SAH | Not Reported | 16 nmol/L | Not Reported | Not Reported |
| Inter-day Accuracy (SAM) | Not Reported | 96.7 - 103.9% | Not Reported | Not Reported |
| Inter-day Accuracy (SAH) | Not Reported | 97.9 - 99.3% | Not Reported | Not Reported |
| Inter-day Imprecision (SAM) | Not Reported | 8.1 - 9.1% | Not Reported | Not Reported |
| Inter-day Imprecision (SAH) | Not Reported | 8.4 - 9.8% | Not Reported | Not Reported |
| Total Run Time | Not Reported | 5 min | 10 min | 10 min |
Table 2: Performance of HPLC with Fluorimetric Detection for SAM and SAH
| Parameter | Reference[13] |
| Sample Type | Human Blood |
| Detection Method | Formation of fluorescent 1,N6-ethanoderivatives |
| Linearity Range (SAM) | 3x10⁻⁶ - 3x10⁻⁸ mol/L |
| Linearity Range (SAH) | 5x10⁻⁷ - 5x10⁻⁹ mol/L |
| Limit of Detection | Nanomolar range |
| Intra-assay CV (SAM) | 6.5% |
| Intra-assay CV (SAH) | 7.7% |
| Retention Time (SAM) | 17.04 ± 0.11 min |
| Retention Time (SAH) | 5.74 ± 0.03 min |
Experimental Protocols
Protocol 1: Quantification of SAM and SAH in Plasma by LC-MS/MS
This protocol is adapted from previously described methods.[11][12][14]
1. Materials:
-
S-Adenosylmethionine (SAM) standard
-
S-Adenosylhomocysteine (SAH) standard
-
Deuterated internal standards (²H₃-SAM and ²H₄-SAH)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
10 kd MW cutoff ultrafiltration devices
-
LC-MS/MS system (e.g., Shimadzu Nexera LC with AB Sciex 5500 QTRAP®)[12][14]
-
Chromatographic column (e.g., 250 mm × 2.0 mm EA:faast column from Phenomenex)[12][14]
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
Combine 20 µL of plasma with 180 µL of the internal standard solution (containing ²H₃-SAM and ²H₄-SAH in mobile phase A).[11][12][14]
-
Vortex briefly to mix.
-
Filter the mixture by ultracentrifugation through a 10 kd MW cutoff membrane.[11][12][14]
-
Collect the filtrate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Inject 3 µL of the sample filtrate onto the LC system.[12][14]
-
Perform chromatographic separation using a binary gradient with a total run time of 10 minutes.[12][14] The mobile phase typically consists of an aqueous component with formic acid and an organic component like methanol.
-
Operate the mass spectrometer in positive ion mode with an ion spray voltage of +5000 V.[12][14]
-
Monitor the following multiple reaction monitoring (MRM) transitions:
4. Data Analysis:
-
Generate calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Use a linear curve fit with appropriate weighting (e.g., 1/x) to determine the concentration of SAM and SAH in the samples.[10]
Protocol 2: S-Adenosylhomocysteine (SAH) ELISA
This protocol is based on a competitive ELISA format.[4]
1. Principle: This assay is a competitive ELISA where SAH in the sample competes with a SAH conjugate coated on the plate for binding to a specific anti-SAH antibody. The amount of antibody bound to the plate is inversely proportional to the concentration of SAH in the sample.
2. Materials:
-
SAH ELISA Kit (e.g., from Cell Biolabs, Inc.) containing:
-
SAH conjugate coated 96-well plate
-
Anti-SAH antibody
-
SAH standard
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate solution
-
Stop solution
-
-
Plate reader
3. Assay Procedure:
-
Prepare SAH standards and samples according to the kit instructions.
-
Add samples and anti-SAH antibody to the SAH conjugate-coated plate.[4]
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound antibody.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate to remove unbound secondary antibody.
-
Add the substrate solution and incubate to develop a colorimetric signal.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
4. Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the SAH standards. This will be a reverse curve.[4]
-
Determine the concentration of SAH in the samples by interpolating their absorbance values on the standard curve.
Protocol 3: DNA Methylation Analysis by Bisulfite Sequencing
High SAH levels can lead to DNA hypomethylation. Bisulfite sequencing is the gold standard for single-base resolution DNA methylation analysis.[8]
1. Bisulfite Conversion of Genomic DNA:
-
Isolate high-quality genomic DNA from cells or tissues of interest.
-
Quantify the DNA and ensure its purity.
-
Perform bisulfite conversion using a commercially available kit, following the manufacturer's instructions. This treatment converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[8]
-
Purify the bisulfite-converted DNA.
2. PCR Amplification of Target Regions:
-
Design primers specific to the bisulfite-converted DNA sequence of the target region. Primers should not contain CpG sites.
-
Amplify the target region using a hot-start Taq polymerase, as proofreading polymerases cannot read through uracil.[15]
-
Optimize PCR conditions (annealing temperature, cycle number) for specific and efficient amplification. Aim for amplicon sizes of 200-500 bp.[15]
3. Sequencing:
-
Purify the PCR products.
-
Perform Sanger sequencing or next-generation sequencing (NGS) of the purified amplicons.
4. Data Analysis:
-
Align the sequencing reads to the in silico bisulfite-converted reference sequence.
-
Calculate the methylation percentage at each CpG site by dividing the number of reads with a 'C' at that position by the total number of reads covering that position.
-
Compare the methylation levels between control and SAH-treated or high-SAH samples to determine the effect of SAH on DNA methylation.
Mandatory Visualizations
Caption: The Methylation Cycle and SAH's inhibitory role.
Caption: Workflow for SAH and SAM quantification by LC-MS/MS.
Caption: Logical flow of SAH's effect on DNA methylation.
Troubleshooting and Considerations
-
Sample Stability: SAM and SAH are labile. It is critical to handle and store samples properly (snap-freezing and storage at -80°C) to prevent degradation.
-
Bisulfite Conversion Efficiency: Incomplete bisulfite conversion can lead to an overestimation of methylation levels. Ensure that the DNA is of high purity and follow the manufacturer's protocol for the conversion kit precisely.[15] Under-conversion can be a particular issue in regions with secondary structures.[16]
-
SAH Specificity: When using ELISA-based methods, be aware of potential cross-reactivity with SAM or other related molecules.[3] LC-MS/MS offers higher specificity and is the recommended method for accurate quantification.[9]
-
Cell-Type Heterogeneity: DNA methylation patterns are cell-type specific.[8] When analyzing tissue samples, consider the potential confounding effects of changes in cell composition.
Conclusion
The intracellular concentration of S-Adenosylhomocysteine is a critical regulator of DNA methylation. Its accurate quantification is paramount for researchers in epigenetics and drug development. The protocols and data presented here provide a framework for investigating the impact of SAH on DNA methylation. By combining precise SAH measurement with robust DNA methylation analysis techniques, researchers can gain deeper insights into the epigenetic mechanisms underlying health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Adenosylhomocysteine (SAH) ELISA Kit [cellbiolabs.com]
- 5. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Practical Guide to the Measurement and Analysis of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA methylation 101: what is important to know about DNA methylation and its role in SLE risk and disease heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. DNA Methylation Analysis Support—Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 16. youtube.com [youtube.com]
Measuring the Cellular Methylation Potential: A Detailed Guide to Quantifying the SAM/SAH Ratio in Tissue Samples
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) is a critical indicator of the cellular methylation potential, often referred to as the "methylation index".[1][2][3][4][5][6] SAM is the universal methyl donor for the methylation of a wide array of molecules, including DNA, RNA, proteins, and lipids.[1][7] This process is fundamental to numerous cellular functions, including epigenetic regulation of gene expression, signal transduction, and protein function.[7][8] Upon donation of its methyl group, SAM is converted to SAH, which is a potent inhibitor of methyltransferase enzymes.[1][9][10][11] Therefore, the intracellular SAM/SAH ratio is tightly regulated to maintain cellular homeostasis. An altered SAM/SAH ratio has been implicated in various pathological conditions, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1][11] This document provides a detailed protocol for the accurate and sensitive measurement of the SAM/SAH ratio in tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Methionine Cycle and Its Significance
S-adenosylmethionine (SAM) is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT).[9][10] SAM then serves as the primary methyl donor in numerous transmethylation reactions.[9] Following the transfer of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH).[9][11] SAH is subsequently hydrolyzed to homocysteine and adenosine by SAH hydrolase.[9][10] Homocysteine can then be remethylated to methionine to regenerate SAM, thus completing the methionine cycle.[10] Alternatively, homocysteine can enter the transsulfuration pathway to be converted to cysteine.[7][9][12] The regulation of these interconnected pathways is crucial for maintaining cellular methylation capacity.
Figure 1: The Methionine Cycle and Transsulfuration Pathway.
Quantitative Data Summary
The SAM/SAH ratio can vary significantly between different tissue types and experimental conditions. The following table summarizes typical concentration ranges and ratios reported in the literature. It is important to note that these values can be influenced by factors such as species, age, diet, and disease state.
| Sample Type | SAM Concentration | SAH Concentration | SAM/SAH Ratio | Reference |
| Mouse Embryos (E9.5) | 1.98 ± 0.71 ng/mg protein | 0.031 ± 0.011 ng/mg protein | 67.8 ± 23.2 | [13] |
| Mouse Embryos (E10.5) | 2.78 ± 0.67 ng/mg protein | 0.057 ± 0.029 ng/mg protein | 53.0 ± 13.9 | [13] |
| Mouse Liver | 0.052 µmole/g protein | 0.023 µmole/g protein | 2.3 | [14] |
| Human Plasma (Healthy Adults) | 120.6 ± 18.1 nM | 21.5 ± 3.2 nM | ~5.6 | [8][15] |
| Human Plasma (AHCY Deficiency) | Elevated | Highly Elevated | ~0.5 (Reversed) | [16] |
| HepG2 Cells (Control) | - | - | ~48 | [16] |
| HepG2 Cells (shAHCY) | Highly Elevated | Highly Elevated | ~5 | [16] |
Note: Concentrations and ratios can be expressed in various units (e.g., ng/mg protein, µM, nM). Ensure consistency when comparing data.
Experimental Protocols
The following protocols provide a detailed methodology for the extraction and quantification of SAM and SAH from tissue samples using LC-MS/MS.
Critical Pre-analytical Considerations
The stability of SAM and SAH is a critical factor for obtaining accurate and reproducible results.[2][3] The SAM/SAH ratio can decrease significantly if tissues are not handled properly.[2][3]
-
Sample Collection: Tissues should be snap-frozen in liquid nitrogen immediately after collection to quench metabolic activity.[14]
-
Storage: Store tissue samples at -80°C until analysis. Long-term storage can lead to a decrease in the SAM/SAH ratio.[2][3] One study showed a 40% decrease in the liver SAM/SAH ratio after 2 months at -80°C.[2][3]
-
Sample Processing: All sample preparation steps should be performed on ice to minimize enzymatic degradation.
Materials and Reagents
-
S-adenosylmethionine (SAM) chloride salt
-
S-adenosylhomocysteine (SAH)
-
Isotopically labeled internal standards (e.g., [²H₃]-SAM, [¹³C₅]-SAH)
-
Perchloric acid (PCA), 0.4 M
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Homogenizer (e.g., bead beater, ultrasonic homogenizer)
-
Centrifuge capable of 4°C
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Experimental Workflow
Figure 2: Experimental workflow for SAM/SAH ratio measurement.
Detailed Protocol
1. Preparation of Standards and Internal Standards:
-
Prepare stock solutions of SAM and SAH in water and store them at -80°C.[8]
-
Prepare working standard solutions by serially diluting the stock solutions in 0.4 M PCA.
-
Prepare a stock solution of the isotopically labeled internal standards.
2. Sample Preparation and Extraction:
-
Weigh the frozen tissue sample (typically 1-10 mg).
-
Add ice-cold 0.4 M perchloric acid (PCA) at a ratio of 1:10 (w/v) (e.g., 10 mg of tissue in 100 µL of PCA).
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at approximately 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted SAM and SAH. The pellet contains precipitated proteins.
-
Add the internal standard solution to the supernatant.
3. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
A variety of columns can be used, including porous graphitic carbon (Hypercarb) or penta-fluorinated stationary phases.[2][3][13]
-
A typical mobile phase consists of a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile or methanol (Solvent B).[8]
-
The flow rate is typically in the range of 0.2-0.5 mL/min.[17]
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use multiple reaction monitoring (MRM) to detect the specific transitions for SAM, SAH, and their internal standards. Common transitions are:
-
4. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentrations of SAM and SAH in the tissue samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the SAM/SAH ratio.
-
Normalize the results to the initial tissue weight or protein concentration of the homogenate.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal Intensity | Inefficient extraction | Ensure complete homogenization and use the correct volume of PCA. |
| Poor ionization | Optimize mass spectrometer source parameters. | |
| Analyte degradation | Keep samples on ice throughout the procedure. | |
| Poor Peak Shape | Inappropriate column or mobile phase | Optimize chromatographic conditions. |
| High Variability between Replicates | Inconsistent sample handling | Ensure rapid freezing and consistent processing. |
| Pipetting errors | Use calibrated pipettes. | |
| Matrix Effects | Co-eluting interfering compounds | Optimize chromatographic separation to resolve interferences. Use of stable isotope-labeled internal standards is crucial to compensate for matrix effects.[8] |
Conclusion
The accurate measurement of the SAM/SAH ratio is essential for understanding the cellular methylation status in both physiological and pathological contexts. The LC-MS/MS method detailed in this application note provides a sensitive and specific approach for the reliable quantification of SAM and SAH in tissue samples. Careful attention to pre-analytical factors, such as sample collection and storage, is paramount for obtaining meaningful and reproducible data. This protocol serves as a valuable tool for researchers and drug development professionals investigating the role of methylation in health and disease.
References
- 1. Methylation Index, SAM/SAH - DetoxScan® - Oxidative Stress Tests | Diagnostiki Athinon [athenslab.gr]
- 2. researchgate.net [researchgate.net]
- 3. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methylation Index (SAM/SAH Ratio) - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. blog.healthmatters.io [blog.healthmatters.io]
- 7. amsbio.com [amsbio.com]
- 8. SAM and SAH Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]
- 10. portlandpress.com [portlandpress.com]
- 11. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 12. Metabolic regulatory properties of S-adenosylmethionine and S-adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rapid analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 18. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of S-Adenosylhomocysteine from Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosylhomocysteine (SAH) is a critical intermediate in cellular metabolism, primarily formed through the demethylation of S-Adenosylmethionine (SAM). SAM is the universal methyl donor for the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids. The subsequent hydrolysis of SAH to homocysteine and adenosine is a crucial step in the methionine cycle. The ratio of SAM to SAH is often referred to as the "methylation potential" and serves as an indicator of the cell's capacity for methylation reactions.[1] An accumulation of intracellular SAH can act as a potent product inhibitor of methyltransferases, thereby disrupting cellular methylation processes. This has been linked to various pathological conditions, making the accurate measurement of intracellular SAH concentrations a key area of research in drug development and disease diagnostics.
This document provides detailed protocols for the extraction of SAH from cultured cells for subsequent analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Two primary extraction methodologies are presented: a widely used acidic methanol precipitation method and a solid-phase extraction (SPE) method for cleaner sample preparation.
Metabolic Pathway: The Methionine Cycle
The following diagram illustrates the central role of S-Adenosylhomocysteine (SAH) in the methionine cycle.
Caption: The Methionine Cycle and Transsulfuration Pathway.
Quantitative Data Summary
The following tables provide a summary of typical quantitative data associated with SAH extraction and analysis from cultured cells.
Table 1: Intracellular Concentrations of S-Adenosylhomocysteine in Various Cell Lines
| Cell Line | Cell Type | Intracellular SAH Concentration (pmol/mg protein) | Reference |
| L-929 (control) | Murine Fibroblast | 50 | [2][3] |
| L-929 (treated) | Murine Fibroblast | 100 - 950 | [2][3] |
| PC-3 | Human Prostatic Adenocarcinoma | ~100 | [4] |
| LNCaP | Human Prostatic Adenocarcinoma | ~150 | [4] |
| Sk-Hep1 | Human Hepatocarcinoma | Highest among tested hepatoma lines | [5] |
| J5 | Human Hepatocarcinoma | Intermediate | [5] |
| Hep-G2 | Human Hepatocarcinoma | Lower | [5] |
| Hep-3B | Human Hepatocarcinoma | Lower | [5] |
| Chang's liver cells | Normal Human Liver | Lowest | [5] |
Table 2: Performance Characteristics of SAH Quantification by LC-MS/MS
| Parameter | Acidic Methanol Precipitation | Solid-Phase Extraction (SPE) | Reference |
| Extraction Recovery | 83 - 102% | Generally high, can be optimized | [4] |
| Limit of Detection (LOD) | 1 - 15 nM | Method dependent | [6][7] |
| Limit of Quantification (LOQ) | 3 - 270 nM | Method dependent | [4][6] |
| Linear Dynamic Range | 0.04 - 25 µM | Wide range achievable | [4] |
| Inter-day Imprecision (%CV) | 8.4 - 9.8% | Method dependent | [8] |
Experimental Protocols
Workflow Overview
The general workflow for extracting SAH from cultured cells involves cell harvesting, cell lysis and extraction, followed by analysis.
Caption: General workflow for SAH extraction from cells.
Protocol 1: Acidic Methanol Precipitation
This method is rapid and effective for precipitating proteins and extracting small polar metabolites like SAH.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
LC-MS grade Methanol, pre-chilled to -80°C
-
LC-MS grade Water
-
Extraction Solution: 80% Methanol in water, pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes, 1.5 mL
-
Refrigerated microcentrifuge
-
Centrifugal vacuum evaporator (e.g., SpeedVac)
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium. Wash the cells twice with ice-cold PBS.
-
Suspension Cells: Transfer the cell suspension to a conical tube. Centrifuge at 500 x g for 5 minutes at 4°C. Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging between washes.
-
-
Cell Lysis and Extraction:
-
Place the culture plate (for adherent cells) or the tube with the cell pellet (for suspension cells) on dry ice to rapidly quench metabolic activity.
-
Add 1 mL of pre-chilled 80% methanol extraction solution per 1-10 million cells.
-
For adherent cells, use a cell scraper to scrape the cells in the extraction solution.
-
Transfer the cell lysate/methanol mixture to a 1.5 mL microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
-
Protein Precipitation and Clarification:
-
Incubate the tubes at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
-
Sample Preparation for Analysis:
-
Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.
-
Dry the supernatant in a centrifugal vacuum evaporator.
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial LC-MS mobile phase (e.g., 0.1% formic acid in water).
-
Vortex briefly and centrifuge at 16,000 x g for 5 minutes at 4°C to pellet any remaining insoluble material.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner sample by removing interfering substances, which can improve the sensitivity and robustness of the LC-MS/MS analysis. A reversed-phase C18 sorbent is commonly used for SAH.
Materials:
-
Cell lysis buffer (e.g., PBS with 1% protease inhibitor cocktail)
-
Trichloroacetic acid (TCA) solution, 10% (w/v)
-
SPE cartridges (e.g., C18, 100 mg)
-
SPE vacuum manifold
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile
-
LC-MS grade Water
-
Ammonium acetate
-
Formic acid
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest and wash cells as described in Protocol 1.
-
Resuspend the cell pellet in 500 µL of ice-cold cell lysis buffer.
-
Lyse the cells by sonication on ice or by three freeze-thaw cycles.
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new tube.
-
-
Protein Precipitation:
-
Add an equal volume of ice-cold 10% TCA to the cell lysate.
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Solid-Phase Extraction:
-
Conditioning: Condition the C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove salts and other highly polar impurities.
-
Elution: Elute the SAH from the cartridge with 1 mL of a solution of 50% methanol in water containing 0.1% formic acid.
-
-
Sample Preparation for Analysis:
-
Dry the eluate in a centrifugal vacuum evaporator.
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of the initial LC-MS mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Concluding Remarks
The choice between acidic methanol precipitation and solid-phase extraction will depend on the specific requirements of the study. Acidic methanol precipitation is a rapid and high-throughput method suitable for initial screening and when sample amounts are limited. Solid-phase extraction, while more time-consuming, yields a cleaner extract, which can be beneficial for reducing matrix effects and improving the accuracy and precision of quantification in LC-MS/MS analysis. It is recommended to validate the chosen extraction method for the specific cell type and analytical platform being used. The inclusion of isotopically labeled internal standards for SAH is crucial for accurate quantification, as they can correct for variations in extraction efficiency and matrix effects.
References
- 1. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relationship between intracellular concentration of S-adenosylhomocysteine and inhibition of vaccinia virus replication and inhibition of murine L-929 cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Relationship between intracellular concentration of S-adenosylhomocysteine and inhibition of vaccinia virus replication and inhibition of murine L-929 cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mendelnet.cz [mendelnet.cz]
- 5. Intracellular levels of S-adenosylhomocysteine but not homocysteine are highly correlated to the expression of nm23-H1 and the level of 5-methyldeoxycytidine in human hepatoma cells with different invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
S-Adenosylhomocysteine: A Tool for Interrogating Histone Methylation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosylhomocysteine (SAH) is a crucial molecule in cellular methylation processes. As the byproduct of S-Adenosylmethionine (SAM)-dependent methyltransferase reactions, SAH is a potent competitive inhibitor of these enzymes, including histone methyltransferases (HMTs). The intracellular ratio of SAM to SAH is a critical determinant of cellular methylation potential. Elevated levels of SAH can lead to the inhibition of HMTs, resulting in alterations to the histone code and subsequent changes in gene expression. This makes SAH, and its modulators, powerful tools for studying the dynamics of histone methylation and for the development of novel therapeutic agents targeting epigenetic pathways.
These application notes provide a comprehensive overview of the use of SAH in histone methylation research, including its mechanism of action, quantitative data on its inhibitory effects, and detailed protocols for key experimental applications.
Mechanism of Action
Histone methylation is a dynamic post-translational modification that plays a pivotal role in regulating chromatin structure and gene expression. Histone methyltransferases (HMTs) catalyze the transfer of a methyl group from the universal methyl donor, S-Adenosylmethionine (SAM), to specific lysine or arginine residues on histone proteins. This reaction produces a methylated histone and S-Adenosylhomocysteine (SAH).
SAH is a potent product inhibitor of most SAM-dependent methyltransferases. It binds to the same active site as SAM, thus competitively inhibiting the binding of SAM and preventing the transfer of the methyl group. The cellular concentration of SAH is tightly regulated by the enzyme SAH hydrolase (SAHH), which catalyzes the reversible hydrolysis of SAH to adenosine and homocysteine. Inhibition of SAHH leads to an accumulation of intracellular SAH, a subsequent decrease in the SAM/SAH ratio, and broad inhibition of methyltransferases, including HMTs.
This inhibitory property of SAH can be exploited experimentally to study the functional consequences of reduced histone methylation. Researchers can either introduce SAH exogenously in in vitro assays or increase endogenous SAH levels in cellular models by using SAHH inhibitors like 3-deazaneplanocin A (DZNep).
Data Presentation
Quantitative Inhibition of Histone Methyltransferases by S-Adenosylhomocysteine
The inhibitory potency of SAH varies among different histone methyltransferases. The following table summarizes the inhibition constants (Ki) of SAH for a selection of HMTs. This data is critical for designing in vitro experiments and for understanding the potential cellular targets of SAH-mediated inhibition.
| Histone Methyltransferase | Substrate | Ki (µM) of SAH | Reference |
| DOT1L | Histone H3 | 0.16 | |
| CARM1 (PRMT4) | 0.40 | ||
| PRMT1 | 0.86 | ||
| G9a (EHMT2) | 0.57 | ||
| SUV39H1 | 4.9 | ||
| SET7/9 | 290 | [1] | |
| PRMT5 | 1.2 | [1] |
Cellular Effects of SAH Hydrolase Inhibition on Histone Methylation
Inhibition of SAH hydrolase by compounds such as 3-deazaneplanocin A (DZNep) leads to a global decrease in histone methylation. The table below provides examples of the observed changes in specific histone methylation marks in different cell lines upon DZNep treatment.
| Cell Line | Treatment | Histone Mark | Change in Methylation | Reference |
| HL-60 (Human promyelocytic leukemia) | 1 µM DZNep for 24h | H3K27me3 | ~40% decrease | [2] |
| OCI-AML3 (Human acute myeloid leukemia) | 1 µM DZNep for 24h | H3K27me3 | ~40% decrease | [2] |
| HL-60 (Human promyelocytic leukemia) | 1 µM DZNep for 24h | H3K4me3 | Increase | [2] |
| SW1353 (Human chondrosarcoma) | 1 µM DZNep for 48h | H3K36me3 | Decrease | [3] |
| JJ012 (Human chondrosarcoma) | 1 µM DZNep for 48h | H4K20me3 | Decrease | [3] |
| A/J Mouse Lung Tumors | Chronic DZNep treatment | EZH2 levels | Decrease | [2] |
| A/J Mouse Lung Tumors | Chronic DZNep treatment | H3K27me3 levels | Decrease | [2] |
| CCl4-induced fibrotic mouse liver | DZNep treatment | H3K36me3, H3K4me3, H3K9me3 | Decrease | [4] |
Signaling Pathway and Experimental Workflows
One-Carbon Metabolism and Histone Methylation Pathway
References
Application of S-Adenosylhomocysteine in RNA Methylation Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosylhomocysteine (SAH) is a critical molecule in cellular metabolism, primarily known as the by-product of S-Adenosylmethionine (SAM)-dependent methylation reactions. In the burgeoning field of epitranscriptomics, SAH has garnered significant attention as a key regulator of RNA methylation. As a potent feedback inhibitor of methyltransferase enzymes, the intracellular ratio of SAM to SAH is a crucial determinant of the cellular methylation potential.[1][2][3] Fluctuations in this ratio can profoundly impact the methylation status of various RNA species, thereby influencing gene expression, protein synthesis, and other fundamental cellular processes.[4][5][6]
These application notes provide a comprehensive overview of the role of SAH in RNA methylation research, detailing its applications as a research tool and outlining protocols for its use in studying RNA methyltransferases.
Core Concepts
-
The SAM Cycle and RNA Methylation: SAM, the universal methyl donor, is converted to SAH upon the transfer of its methyl group to a substrate, such as an RNA molecule, by a methyltransferase.[1][6][7] SAH is then hydrolyzed to homocysteine and adenosine by SAH hydrolase.[1][8] This cycle is intrinsically linked to one-carbon metabolism, which regenerates methionine from homocysteine, thus ensuring a continuous supply of SAM.
-
SAH as a Competitive Inhibitor: SAH is a natural, competitive inhibitor of most SAM-dependent methyltransferases.[4][6][8] An accumulation of SAH can significantly reduce the activity of these enzymes, leading to a global decrease in RNA methylation.[9] This inhibitory effect makes SAH a valuable tool for studying the functional consequences of RNA hypomethylation.
-
The SAM/SAH Ratio as an Index of Methylation Capacity: The intracellular ratio of SAM to SAH is widely regarded as the "methylation index," reflecting the cell's capacity to perform methylation reactions.[2][3][7] A high SAM/SAH ratio favors methylation, while a low ratio leads to inhibition.[6]
Applications of SAH in RNA Methylation Research
-
Inhibition of RNA Methyltransferases: SAH is widely used in in vitro and cellular assays to inhibit the activity of specific RNA methyltransferases, such as the METTL3/METTL14 complex responsible for N6-methyladenosine (m6A) modification.[10][11] This allows researchers to study the specific roles of these enzymes and the functional consequences of their inhibition.
-
Studying the Kinetics of RNA Methyltransferases: By using varying concentrations of SAH in enzymatic assays, researchers can determine the inhibition constant (Ki) of SAH for a particular RNA methyltransferase. This provides valuable insights into the enzyme's catalytic mechanism and its regulation by cellular metabolite levels.[12]
-
Modulating Global RNA Methylation: In cellular models, manipulating intracellular SAH levels, for example, through the use of SAH hydrolase inhibitors, can alter the global RNA methylation landscape.[8] This enables the study of the widespread effects of RNA methylation on cellular processes like cell proliferation and differentiation.[13]
-
Validation of Novel Methyltransferase Inhibitors: SAH can be used as a positive control or a competitor in screening assays designed to identify and characterize novel small-molecule inhibitors of RNA methyltransferases.[10]
Quantitative Data: Inhibition of RNA Methyltransferases by SAH
The following tables summarize key quantitative data regarding the inhibitory effect of SAH on various RNA methyltransferases.
| Enzyme/Complex | RNA Target | IC50 of SAH | Ki of SAH | Organism | Reference(s) |
| METTL3-METTL14 | mRNA | 0.9 µM | 2.06 ± 2.80 µM | Human | [10][11] |
| m2-guanine methyltransferase I | tRNA | 8 µM | Rat | [12] | |
| m2-guanine methyltransferase II | tRNA | 0.3 µM | Rat | [12] | |
| m1-adenine methyltransferase | tRNA | 2.4 µM | Rat | [12] |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Signaling Pathways and Experimental Workflows
The SAM Cycle and its Impact on RNA Methylation
The following diagram illustrates the central role of the SAM cycle in providing the methyl group for RNA methylation and how SAH accumulation can inhibit this process.
Caption: The SAM cycle and its regulation of RNA methylation.
Experimental Workflow: In Vitro RNA Methyltransferase Inhibition Assay
This diagram outlines a typical workflow for assessing the inhibitory effect of SAH on a purified RNA methyltransferase in vitro.
Caption: Workflow for an in vitro RNA methyltransferase inhibition assay.
Experimental Protocols
Protocol 1: In Vitro RNA Methyltransferase Inhibition Assay using Radiolabeled SAM
This protocol is adapted from methodologies described for assaying RNA methyltransferase activity and inhibition.[14][15][16]
Objective: To determine the IC50 or Ki of SAH for a specific RNA methyltransferase.
Materials:
-
Purified recombinant RNA methyltransferase
-
RNA substrate (in vitro transcribed or synthetic oligonucleotide)
-
S-Adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
S-Adenosyl-L-homocysteine (SAH)
-
Methylation reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM DTT, 0.01% Triton X-100)
-
Stop solution (e.g., EDTA, SDS)
-
Filter paper (e.g., DE81 ion-exchange filters)
-
Wash buffers (e.g., ammonium carbonate)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare SAH dilutions: Prepare a serial dilution of SAH in the methylation reaction buffer to cover a range of concentrations (e.g., from 0.1 to 100 times the expected Ki).
-
Set up the reaction: In a microcentrifuge tube, combine the following on ice:
-
Methylation reaction buffer
-
Purified RNA methyltransferase (at a fixed concentration)
-
RNA substrate (at a fixed concentration, typically at or below the Km)
-
SAH at varying concentrations (or buffer for the no-inhibitor control)
-
-
Initiate the reaction: Add [3H]-SAM to each reaction tube to a final concentration typically around the Km of the enzyme. Mix gently and incubate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time within the linear range of the reaction.
-
Stop the reaction: Terminate the reaction by adding the stop solution.
-
Spot onto filters: Spot an aliquot of each reaction mixture onto a labeled DE81 filter paper disc.
-
Wash the filters: Wash the filter discs multiple times with wash buffer to remove unincorporated [3H]-SAM.
-
Scintillation counting: Place the dried filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data analysis:
-
Calculate the percentage of inhibition for each SAH concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the SAH concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
If the Km for SAM is known, the Ki can be calculated using the Cheng-Prusoff equation.
-
Protocol 2: Quantification of Intracellular SAM and SAH by LC-MS/MS
This protocol provides a general framework for the analysis of SAM and SAH in cellular extracts, based on established LC-MS/MS methods.[2][3][17]
Objective: To measure the intracellular concentrations of SAM and SAH to determine the methylation index.
Materials:
-
Cell culture or tissue samples
-
Cold PBS
-
Extraction buffer (e.g., 0.4 M perchloric acid)
-
Internal standards (e.g., [2H3]-SAM and [13C5]-SAH)
-
LC-MS/MS system with a suitable column (e.g., C8 or porous graphitic carbon)[1][2]
-
Mobile phases (e.g., 0.1% formic acid in water and methanol)[1]
Procedure:
-
Sample collection and quenching:
-
For cell cultures, rapidly wash the cells with cold PBS and then add the cold extraction buffer to quench metabolic activity and lyse the cells.
-
For tissue samples, rapidly freeze the tissue in liquid nitrogen and homogenize in the cold extraction buffer.
-
-
Spike with internal standards: Add a known amount of the isotopically labeled internal standards to each sample to correct for sample loss and matrix effects.
-
Protein precipitation and clarification: Centrifuge the samples at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet precipitated proteins and cellular debris.
-
Sample analysis by LC-MS/MS:
-
Transfer the supernatant to an autosampler vial.
-
Inject the sample onto the LC-MS/MS system.
-
Separate SAM and SAH using a suitable chromatographic gradient.
-
Detect and quantify SAM, SAH, and their internal standards using selected reaction monitoring (SRM) in positive ion mode.
-
-
Data analysis:
-
Generate a standard curve using known concentrations of SAM and SAH.
-
Calculate the concentrations of SAM and SAH in the samples by comparing their peak area ratios to the internal standards against the standard curve.
-
Calculate the SAM/SAH ratio for each sample.
-
Conclusion
S-Adenosylhomocysteine is an indispensable tool in the study of RNA methylation. Its role as a natural inhibitor of methyltransferases allows for the controlled modulation of RNA methylation in vitro and in cellular systems. The quantitative data and protocols provided herein offer a foundation for researchers to investigate the intricate roles of RNA methylation in health and disease, and to aid in the development of novel therapeutic strategies targeting the epitranscriptome.
References
- 1. SAM and SAH Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. methylguanosine.com [methylguanosine.com]
- 5. Frontiers | N6-methyladenosine RNA methylation: From regulatory mechanisms to potential clinical applications [frontiersin.org]
- 6. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 7. mybiosource.com [mybiosource.com]
- 8. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Excess S-adenosylmethionine inhibits methylation via catabolism to adenine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. SAH | S-Adenosylhomocysteine | METTL3-METTL14 inhibitor | TargetMol [targetmol.com]
- 12. S-adenosylhomocysteine inhibition of three purified tRNA methyltransferases from rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. S-Adenosyl Homocysteine Hydrolase Is Required for Myc-Induced mRNA Cap Methylation, Protein Synthesis, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. In Vitro Assays for RNA Methyltransferase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Assays for RNA Methyltransferase Activity | Springer Nature Experiments [experiments.springernature.com]
- 17. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Developing a Standard Curve for S-Adenosylhomocysteine (SAH) Quantification
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-Adenosylhomocysteine (SAH) is a critical intermediate in cellular metabolism, primarily formed through the demethylation of S-Adenosylmethionine (SAM). SAM is the universal methyl donor for the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids. The ratio of SAM to SAH, often referred to as the "methylation potential," is a key indicator of the cell's capacity to perform these vital methylation reactions. Elevated levels of SAH can act as a potent feedback inhibitor of methyltransferases, leading to hypomethylation and subsequent cellular dysfunction. Consequently, the accurate quantification of SAH is crucial for studying various physiological and pathological processes, including cardiovascular diseases, neurological disorders, and cancer.
This application note provides detailed protocols for the development of a standard curve for SAH quantification using two common analytical methods: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Materials and Reagents
For LC-MS/MS:
-
Equipment:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS)
-
Analytical column (e.g., C18 reverse-phase)
-
Microcentrifuge
-
Vortex mixer
-
-
Reagents:
-
S-Adenosylhomocysteine (SAH) standard (Sigma-Aldrich or equivalent)
-
Internal Standard (IS), e.g., deuterated SAH (d4-SAH)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Perchloric acid or Trichloroacetic acid (TCA) for protein precipitation
-
For ELISA:
-
Equipment:
-
Microplate reader capable of measuring absorbance at 450 nm
-
96-well microplates (pre-coated or for manual coating)
-
Microplate shaker
-
Multichannel pipette
-
-
Reagents:
-
SAH ELISA Kit (commercially available kits from various suppliers are recommended, e.g., Cell Biolabs, Eagle Biosciences)
-
SAH standard (typically included in the kit)
-
Wash buffers, diluents, and stop solution (typically included in the kit)
-
Experimental Protocols
LC-MS/MS is a highly sensitive and specific method for the quantification of small molecules like SAH.
3.1.1. Preparation of SAH Standard Stock and Working Solutions:
-
SAH Stock Solution (1 mM): Accurately weigh a known amount of SAH standard and dissolve it in 0.1 M HCl to a final concentration of 1 mM. Store at -80°C in small aliquots.
-
Internal Standard Stock Solution (1 mM): Prepare a 1 mM stock solution of d4-SAH in 0.1 M HCl. Store at -80°C.
-
Working Standard Solutions: Perform serial dilutions of the SAH stock solution with a suitable solvent (e.g., 0.1% formic acid in water) to prepare a series of working standards with concentrations ranging from nanomolar to micromolar levels (e.g., 10 µM, 5 µM, 1 µM, 0.5 µM, 0.1 µM, 0.05 µM, 0.01 µM).[1]
3.1.2. Sample Preparation:
-
Plasma/Serum: To 100 µL of plasma or serum, add 10 µL of the internal standard working solution.
-
Protein Precipitation: Add 200 µL of ice-cold 10% TCA or 0.4 M perchloric acid. Vortex vigorously for 30 seconds.
-
Centrifugation: Incubate on ice for 10 minutes and then centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collection: Carefully collect the supernatant for LC-MS/MS analysis.
3.1.3. LC-MS/MS Analysis:
-
Chromatographic Separation: Inject the prepared standards and samples onto the HPLC system. A typical method involves a C18 column with a gradient elution using mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometric Detection: The eluent is introduced into the mass spectrometer. SAH and the internal standard are detected using Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for SAH (m/z 385 -> 136) and d4-SAH should be optimized for the instrument used.[2]
3.1.4. Data Analysis and Standard Curve Generation:
-
Calculate the peak area ratio of SAH to the internal standard for each standard concentration.
-
Plot the peak area ratio (y-axis) against the corresponding SAH concentration (x-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is desirable.
-
Use the equation to calculate the SAH concentration in unknown samples based on their measured peak area ratios.
Competitive ELISA is a high-throughput method suitable for screening a large number of samples.
3.2.1. Principle of Competitive ELISA for SAH:
In this assay, a known amount of SAH is pre-coated onto the microplate wells. When the sample and a primary antibody specific for SAH are added, the free SAH in the sample competes with the coated SAH for binding to the antibody. A secondary antibody conjugated to an enzyme (like HRP) is then added, which binds to the primary antibody. Finally, a substrate is added that produces a colorimetric signal. The intensity of the signal is inversely proportional to the amount of SAH in the sample.[3]
3.2.2. Assay Procedure (based on a typical kit protocol):
-
Reagent Preparation: Prepare all reagents, including wash buffers, standards, and samples, as instructed by the kit manufacturer.
-
Standard and Sample Addition: Add a defined volume of the SAH standards and unknown samples to the wells of the SAH-coated microplate.
-
Antibody Addition: Add the anti-SAH antibody to each well. Incubate for the time and temperature specified in the protocol (e.g., 1 hour at room temperature on an orbital shaker).[4]
-
Washing: Wash the wells multiple times with the provided wash buffer to remove unbound antibodies and sample components.
-
Secondary Antibody Addition: Add the HRP-conjugated secondary antibody and incubate as recommended.
-
Washing: Repeat the washing step.
-
Substrate Incubation: Add the TMB substrate and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
3.2.3. Data Analysis and Standard Curve Generation:
-
Calculate the average absorbance for each standard and sample.
-
Plot the absorbance (y-axis) against the SAH concentration (x-axis). This will generate a reverse curve.
-
A semi-log plot or a four-parameter logistic (4-PL) curve fit is often used to linearize the data and generate the standard curve.
-
Determine the concentration of SAH in the unknown samples by interpolating their absorbance values from the standard curve.
Data Presentation
| Standard Concentration (µM) | Peak Area Ratio (SAH/d4-SAH) |
| 0.01 | 0.025 |
| 0.02 | 0.051 |
| 0.05 | 0.128 |
| 0.1 | 0.255 |
| 0.2 | 0.510 |
| 0.5 | 1.275 |
Note: This is example data. Actual peak area ratios will vary depending on the instrument and experimental conditions.[1]
| SAH Concentration (µM) | Absorbance at 450 nm |
| 0 | 1.850 |
| 0.2 | 1.520 |
| 0.5 | 1.150 |
| 1.0 | 0.850 |
| 2.5 | 0.550 |
| 5.0 | 0.350 |
| 10.0 | 0.200 |
Note: This is example data. Absorbance values will vary depending on the specific ELISA kit and incubation times.
Mandatory Visualization
Caption: Experimental workflow for SAH quantification.
Caption: Role of SAH in the methionine cycle.
References
Measuring S-Adenosylhomocysteine (SAH): A Guide to Cell-Based Assays
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosylhomocysteine (SAH) is a critical intermediate in cellular methylation reactions. It is formed when S-Adenosylmethionine (SAM), the universal methyl donor, transfers its methyl group to a substrate in a reaction catalyzed by a methyltransferase. The accumulation of SAH can act as a potent product inhibitor of most methyltransferases, thereby regulating global methylation status within the cell. The ratio of SAM to SAH is often used as an indicator of the cell's methylation potential. Accurate measurement of intracellular SAH levels is crucial for research in epigenetics, cancer, neurobiology, and drug development. This document provides detailed application notes and protocols for the most common cell-based assays used to quantify SAH levels.
The Methionine Cycle and SAH Metabolism
S-Adenosylhomocysteine is a key component of the methionine cycle. In this cycle, methionine is converted to SAM by methionine adenosyltransferase (MAT). SAM then donates its methyl group for the methylation of various molecules, including DNA, RNA, proteins, and lipids, resulting in the formation of SAH.[1][2][3] SAH is subsequently hydrolyzed to homocysteine and adenosine by SAH hydrolase (SAHH).[4][5][6] Homocysteine can then be remethylated to methionine to complete the cycle. Because SAH is a potent inhibitor of methyltransferases, its removal by SAHH is vital for maintaining cellular methylation capacity.[1][7]
Caption: The Methionine Cycle highlighting the central role of SAH.
Methods for Measuring Intracellular SAH Levels
Several methods are available for the quantification of SAH in cell lysates, each with its own advantages and limitations. The primary techniques include Enzyme-Linked Immunosorbent Assay (ELISA), fluorescence-based assays, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput and relatively simple method for quantifying SAH. Commercially available kits are a popular choice for many researchers.
Principle of a Competitive ELISA for SAH:
Most SAH ELISA kits employ a competitive immunoassay format.[8][9][10] In this setup, a known amount of SAH is coated onto the wells of a microplate. The cell lysate sample (containing an unknown amount of SAH) is mixed with an anti-SAH antibody and added to the wells. The SAH in the sample competes with the coated SAH for binding to the limited amount of antibody. After an incubation period, the unbound components are washed away. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that binds to the primary antibody is then added. Finally, a substrate is added that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent). The intensity of the signal is inversely proportional to the concentration of SAH in the sample.[8][10]
Caption: General workflow for a competitive SAH ELISA.
Protocol: SAH ELISA
This protocol is a general guideline based on commercially available kits.[9][11] Always refer to the specific manufacturer's instructions for your kit.
Materials:
-
SAH ELISA Kit (containing SAH-coated plate, SAH standard, anti-SAH antibody, HRP-conjugated secondary antibody, wash buffer, substrate, and stop solution)
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
-
Microcentrifuge
-
Microplate reader
Procedure:
-
Cell Lysate Preparation: a. Wash cultured cells three times with ice-cold PBS.[11] b. Lyse the cells by adding an appropriate volume of ice-cold lysis buffer (e.g., for a 10 cm dish, use 0.5-1 mL). c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11] f. Carefully collect the supernatant, which is your cell lysate. Determine the protein concentration using a standard method (e.g., BCA assay).
-
ELISA Protocol: a. Prepare SAH standards and samples according to the kit's instructions. This may involve diluting the standards and cell lysates. b. Add 50 µL of the prepared standards and samples to the appropriate wells of the SAH-coated microplate.[11] c. Add 50 µL of the diluted anti-SAH antibody to each well.[11] d. Incubate the plate for 1-2 hours at room temperature on an orbital shaker.[9] e. Wash the wells three to five times with 1X Wash Buffer.[9][11] f. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. g. Incubate for 1 hour at room temperature on an orbital shaker.[9] h. Wash the wells three to five times with 1X Wash Buffer. i. Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until color develops.[9][11] j. Add 50 µL of stop solution to each well to terminate the reaction.[11] k. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance of the standards against their known concentrations. b. Determine the concentration of SAH in your samples by interpolating their absorbance values on the standard curve. c. Normalize the SAH concentration to the total protein concentration of the cell lysate.
Quantitative Data from ELISA:
| Sample Type | SAH Concentration (ng/mL) | Cell Line | Reference |
| Control Cells | 2 | SW480 | [5] |
| AHCY Deficient Cells | 4.6 | SW480 | [5] |
Fluorescence-Based Assays
Fluorescence-based assays offer high sensitivity and can be adapted for high-throughput screening. These assays can either directly measure SAH or indirectly by measuring the activity of SAH hydrolase (SAHH).
Principle of a Fluorescence-Based SAH Biosensor Assay:
This method utilizes RNA-based fluorescent biosensors that selectively bind to SAH, causing a change in fluorescence.[12] These biosensors are highly selective for SAH over the structurally similar and more abundant SAM.[12] The fluorescence intensity is directly proportional to the SAH concentration.
Principle of an SAHH Activity Assay:
The activity of SAHH, the enzyme that hydrolyzes SAH to homocysteine and adenosine, can be measured as an indirect indicator of SAH metabolism.[4] One common method involves the detection of the thiol group in the product homocysteine using a fluorescent probe like ThioGlo1.[4] The increase in fluorescence is proportional to the SAHH activity.
Protocol: General Workflow for a Fluorescence-Based SAH Assay
This is a generalized workflow. Specific protocols will vary depending on the chosen fluorescent probe or biosensor.
Caption: A generalized workflow for fluorescence-based SAH measurement.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of small molecules like SAH due to its high sensitivity, specificity, and accuracy.[13][14]
Principle of LC-MS/MS for SAH Quantification:
This technique involves the separation of components in a complex mixture (cell lysate) by liquid chromatography, followed by their detection and quantification by mass spectrometry. The sample is first processed to extract the metabolites. The extract is then injected into an LC system where SAH is separated from other molecules based on its physicochemical properties. The separated SAH then enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) is used for enhanced specificity, where a specific parent ion of SAH is selected and fragmented, and a specific fragment ion is then detected.[14] Isotope-labeled internal standards are often used for accurate quantification.[14][15]
Protocol: LC-MS/MS for SAH Quantification
This is a summary of a typical LC-MS/MS workflow.[14][15][16] The specific parameters for chromatography and mass spectrometry need to be optimized for the instrument being used.
Materials:
-
Cultured cells
-
Ice-cold PBS
-
Extraction solvent (e.g., 0.1% formic acid in methanol/water)[16]
-
Internal standards (e.g., ¹³C₅-SAH)
-
LC-MS/MS system
Procedure:
-
Sample Preparation: a. Harvest a known number of cells (e.g., 500,000 cells).[15] b. Wash the cells with ice-cold PBS. c. Add a specific volume of cold extraction solvent containing the internal standard to the cell pellet. d. Vortex vigorously and incubate on ice to precipitate proteins. e. Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C. f. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: a. Inject a small volume (e.g., 5 µL) of the sample extract into the LC-MS/MS system.[16] b. Separate SAH using a suitable column (e.g., C8 or a penta-fluorinated stationary phase) with an appropriate mobile phase.[13][16] c. Detect and quantify SAH using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring the specific parent-to-fragment ion transition for SAH and its internal standard.[14]
-
Data Analysis: a. Generate a standard curve using known concentrations of SAH and the internal standard. b. Calculate the concentration of SAH in the samples based on the peak area ratios of the analyte to the internal standard.
Quantitative Data from LC-MS/MS:
| Cell Line | SAH Concentration (µM) | Method | Reference |
| PC-3 | 0.4 (methylation index) | HPLC-ESI-QqTOF MS | [17] |
| LNCaP | 1.2 (methylation index) | HPLC-ESI-QqTOF MS | [17] |
| Sample Type | SAH Concentration (nmol/L) | Method | Reference |
| Human Plasma (Healthy) | 21.5 ± 6.5 | LC-MS/MS | [15] |
| E10.5 Mouse Embryo | 121 | LC-MS/MS | [13] |
Summary and Recommendations
The choice of assay for measuring intracellular SAH levels depends on the specific research question, available equipment, and desired throughput.
-
ELISA is a good choice for high-throughput screening and for laboratories without access to a mass spectrometer. It is relatively inexpensive and easy to perform.
-
Fluorescence-based assays offer high sensitivity and are also suitable for high-throughput applications. They can provide real-time measurements of enzyme activity.
-
LC-MS/MS is the most sensitive and specific method for SAH quantification. It is the gold standard for accurate and reliable measurements, especially when analyzing complex biological samples or when absolute quantification is required.
For researchers in drug development, the high accuracy of LC-MS/MS is often preferred for lead optimization and pharmacokinetic studies. For large-scale screening of compound libraries, ELISA or fluorescence-based assays may be more practical. Scientists in basic research may find any of these methods suitable depending on their specific experimental needs.
References
- 1. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. A fluorescence-based assay for the measurement of S-adenosylhomocysteine hydrolase activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. S-Adenosylhomocysteine (SAH) ELISA Kit [cellbiolabs.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. biocompare.com [biocompare.com]
- 11. Human SAH (S-Adenosylhomocysteine) ELISA Kit – AFG Scientific [afgsci.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mendelnet.cz [mendelnet.cz]
Application Notes and Protocols for High-Throughput Screening of Methyltransferase Inhibitors Utilizing S-Adenosylhomocysteine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of S-Adenosylhomocysteine (SAH) as a key analyte in high-throughput screening (HTS) assays designed to identify and characterize inhibitors of methyltransferases (MTs).
Introduction
Methyltransferases (MTs) are a large family of enzymes that catalyze the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to various substrates, including proteins, DNA, and RNA.[1][2] This methylation process is a critical post-translational modification that regulates numerous cellular functions such as gene expression, signal transduction, and DNA damage repair.[1][3] Dysregulation of MT activity has been implicated in a range of diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases.[1][2] Consequently, MTs have emerged as a significant class of therapeutic targets for drug discovery.
A common feature of all SAM-dependent methylation reactions is the production of S-adenosylhomocysteine (SAH) as a byproduct.[4][5] The accumulation of SAH can, in turn, competitively inhibit the activity of methyltransferases.[6][7] This universal product formation provides a strategic advantage for the development of universal HTS assays applicable to a wide range of MTs. By detecting and quantifying the amount of SAH produced, researchers can effectively screen large compound libraries for potential inhibitors of MT activity.[3]
This guide details several robust HTS methodologies centered on the detection of SAH, including fluorescence-based, luminescence-based, and mass spectrometry-based assays. Each section provides an overview of the assay principle, a detailed experimental protocol, and representative data.
Assay Principles and Methodologies
Several HTS-compatible methods have been developed to quantify SAH production, each with its own advantages and considerations. The choice of assay often depends on factors such as the required sensitivity, potential for compound interference, and available instrumentation.
Fluorescence-Based SAH Detection
One widely used method is a coupled-enzyme assay that converts SAH to a fluorescent product.[1][3] This assay typically involves the use of SAH hydrolase (SAHH) to convert SAH into homocysteine. The resulting homocysteine then reacts with a thiol-sensitive fluorescent dye, such as ThioGlo, to produce a quantifiable fluorescent signal.[3] The intensity of the fluorescence is directly proportional to the amount of SAH generated and thus to the activity of the methyltransferase.
Luminescence-Based SAH Detection (MTase-Glo™)
The MTase-Glo™ assay is another coupled-enzyme system that results in a luminescent signal. In this assay, SAH is converted through a series of enzymatic steps to ATP. The generated ATP is then used by luciferase to produce light, which is measured with a luminometer.[1][5] This method is known for its high sensitivity and robustness, often exhibiting lower false-positive rates compared to fluorescence-based assays.[1][2]
Mass Spectrometry-Based SAH Detection
Direct measurement of SAH can be achieved with high sensitivity and specificity using mass spectrometry (MS).[8] This label-free method allows for the direct quantification of the SAH product without the need for coupled enzymatic reactions or specific antibodies. High-throughput MS platforms, such as RapidFire MS, enable rapid analysis of samples from 384-well or 1536-well plates, making it a viable option for HTS campaigns.[8]
Quantitative Data Summary
The following tables summarize key performance metrics and inhibitor data for various SAH-based HTS assays.
Table 1: Comparison of HTS Assay Performance
| Assay Format | Target Enzyme | Z'-factor | Signal-to-Background (S/B) Ratio | Reference |
| SAHH-coupled fluorescence (ThioGlo3) | NTMT1 | 0.6 | 2.4 | [3] |
| MTase-Glo™ | NTMT1 | 0.9 | 3.0 | [3] |
| RapidFire Mass Spectrometry | SARS-CoV-2 nsp14 | > 0.7 | N/A | [8] |
| Microscale Thermophoresis (MST) | DNMT2 | 0.92 | N/A | [9] |
Table 2: IC50 Values of Known Methyltransferase Inhibitors
| Inhibitor | Target Enzyme | Assay Format | IC50 Value (µM) | Reference |
| Ac-RCC1-10 (peptide inhibitor) | NTMT1 | SAHH-ThioGlo3 | 6.5 | [3] |
| Ac-RCC1-10 (peptide inhibitor) | NTMT1 | MTase-Glo™ | 10.8 | [3] |
| Sinefungin | SARS-CoV-2 nsp14 | RapidFire MS | 0.28 | [8] |
| S-Adenosylhomocysteine (SAH) | DNMT2 | MST | 15.0 ± 0.7 | [9] |
| Sinefungin (SFG) | DNMT2 | MST | 20.9 ± 0.7 | [9] |
| EPZ005687 | EZH2 (PRC2) | Biochemical Assay | 0.054 ± 0.005 | [5] |
| UNC0638 | G9a/GLP | Biochemical Assay | < 0.015 (G9a), 0.019 (GLP) | [5] |
| CPI-1205 | EZH2 | Biochemical Assay | 0.002 | [5] |
Experimental Protocols
Protocol 1: SAHH-Coupled Fluorescence Assay for MT Inhibitor Screening
This protocol is adapted for a 384-well format and is suitable for HTS.
Materials:
-
Methyltransferase enzyme of interest
-
Substrate for the methyltransferase
-
S-Adenosylmethionine (SAM)
-
Test compounds (potential inhibitors)
-
S-Adenosylhomocysteine (SAH) for standard curve
-
SAH hydrolase (SAHH)
-
ThioGlo fluorescent probe
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM NaCl, 1 mM DTT)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Dispensing: Dispense test compounds and controls (e.g., known inhibitor, DMSO vehicle) into the wells of a 384-well plate.
-
Enzyme and Substrate Preparation: Prepare a master mix containing the methyltransferase enzyme and its specific substrate in assay buffer.
-
Reaction Initiation: Add the enzyme/substrate master mix to each well to initiate the methylation reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time to allow for product formation.
-
Detection Reagent Preparation: Prepare a detection reagent master mix containing SAHH and the ThioGlo probe in assay buffer.
-
Reaction Termination and Detection: Add the detection reagent to each well to stop the methylation reaction and initiate the conversion of SAH to a fluorescent product.
-
Incubation for Detection: Incubate the plate at room temperature for a sufficient time to allow the detection reaction to complete.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the ThioGlo probe.
-
Data Analysis: Calculate the percent inhibition for each test compound relative to the positive and negative controls. Determine IC50 values for active compounds by fitting the dose-response data to a suitable model.
Protocol 2: MTase-Glo™ Luminescence Assay for MT Inhibitor Screening
This protocol is based on the MTase-Glo™ assay principle and is optimized for HTS in a 384-well format.
Materials:
-
Methyltransferase enzyme of interest
-
Substrate for the methyltransferase
-
S-Adenosylmethionine (SAM)
-
Test compounds
-
MTase-Glo™ Reagent
-
MTase-Glo™ Detection Solution
-
Assay buffer
-
384-well white, opaque plates
-
Luminometer
Procedure:
-
Compound Dispensing: Dispense test compounds and controls into the wells of a 384-well plate.
-
Enzyme, Substrate, and SAM Mix: Prepare a master mix containing the methyltransferase, its substrate, and SAM in assay buffer.
-
Reaction Initiation: Add the master mix to each well.
-
Incubation: Incubate the plate at the optimal temperature and time for the enzymatic reaction.
-
Addition of MTase-Glo™ Reagent: Add the MTase-Glo™ Reagent to each well to stop the MT reaction and convert SAH to ADP.
-
Incubation: Incubate for a specified time at room temperature to allow for the conversion of all remaining SAM to ADP.
-
Addition of Detection Solution: Add the MTase-Glo™ Detection Solution, which contains luciferase and its substrate, to each well.
-
Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the MTase activity.
-
Data Analysis: Calculate the percent inhibition and determine IC50 values for active compounds.
Protocol 3: RapidFire Mass Spectrometry Assay for MT Inhibitor Screening
This protocol outlines a high-throughput, label-free method for quantifying SAH.
Materials:
-
Methyltransferase enzyme of interest
-
Substrate for the methyltransferase
-
S-Adenosylmethionine (SAM)
-
Test compounds
-
Internal standard (e.g., deuterated SAH, d4-SAH)
-
Quenching solution (e.g., formic acid in organic solvent)
-
Assay buffer
-
384-well plates
-
RapidFire Mass Spectrometry system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Compound Dispensing: Dispense test compounds and controls into the wells of a 384-well plate.
-
Enzyme Addition: Add the methyltransferase enzyme solution to each well.
-
Reaction Initiation: Initiate the reaction by adding the substrate and SAM solution to each well.
-
Incubation: Incubate the plate for the desired reaction time at the optimal temperature.
-
Reaction Quenching: Stop the reaction by adding a quenching solution containing the internal standard (d4-SAH) to each well.
-
Sample Analysis: Analyze the samples directly from the 384-well plates using the RapidFire MS system. The system aspirates a small volume from each well, performs a rapid online solid-phase extraction to remove salts and proteins, and injects the purified sample into the mass spectrometer.
-
Mass Spectrometric Detection: Monitor the multiple reaction monitoring (MRM) transitions for both SAH and the d4-SAH internal standard.[8]
-
Data Analysis: Calculate the peak area ratio of SAH to d4-SAH. Determine the percent inhibition based on this ratio relative to controls and calculate IC50 values for active compounds.[8]
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: General signaling pathway of a methyltransferase reaction.
Caption: Experimental workflow for the SAHH-coupled fluorescence assay.
Caption: Experimental workflow for the MTase-Glo™ luminescence assay.
Caption: Experimental workflow for the RapidFire Mass Spectrometry assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selectscience.net [selectscience.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-adenosylhomocysteine (SAH) - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]
- 8. Development of a High-Throughput Screening Assay to Identify Inhibitors of the SARS-CoV-2 Guanine-N7-Methyltransferase Using RapidFire Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Optimized Microscale Thermophoresis Method for High-Throughput Screening of DNA Methyltransferase 2 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of S-Adenosylhomocysteine in Animal Models
Audience: Researchers, scientists, and drug development professionals.
Application Notes
S-Adenosylhomocysteine (SAH) is a critical intermediate in cellular metabolism, primarily formed from the demethylation of S-adenosylmethionine (SAM). As a potent product inhibitor of most SAM-dependent methyltransferases, fluctuations in intracellular SAH levels can significantly impact a wide array of biological processes, including epigenetic regulation of gene expression, protein function, and neurotransmitter synthesis. The in vivo administration of SAH in animal models is a valuable tool to investigate the physiological and pathological consequences of impaired methylation capacity.
Key Applications:
-
Neuroscience: Studying the role of methylation in neurotransmitter synthesis and regulation. Administration of SAH in rats has been shown to increase norepinephrine synthesis while decreasing serotonin synthesis in the brain[1].
-
Epigenetics and Gene Regulation: Investigating the direct effects of elevated SAH on DNA and histone methylation patterns and subsequent changes in gene expression. In vitro studies with murine preadipocytes have demonstrated that SAH can reduce the expression of key adipogenic transcription factors such as Cebpα, Cebpβ, and Rxrα.
-
Metabolic and Cardiovascular Research: Elevated SAH is considered a risk factor for cardiovascular disease. Animal models with induced hyperhomocysteinemia, which leads to increased SAH, are used to study the pathogenesis of these conditions. Direct administration of SAH can help to dissect its specific contributions.
-
Pharmacology and Drug Development: Evaluating the therapeutic potential of targeting SAH metabolism and assessing the effects of drugs that may alter intracellular SAH concentrations.
Biological Significance of SAH:
SAH is a competitive inhibitor of methyltransferases. An increase in the intracellular concentration of SAH, and consequently a decrease in the SAM/SAH ratio (the "methylation index"), can lead to global hypomethylation of DNA and other macromolecules. This has been implicated in a variety of pathological conditions.
Experimental Protocols
The following protocols provide a general framework for the in vivo administration of SAH in rodent models. Researchers should optimize these protocols based on their specific experimental goals, animal model, and institutional guidelines.
Preparation of S-Adenosylhomocysteine for Injection
SAH has limited solubility in aqueous solutions at neutral pH. Therefore, a vehicle containing a solubilizing agent is typically required for in vivo administration.
Materials:
-
S-Adenosylhomocysteine (SAH) powder
-
Dimethyl sulfoxide (DMSO), sterile, injectable grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-30 gauge)
Protocol:
-
Stock Solution Preparation:
-
In a sterile microcentrifuge tube, dissolve SAH powder in 100% DMSO to create a concentrated stock solution (e.g., 100 mg/mL). Ensure complete dissolution by vortexing.
-
-
Working Solution Preparation:
-
For intraperitoneal (IP) injection, a common vehicle is a mixture of DMSO and corn oil.
-
To prepare the final injection solution, dilute the SAH stock solution in corn oil. For example, to achieve a final concentration of 5 mg/mL, add 50 µL of the 100 mg/mL SAH stock solution to 950 µL of sterile corn oil.
-
Vortex the solution thoroughly to ensure a homogenous suspension.
-
Note: The final concentration of DMSO in the vehicle should be kept as low as possible (ideally ≤5%) to minimize potential toxicity. The working solution should be prepared fresh before each use.
-
-
Vehicle Control:
-
Prepare a vehicle control solution containing the same final concentration of DMSO in corn oil, without the addition of SAH.
-
Intraperitoneal (IP) Administration of SAH in Mice and Rats
Animal Models:
-
Mice (e.g., C57BL/6, BALB/c)
-
Rats (e.g., Sprague-Dawley, Wistar)
Dosage:
-
A dosage of 7 mg/kg has been used in rats to study effects on neurotransmitter synthesis[1].
-
A general dosage range of 1-10 mg/kg has been reported to have biological effects (sleep induction, anticonvulsant) in rats, rabbits, and cats.
Procedure:
-
Animal Handling and Restraint:
-
Properly restrain the animal to ensure accurate and safe injection. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, appropriate manual restraint techniques should be used.
-
-
Injection Site:
-
The preferred site for IP injection is the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
-
Injection:
-
Use a sterile syringe with an appropriate gauge needle (e.g., 27G for mice, 25G for rats).
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the SAH solution or vehicle control. The injection volume should not exceed 10 mL/kg.
-
Withdraw the needle and return the animal to its cage.
-
-
Monitoring:
-
Monitor the animals for any adverse reactions following the injection.
-
Data Presentation
Table 1: Summary of In Vivo SAH Administration Parameters and Effects
| Animal Model | Dosage | Administration Route | Vehicle | Observed Effects | Reference |
| Rat | 7 mg/kg | Intraperitoneal (IP) | Not specified | Increased norepinephrine synthesis, decreased serotonin synthesis in the brain. | [1] |
| Rat, Rabbit, Cat | 1-10 mg/kg | Intravenous (IV), Intraperitoneal (IP), or Oral (p.o.) | Not specified | Sleep-inductive and anticonvulsant effects. |
Table 2: Quantitative Effects of SAH on Neurotransmitter Synthesis in Rat Brain[1]
| Treatment | Norepinephrine Synthesis | Serotonin (5-HT) Synthesis | Dopamine Synthesis |
| Vehicle Control | Baseline | Baseline | No effect |
| SAH (7 mg/kg, IP) | Increased | Decreased | No effect |
Visualizations
Signaling Pathway of SAH-mediated Methyltransferase Inhibition
Caption: SAH-mediated inhibition of methyltransferases.
Experimental Workflow for In Vivo SAH Administration Study
Caption: General experimental workflow for SAH studies.
References
Application Notes and Protocols for S-Adenosylhomocysteine (SAH) Analysis from Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-Adenosylhomocysteine (SAH) is a critical intermediate in methylation reactions, formed by the demethylation of S-adenosylmethionine (SAM). The ratio of SAM to SAH, often termed the "methylation index," is a vital indicator of cellular methylation capacity. Accurate quantification of SAH in plasma is crucial for diagnosing and monitoring various pathological conditions, including inborn errors of metabolism, and for research in areas such as neurodegenerative diseases and cancer.[1] Due to the low endogenous concentrations of SAH in plasma and the complexity of the biological matrix, robust and efficient sample preparation is paramount for reliable analysis, typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3][4][5][6]
This document provides detailed application notes and protocols for the three most common sample preparation techniques for SAH analysis from plasma: protein precipitation, solid-phase extraction (SPE), and liquid-liquid extraction (LLE).
Sample Preparation Methodologies: A Comparative Overview
The choice of sample preparation method depends on several factors, including the desired level of sample cleanup, throughput requirements, and available instrumentation. The following table summarizes the key performance characteristics of each technique based on published data.
| Parameter | Protein Precipitation | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Principle | Removal of proteins by denaturation with organic solvents or acids.[7][8] | Selective retention of analytes on a solid sorbent followed by elution.[9] | Partitioning of analytes between two immiscible liquid phases.[10] |
| Throughput | High | Medium to High | Medium |
| Cost | Low | High | Low to Medium |
| Recovery | ~50% - 66%[1][11] | ~93% - 101.7%[12][13] | ~70% (can be variable)[10] |
| Matrix Effect | Can be significant[1] | Low | Moderate |
| Automation Potential | High (e.g., 96-well plates)[14] | High (e.g., 96-well plates, online systems) | Moderate |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples.[8] Organic solvents like acetonitrile, acetone, and methanol are commonly used.[2][14]
Workflow for Protein Precipitation:
Caption: Workflow for SAH sample preparation using protein precipitation.
Detailed Steps (using Acetone): [2]
-
Pipette 200 µL of plasma into a microcentrifuge tube.
-
Add 50 µL of internal standard solution (e.g., d5-S-adenosylhomocysteine at 5 µmol/L in 0.1% formic acid).
-
Vortex the sample for 5 minutes and then incubate at 4°C for 10 minutes.
-
Add 550 µL of acetone (pre-chilled to -20°C) to the sample.
-
Vortex for another 10 minutes and incubate at 4°C for an additional 10 minutes.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis by LC-MS/MS.
Quantitative Data for Protein Precipitation Methods:
| Precipitating Agent | Analyte | Recovery | Intra-assay CV (%) | Inter-assay CV (%) | Linearity (nmol/L) | LOQ (nmol/L) | Reference |
| Acetone | SAH | Not explicitly stated | 8.4 - 9.8 | 97.9 - 99.3 (accuracy) | 16 - 1024 | 16 | [2] |
| Methanol (acidic) | SAH | ~50% | Not explicitly stated | Not explicitly stated | 0 - 1000 | 3 | [1] |
| Isopropanol | Metanephrines* | 35% | <9% | <13% | Not stated | 0.17 | [11] |
Note: Data for isopropanol precipitation is for metanephrines as a proxy for small molecule analysis from plasma, as direct data for SAH was not found.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup than protein precipitation by utilizing a stationary phase to selectively adsorb the analyte of interest or interfering components.[9] For SAH, which contains a cis-diol moiety, phenylboronic acid-containing SPE cartridges are effective.[12]
Workflow for Solid-Phase Extraction:
Caption: General workflow for SAH sample preparation using solid-phase extraction.
Detailed Steps (using Phenylboronic Acid SPE): [12]
-
Sample Pre-treatment: Deproteinize plasma sample (e.g., 250 µL) by adding an equal volume of 0.4 M perchloric acid containing the internal standard. Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition a phenylboronic acid SPE cartridge by washing sequentially with the elution solvent, followed by equilibration buffer.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a suitable buffer to remove unbound impurities.
-
Elution: Elute SAH from the cartridge using an acidic solution (e.g., 0.1% formic acid in water/methanol).
-
Analysis: The eluate is ready for direct injection into the LC-MS/MS system.
Quantitative Data for SPE Methods:
| SPE Sorbent | Analyte | Recovery (%) | Intra-assay CV (%) | Inter-assay CV (%) | LOQ (nmol/L) | Reference |
| Phenylboronic Acid | SAH | 101.7 | 3.9 | 8.3 | 0.7 | [12] |
| Weak Anion-Exchange | SAH | 93 | 4.0 | 5.9 | 2.5 | [13] |
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[10] While less common for highly polar molecules like SAH, it can be employed, often in combination with other techniques.
Workflow for Liquid-Liquid Extraction:
Caption: Workflow for SAH sample preparation using liquid-liquid extraction.
-
Pipette 0.5 mL of plasma into a centrifuge tube.
-
Add the internal standard.
-
Add an acid, such as formic acid, to adjust the pH and facilitate extraction.[16]
-
Add a suitable volume of an immiscible organic solvent (e.g., methyl tert-butyl ether).[15]
-
Vortex the mixture vigorously for at least 40 seconds to ensure thorough mixing of the two phases.[16]
-
Centrifuge at a sufficient speed and time (e.g., 5500 rpm for 5 minutes) to achieve clear phase separation.[16]
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.
Quantitative Data for LLE Methods:
Quantitative data specifically for SAH using LLE is not as readily available in the reviewed literature. The recovery can be highly dependent on the analyte and the specific solvent system used. For other small molecules, LLE recovery has been reported to be around 70%, which may be improved with multiple extraction steps.[10]
Conclusion
The selection of a sample preparation method for SAH analysis from plasma is a critical step that influences the accuracy, precision, and throughput of the entire analytical workflow.
-
Protein precipitation is a fast, simple, and cost-effective method suitable for high-throughput screening, though it may result in lower recovery and more significant matrix effects.[1][8]
-
Solid-phase extraction offers superior cleanup and higher recovery rates, making it the method of choice for applications requiring the highest sensitivity and accuracy.[12][13]
-
Liquid-liquid extraction provides an alternative with low cost but may require more optimization and can be more labor-intensive to automate.[10]
For routine clinical analysis and large-scale studies, automated SPE or 96-well plate-based protein precipitation methods are recommended to ensure high throughput and reproducibility. The detailed protocols and comparative data presented here should serve as a valuable guide for researchers and scientists in selecting and implementing the most appropriate sample preparation strategy for their specific needs in SAH analysis.
References
- 1. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 10. waters.com [waters.com]
- 11. Isopropanol protein precipitation for the analysis of plasma free metanephrines by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Determination of S-adenosylmethionine and S-adenosylhomocysteine in plasma and cerebrospinal fluid by stable-isotope dilution tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. actapharmsci.com [actapharmsci.com]
Application Notes and Protocols for Spectrophotometric Assays of S-Adenosylhomocysteine Hydrolase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosylhomocysteine hydrolase (SAHH) is a crucial enzyme that catalyzes the reversible hydrolysis of S-adenosylhomocysteine (SAH) to adenosine and homocysteine. This reaction is vital for regulating cellular methylation processes, as SAH is a potent feedback inhibitor of methyltransferases. Dysregulation of SAHH activity has been implicated in various diseases, making it an important target for drug discovery. This document provides detailed application notes and protocols for several common spectrophotometric assays used to measure SAH hydrolase activity.
Assay Principles at a Glance
Spectrophotometric assays for SAHH activity offer convenient and high-throughput methods for enzyme characterization and inhibitor screening. The primary methods covered in this document are:
-
Direct Colorimetric Assay using Ellman's Reagent (DTNB): This assay directly measures the production of homocysteine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), that can be quantified by measuring absorbance at 412 nm.
-
Coupled Enzymatic Assay with Adenosine Deaminase: In this assay, the product adenosine is converted to inosine by adenosine deaminase (ADA). This conversion prevents the reverse reaction and the decrease in absorbance at 265 nm is monitored.
-
Coupled Enzymatic Assay with Adenosine Kinase: This multi-enzyme coupled system removes adenosine by converting it to AMP via adenosine kinase (AK). Subsequent enzymatic reactions lead to the oxidation of NADH, which is monitored by the decrease in absorbance at 340 nm. This assay is particularly useful for characterizing the enzyme in its physiologically relevant hydrolytic direction.[1]
-
Colorimetric Assay using Gold Nanoparticles: This method relies on the aggregation of gold nanoparticles induced by the thiol group of the homocysteine product, leading to a color change that can be measured spectrophotometrically.
Quantitative Data Summary
The following tables summarize key quantitative data for SAH hydrolase from various sources, determined using spectrophotometric assays.
Table 1: Kinetic Parameters of SAH Hydrolase
| Enzyme Source | Assay Method | Km (µM) | Vmax (µM/min) | Reference |
| Human (recombinant) | DTNB Assay | 21.8 | 22.9 | [2] |
| Bradyrhizobium elkanii | Coupled Assay (AK, PK, LDH) | 41 ± 5 | 25 ± 1 | [1] |
| Human (recombinant) | Luciferase-coupled assay | 22 ± 2 | 0.075 ± 0.006 s-1 | [3] |
Table 2: Optimal Reaction Conditions for Human SAH Hydrolase
| Parameter | Optimal Value | Reference |
| Temperature | 41 °C | [2] |
| pH | 6.5 | [2] |
Experimental Protocols
Protocol 1: Direct Colorimetric Assay using Ellman's Reagent (DTNB)
This protocol describes a continuous assay to measure SAHH activity by quantifying the production of homocysteine.
Principle: SAH is hydrolyzed by SAHH to adenosine and homocysteine. The free thiol group of homocysteine reacts with DTNB to produce TNB, which has a maximum absorbance at 412 nm. The rate of TNB formation is proportional to the rate of homocysteine production.[4][5][6]
Reaction Pathway Diagram:
Caption: DTNB assay reaction pathway.
Materials:
-
SAH Hydrolase enzyme
-
S-Adenosylhomocysteine (SAH) solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (Ellman's Reagent)[7]
-
Reaction Buffer: 50 mM Potassium Phosphate, pH 7.2, 1 mM EDTA
-
Microplate reader or spectrophotometer capable of reading absorbance at 412 nm
Procedure:
-
Prepare a stock solution of DTNB (10 mM) in the reaction buffer.
-
Prepare a range of SAH concentrations (e.g., 0-200 µM) in the reaction buffer.
-
Set up the reaction mixture in a microplate well or a cuvette. For a 200 µL final volume:
-
160 µL of Reaction Buffer
-
20 µL of DTNB solution (final concentration 1 mM)
-
10 µL of SAH solution (to achieve the desired final concentration)
-
-
Pre-incubate the mixture at the desired temperature (e.g., 37 °C) for 5 minutes.
-
Initiate the reaction by adding 10 µL of SAH Hydrolase enzyme solution.
-
Immediately start monitoring the increase in absorbance at 412 nm for a set period (e.g., 10-15 minutes), taking readings every 30-60 seconds.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. The rate of TNB formation can be calculated using the Beer-Lambert law (ε of TNB = 14,150 M-1cm-1 at pH 8.0).[8][9]
Experimental Workflow Diagram:
Caption: Workflow for the DTNB assay.
Protocol 2: Coupled Enzymatic Assay with Adenosine Deaminase
This protocol is a continuous assay that measures the consumption of adenosine.
Principle: To drive the reaction in the hydrolytic direction, adenosine deaminase (ADA) is added to the reaction mixture. ADA catalyzes the deamination of adenosine to inosine, which has a lower absorbance at 265 nm. The rate of decrease in absorbance at 265 nm is proportional to the rate of adenosine production by SAHH.
Reaction Pathway Diagram:
Caption: Adenosine deaminase coupled assay pathway.
Materials:
-
SAH Hydrolase enzyme
-
S-Adenosylhomocysteine (SAH) solution
-
Adenosine Deaminase (ADA)
-
Reaction Buffer: 50 mM Potassium Phosphate, pH 7.2, 1 mM EDTA
-
UV-transparent microplate or cuvettes
-
Spectrophotometer capable of reading absorbance at 265 nm
Procedure:
-
Prepare a stock solution of SAH (e.g., 10 mM) in the reaction buffer.
-
Set up the reaction mixture in a UV-transparent microplate well or cuvette. For a 1 mL final volume:
-
930 µL of Reaction Buffer
-
50 µL of SAH stock solution (final concentration 500 µM)
-
10 µL of ADA solution (e.g., 2 units)
-
-
Pre-incubate the mixture at 37 °C for 5 minutes.
-
Initiate the reaction by adding 10 µL of SAH Hydrolase enzyme solution.
-
Immediately start monitoring the decrease in absorbance at 265 nm for 10-15 minutes, taking readings every 30-60 seconds.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. The rate of adenosine production can be calculated using the difference in molar extinction coefficients between adenosine and inosine at 265 nm.
Experimental Workflow Diagram:
Caption: Workflow for the adenosine deaminase coupled assay.
Protocol 3: Coupled Enzymatic Assay with Adenosine Kinase, Pyruvate Kinase, and Lactate Dehydrogenase
This assay is highly sensitive and effectively pulls the SAHH-catalyzed reaction in the forward, hydrolytic direction.[1]
Principle: The adenosine produced by SAHH is phosphorylated to AMP by adenosine kinase (AK). The resulting ADP is then used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Finally, lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The decrease in NADH concentration is monitored by the decrease in absorbance at 340 nm.[1]
Reaction Pathway Diagram:
Caption: Multi-enzyme coupled assay pathway.
Materials:
-
SAH Hydrolase enzyme
-
S-Adenosylhomocysteine (SAH) solution
-
Adenosine Kinase (AK)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
ATP
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Reaction Buffer: e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 50 mM KCl
-
UV-transparent microplate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a cocktail of the coupling enzymes and substrates in the reaction buffer. For a 200 µL final volume, the final concentrations should be approximately:
-
1 mM ATP
-
1 mM PEP
-
0.2 mM NADH
-
5-10 units/mL of AK, PK, and LDH
-
-
Add the coupling cocktail to the microplate wells or cuvettes.
-
Add the SAH solution to the desired final concentration.
-
Pre-incubate at 37 °C for 5-10 minutes to allow the temperature to equilibrate and to consume any contaminating ADP or pyruvate.
-
Initiate the reaction by adding the SAH Hydrolase enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm for 10-20 minutes.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. The rate of SAH hydrolysis is equivalent to the rate of NADH oxidation (ε of NADH = 6220 M-1cm-1).
Experimental Workflow Diagram:
Caption: Workflow for the multi-enzyme coupled assay.
Protocol 4: Colorimetric Assay using Gold Nanoparticles
This protocol offers a sensitive colorimetric method for detecting SAHH activity.
Principle: The homocysteine produced from SAH hydrolysis has a free thiol group that can displace stabilizing agents from the surface of gold nanoparticles (AuNPs). This leads to the aggregation of the AuNPs, causing a red shift in the surface plasmon resonance and a visible color change from red to blue, which can be quantified by measuring the ratio of absorbance at two different wavelengths (e.g., 650 nm and 520 nm).[10]
Logical Relationship Diagram:
References
- 1. A coupled photometric assay for characterization of S-adenosyl-l-homocysteine hydrolases in the physiological hydrolytic direction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of human S-adenosyl-homocysteine hydrolase in vitro and identification of its potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luciferase-based assay for adenosine: Application to S-adenosyl-L-homocysteine hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A colorimetric assay for S-adenosylhomocysteine hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. interchim.fr [interchim.fr]
- 8. broadpharm.com [broadpharm.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
S-Adenosylhomocysteine (SAH) ELISA Kit Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using S-Adenosylhomocysteine (SAH) ELISA kits.
Troubleshooting Guide
It is not uncommon to encounter issues during ELISA experiments. The following table outlines common problems, their potential causes, and solutions to help you navigate these challenges.
| Issue | Possible Causes | Recommended Solutions |
| High Background | - Insufficient washing | - Increase the number of wash cycles and ensure complete aspiration of wash buffer between steps.[1] |
| - Overly concentrated antibody or conjugate | - Optimize the working concentration of the detection antibody and HRP conjugate by performing a titration.[1] | |
| - Ineffective blocking | - Increase the blocking incubation time or try a different blocking agent (e.g., 5-10% normal serum of the same species as the secondary antibody).[1] | |
| - Contaminated reagents or buffers | - Use fresh, sterile reagents and buffers. Ensure the TMB substrate is colorless before use.[2] | |
| - Extended substrate incubation time | - Reduce the substrate incubation time or read the plate immediately after adding the stop solution.[1] | |
| Low or No Signal | - Inactive reagents (expired or improperly stored) | - Check the expiration dates and storage conditions of all kit components.[3] |
| - Incorrect reagent preparation or addition | - Double-check all dilution calculations and ensure reagents are added in the correct order as per the protocol.[2] | |
| - Insufficient incubation times or incorrect temperature | - Adhere strictly to the incubation times and temperatures specified in the kit protocol.[3] | |
| - Low concentration of SAH in samples | - Concentrate the sample if possible, or ensure the sample type is appropriate for the kit's sensitivity. | |
| - Vigorous washing | - Avoid overly aggressive washing, which can lead to the detachment of bound components. | |
| Poor Standard Curve | - Improper standard dilution | - Ensure accurate and serial dilution of the standards. Avoid contamination between dilution tubes.[3][4] |
| - Degraded standard | - Reconstitute a fresh vial of the standard, ensuring it has been stored correctly.[4] | |
| - Pipetting errors | - Calibrate pipettes regularly and use proper pipetting techniques to ensure accuracy.[5] | |
| - Incorrect curve fitting model | - Use the curve-fitting model recommended by the kit manufacturer. A four-parameter logistic (4-PL) curve fit is often suitable for competitive ELISAs. | |
| High Coefficient of Variation (CV) | - Inconsistent pipetting | - Use calibrated pipettes and ensure consistent technique across all wells.[3] |
| - Inadequate mixing of reagents | - Thoroughly mix all reagents before adding them to the wells.[3] | |
| - Temperature gradients across the plate | - Ensure the plate is incubated in a stable temperature environment and avoid stacking plates. | |
| - Edge effects | - Avoid using the outermost wells of the plate if edge effects are suspected, or ensure uniform sealing and temperature distribution. | |
| - Contamination between wells | - Be careful to avoid splashing and cross-contamination when adding reagents and samples. |
Frequently Asked Questions (FAQs)
Q1: What is the principle of a competitive SAH ELISA?
A1: In a competitive SAH ELISA, SAH present in the sample competes with a fixed amount of labeled SAH (e.g., SAH-HRP conjugate) for binding to a limited number of anti-SAH antibody sites, which are typically coated on the microplate wells. The amount of labeled SAH that binds to the antibody is inversely proportional to the concentration of SAH in the sample. Therefore, a higher concentration of SAH in the sample results in a lower signal, and vice versa.[6]
Q2: What are the typical performance characteristics of SAH ELISA kits?
A2: The performance of SAH ELISA kits can vary between manufacturers. Below is a summary of typical quantitative data.
| Parameter | Typical Range |
| Standard Curve Range | 0.2 µM - 12.5 µM or 78 - 5000 ng/mL |
| Sensitivity (LOD) | 0.2 µM, 7 ng/mL, or 43.4 ng/mL |
| Intra-Assay CV | < 10% |
| Inter-Assay CV | < 15% |
Q3: What are the expected concentrations of SAH in common biological samples?
A3: The concentration of SAH can vary depending on the sample type and physiological state. In healthy human plasma, the concentration of SAH is typically around 21.5 ± 3.2 nM. In cell lysates, the concentration can be more variable and is often normalized to the total protein content.
Q4: How should I prepare my samples for an SAH ELISA?
A4: Proper sample preparation is crucial for accurate results.
-
Plasma: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge to separate the plasma.
-
Serum: Allow blood to clot, then centrifuge to separate the serum.
-
Cell Lysates: Harvest cells and lyse them using a suitable lysis buffer. Centrifuge to remove cellular debris. It is important to minimize freeze-thaw cycles of your samples.
Q5: What is the "matrix effect" and how can I mitigate it?
A5: The "matrix effect" refers to the interference of components in the sample (other than the analyte of interest) with the assay, which can lead to inaccurate quantification.[7] To mitigate this, it is recommended to dilute your samples in the same assay buffer used for the standards. If the matrix effect is still significant, you may need to perform a spike and recovery experiment to assess the degree of interference and optimize the sample dilution.[8]
Experimental Protocols
Below is a generalized protocol for a competitive SAH ELISA. Note: This is an example protocol and you should always follow the specific instructions provided with your kit.
Materials:
-
SAH ELISA Kit (containing pre-coated plate, SAH standard, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)
-
Distilled or deionized water
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm
Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.
-
Standard Dilution: Prepare a serial dilution of the SAH standard to create a standard curve.
-
Sample Addition: Add a specific volume of your standards and samples to the appropriate wells of the pre-coated microplate.
-
Detection Antibody Addition: Add the detection antibody to each well.
-
Incubation: Incubate the plate for the time and at the temperature specified in the protocol.
-
Washing: Wash the plate multiple times with the provided wash buffer to remove any unbound reagents.
-
HRP Conjugate Addition: Add the HRP conjugate to each well.
-
Second Incubation: Incubate the plate again as per the protocol.
-
Second Washing: Repeat the washing step.
-
Substrate Addition: Add the TMB substrate to each well. This will initiate a color change.
-
Incubation in the Dark: Incubate the plate in the dark for the recommended time to allow for color development.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read Plate: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of SAH in your samples by plotting a standard curve and interpolating the sample absorbance values.
Visualizations
Caption: A generalized workflow for a competitive S-Adenosylhomocysteine (SAH) ELISA.
Caption: The central role of S-Adenosylhomocysteine (SAH) in the methionine cycle and methylation.
References
- 1. How to deal with high background in ELISA | Abcam [abcam.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Troubleshooting ELISA | U-CyTech [ucytech.com]
- 4. arp1.com [arp1.com]
- 5. blog.abclonal.com [blog.abclonal.com]
- 6. S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) ELISA Combo Kit [cellbiolabs.com]
- 7. arp1.com [arp1.com]
- 8. researchgate.net [researchgate.net]
Optimizing methyltransferase assays with S-Adenosylhomocysteine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their methyltransferase (MT) assays, with a specific focus on the role of the reaction product S-Adenosylhomocysteine (SAH).
Frequently Asked Questions (FAQs)
Q1: What is the role of S-Adenosylhomocysteine (SAH) in a methyltransferase assay?
A1: In a methyltransferase assay, S-Adenosylhomocysteine (SAH) is the byproduct generated when the methyltransferase (MT) enzyme transfers a methyl group from the cofactor S-Adenosylmethionine (SAM) to a substrate.[1][2] The accumulation of SAH is a direct indicator of enzyme activity. However, SAH can also act as a product inhibitor for most methyltransferases, meaning its accumulation can slow down or stop the enzymatic reaction.[3][4][5]
Q2: Why is it important to monitor or manage SAH levels in my assay?
A2: Monitoring or managing SAH levels is crucial for several reasons:
-
Product Inhibition: SAH is a known inhibitor of many methyltransferases.[3][4] Its accumulation during the assay can lead to a decrease in the reaction rate, resulting in non-linear kinetics and an underestimation of the enzyme's true activity.
-
Assay Signal: Many modern, non-radioactive methyltransferase assays are designed to directly or indirectly detect the amount of SAH produced as a measure of enzyme activity.[6]
-
Data Accuracy: Failure to account for SAH-induced inhibition can lead to inaccurate determination of kinetic parameters such as Km and Vmax, and misinterpretation of inhibitor potency (IC50 values).
Q3: What are the common methods to detect SAH in methyltransferase assays?
A3: Several methods are available to detect SAH, broadly categorized as:
-
Coupled Enzyme Assays: These assays use a series of enzymatic reactions to convert SAH into a detectable product. For example, SAH can be hydrolyzed to homocysteine and adenosine, which can then be further converted to produce a colorimetric, fluorescent, or luminescent signal.[7][8]
-
Antibody-Based Detection: Highly specific antibodies that recognize SAH can be used in various formats, such as fluorescence polarization (FP) or immunoassays, to quantify its production. The Transcreener® EPIGEN Methyltransferase assay is an example that uses this principle.[9]
-
Chromatographic Methods: Techniques like High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify SAH from other reaction components.[10] While highly accurate, this method is generally not suitable for high-throughput screening.
Q4: How can I minimize the effect of SAH product inhibition in my assay?
A4: To minimize SAH-induced product inhibition, you can:
-
Keep Substrate Conversion Low: Limit the total substrate conversion to less than 10-20%. This ensures that the concentration of SAH remains low and does not significantly inhibit the enzyme.
-
Use a Coupled Enzyme System: Employ an assay format that includes an enzyme to degrade SAH as it is produced. For example, S-adenosylhomocysteine hydrolase (SAHH) can be added to the reaction to convert SAH to homocysteine and adenosine, preventing its accumulation.[11]
-
Optimize Reaction Time: Run the assay for a shorter duration, within the initial linear phase of the reaction, before significant amounts of SAH have accumulated.
Troubleshooting Guides
This section provides solutions to common problems encountered during methyltransferase assays, with a focus on issues related to S-Adenosylhomocysteine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Contaminated reagents (SAH contamination in SAM).2. Non-enzymatic degradation of SAM to SAH.3. Assay components interfering with the detection system. | 1. Use high-purity SAM. Run a control reaction without the enzyme to check for SAH contamination.2. Prepare fresh reagents and store them properly. Minimize freeze-thaw cycles.3. Run controls for each component to identify the source of interference. |
| Low Signal-to-Noise Ratio | 1. Low enzyme activity.2. Insufficient incubation time.3. Product inhibition by SAH.4. Suboptimal assay conditions (pH, temperature). | 1. Increase enzyme concentration. Ensure the enzyme is active.2. Optimize the incubation time to allow for sufficient product formation while remaining in the linear range.3. Lower the initial substrate concentration or use a coupled-enzyme system to remove SAH.4. Verify that the assay buffer pH and temperature are optimal for your specific methyltransferase. |
| Non-Linear Reaction Progress Curves | 1. Product inhibition by SAH.2. Substrate depletion.3. Enzyme instability. | 1. Measure initial velocities at low substrate conversion (<10%). Add SAH hydrolase to the reaction mix.2. Ensure substrate concentration is not limiting. Use a substrate concentration at or above the Km.3. Check the stability of your enzyme under the assay conditions by pre-incubating it for the duration of the assay and then measuring activity. |
| Inconsistent Results Between Replicates | 1. Pipetting errors.2. Incomplete mixing of reagents.3. Temperature fluctuations across the assay plate. | 1. Use calibrated pipettes and proper pipetting techniques.2. Ensure thorough mixing of all components before starting the reaction.3. Use a temperature-controlled plate reader or incubator to ensure uniform temperature. |
| False Positives/Negatives in Inhibitor Screening | 1. Compound autofluorescence or absorbance.2. Compound reacts with detection reagents.3. Inhibitor is non-specific and acts on coupling enzymes. | 1. Screen compounds for autofluorescence/absorbance at the assay wavelength in the absence of enzyme.2. Run controls with the compound and detection reagents but without the methyltransferase.3. If using a coupled-enzyme assay, perform a counterscreen against the coupling enzymes to ensure the inhibitor is specific for the methyltransferase of interest. |
Visualizing Key Processes
Methyltransferase Catalytic Cycle
Caption: The catalytic cycle of a typical S-Adenosylmethionine (SAM)-dependent methyltransferase.
Experimental Workflow for a Coupled Methyltransferase Assay
Caption: A generalized experimental workflow for a coupled, continuous-read methyltransferase assay.
Troubleshooting Logic for Low Assay Signal
Caption: A decision tree for troubleshooting low signal in a methyltransferase assay.
Experimental Protocols
General Protocol for a Fluorescence-Based Coupled Methyltransferase Assay
This protocol describes a general method for measuring methyltransferase activity by detecting SAH production through a coupled enzyme system that generates a fluorescent signal.
Materials:
-
Purified Methyltransferase Enzyme
-
Substrate (specific to the methyltransferase)
-
S-Adenosylmethionine (SAM)
-
S-Adenosylhomocysteine (SAH) (for standard curve and positive control)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 1 mM DTT)
-
Coupled Enzyme Mix (containing SAH hydrolase, adenosine deaminase, and other enzymes to convert SAH to a detectable product like H₂O₂)
-
Fluorescent Probe (e.g., a reagent that reacts with H₂O₂ to produce a fluorescent signal)
-
96- or 384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of your methyltransferase enzyme in a suitable storage buffer.
-
Prepare stock solutions of the substrate and SAM in the assay buffer. Determine the optimal concentrations for your assay (typically around the Km values).
-
Prepare a stock solution of SAH for generating a standard curve.
-
-
Standard Curve:
-
Prepare a serial dilution of SAH in the assay buffer in the microplate.
-
Add the coupled enzyme mix and the fluorescent probe to each well of the standard curve.
-
Incubate for 30 minutes at the assay temperature (e.g., 37°C) to allow the reaction to complete.
-
Read the fluorescence at the appropriate excitation and emission wavelengths.
-
Plot fluorescence versus SAH concentration to generate the standard curve.
-
-
Enzyme Reaction:
-
In the microplate, prepare the reaction mixture by adding the assay buffer, substrate, coupled enzyme mix, and fluorescent probe to each well.
-
Add the methyltransferase enzyme to the appropriate wells. Include a "no enzyme" control.
-
Pre-incubate the plate at the assay temperature for 5-10 minutes.
-
Initiate the reaction by adding SAM to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader set to the assay temperature.
-
Measure the fluorescence signal at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). This is a kinetic reading.
-
-
Data Analysis:
-
For each sample, plot the fluorescence signal as a function of time.
-
Determine the initial reaction velocity (rate) from the linear portion of the curve.
-
Subtract the rate of the "no enzyme" control from the rates of the enzyme-containing samples.
-
Convert the rate of fluorescence change to the rate of SAH production using the standard curve.
-
This will give you the methyltransferase activity in terms of moles of product formed per unit of time.
-
References
- 1. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Adenosyl-Homocysteine Is a Weakly Bound Inhibitor for a Flaviviral Methyltransferase | PLOS One [journals.plos.org]
- 3. S-adenosylhomocysteine (SAH) - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. reactionbiology.com [reactionbiology.com]
- 5. methyl-2-amino-atp.com [methyl-2-amino-atp.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. protocols.io [protocols.io]
- 9. Biochemical Assay Development for Histone Methyltransferases Using a Transcreener-Based Assay for S-Adenosylhomocysteine. | Semantic Scholar [semanticscholar.org]
- 10. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: S-Adenosylhomocysteine (SAH) Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity and reliability of S-Adenosylhomocysteine (SAH) detection in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is S-Adenosylhomocysteine (SAH) and why is its detection important?
A1: S-Adenosylhomocysteine (SAH) is a crucial molecule in cellular metabolism, primarily formed after S-Adenosylmethionine (SAM) donates its methyl group in a process called methylation.[1] Methylation is vital for the regulation of DNA, RNA, proteins, and lipids. SAH can act as an inhibitor of methyltransferase enzymes, the enzymes that transfer the methyl group from SAM.[2] Therefore, the ratio of SAM to SAH, often called the "methylation index," is a critical indicator of the cell's methylation capacity.[3] Accurate and sensitive detection of SAH is essential for studying the role of methylation in various diseases, including cancer and neurodegenerative disorders, and for the development of drugs targeting methylation pathways.
Q2: What are the common methods for detecting SAH?
A2: The most common methods for detecting and quantifying SAH include High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5][6] Enzyme-Linked Immunosorbent Assays (ELISAs) are also available for SAH detection.[1][7]
Q3: Which detection method offers the highest sensitivity?
A3: LC-MS/MS is generally considered the most sensitive and specific method for SAH detection, capable of achieving detection limits in the low nanomolar to picomolar range.[2][5][8] HPLC with fluorescence detection also offers high sensitivity, often in the nanomolar range, after derivatization of SAH to a fluorescent compound.[4][9]
Q4: What is the significance of the SAM/SAH ratio?
A4: The SAM/SAH ratio, or methylation index, is a more robust indicator of cellular methylation capacity than the concentration of either molecule alone.[3] A decrease in this ratio suggests an inhibition of methyltransferase activity, which can have significant biological consequences. Therefore, simultaneous and accurate measurement of both SAM and SAH is often crucial.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Recommended Solution |
| Poor peak shape or resolution | Improper mobile phase composition or pH. | Optimize the mobile phase composition and pH. For reversed-phase HPLC, a common mobile phase is a buffer (e.g., ammonium formate) with an organic modifier like acetonitrile or methanol.[10] Adjusting the pH can improve the peak shape of the analytes. |
| Column degradation. | Use a guard column to protect the analytical column. If the column is old or has been used extensively, replace it. | |
| Low signal intensity / Poor sensitivity | Suboptimal detection wavelength (UV) or derivatization inefficiency (fluorescence). | For UV detection, ensure the wavelength is set to the absorbance maximum of SAH (around 260 nm).[8] For fluorescence detection, ensure the derivatization reaction with agents like chloroacetaldehyde is complete and optimized.[4] |
| Sample degradation. | SAH and especially SAM are unstable.[11] Prepare samples fresh and keep them on ice or at 4°C during the process. For long-term storage, samples should be kept at -80°C.[1][7] Acidification of the sample can help stabilize SAM.[11] | |
| Inconsistent retention times | Fluctuations in temperature or mobile phase composition. | Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed. |
| Issues with the HPLC system. | Check for leaks, pump issues, or problems with the autosampler. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Problem | Possible Cause | Recommended Solution |
| Low signal intensity / Ion suppression | Matrix effects from the biological sample. | Optimize the sample preparation method to remove interfering substances. Methods like solid-phase extraction (SPE) can be effective.[6] Diluting the sample can also reduce matrix effects. |
| Suboptimal mass spectrometer settings. | Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) and the collision energy for the specific MRM transitions of SAH. | |
| Inaccurate quantification | Lack of an appropriate internal standard. | Use a stable isotope-labeled internal standard, such as ¹³C₅-SAH, to correct for variations in sample preparation and instrument response.[5] |
| Improper calibration curve. | Prepare calibration standards in a matrix that closely matches the biological samples to account for matrix effects. | |
| Carryover | Adsorption of SAH to the LC system components. | Include a thorough wash step with a strong solvent in the LC gradient to clean the column and injector between samples. |
Enzyme-Linked Immunosorbent Assay (ELISA)
| Problem | Possible Cause | Recommended Solution |
| High background | Insufficient washing. | Increase the number of wash steps and ensure complete aspiration of the wash buffer between each step.[12][13] |
| High concentration of detection antibody. | Optimize the concentration of the detection antibody by performing a titration.[12] | |
| Low signal | Inactive reagents. | Ensure all reagents are stored at the recommended temperatures and have not expired. Allow reagents to come to room temperature before use.[14] |
| Insufficient incubation times. | Follow the incubation times specified in the kit protocol.[12] | |
| High coefficient of variation (CV) | Pipetting errors. | Ensure accurate and consistent pipetting. Use calibrated pipettes and change tips for each sample and standard.[12] |
| Bubbles in wells. | Inspect the plate for bubbles before reading and remove them if present.[12] | |
| Poor standard curve | Incorrect preparation of standards. | Carefully prepare the standard dilutions as described in the protocol. Ensure the standards are fully dissolved and mixed.[12] |
Quantitative Data Summary
The following table summarizes the detection limits for SAH using different analytical methods as reported in the literature.
| Method | Detection Limit (LOD/LOQ) | Reference |
| HPLC with Fluorescence Detection | LOD: 4.4 x 10⁻⁹ mol L⁻¹; LOQ: 5.7 x 10⁻⁹ mol L⁻¹ | [9] |
| LC-MS/MS | LOD: 1 nM; LOQ: 3 nM | [5][11] |
| LC-MS/MS | LOD: 8 nmol/l; LOQ: 16 nmol/l | [10] |
| LC-MS/MS | LOD: 2.5 nmol/L | [2] |
| ELISA | 0.2 µM (free SAH) | [1] |
Experimental Protocols
Protocol 1: SAH and SAM Extraction from Cells
This protocol is adapted from a method for extracting SAH and SAM from cell pellets.[15]
-
Preparation of Extraction Solvent: Prepare a solution of methanol and 1M acetic acid in a volume ratio of 80:20.
-
Cell Pellet Collection: Harvest cells and store the frozen pellets.
-
Extraction:
-
Add 600 µL of the cold extraction solvent to the frozen cell pellet.
-
Thaw the sample slowly on ice.
-
Shock-freeze the sample in liquid nitrogen and then thaw it again on ice. This freeze-thaw cycle helps in cell lysis.
-
-
Protein Precipitation: Centrifuge the sample to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted SAH and SAM for analysis.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of Plasma SAH
This protocol is a simplified method for preparing plasma samples for LC-MS/MS analysis.[16]
-
Sample Collection: Collect 20 µL of plasma.
-
Internal Standard Addition: Add 180 µL of an internal standard solution (containing heavy isotope-labeled SAH) prepared in the initial mobile phase.
-
Protein Removal: Filter the mixture by ultracentrifugation through a 10 kd MW cutoff membrane to remove proteins.
-
Analysis: Inject the filtrate directly into the LC-MS/MS system.
Visualizations
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. hoelzel-biotech.com [hoelzel-biotech.com]
- 8. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validated HPLC-Fl method for the analysis of S-adenosylmethionine and S-adenosylhomocysteine biomarkers in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ethosbiosciences.com [ethosbiosciences.com]
- 13. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 14. eaglebio.com [eaglebio.com]
- 15. mendelnet.cz [mendelnet.cz]
- 16. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: S-Adenosylhomocysteine (SAH) Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of S-Adenosylhomocysteine (SAH), with a focus on mitigating matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are matrix effects and how do they affect SAH quantification?
A: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte, SAH, by co-eluting, undetected compounds in the sample matrix.[1][2] This interference can lead to inaccurate and unreliable quantification.[1][3] The primary sources of matrix effects in biological samples are endogenous components like phospholipids, proteins, and salts.[4]
Q2: I am observing significant ion suppression in my SAH signal. What are the potential causes and how can I troubleshoot this?
A: Ion suppression is a common matrix effect where co-eluting compounds interfere with the ionization of SAH in the mass spectrometer's ion source, leading to a decreased signal.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to improve the sample cleanup process to remove interfering matrix components.[2][5]
-
Protein Precipitation (PPT): While a simple and fast method, it may not provide the cleanest extract.[6] Consider using it in combination with other techniques.
-
Liquid-Liquid Extraction (LLE): This technique can be optimized by adjusting the pH to prevent the extraction of impurities like phospholipids.[5]
-
Solid-Phase Extraction (SPE): Often provides a cleaner sample extract compared to PPT and LLE, though it requires more method development.[7]
-
-
Chromatographic Separation: Modify your LC method to separate SAH from the interfering compounds. This can involve adjusting the gradient, changing the mobile phase composition, or using a different type of chromatography column.[2]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for SAH (e.g., ¹³C₅-SAH or D₄-SAH) is the most reliable way to compensate for matrix effects.[8][9] Since the SIL-IS has nearly identical physicochemical properties to SAH, it will be affected by matrix effects in the same way, allowing for accurate correction of the signal.[1]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[1] However, ensure that the diluted SAH concentration remains above the lower limit of quantification (LLOQ).
Diagram: Troubleshooting Workflow for Ion Suppression
Caption: A flowchart for troubleshooting ion suppression in SAH quantification.
Q3: My results show high variability between replicate injections of the same sample. Could this be due to matrix effects?
A: Yes, inconsistent matrix effects can cause high variability. If the interfering components are not homogeneously distributed in the sample extract or if their elution profile varies slightly between injections, the degree of ion suppression or enhancement can change, leading to poor precision.
Troubleshooting Steps:
-
Improve Sample Homogenization: Ensure thorough mixing of your samples before and after extraction.
-
Evaluate Extraction Consistency: Assess the reproducibility of your sample preparation method.
-
Utilize a SIL-IS: An appropriate internal standard is crucial for correcting for this type of variability.[9]
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A: The "post-extraction addition" method is commonly used to quantify matrix effects.[10] This involves comparing the response of an analyte spiked into a blank, extracted matrix sample to the response of the analyte in a neat solution at the same concentration.
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
Quantitative Data Summary
The following tables summarize key parameters from various published LC-MS/MS methods for SAH quantification.
Table 1: Comparison of Sample Preparation Techniques for SAH Analysis
| Sample Preparation Method | Typical Sample Volume | Advantages | Disadvantages |
| Protein Precipitation (PPT) | 20 µL | Fast, simple | Less effective at removing interferences[6] |
| Solid-Phase Extraction (SPE) | 250 µL - 1 mL | Provides cleaner extracts[7] | More time-consuming and expensive[11] |
| Ultracentrifugation | 20 µL | Simple, removes large molecules | May not remove all interfering small molecules[12] |
Table 2: Performance Characteristics of Different LC-MS/MS Methods for SAH
| Method Reference | LLOQ (nmol/L) | Accuracy (%) | Precision (CV%) | Internal Standard Used |
| Krijt et al. (2009) | Not specified | 98-105 | < 13 (inter-assay) | [¹³C₅]-SAH[9] |
| Gellekink et al. (2005) | 16 | 97.9-99.3 | 8.4-9.8 (inter-day) | SAH-d5[13] |
| Stevens et al. (2013) | 2.5 | Not specified | Not specified | [²H₃]-SAM (for SAM) |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation [11]
-
To 20 µL of sample (plasma, urine, or cell lysate), add 20 µL of 0.5 M Dithiothreitol (DTT) and 20 µL of the internal standard solution.
-
Vortex the mixture and incubate for 10 minutes at room temperature.
-
Add 100 µL of extraction solution (0.1% formic acid in methanol) and vortex thoroughly.
-
Centrifuge the samples at 9,447 x g for 10 minutes at room temperature.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Parameters for SAH Quantification
The following is a representative set of parameters. Optimal conditions may vary depending on the specific instrumentation.
-
LC Column: Sunfire C8 (3.5 µm, 4.6 x 100 mm)[11] or a Hypercarb column (30 mm x 2.1 mm, 3 µm)[14]
-
Mobile Phase: Isocratic elution with 0.1% formic acid in methanol/water (5/95)[11]
-
Flow Rate: 0.75 mL/min[11]
-
Injection Volume: 5 µL[11]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transition for SAH: m/z 385.1 → 136.2[13]
-
MS/MS Transition for ¹³C₅-SAH (IS): m/z 390.3 → 136.3[9]
Diagram: Generalized SAH Quantification Workflow
Caption: A generalized workflow for the quantification of SAH using LC-MS/MS.
Signaling Pathway Context: The Methylation Cycle
Understanding the biochemical context of SAH is crucial for interpreting experimental results. SAH is a key component of the methylation cycle.
Caption: The central role of SAH in the one-carbon metabolism pathway.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. eijppr.com [eijppr.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention [mdpi.com]
- 12. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC-MS/MS and evaluation of their stability in mice tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of the SAM/SAH Ratio
Welcome to the technical support center for protocols related to the measurement of the S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) ratio. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals obtain accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the SAM/SAH ratio?
The ratio of SAM to SAH is a critical indicator of a cell's methylation capacity and is often referred to as the "methylation index".[1][2][3][4] SAM is the universal methyl donor for numerous biological reactions, including the methylation of DNA, RNA, proteins, and lipids.[5][6][7] After donating its methyl group, SAM is converted to SAH, which is a potent inhibitor of methyltransferase enzymes.[4][7] A high SAM/SAH ratio indicates a robust capacity for methylation, while a low ratio suggests reduced methylation potential, which can be associated with various pathological conditions, including cardiovascular disease, cancer, and neurodegenerative disorders.[4][7]
Q2: What are the common methods for measuring the SAM/SAH ratio?
The most common methods for quantifying SAM and SAH are Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).[1][8] LC-MS/MS is considered the gold standard due to its high sensitivity and specificity, allowing for precise quantification of both analytes.[1][2] ELISA kits offer a higher-throughput and less instrument-intensive alternative, suitable for screening larger numbers of samples.[9][8]
Q3: Why is sample handling so critical for SAM and SAH measurement?
Both SAM and SAH are metabolically labile, and their concentrations can change rapidly post-collection if not handled properly.[1][2] Studies have shown that the SAM/SAH ratio can decrease significantly within minutes at room temperature or even at 4°C.[1][2] Immediate processing, proper storage at -80°C, and minimizing freeze-thaw cycles are crucial to prevent enzymatic and chemical degradation, ensuring the measured ratio reflects the true physiological state.[1][2][7]
Q4: What are "matrix effects" in the context of LC-MS/MS analysis of SAM and SAH?
Matrix effects refer to the interference of other components within a biological sample (e.g., plasma, tissue homogenate) on the ionization of SAM and SAH in the mass spectrometer.[7] These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification.[7] To mitigate matrix effects, stable isotope-labeled internal standards for both SAM and SAH are often used, and thorough sample preparation is essential.[10][11]
Experimental Protocols
Protocol 1: Sample Preparation from Plasma/Serum
-
Collection : Collect blood in EDTA or heparin tubes.[9][8] For acidic stabilization, specialized collection tubes containing citrate can also be used.[12]
-
Centrifugation : Immediately after collection, centrifuge the blood at 1000 x g for 10 minutes at 4°C to separate plasma or serum.[9][8]
-
Extraction (for LC-MS/MS) : To 20 µL of plasma, add 180 µL of an extraction solution containing internal standards (e.g., ²H₃-SAM and ¹³C₅-SAH) in an acidic mobile phase or solvent like methanol.[10][13] Vortex to precipitate proteins.
-
Protein Removal : Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.[14][15]
-
Supernatant Collection : Carefully transfer the supernatant to a new tube for analysis.
-
Storage : If not analyzed immediately, store the extracts and any remaining original samples at -80°C.[7][9] Avoid repeated freeze-thaw cycles.[7]
Protocol 2: General Workflow for LC-MS/MS Analysis
-
Chromatographic Separation : Use a suitable column, such as a C8, C18, or porous graphitic carbon column, for separation.[2][7] A gradient elution with a mobile phase containing an acid modifier (e.g., formic acid) is typically used.[7][15]
-
Mass Spectrometry Detection : Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).[10][11]
-
MRM Transitions : Monitor the specific multiple reaction monitoring (MRM) transitions for SAM, SAH, and their respective internal standards. Common transitions include m/z 399 → 250 for SAM and m/z 385 → 136 for SAH.[10][11]
-
Quantification : Generate calibration curves using known concentrations of SAM and SAH standards. Calculate the analyte concentrations in the samples based on the peak area ratios of the analyte to its internal standard.[1]
Protocol 3: General Workflow for ELISA Analysis
-
Sample Preparation : Dilute plasma, serum, or cell lysate samples as recommended by the kit manufacturer, typically with a provided assay diluent.[9][8]
-
Assay Procedure : Follow the competitive ELISA protocol provided with the kit. This generally involves:
-
Adding samples and standards to a microplate pre-coated with a SAM or SAH conjugate.[16]
-
Adding a specific anti-SAM or anti-SAH antibody that will compete with the sample/standard for binding to the coated conjugate.[9][16]
-
Incubating the plate.
-
Washing the plate to remove unbound antibody.[9]
-
Adding a secondary antibody conjugated to an enzyme (e.g., HRP).[8]
-
Adding a substrate to generate a colorimetric signal.
-
-
Data Analysis : Measure the absorbance using a microplate reader. The signal intensity will be inversely proportional to the amount of SAM or SAH in the sample.[16] Calculate concentrations based on the standard curve.
Data Presentation
Table 1: Analyte Stability in Liver Tissue Samples
| Storage Condition | Time | SAM/SAH Ratio Decrease (%) |
| 25°C | 2 min | 48% |
| 4°C | 5 min | 34% |
| -80°C | 2 months | 40% |
Data summarized from a study on mouse liver tissue, highlighting the critical nature of sample handling and storage.[1][2]
Table 2: Typical Performance of an LC-MS/MS Method for SAM and SAH
| Parameter | S-adenosylmethionine (SAM) | S-adenosylhomocysteine (SAH) |
| Limit of Detection (LOD) | 1-7.5 nM | 1-15 nM |
| Limit of Quantification (LOQ) | 3-10 nM | 3 nM |
| Linearity Range | 12.5 - 5000 nmol/L | 12.5 - 5000 nmol/L |
| Inter-assay Precision | < 13% | < 13% |
| Accuracy | 98-105% | 98-105% |
This table represents a summary of performance characteristics from various published LC-MS/MS methods.[1][10][14][17]
Troubleshooting Guides
LC-MS/MS Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Improper sample preparation leading to analyte degradation. 2. Instrument failure (e.g., detector off, no spray). 3. Incorrect MRM transitions programmed. | 1. Review sample collection and storage procedures. Ensure samples were kept cold and processed quickly. 2. Check instrument status, spray stability, and basic performance with a known standard. 3. Verify the mass transitions for both analytes and internal standards. |
| High Variability / Poor Reproducibility | 1. Inconsistent sample handling or extraction. 2. Matrix effects varying between samples. 3. System instability (e.g., pump fluctuations, inconsistent injection volume). | 1. Standardize the entire sample preparation workflow. Use an automated system if possible. 2. Ensure use of stable isotope-labeled internal standards for both SAM and SAH. 3. Perform system suitability tests. Check for leaks and ensure the pump is delivering a stable flow.[18][19] |
| Peak Tailing or Splitting | 1. Column contamination or degradation. 2. Incompatibility between sample solvent and mobile phase. 3. Secondary interactions of analytes with the stationary phase. | 1. Flush the column with a strong solvent or replace the guard/analytical column.[20] 2. Dilute or prepare the final sample extract in the initial mobile phase.[20] 3. Adjust mobile phase pH or add modifiers like triethylamine (for basic compounds on older silica columns).[20] |
ELISA Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background | 1. Insufficient washing. 2. Incorrect antibody dilution. 3. Contaminated reagents. | 1. Ensure all wash steps are performed thoroughly as per the protocol. 2. Prepare fresh antibody dilutions and verify calculations.[21] 3. Use fresh, properly stored reagents. |
| Low Signal / Poor Standard Curve | 1. Inactive reagents (especially enzyme conjugate or substrate). 2. Incorrect incubation times or temperatures. 3. Improper sample dilution (too concentrated). | 1. Check the expiration dates and storage conditions of all kit components.[21] 2. Verify incubation parameters against the kit manual. 3. Perform a dilution series of your sample to find the optimal concentration within the assay's linear range. |
| High Well-to-Well Variability | 1. Inconsistent pipetting. 2. Bubbles in wells. 3. Incomplete mixing of reagents. | 1. Use calibrated pipettes and practice consistent technique. Assay samples in duplicate or triplicate. 2. Inspect the plate for bubbles before incubation and remove them carefully. 3. Ensure all reagents are brought to room temperature and mixed thoroughly before use.[21] |
Visualizations
References
- 1. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blog.healthmatters.io [blog.healthmatters.io]
- 4. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 5. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]
- 6. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SAM and SAH Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. cellbiolabs.com [cellbiolabs.com]
- 10. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 11. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) ELISA Combo Kit (STA-671-C) at Hölzel-Diagnostika [hoelzel-biotech.com]
- 17. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. realab.ua [realab.ua]
- 20. files.mtstatic.com [files.mtstatic.com]
- 21. eaglebio.com [eaglebio.com]
Technical Support Center: S-Adenosylhomocysteine (SAH) Experimental Analysis
Welcome to the technical support center for S-Adenosylhomocysteine (SAH) experimental analysis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the variability and reproducibility of SAH measurements.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common sources of experimental variability when measuring SAH?
A1: Experimental variability in SAH quantification can arise from multiple factors throughout the experimental workflow. Key sources include:
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Sample Collection and Handling: The type of collection tube used can impact SAH stability. For instance, homocysteine, a related metabolite, has been shown to increase in EDTA tubes at room temperature, which can indirectly affect the SAH/SAM ratio.[1][2] Storage conditions are also critical, as the SAM/SAH ratio can decrease significantly if tissues are not stored properly at low temperatures (-80°C).[3]
-
Sample Preparation: The extraction method chosen can influence the recovery of SAH. Different protocols may yield varying extraction efficiencies.[4] Additionally, the stability of SAH is pH-dependent; it is more stable in acidic conditions and prone to degradation at neutral or alkaline pH.[5]
-
Analytical Method: The choice of analytical technique (e.g., LC-MS/MS, ELISA, enzymatic assay) has a significant impact on sensitivity, specificity, and reproducibility. Each method has its own inherent variability and potential for matrix effects.[3][5]
-
Matrix Effects: Components within the biological sample (e.g., plasma, cell lysates) can interfere with the quantification of SAH, leading to ion suppression or enhancement in mass spectrometry-based methods.[3][5]
-
Instrument Variability: Fluctuations in instrument performance can contribute to variability in measurements.[3]
Q2: My SAH measurements are not reproducible. What are the first troubleshooting steps I should take?
A2: If you are experiencing poor reproducibility in your SAH measurements, consider the following troubleshooting steps:
-
Review Your Sample Handling Protocol:
-
Standardize Collection: Ensure consistent use of the same type of collection tubes and anticoagulants. Acidic citrate or specific stabilizer tubes may offer better stability for SAH and related metabolites compared to EDTA tubes, especially if samples are not processed immediately.[1]
-
Minimize Time at Room Temperature: Process samples as quickly as possible after collection. If immediate processing is not feasible, store them at 4°C for short periods or snap-freeze in liquid nitrogen and store at -80°C for long-term storage.[3]
-
Consistent Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can degrade SAH.[6] Aliquot samples after the initial processing to prevent this.
-
-
Evaluate Your Sample Preparation Method:
-
Optimize Extraction: If using a previously published method, ensure you are following it precisely. If you have developed your own method, you may need to validate the extraction recovery and reproducibility.
-
Use Internal Standards: For LC-MS/MS methods, the use of a stable isotope-labeled internal standard (e.g., d5-SAH or 13C5-SAH) is crucial to correct for variability in sample preparation and matrix effects.[3][7][8][9]
-
-
Check Your Analytical System:
-
Instrument Calibration and Maintenance: Regularly calibrate and maintain your analytical instrument according to the manufacturer's recommendations.
-
Method Validation: Ensure your analytical method has been properly validated for linearity, accuracy, precision, and sensitivity.
-
Q3: Which analytical method is best for quantifying SAH?
A3: The "best" method depends on your specific research needs, including the required sensitivity, sample throughput, and available equipment. Here is a comparison of common methods:
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is considered the gold standard for SAH quantification due to its high sensitivity, specificity, and ability to multiplex with other metabolites like S-Adenosylmethionine (SAM).[3][7][8][9][10] It allows for the use of stable isotope-labeled internal standards to correct for matrix effects and other sources of error.[3][8][9]
-
ELISA (Enzyme-Linked Immunosorbent Assay): ELISA kits offer a higher-throughput and more accessible alternative to LC-MS/MS.[11][12][13][14][15][16][17] They are suitable for analyzing a large number of samples but may have limitations in terms of specificity and be more susceptible to matrix interferences compared to LC-MS/MS.[17]
-
Enzymatic Assays: These assays measure the activity of SAH hydrolase, the enzyme that metabolizes SAH.[18][19] They can be performed using a spectrophotometer and are useful for functional studies of the enzyme. However, they are indirect methods for quantifying SAH levels.
-
HPLC with Fluorescence Detection: This method involves pre-column or post-column derivatization of SAH to form a fluorescent compound, which is then detected.[20] It offers good sensitivity but can be more labor-intensive than other methods.
Data Presentation: Comparison of Analytical Methods
For a quick comparison, the following tables summarize key quantitative data for different SAH measurement techniques.
Table 1: Performance Characteristics of LC-MS/MS Methods for SAH Quantification
| Parameter | Method 1[7] | Method 2[8][9] | Method 3[5] |
| Linearity Range | 16 - 1024 nmol/L | 12.5 - 5000 nmol/L | 0 - 1 µM (extendable to 10 µM) |
| Limit of Detection (LOD) | Not Reported | Not Reported | 1 nM |
| Limit of Quantification (LOQ) | 16 nmol/L | 12.5 nmol/L | 3 nM |
| Inter-day Precision (%CV) | 8.4 - 9.8% | Not Reported | Not Reported |
| Inter-day Accuracy (%) | 97.9 - 99.3% | Not Reported | Not Reported |
| Internal Standard | d5-S-adenosylhomocysteine | 2H4-SAH | 13C5-SAH |
Table 2: Performance Characteristics of Immunoassays (ELISA) for SAH Quantification
| Parameter | MyBioSource Kit[12] | Cell Biolabs Kit[13][15][16] | Creative Diagnostics Kit[14] |
| Detection Sensitivity | 0.2 uM | 0.2 µM | 0.2 µM |
| Sample Types | Plasma, serum, lysates, other biological fluids | Plasma, serum, lysates, other biological fluids | Plasma, serum, lysates, other biological fluids |
| Assay Type | Competitive ELISA | Competitive ELISA | Competitive ELISA |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of SAH
This protocol is a generalized summary based on common practices reported in the literature.[7][8][9][10]
1. Sample Preparation (Plasma):
- To 200 µL of plasma, add 50 µL of an internal standard solution containing a known concentration of deuterated SAH (e.g., d5-SAH).[7]
- Vortex the mixture for 5 minutes and incubate at 4°C for 10 minutes.[7]
- Add 550 µL of ice-cold acetone to precipitate proteins.[7]
- Vortex for 10 minutes and incubate at 4°C for another 10 minutes.[7]
- Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC Column: A C18 or a specialized column like a Hypercarb (porous graphitic carbon) is often used.[3]
- Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
- MRM Transitions: Monitor the specific precursor-to-product ion transitions for SAH and its internal standard. For SAH, a common transition is m/z 385.1 → 136.2.[7][8][9]
Visualizations
Below are diagrams illustrating key pathways and workflows related to SAH analysis.
Caption: The central role of SAH in the methionine cycle.
Caption: A generalized workflow for SAH measurement experiments.
Caption: A logical flow for troubleshooting SAH reproducibility issues.
References
- 1. Stability of plasma homocysteine, S-adenosylmethionine, and S-adenosylhomocysteine in EDTA, acidic citrate, - Biospecimen Research Database [brd.nci.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mendelnet.cz [mendelnet.cz]
- 5. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. biocompare.com [biocompare.com]
- 12. mybiosource.com [mybiosource.com]
- 13. Cell Biolabs Inc S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine | Fisher Scientific [fishersci.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) ELISA Combo Kit [cellbiolabs.com]
- 16. S-Adenosylhomocysteine (SAH) ELISA Kit [cellbiolabs.com]
- 17. Immunoassay of S-adenosylmethionine and S-adenosylhomocysteine: the methylation index as a biomarker for disease and health status - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzymatic synthesis of S-adenosyl-L-(2(n)-/sup 3/H)homocysteine. [New assay for SAH hydrolase] (Journal Article) | OSTI.GOV [osti.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing SAH Concentration for In Vitro Inhibition Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize S-adenosyl-L-homocysteine (SAH) concentration for your in vitro inhibition experiments, particularly those involving methyltransferase (MT) enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the role of SAH in a methyltransferase assay and why is its concentration critical?
S-adenosyl-L-homocysteine (SAH) is the natural by-product of all S-adenosyl-L-methionine (SAM)-dependent methylation reactions. In these reactions, a methyltransferase (MT) enzyme transfers a methyl group from SAM to a substrate, generating SAH and a methylated substrate. SAH is a potent product inhibitor of most methyltransferases, meaning it can bind to the enzyme and prevent further reaction.[1] Therefore, the concentration of SAH in your assay is critical. If the SAH concentration is too high, it can mask the effects of your test inhibitor. Conversely, if you are studying SAH as an inhibitor itself, understanding its optimal concentration range is key to determining potency (e.g., IC50). The ratio of SAM to SAH is a key indicator of cellular methylation efficiency and directly impacts enzyme activity.[1]
Q2: I am not observing any inhibition from my test compound. Could the SAH/SAM concentrations be the issue?
Yes, this is a common issue. If you are screening for SAM-competitive inhibitors, the concentration of SAM in the assay can significantly impact the apparent potency of your compound. High intracellular concentrations of SAM can outcompete inhibitors that target the SAM binding pocket.[2]
Troubleshooting Steps:
-
Lower the SAM Concentration: If your assay conditions permit, try running the assay at a SAM concentration at or below its Michaelis-Menten constant (Km). This will make it easier for a competitive inhibitor to bind to the enzyme. Some sensitive assays can be run with SAM concentrations as low as 100 nM.[3]
-
Check the SAM:SAH Ratio: The inhibitory effect of your compound might be influenced by the changing SAM:SAH ratio during the reaction.[4] Consider using a coupled-enzyme system to remove SAH as it is formed, which can help maintain initial velocity conditions.
-
Confirm Inhibition Mechanism: Your compound may not be SAM-competitive. It could be uncompetitive (binding to the enzyme-substrate complex) or non-competitive.[2] Determining the mechanism of inhibition relative to both SAM and the methyl-acceptor substrate is crucial for correct assay optimization.
Q3: What are typical starting concentrations for SAH and SAM in methyltransferase inhibition assays?
The optimal concentrations depend heavily on the specific enzyme, the assay format, and the research question. For inhibitor screening, SAM concentrations are often set near the Km value of the specific methyltransferase to allow for competition. When studying SAH as an inhibitor, a dose-response curve is necessary.
Below is a table summarizing typical concentration ranges found in the literature for various assay components.
| Component | Typical Concentration Range | Enzyme/Assay System Example | Reference(s) |
| S-adenosylmethionine (SAM) | 100 nM - 100 µM | NTMT1, G9a, PRMT4 | [3][5][6] |
| S-adenosylhomocysteine (SAH) | 50 µM - 500 µM (as substrate) | S-adenosylhomocysteine Hydrolase (SAHH) Assay | [7] |
| Test Inhibitor (Screening) | ~10 µM (initial screen) | General High-Throughput Screening (HTS) | [5] |
| Enzyme (e.g., NTMT1) | ~125 nM | SAHH-coupled fluorescence assay | [5] |
| Peptide/Substrate | Varies (often near Km) | G9a with H3 (1-21) peptide | [8] |
Q4: My results for SAH inhibition are not reproducible. What are potential sources of variability?
Lack of reproducibility can stem from several factors related to reagent stability and experimental setup.
Common Sources of Variability:
-
SAH Instability: SAH can be unstable, especially at neutral or slightly alkaline pH.[1] Always prepare SAH solutions fresh for each experiment using high-quality water and buffers. Store stock solutions appropriately as recommended by the manufacturer.
-
Enzyme Activity: Ensure your enzyme preparation is active and used at a consistent concentration. If all time points in a Western blot analysis look the same, you may have hit saturation and need to lower the enzyme and/or substrate concentrations.[9]
-
Assay Components: In coupled assays, the activity of the coupling enzymes (e.g., SAH Hydrolase) is critical.[5][10] Ensure these enzymes are functioning optimally.
-
Incubation Times and Temperatures: Inconsistent incubation times or temperature fluctuations can significantly affect enzyme kinetics. Use calibrated equipment and standardized protocols.[11]
Experimental Protocols & Workflows
Protocol: General SAH Hydrolase (SAHH) Coupled Assay for Methyltransferase Activity
This protocol describes a common method to measure MT activity by detecting the product SAH. The SAHH enzyme hydrolyzes SAH to adenosine and homocysteine. The homocysteine can then be detected using a thiol-reactive fluorescent dye.[5][10][12]
Materials:
-
Methyltransferase (MT) enzyme of interest
-
Methyl-acceptor substrate (e.g., peptide, protein, DNA)
-
S-adenosylmethionine (SAM)
-
S-adenosylhomocysteine Hydrolase (SAHH)
-
Thiol-reactive fluorescent probe (e.g., ThioGlo3)
-
Assay Buffer (e.g., 50 mM Phosphate, pH 7.2)
-
Test inhibitor and/or SAH standard
-
Microplate reader with appropriate fluorescence filters
Procedure:
-
Reagent Preparation: Prepare fresh solutions of SAM, SAH (for standard curve), substrate, and test compounds in assay buffer.
-
Reaction Mix: In a microplate well, combine the MT enzyme, substrate, SAHH, and the fluorescent probe.
-
Initiate Reaction: Add SAM to initiate the methylation reaction. For inhibitor studies, pre-incubate the enzyme/substrate mix with the test compound before adding SAM.
-
Incubation: Incubate the plate at a controlled temperature (e.g., Room Temperature or 37°C) for a set period (e.g., 60 minutes).[5]
-
Detection: Measure the fluorescence signal using a microplate reader. The increase in fluorescence is proportional to the amount of homocysteine produced, which directly correlates with the amount of SAH generated by the MT.
-
Data Analysis:
-
Generate a SAH standard curve by plotting fluorescence against known SAH concentrations.
-
Convert the fluorescence readings from the enzymatic reactions to SAH concentration using the standard curve.
-
Calculate enzyme activity and inhibition percentages. For IC50 determination, plot percent inhibition against a range of inhibitor concentrations.
-
Workflow & Visualization
A logical workflow is essential for efficiently troubleshooting and optimizing your assay.
Methylation Reaction Pathway
Understanding the core reaction is fundamental to assay design. The diagram below illustrates the central role of the methyltransferase and the inhibitory feedback by its product, SAH.
References
- 1. Phospho-Switch: Regulation of the Activity of SAM-Dependent Methyltransferases Using H-Phosphinic SAM Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selectscience.net [selectscience.net]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Optimizing purification and activity assays of N-terminal methyltransferase complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
Overcoming S-Adenosylhomocysteine degradation during sample preparation
Welcome to the technical support center for S-Adenosylhomocysteine (SAH) sample preparation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the accurate measurement of SAH by preventing its degradation during sample handling and processing.
Frequently Asked Questions (FAQs)
Q1: What is S-Adenosylhomocysteine (SAH) and why is it important?
A1: S-Adenosylhomocysteine (SAH) is a critical component of cellular metabolism, formed when S-Adenosylmethionine (SAM) donates its methyl group in countless transmethylation reactions.[1] SAH is a potent inhibitor of these methyltransferase enzymes.[1][2] The ratio of SAM to SAH, often called the "methylation index," is considered a measure of the cell's capacity to perform methylation, a fundamental process involved in the regulation of DNA, proteins, and other molecules.[1][2]
Q2: What is the primary cause of SAH degradation in biological samples?
A2: The primary cause of SAH degradation is enzymatic. The enzyme S-Adenosylhomocysteine hydrolase (SAHH) catalyzes the reversible breakdown of SAH into homocysteine and adenosine.[3][4][5] This reaction is very rapid, and if SAHH is not inactivated immediately upon sample collection, SAH levels can be artificially lowered, leading to inaccurate results.
Q3: Why is immediate sample acidification critical for SAH stability?
A3: Immediate acidification of the sample (e.g., with perchloric acid or acetic acid) serves two main purposes. First, it lowers the pH, which creates an environment that inhibits the activity of SAH hydrolase.[6] Second, the acid acts as a deproteinizing agent, precipitating enzymes and other proteins out of the solution, thereby permanently halting enzymatic degradation.[1] Acidification of plasma to a pH of 4.5–5.0 has been shown to stabilize SAH for at least four months.[1]
Q4: What are the optimal temperature and storage conditions for samples?
A4: Temperature control is crucial. Samples should be kept at 4°C (on ice) throughout the collection and processing steps to minimize enzymatic activity.[1][6] Storage at room temperature can lead to a rapid and significant decrease in the SAM/SAH ratio.[1][7] For long-term storage, deproteinized and stabilized extracts should be kept at -80°C.[1][7] Storing untreated tissues, even at -80°C, can still result in a significant drop in the SAM/SAH ratio over time.[1][7]
Q5: Which blood collection tubes are recommended for SAH analysis?
A5: For blood samples, standard EDTA tubes are less ideal because SAH levels can change during storage at room temperature.[6] Collection tubes containing an acidic citrate solution are preferred as they help to inhibit SAH hydrolase activity immediately upon collection, providing better stability for SAH.[6][8] Regardless of the tube type, prompt processing is paramount.
Troubleshooting Guides
Issue: My measured SAH concentrations are unexpectedly low or variable across replicates.
| Possible Cause | Troubleshooting Solution |
| Delayed Enzyme Inactivation | SAH hydrolase begins to degrade SAH immediately. Solution: Ensure the acidifying/deproteinizing agent (e.g., perchloric acid) is added to the sample immediately after collection (for plasma) or during homogenization (for tissue). Minimize the time between sample acquisition and stabilization to seconds if possible.[1] |
| Inadequate Temperature Control | Samples were not kept consistently cold before stabilization. Even at 4°C, significant degradation can occur within minutes in tissue samples.[1][7] Solution: Pre-chill all collection tubes and processing equipment. Keep samples on ice at all times until the deproteinization step is complete. |
| Incorrect pH of Sample Extract | The final pH of the extract may not be sufficiently acidic to fully inhibit SAH hydrolase. Solution: Verify the final pH of your supernatant after acidification is in the optimal range (e.g., 4.5-5.0).[1] Adjust your acid concentration or volume if necessary. |
| Improper Storage | Samples were stored at -20°C or experienced freeze-thaw cycles before stabilization. Solution: For long-term storage, use -80°C for the final, deproteinized extract.[1][7] Avoid storing raw, unstabilized plasma or tissue, even in the freezer, as degradation can still occur. |
Issue: The SAM/SAH ratio is very low, specifically in tissue samples.
| Possible Cause | Troubleshooting Solution |
| Post-Mortem/Post-Excision Ischemia | In tissues, metabolic changes occur within seconds of excision due to ischemia, causing rapid shifts in SAM and SAH levels.[1] Solution: Freeze the tissue immediately upon collection using liquid nitrogen (snap-freezing). This halts metabolic activity instantly. The frozen tissue can then be processed without these rapid artifacts. |
| Slow Homogenization Process | The process of homogenizing the tissue in acid is too slow, allowing for enzymatic degradation to occur before the entire sample is stabilized. Solution: Use a high-power homogenizer and ensure the tissue is kept frozen or on dry ice until it is placed directly into the pre-chilled acidic homogenization buffer. |
Quantitative Data on SAH Stability
The pre-analytical steps are critical for obtaining valid data. The following table summarizes the impact of temperature and time on the stability of the SAM/SAH ratio in unstabilized mouse liver tissue.
| Sample Condition | Incubation Time | Temperature | Change in SAM/SAH Ratio | Citation |
| Mouse Liver Tissue | 2 minutes | 25°C (Room Temp) | -48% | [1][7] |
| Mouse Liver Tissue | 5 minutes | 4°C (On Ice) | -34% | [1][7] |
| Mouse Liver Tissue | 15 minutes | 4°C (On Ice) | -45% | [1] |
| Mouse Liver Tissue (Storage) | 2 months | -80°C | -40% | [1][7] |
These data underscore the extreme instability of these metabolites and the necessity of immediate and effective stabilization protocols.
Experimental Protocols
Protocol 1: SAH Extraction from Plasma/Blood
This protocol is designed for the immediate stabilization and extraction of SAH from plasma for analysis by LC-MS/MS.
-
Blood Collection: Collect whole blood into pre-chilled tubes containing an acidic citrate anticoagulant. If using EDTA tubes, proceed to the next step without any delay.
-
Centrifugation: Immediately centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Acidification & Deproteinization:
-
Transfer a known volume (e.g., 100 µL) of the plasma supernatant to a new microcentrifuge tube on ice.
-
Add an equal volume (e.g., 100 µL) of ice-cold 0.6 M Perchloric Acid (PCA).
-
Vortex vigorously for 30 seconds to ensure complete mixing and protein precipitation.
-
-
Pellet Proteins: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the clear supernatant, which contains the stabilized SAH, and transfer it to a new, labeled tube.
-
Storage: The sample is now ready for analysis. If not analyzing immediately, store the extract at -80°C.
Protocol 2: SAH Extraction from Tissue
This protocol ensures the rapid inactivation of enzymes in tissue samples to preserve in vivo SAH levels.
-
Sample Collection: Immediately upon excision, snap-freeze the tissue sample in liquid nitrogen. Store at -80°C until ready for homogenization.
-
Preparation:
-
Weigh the frozen tissue sample.
-
Prepare an ice-cold solution of 0.6 M Perchloric Acid (PCA).
-
Pre-chill the homogenizer probe.
-
-
Homogenization:
-
Place the frozen tissue in a pre-chilled tube suitable for homogenization.
-
Add the appropriate volume of ice-cold 0.6 M PCA (e.g., 500 µL per 50 mg of tissue).
-
Homogenize immediately until the tissue is completely dissociated. Keep the sample tube immersed in an ice bath during this process.
-
-
Pellet Debris: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the clear supernatant and transfer it to a new tube.
-
Storage: The extract is ready for analysis or can be stored at -80°C.
Visualizations
Caption: The metabolic role of SAH and its enzymatic degradation pathway.
Caption: Recommended workflow for stabilizing SAH in plasma samples.
Caption: A decision tree for troubleshooting low SAH measurements.
References
- 1. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic [frontiersin.org]
- 5. S-Adenosyl-L-Homocysteine Hydrolase Inhibition by a Synthetic Nicotinamide Cofactor Biomimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of plasma homocysteine, S-adenosylmethionine, and S-adenosylhomocysteine in EDTA, acidic citrate, - Biospecimen Research Database [brd.nci.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
How to prevent oxidation of S-Adenosylhomocysteine in solution
Welcome to the technical support center for S-Adenosylhomocysteine (SAH). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of SAH in solution and ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of S-Adenosylhomocysteine (SAH) instability in solution?
A1: The primary cause of SAH instability in biological solutions is enzymatic degradation by S-Adenosylhomocysteine hydrolase (SAHH). This enzyme catalyzes the reversible hydrolysis of SAH into adenosine and L-homocysteine.[1][2][3] The thermodynamic equilibrium of this reaction actually favors the synthesis of SAH, but in vivo, the rapid removal of adenosine and homocysteine drives the reaction towards hydrolysis.[1] In non-biological solutions, temperature and pH are critical factors, with instability increasing at room temperature and neutral or alkaline pH.
Q2: My SAH solution appears to be degrading. How can I confirm this?
A2: Degradation of SAH can be confirmed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][5] These techniques can separate and quantify SAH and its degradation products, adenosine and homocysteine, providing a clear picture of the solution's integrity.
Q3: What are the optimal storage conditions for SAH solutions?
A3: For long-term stability, SAH solutions should be stored at -80°C.[5][6] For shorter periods, -20°C is also acceptable.[6] It is crucial to minimize freeze-thaw cycles, so it is recommended to aliquot the stock solution into smaller, single-use volumes.[6] Stock solutions are often prepared in acidic buffers (e.g., 0.1% formic acid or 0.02 M HCl) to improve stability.[4]
Q4: Can I store SAH in water?
A4: While SAH is soluble in water, storing it in unbuffered water for extended periods is not recommended as it is more susceptible to degradation.[7] Acidified water or a buffer is preferable to maintain an acidic pH, which helps to inhibit degradation.
Q5: What does the term "oxidation" of SAH refer to?
A5: In the context of SAH degradation, "oxidation" primarily refers to the enzymatic oxidation of the 3'-hydroxyl group of the ribose moiety by the NAD+ cofactor within the S-Adenosylhomocysteine hydrolase (SAHH) enzyme.[1][8][9] This oxidation is the initial and critical step in the enzymatic cleavage of SAH. While non-enzymatic oxidation by reactive oxygen species may occur under certain conditions, the main stability concern for SAH in solution is enzymatic and chemical hydrolysis.
Troubleshooting Guides
Issue 1: Rapid Degradation of SAH in Cell Lysates or Tissue Homogenates
-
Possible Cause: High activity of endogenous S-Adenosylhomocysteine hydrolase (SAHH) in the biological sample.
-
Troubleshooting Steps:
-
Work Quickly and at Low Temperatures: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.
-
Acidify the Sample: Immediately after homogenization, acidify the sample using perchloric acid (PCA) or formic acid to denature and precipitate enzymes, including SAHH.[5]
-
Rapid Freezing: If immediate processing is not possible, flash-freeze the tissue or cell pellets in liquid nitrogen and store them at -80°C.[5]
-
Issue 2: Decreasing Concentration of SAH in Stock Solutions Over Time
-
Possible Cause 1: Improper storage temperature.
-
Solution: Ensure the stock solution is stored at -80°C for long-term storage or -20°C for short-term storage.[6]
-
Possible Cause 2: Repeated freeze-thaw cycles.
-
Solution: Aliquot the stock solution into single-use vials to avoid the degradation that can be caused by repeated temperature fluctuations.[6]
-
Possible Cause 3: Non-optimal pH of the solvent.
-
Solution: Prepare stock solutions in a slightly acidic buffer, such as 0.1% formic acid in water.[4] This helps to maintain a pH that is less favorable for spontaneous hydrolysis.
Quantitative Data on SAH Stability
The stability of SAH is highly dependent on the storage conditions and the matrix in which it is dissolved. The following table summarizes the impact of temperature on SAH stability in liver tissue samples.
| Temperature | Time | Change in SAM/SAH Ratio | Reference |
| 4°C | 5 minutes | 34% decrease | [5] |
| 25°C | 2 minutes | 48% decrease | [5] |
| -80°C | 2 months | 40% decrease | [5] |
Note: The SAM/SAH ratio is a sensitive indicator of SAH degradation, as the degradation of SAH and the simultaneous degradation of S-Adenosylmethionine (SAM) can alter this ratio significantly.
Experimental Protocol: Preparation and Storage of Stable SAH Solutions
This protocol outlines the steps for preparing a stable stock solution of S-Adenosylhomocysteine.
Materials:
-
S-Adenosylhomocysteine (crystalline solid)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Formic acid (≥98% purity)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pH meter
-
Analytical balance
Procedure:
-
Solvent Preparation: Prepare a 0.1% formic acid solution by adding 100 µL of formic acid to 100 mL of high-purity water. Mix thoroughly. This will create an acidic environment to enhance SAH stability.
-
Weighing SAH: Accurately weigh the desired amount of crystalline SAH in a sterile microcentrifuge tube using an analytical balance. Perform this step quickly to minimize exposure to atmospheric moisture.
-
Dissolution: Add the appropriate volume of the 0.1% formic acid solution to the SAH powder to achieve the desired final concentration.
-
Mixing: Vortex the solution gently until the SAH is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution.
-
Aliquoting: Immediately after dissolution, aliquot the SAH stock solution into single-use, sterile microcentrifuge tubes. The volume of the aliquots should be based on the typical experimental needs to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage. For use within a few weeks, storage at -20°C is acceptable.
-
Handling During Use: When an aliquot is needed, thaw it on ice. Once thawed, keep the solution on ice throughout the experiment. Avoid leaving the solution at room temperature for extended periods. Discard any unused portion of the thawed aliquot.
Visualizations
Caption: Troubleshooting workflow for SAH instability.
References
- 1. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-adenosylhomocysteine hydrolase over-expression does not alter S-adenosylmethionine or S-adenosylhomocysteine levels in CBS deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. S-adenosylhomocysteine hydrolase deficiency in a human: A genetic disorder of methionine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. methyl-2-amino-atp.com [methyl-2-amino-atp.com]
- 8. The mechanism of action of S-adenosylhomocysteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: S-Adenosylhomocysteine (SAH) HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor peak shape in S-Adenosylhomocysteine (SAH) HPLC analysis.
Troubleshooting Guide: Poor SAH Peak Shape
Poor peak shape in HPLC, such as peak tailing, fronting, or broadening, can significantly impact the accuracy and precision of S-Adenosylhomocysteine (SAH) quantification. This guide provides a systematic approach to diagnosing and resolving common issues.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process for troubleshooting poor SAH peak shape.
Caption: A logical workflow for diagnosing poor SAH peak shape in HPLC.
Frequently Asked Questions (FAQs)
Q1: Why is my SAH peak tailing?
A1: Peak tailing for SAH is often caused by secondary interactions between the basic amine groups of SAH and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1] At a mid-range pH, these silanols are ionized and can interact with the positively charged SAH molecule, leading to a delay in its elution and a tailing peak.[2][3] Other potential causes include column overload, where too much sample is injected, or the use of an inappropriate sample solvent.[4]
Q2: How does mobile phase pH affect SAH peak shape?
A2: The pH of the mobile phase is critical for controlling the peak shape of SAH due to its multiple ionizable groups (pKa values around 1.81 for the strongest acidic and 9.5 for the strongest basic group).[5] Operating at a low pH (typically below 3) ensures that the residual silanol groups on the column are protonated (not ionized), which minimizes the secondary ionic interactions that cause peak tailing.[2][6] However, the pH should be chosen carefully to ensure the stability of SAH, which can degrade under harsh acidic or alkaline conditions.
Q3: My SAH peak is broad. What could be the cause?
A3: Broad SAH peaks can result from several factors. Column degradation, such as a loss of stationary phase or a void at the column inlet, is a common cause.[4] A mismatch between the sample solvent and the mobile phase can also lead to peak broadening.[7] For instance, injecting a sample dissolved in a much stronger solvent than the mobile phase can cause the sample band to spread before it reaches the column. Additionally, issues with the HPLC system itself, such as large extra-column volumes (e.g., long tubing) or slow detector response times, can contribute to broader peaks.[8]
Q4: I'm observing peak fronting for SAH. What should I do?
A4: Peak fronting is less common than tailing for basic compounds like SAH but can occur due to column overload or a poorly packed column bed.[3] If you are injecting a high concentration of SAH, try diluting your sample. If the problem persists, it may indicate a physical issue with the column itself, such as a channel or void in the packing material.
Q5: Can sample preparation affect the peak shape of SAH?
A5: Yes, sample preparation is crucial for good peak shape. Inadequate removal of matrix components, such as proteins, can lead to column contamination and poor chromatography.[9] Protein precipitation is a common and effective method for cleaning up biological samples containing SAH.[9] It is also important to ensure that the final sample solvent is compatible with the initial mobile phase to prevent peak distortion.[8] Due to the instability of SAH, samples should be processed and stored at low temperatures to prevent degradation, which could potentially manifest as distorted peaks.[10]
Quantitative Troubleshooting Data
The following tables summarize the effects of various HPLC parameters on SAH peak shape.
Table 1: Effect of Mobile Phase pH on SAH Peak Tailing
| Mobile Phase pH | Expected Tailing Factor (Asymmetry) | Rationale |
| < 3.0 | 1.0 - 1.5 | Residual silanol groups are protonated, minimizing secondary interactions with the basic SAH molecule.[2][6] |
| 3.0 - 6.0 | > 1.5 | Partial ionization of silanol groups leads to increased secondary interactions and peak tailing.[2][3] |
| > 6.0 | Variable, potential for tailing | While silanols are fully ionized, the charge state of SAH also changes. This range may also affect column stability. |
Table 2: Effect of Mobile Phase Additives on SAH Peak Shape
| Additive | Concentration | Expected Effect on Peak Shape | Mechanism |
| Formic Acid | 0.1% | Improved symmetry | Acts as a buffer to maintain a low pH and can also act as an ion-pairing agent to mask silanol interactions. |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | Significant improvement in symmetry | A strong ion-pairing agent that effectively masks silanol groups, reducing tailing. |
| Ammonium Formate | 10-20 mM | Improved symmetry | Acts as a buffer and the ammonium ions can compete with SAH for interaction with ionized silanols.[11] |
Table 3: Troubleshooting Summary for Poor SAH Peak Shape
| Symptom | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with silanols | Lower mobile phase pH to < 3. Add an ion-pairing agent like TFA. Use an end-capped column. |
| Column overload | Reduce sample concentration or injection volume.[4] | |
| Sample solvent mismatch | Ensure the sample solvent is weaker than or similar in strength to the mobile phase.[7] | |
| Peak Broadening | Column degradation | Replace the column. Use a guard column to extend column life.[4] |
| Extra-column dead volume | Use shorter, narrower ID tubing. Check for loose fittings.[8] | |
| Inefficient mass transfer | Increase column temperature (e.g., to 30-40°C) to improve diffusion kinetics. | |
| Peak Fronting | Column overload | Dilute the sample or reduce injection volume.[3] |
| Poorly packed column | Replace the column. | |
| Split Peaks | Column void or blockage | Reverse-flush the column (if permissible). If unresolved, replace the column.[3] |
| Sample solvent incompatibility | Ensure the sample is fully dissolved and the solvent is compatible with the mobile phase. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for SAH Analysis
This protocol is a general starting point for the analysis of SAH using a C18 column.
-
HPLC System: A standard HPLC system with a UV or Mass Spectrometric detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). An end-capped column is recommended.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 2-10% B
-
5-15 min: 10-50% B
-
15-17 min: 50-95% B
-
17-20 min: 95% B
-
20-22 min: 95-2% B
-
22-30 min: 2% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm or MS/MS detection.
-
Sample Preparation (from plasma):
-
To 100 µL of plasma, add 200 µL of ice-cold methanol containing 0.1% formic acid.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Protocol 2: HILIC Method for Enhanced Retention of SAH
For very polar analytes like SAH, Hydrophilic Interaction Chromatography (HILIC) can be an alternative to reversed-phase.
-
HPLC System: A standard HPLC system with a UV or Mass Spectrometric detector.
-
Column: HILIC column (e.g., Amide or Silica-based, 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: 95% Acetonitrile, 5% Water with 10 mM Ammonium Formate, pH 3.0.
-
Mobile Phase B: 50% Acetonitrile, 50% Water with 10 mM Ammonium Formate, pH 3.0.
-
Gradient Elution:
-
0-1 min: 100% A
-
1-8 min: 0-50% B
-
8-10 min: 50-100% B
-
10-12 min: 100% B
-
12-13 min: 100-0% B
-
13-20 min: 100% A (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 260 nm or MS/MS detection.
-
Sample Preparation: Same as for the reversed-phase method, ensuring the final solvent has a high organic content to be compatible with the HILIC mobile phase.
Signaling Pathways and Workflows
SAH Metabolism and its Role as a Methylation Inhibitor
The following diagram illustrates the metabolic pathway involving SAH and its inhibitory effect on methyltransferases.
Caption: Metabolic pathway of SAH and its role in methylation.
References
- 1. chromtech.com [chromtech.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. scribd.com [scribd.com]
- 4. Adenosylhomocysteine | C14H20N6O5S | CID 439155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. uhplcs.com [uhplcs.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S-Adenosyl-L-homocysteine - Wikipedia [en.wikipedia.org]
Technical Support Center: S-Adenosylhomocysteine (SAH) Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of S-Adenosylhomocysteine (SAH). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of ion suppression when analyzing S-Adenosylhomocysteine (SAH) by LC-MS/MS?
Ion suppression in the analysis of SAH is a frequent challenge that can lead to inaccurate quantification.[1][2][3] It primarily arises from co-eluting matrix components that interfere with the ionization of SAH in the mass spectrometer's ion source.[1][2][3] Key sources of ion suppression include:
-
Phospholipids: Abundant in biological samples like plasma and serum, phospholipids are notorious for causing significant ion suppression.
-
Salts and Buffers: High concentrations of salts from buffers used during sample preparation can interfere with the electrospray ionization (ESI) process.
-
Endogenous Metabolites: Other small molecules present in the biological matrix can co-elute with SAH and compete for ionization.
-
Sample Preparation Reagents: Incomplete removal of reagents used during sample extraction can lead to ion suppression.
Q2: How can I assess the extent of ion suppression in my SAH assay?
Evaluating ion suppression is a critical step in method development and validation. Two common techniques are:
-
Post-Column Infusion: This method involves infusing a constant flow of an SAH standard solution into the LC eluent after the analytical column and before the mass spectrometer. A biological sample extract is then injected. Any dip in the baseline signal at the retention time of SAH indicates the presence of co-eluting, ion-suppressing components.[4][5]
-
Post-Extraction Spike Analysis: In this approach, a known amount of SAH is spiked into a blank matrix extract after the sample preparation process. The response is then compared to the response of the same amount of SAH in a neat solvent. A lower response in the matrix extract indicates ion suppression.[6]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the LC-MS/MS analysis of SAH, with a focus on mitigating ion suppression.
Problem 1: Low SAH signal intensity and poor sensitivity.
This is a classic symptom of ion suppression. Here are the recommended troubleshooting steps:
Workflow for Troubleshooting Low SAH Signal Intensity
Caption: A troubleshooting workflow for addressing low SAH signal intensity.
Solutions:
-
Enhance Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][7]
-
Solid-Phase Extraction (SPE): SPE can effectively clean up complex samples by selectively eluting SAH while retaining interfering compounds.[1][7]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to partition SAH into a clean solvent, leaving behind many matrix components.[7]
-
Protein Precipitation (PPT): While a simpler method, PPT is often less effective at removing phospholipids.[6] If using PPT, consider specialized plates that also remove phospholipids.[7]
-
-
Optimize Chromatography: Achieving chromatographic separation of SAH from ion-suppressing components is crucial.[8]
-
Gradient Elution: Employ a gradient elution to resolve SAH from early-eluting polar interferences and late-eluting non-polar compounds like phospholipids.[4][5]
-
Alternative Stationary Phases: If standard C18 columns show significant co-elution, consider other column chemistries. Porous graphitic carbon (PGC) columns, for instance, can provide sufficient retention for polar molecules like SAH without the need for ion-pairing agents, which can also cause suppression.[5][9][10] Penta-fluorinated stationary phases have also been shown to enhance retention and sensitivity.[11]
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a mandatory step for accurate quantification in the presence of matrix effects. A SIL-IS, such as d5-SAH or ¹³C₅-SAH, will co-elute with SAH and experience similar ion suppression.[4][12][13] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by ion suppression can be effectively normalized.[8]
Problem 2: Poor reproducibility and high variability in SAH measurements.
Inconsistent results are often a consequence of variable ion suppression between samples.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 3. providiongroup.com [providiongroup.com]
- 4. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC-MS/MS and evaluation of their stability in mice tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Best practices for long-term storage of S-Adenosylhomocysteine
Welcome to the technical support center for S-Adenosylhomocysteine (SAH). This resource is designed for researchers, scientists, and drug development professionals to provide best practices for the long-term storage and use of SAH in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of solid S-Adenosylhomocysteine?
For long-term stability, solid S-Adenosylhomocysteine (SAH) should be stored at -20°C.[1][2][3] Some manufacturers recommend storage at -80°C for stock solutions to ensure stability for up to a year.[4] When stored properly as a crystalline solid at -20°C, SAH is expected to be stable for at least four years.[5]
Q2: How should I prepare and store S-Adenosylhomocysteine solutions?
It is recommended to prepare stock solutions of SAH in an acidic buffer, such as 0.02 M HCl or 0.1% formic acid in water, as this has been shown to improve stability.[2][6] For immediate use, SAH can be dissolved in water, DMSO, or 1M HCl.[1][3][7] Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C for up to 6 months or -80°C for up to one year.[4] When preparing aqueous solutions, using ice-cold water is advisable.[8]
Q3: Is S-Adenosylhomocysteine sensitive to light?
Yes, stock solutions of SAH should be protected from light to prevent potential photodegradation.[4]
Q4: How many times can I freeze-thaw my S-Adenosylhomocysteine solution?
It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound.[1][2] Preparing single-use aliquots of your stock solution is the best practice to maintain the integrity of the SAH. While specific quantitative data on the percentage of degradation per freeze-thaw cycle for SAH is limited, general principles for handling sensitive biochemical compounds advise against repeated freezing and thawing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in methylation assays | 1. SAH degradation: Improper storage, multiple freeze-thaw cycles, or exposure to light may have compromised the integrity of your SAH stock. 2. Incorrect concentration: Inaccurate initial weighing or dilution errors. 3. pH of the reaction buffer: The stability of SAH can be pH-dependent. | 1. Prepare fresh SAH solutions: Use a newly opened vial of solid SAH and prepare fresh stock solutions in an appropriate acidic buffer. Aliquot and store properly. 2. Verify concentration: Use UV-Vis spectrophotometry to confirm the concentration of your stock solution. The molar extinction coefficient for SAH at 260 nm is 15,400 M⁻¹cm⁻¹.[9] 3. Optimize buffer conditions: Ensure the pH of your assay buffer is compatible with SAH stability for the duration of the experiment. |
| Low or no inhibition in methyltransferase inhibition assays | 1. Inactive SAH: The inhibitory activity of SAH may be lost due to degradation. 2. Insufficient SAH concentration: The concentration of SAH may be too low to effectively inhibit the enzyme. 3. High concentration of S-Adenosylmethionine (SAM): As a competitive inhibitor, the effectiveness of SAH is dependent on the concentration of the methyl donor, SAM. | 1. Use a fresh aliquot of SAH: Always use a fresh, properly stored aliquot for your experiments. 2. Perform a dose-response curve: Titrate the concentration of SAH to determine the optimal inhibitory concentration for your specific enzyme and substrate. 3. Optimize the SAM:SAH ratio: The ratio of SAM to SAH, often referred to as the "methylation index," is a critical determinant of methyltransferase activity. Consider lowering the SAM concentration if feasible for your assay. |
| Precipitation of SAH in solution | 1. Solvent incompatibility: SAH has limited solubility in some organic solvents. 2. Low temperature: The solubility of SAH may decrease at lower temperatures, leading to precipitation. | 1. Choose an appropriate solvent: SAH is soluble in water, DMSO, and acidic solutions.[1][3][7] Avoid using ethanol as SAH is insoluble.[1] 2. Gentle warming: Gentle warming and sonication can aid in the dissolution of SAH.[1] Ensure the solution is clear before use. |
| Variability in HPLC or LC-MS/MS analysis | 1. SAH degradation in biological samples: SAH is unstable in tissues and plasma at room temperature and 4°C.[8] 2. Oxidation of SAH: SAH can slowly oxidize to its sulfoxide form in solution and as a solid.[9] | 1. Rapid sample processing: For biological samples, immediate processing and storage at -80°C is crucial. Acidification of plasma samples to pH 4.5-5.0 can stabilize SAH for at least 4 months.[8] 2. Use of antioxidants: The addition of thiodiglycol can protect SAH from oxidation in neutral solutions.[9] |
Quantitative Stability Data
The stability of S-Adenosylhomocysteine is critical for obtaining reliable and reproducible experimental results. Below is a summary of available quantitative data.
| Condition | Matrix | Duration | Temperature | Observed Change | Citation |
| Incubation | Liver Tissue | 2 minutes | 25°C | Significant increase in SAH, contributing to a 48% drop in the SAM/SAH ratio. | [8] |
| Incubation | Liver Tissue | 5 minutes | 4°C | Significant increase in SAH, contributing to a 34% drop in the SAM/SAH ratio. | [8] |
| Long-term Storage | Liver Tissue | 2 months | -80°C | Increase in SAH, resulting in a 40% decrease in the SAM/SAH ratio. | [8] |
| Long-term Storage | Liver Tissue | 6 months | -80°C | Continued increase in SAH, leading to a 51.9% decrease in the SAM/SAH ratio. | [8] |
| Long-term Storage | Acidified Plasma (pH 4.5-5.0) | At least 4 months | Not specified | Both SAM and SAH were stabilized. | [8] |
| Long-term Storage | Stock Solution in 0.02 M HCl | 2 years | -20°C | Expected to be stable. | [2] |
| Long-term Storage | Stock Solution | 1 year | -80°C | Stable. | [4] |
| Long-term Storage | Stock Solution | 6 months | -20°C | Stable. | [4] |
Experimental Protocols
Protocol 1: Preparation of S-Adenosylhomocysteine Standard Solutions for HPLC or LC-MS/MS
This protocol describes the preparation of SAH standard solutions for use as calibrators in chromatographic analyses.
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh approximately 1 mg of solid SAH.
-
Dissolve the solid in 1 mL of 0.1% formic acid in water to improve stability.
-
Vortex briefly to ensure complete dissolution.
-
-
Concentration Determination:
-
Measure the absorbance of the stock solution at 260 nm using a UV-Vis spectrophotometer.
-
Calculate the precise concentration using the Beer-Lambert law (A = εbc), where ε (molar extinction coefficient) is 15,400 M⁻¹cm⁻¹.[9]
-
-
Preparation of Working Standards:
-
Perform serial dilutions of the stock solution with the same acidic solvent to achieve the desired concentrations for your calibration curve.
-
-
Storage:
-
Aliquot the stock and working standard solutions into single-use vials and store at -80°C for up to 12 months.[6]
-
Protocol 2: In Vitro DNA Methyltransferase (DNMT) Inhibition Assay
This protocol outlines a general procedure to assess the inhibitory effect of SAH on DNMT activity.
-
Assay Components:
-
Purified DNMT enzyme
-
DNA substrate (e.g., a synthetic oligonucleotide with CpG sites)
-
S-Adenosylmethionine (SAM) as the methyl donor
-
S-Adenosylhomocysteine (SAH) as the inhibitor
-
Assay buffer (specific composition will depend on the DNMT being studied)
-
-
Assay Procedure:
-
Prepare a reaction mixture containing the DNMT enzyme, DNA substrate, and assay buffer in a microplate well.
-
Add varying concentrations of SAH to the respective wells. Include a control well with no SAH.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 10-15 minutes).
-
Initiate the methylation reaction by adding SAM to all wells.
-
Incubate the plate at the optimal temperature for a defined period (e.g., 1-2 hours).
-
Stop the reaction (e.g., by adding EDTA or heating).
-
-
Detection of Methylation:
-
Quantify the extent of DNA methylation using a suitable method, such as:
-
Incorporation of radiolabeled methyl groups from [³H]-SAM.
-
An ELISA-based method using a specific antibody against 5-methylcytosine.[10]
-
A fluorescence-based assay that couples the production of SAH to a detectable signal.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each SAH concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the SAH concentration to determine the IC₅₀ value.
-
Visualizations
Caption: Recommended workflow for the long-term storage of S-Adenosylhomocysteine.
Caption: The role of SAH as a product and inhibitor in the methylation cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of S-adenosyl-L-homocysteine hydrolase alleviates alloimmune response by down-regulating CD4+ T-cell activation in a mouse heart transplantation model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-adenosylhomocysteine hydrolase. Stereochemistry and kinetics of hydrogen transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative and qualitative analysis of stability for 16 serum immunoregulators over 50 freeze-thaw cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Accurate S-Adenosylhomocysteine (SAH) Measurement
Welcome to the technical support center for the accurate measurement of S-Adenosylhomocysteine (SAH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to instrument calibration and experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the essential components of a valid calibration curve for SAH measurement?
A successful calibration curve is fundamental for the accurate quantification of SAH. According to regulatory guidelines, a calibration curve should include the following components prepared in the same biological matrix as the study samples:[1][2]
-
Blank Sample: A sample of the biological matrix processed without the analyte (SAH) or the internal standard (IS).[1][2]
-
Zero Sample: A matrix sample processed with the internal standard but without the analyte.[1][2]
-
Non-Zero Samples: A minimum of six to eight concentration levels of the analyte (calibration standards) spiked into the biological matrix, including the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ).[1][2][3]
Q2: My calibration curve is non-linear. What are the potential causes and solutions?
A non-linear calibration curve can arise from several factors. Here are some common causes and troubleshooting steps:
-
Inappropriate Calibration Range: The selected concentration range for your standards may exceed the linear dynamic range of the instrument.
-
Solution: Narrow the calibration range or use a weighted linear regression model (e.g., 1/x or 1/x²) to give less weight to the higher concentration standards.[4]
-
-
Matrix Effects: Components in the biological matrix can interfere with the ionization of SAH, leading to ion suppression or enhancement.[5][6]
-
Solution: Optimize the sample preparation method to remove interfering substances. This can include protein precipitation, liquid-liquid extraction, or solid-phase extraction.[7][8] Using a stable isotope-labeled internal standard that co-elutes with the analyte can also help compensate for matrix effects.
-
-
Detector Saturation: At high concentrations, the instrument's detector can become saturated, leading to a plateau in the signal response.
-
Solution: Dilute samples that are expected to have high SAH concentrations to fall within the linear range of the assay.[7]
-
Q3: The accuracy and precision of my low concentration quality control (QC) samples are poor. How can I improve this?
Poor performance at the lower end of the calibration curve often points to issues with sensitivity or interferences.
-
Suboptimal LLOQ: The chosen Lower Limit of Quantification (LLOQ) may be too low for the sensitivity of the instrument or method. The analyte response at the LLOQ should be at least five times the response of the blank sample.[1]
-
Solution: Re-evaluate and establish the LLOQ based on signal-to-noise ratios (typically >10) and ensure that the precision and accuracy at this level are within acceptable limits (typically ±20%).[1]
-
-
Carryover: Residual analyte from a high concentration sample may be carried over to subsequent injections, affecting the accuracy of low concentration samples.
-
Solution: Optimize the wash steps in the autosampler program. Injecting a blank sample after the highest calibration standard can help assess and mitigate carryover.[7]
-
-
Analyte Instability: SAH can be unstable, especially in certain biological matrices and at room temperature.[9][10]
Troubleshooting Guides
Guide 1: Investigating and Mitigating Matrix Effects
Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a common challenge in LC-MS/MS bioanalysis.[5][6]
Experimental Protocol to Assess Matrix Effects:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard prepared in a clean solvent (e.g., methanol/water).
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before the extraction process.
-
-
Analyze all three sets using the LC-MS/MS method.
-
Calculate the Matrix Effect (ME) and Recovery (RE):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Interpretation of Results:
| Matrix Effect (%) | Interpretation | Recommended Action |
| 85% - 115% | No significant matrix effect | Proceed with the current method. |
| < 85% | Ion Suppression | Optimize chromatography to separate analyte from interfering peaks. Improve sample cleanup. |
| > 115% | Ion Enhancement | Dilute the sample. Optimize sample cleanup to remove enhancing compounds. |
Guide 2: Ensuring S-Adenosylhomocysteine Stability
The stability of SAH in biological samples is critical for accurate measurement.[9] Degradation of the analyte can lead to underestimation of its concentration.
Experimental Protocol for Stability Assessment:
-
Prepare QC samples at low and high concentrations in the relevant biological matrix.
-
Subject the QC samples to various conditions that mimic experimental handling:
-
Freeze-Thaw Stability: Analyze after multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).[12]
-
Bench-Top Stability: Leave samples at room temperature for a defined period (e.g., 4, 8, 24 hours) before processing.[7]
-
Long-Term Stability: Store samples at -80°C for an extended period (e.g., 1, 3, 6 months) and analyze.[9]
-
-
Analyze the treated QC samples against a freshly prepared calibration curve.
-
Calculate the stability as the percentage of the initial concentration.
Acceptance Criteria for Stability:
| Stability Test | Acceptance Criteria (% Deviation from Nominal Concentration) |
| Freeze-Thaw Stability | Within ±15% |
| Bench-Top Stability | Within ±15% |
| Long-Term Stability | Within ±15% |
Visual Guides and Workflows
Below are diagrams illustrating key experimental workflows and logical relationships to aid in troubleshooting and experimental planning.
Caption: Workflow for Calibration Curve Preparation and Analysis.
Caption: Troubleshooting Guide for Poor Calibration Curves.
References
- 1. usfda guidelines for bioanalytical method validation.pptx [slideshare.net]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. ovid.com [ovid.com]
- 4. youtube.com [youtube.com]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. eijppr.com [eijppr.com]
- 7. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Dealing with low signal-to-noise ratio in S-Adenosylhomocysteine detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the detection of S-Adenosylhomocysteine (SAH), particularly in scenarios with low signal-to-noise ratios.
Troubleshooting Guides
Issue: Weak or Undetectable SAH Signal
Q1: I am not detecting any SAH, or the signal is extremely low. What are the potential causes and solutions?
A1: A weak or absent SAH signal can stem from several factors, from sample handling to instrument settings. Below is a systematic troubleshooting guide:
-
Sample Quality and Handling:
-
Degradation: SAH can be unstable. Ensure samples are processed quickly and stored at -80°C.[1] Avoid repeated freeze-thaw cycles.
-
Low Abundance: SAH is often present at low nanomolar concentrations in biological matrices like plasma.[2][3] Consider using a larger sample volume or a more sensitive detection method if your sample type is known to have low SAH levels.
-
Improper Extraction: Inefficient extraction will lead to low recovery. Ensure your extraction protocol is optimized for SAH.
-
-
Analytical Method:
-
Insufficient Sensitivity: The chosen analytical method may not be sensitive enough. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for SAH detection.[4][5][6]
-
Suboptimal Chromatographic Separation: Poor peak shape or retention can lead to a reduced signal. Optimize your HPLC or UPLC conditions, including the column, mobile phase composition, and gradient.
-
Incorrect Mass Spectrometry Parameters: For LC-MS/MS, ensure the correct precursor and product ion masses are being monitored (e.g., m/z 385 → 136 for SAH).[4] Optimize source parameters like ion spray voltage and gas settings.
-
-
Instrument Performance:
-
Instrument Contamination: A contaminated mass spectrometer can lead to signal suppression. Perform routine cleaning and maintenance.
-
Detector Issues: An aging or faulty detector will result in lower sensitivity.
-
Issue: High Background Noise or Poor Signal-to-Noise Ratio (S/N)
Q2: My SAH peak is present, but the signal-to-noise ratio is poor, making quantification unreliable. How can I improve this?
A2: A low signal-to-noise ratio can be caused by high background noise or a suppressed SAH signal. Here are some strategies to address this:
-
Reduce Background Noise:
-
Sample Matrix Effects: The sample matrix can introduce interfering ions that increase background noise.[2] Employ a more effective sample cleanup procedure, such as solid-phase extraction (SPE), to remove these interferences.
-
Mobile Phase Contamination: Use high-purity solvents and additives for your mobile phase to minimize background ions.
-
Instrumental Noise: Electrical noise or a contaminated ion source can contribute to a high baseline. Ensure proper grounding of the instrument and perform source cleaning.
-
-
Enhance SAH Signal:
-
Optimize Ionization: Ensure the mobile phase pH is suitable for efficient ionization of SAH in the mass spectrometer source. Formic acid is a common additive for positive ion mode.[7]
-
Improve Chromatographic Focusing: A sharper chromatographic peak will have a higher intensity. Optimize the gradient to ensure good peak shape.
-
Use of Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₅-SAH or ²H₄-SAH) is highly recommended.[2][4] This will not only improve quantification accuracy but can also help diagnose matrix effects and signal suppression.
-
Frequently Asked Questions (FAQs)
Q3: What are the typical concentrations of SAH in human plasma?
A3: In healthy individuals, SAH concentrations in plasma are typically in the low nanomolar range, often around 21.5 ± 6.5 nM.[2][3]
Q4: What is the importance of the SAM/SAH ratio?
A4: The ratio of S-Adenosylmethionine (SAM) to SAH, often called the "methylation index," is a critical indicator of the cellular methylation capacity. SAH is a product and a potent inhibitor of methyltransferase enzymes.[5] A lower SAM/SAH ratio can indicate reduced methylation potential, which has been associated with various diseases.[6][8]
Q5: How can I ensure the stability of SAH and SAM in my samples?
A5: Both SAM and SAH are susceptible to degradation. SAM is particularly unstable under neutral and alkaline conditions.[2][3] To ensure stability:
-
Process samples (e.g., plasma separation) as quickly as possible, preferably on ice.
-
Store samples at -80°C for long-term storage.[1]
-
For analysis, keep samples in a cooled autosampler.
-
Acidifying the sample can improve the stability of SAM.
Q6: What are the key parameters for LC-MS/MS detection of SAH?
A6: For positive ion electrospray ionization (ESI) LC-MS/MS, a common mass transition for SAH is m/z 385.1 → 136.1, which corresponds to the protonated molecule fragmenting to the adenine ion.[4][5] For SAM, a common transition is m/z 399.1 → 250.1.[4]
Experimental Protocols
Protocol 1: Generic Sample Preparation for SAH Detection in Plasma
This protocol outlines a basic protein precipitation method for the extraction of SAH from plasma samples.
-
Thaw Samples: Thaw frozen plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Add Internal Standard: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., ²H₄-SAH).
-
Protein Precipitation: Add 400 µL of cold methanol containing 0.1% formic acid.
-
Vortex: Vortex the mixture vigorously for 30 seconds.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Data Presentation
Table 1: Typical LC-MS/MS Parameters for SAH and SAM Detection
| Parameter | S-Adenosylhomocysteine (SAH) | S-Adenosylmethionine (SAM) |
| Precursor Ion (m/z) | 385.1 | 399.1 |
| Product Ion (m/z) | 136.1 | 250.1 |
| Collision Energy (eV) | 15 - 25 | 20 - 30 |
| Ionization Mode | Positive ESI | Positive ESI |
Note: Optimal collision energies may vary between different mass spectrometer models and should be empirically determined.
Table 2: Comparison of SAH Detection Methodologies
| Method | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages |
| LC-MS/MS | 0.1 - 10 nM[5][6] | High sensitivity and specificity, suitable for complex matrices. | Requires expensive instrumentation and expertise. |
| HPLC-UV | ~1 µM[9] | Widely available, relatively low cost. | Lower sensitivity, potential for interferences. |
| Immunoassay (ELISA) | 1 - 20 nM | High throughput, no chromatography needed. | Potential for cross-reactivity, may be less accurate than MS. |
Visualizations
Caption: A typical experimental workflow for the analysis of SAH in plasma samples using LC-MS/MS.
Caption: The central role of SAH in the methionine cycle and cellular methylation reactions.
Caption: A decision tree for troubleshooting low signal-to-noise issues in SAH detection.
References
- 1. childrensmn.org [childrensmn.org]
- 2. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Higher S-adenosylhomocysteine and lower ratio of S-adenosylmethionine to S-adenosylhomocysteine were more closely associated with increased risk of subclinical atherosclerosis than homocysteine [frontiersin.org]
- 9. researchgate.net [researchgate.net]
How to choose the right internal standard for S-Adenosylhomocysteine quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in choosing the right internal standard for accurate S-Adenosylhomocysteine (SAH) quantification by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard crucial for accurate SAH quantification?
An internal standard (IS) is essential in quantitative mass spectrometry to correct for variations that can occur during sample preparation, injection, and analysis. By adding a known amount of an IS to every sample, standard, and quality control, any sample-to-sample variability in extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response can be normalized. This significantly improves the accuracy and precision of the SAH measurement.
Q2: What are the key characteristics of a good internal standard for SAH quantification?
A suitable internal standard for SAH analysis should ideally:
-
Behave chemically and physically similar to SAH.
-
Be chromatographically resolved from SAH or have a different mass-to-charge ratio (m/z) to be distinguished by the mass spectrometer.
-
Not be naturally present in the biological samples being analyzed.
-
Be of high purity to avoid interference with the analyte quantification.
-
Be stable throughout the entire analytical process.
Q3: What type of internal standard is best for SAH quantification?
For LC-MS/MS analysis of SAH, a stable isotope-labeled internal standard (SIL-IS) is the gold standard. A SIL-IS is a synthetic version of SAH where one or more atoms have been replaced with their heavier stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C)). Since SIL-IS has nearly identical physicochemical properties to SAH, it co-elutes chromatographically and experiences the same degree of matrix effects and ionization efficiency, providing the most accurate correction.
Q4: Which stable isotope-labeled internal standards are commonly used for SAH quantification?
Commonly used SIL-IS for SAH quantification include:
-
d5-S-Adenosylhomocysteine (d5-SAH)
-
¹³C₅-S-Adenosylhomocysteine (¹³C₅-SAH)
-
d4-S-Adenosylhomocysteine (d4-SAH)
The choice between these will depend on commercial availability, cost, and the specific requirements of the analytical method.
Troubleshooting Guides
Issue 1: High Background Signal in the Internal Standard Channel
Symptoms:
-
Elevated baseline in the chromatogram for the internal standard's mass transition.
-
Poor signal-to-noise ratio for the internal standard peak.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminated Solvents or Reagents | Use high-purity, LC-MS grade solvents and reagents. Prepare fresh mobile phases daily. Clean solvent bottles thoroughly or use dedicated glassware.[1] |
| Contamination from Sample Preparation | Ensure all labware (e.g., pipette tips, tubes) is clean and free from contaminants. Run a blank extraction (without sample matrix) to identify the source of contamination. |
| Instrument Contamination | Clean the ion source, including the capillary and cone, as per the manufacturer's instructions.[2] Flush the LC system with a strong solvent wash sequence. |
| Impure Internal Standard | Verify the purity of the internal standard. If impurities are detected that interfere with the analysis, obtain a new, high-purity standard. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting) for SAH and/or Internal Standard
Symptoms:
-
Asymmetrical peaks in the chromatogram.
-
Reduced peak height and increased peak width.
Possible Causes and Solutions:
| Cause | Solution |
| Column Degradation | Flush the column with an appropriate cleaning solution. If the problem persists, the column may need to be replaced.[3][4] |
| Inappropriate Sample Solvent | The sample solvent should be as weak as or weaker than the initial mobile phase to ensure good peak shape.[5] |
| Column Overload | Reduce the injection volume or dilute the sample.[5] |
| Extra-column Volume | Ensure all tubing and connections are properly fitted to minimize dead volume.[6] |
| Secondary Interactions with Column | Adjust the mobile phase pH or ionic strength to minimize secondary interactions between the analyte/IS and the stationary phase. |
Issue 3: Retention Time Shift for SAH and/or Internal Standard
Symptoms:
-
Inconsistent retention times across a batch of samples.
-
Drifting retention times over the course of an analytical run.
Possible Causes and Solutions:
| Cause | Solution |
| Changes in Mobile Phase Composition | Prepare fresh mobile phase and ensure it is thoroughly mixed. Use a bottle cap that minimizes solvent evaporation.[7] |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature. |
| Pump Malfunction or Leaks | Check for leaks in the LC system and ensure the pump is delivering a consistent flow rate.[8] |
| Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Matrix Effects | In some cases, matrix components can interact with the stationary phase and cause retention time shifts. Ensure your sample preparation is effective at removing interferences. |
Comparison of Common Internal Standards for SAH Quantification
The following table summarizes the performance characteristics of commonly used stable isotope-labeled internal standards for SAH quantification based on published literature.
| Internal Standard | Isotopic Label | Mass Transition (m/z) | Reported Inter-day Precision (% CV) | Reported Inter-day Accuracy (%) | Reference |
| d5-SAH | Deuterium (D5) | 390.0 → 137.2 | 8.4 - 9.8 | 97.9 - 99.3 | [9] |
| ¹³C₅-SAH | Carbon-13 (¹³C₅) | 390.3 → 136.3 | < 13 | 98 - 105 | [10] |
| d4-SAH | Deuterium (D4) | 389.1 → 138.1 | Not specified | Not specified | [11] |
Note: The performance of an internal standard can vary depending on the specific LC-MS/MS method, instrumentation, and sample matrix. The values presented here are for comparative purposes.
Experimental Protocols
Sample Preparation: Protein Precipitation
This is a common and straightforward method for preparing plasma or serum samples for SAH analysis.[9]
-
To 200 µL of plasma in a microfuge tube, add 50 µL of the internal standard solution (e.g., 5 µmol/L d5-SAH in 0.1% formic acid).
-
Vortex the sample for 5 minutes and incubate at 4 °C for 10 minutes.
-
Add 550 µL of ice-cold acetone to precipitate the proteins.
-
Vortex for 10 minutes and incubate at 4 °C for an additional 10 minutes.
-
Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase, vortex, and transfer to an autosampler vial for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions
The following are example conditions and may require optimization for your specific instrumentation and application.
-
LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute SAH, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions:
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. halocolumns.com [halocolumns.com]
- 6. agilent.com [agilent.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Why is my LC Retention Time Shifting? [restek.com]
- 9. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing S-Adenosylhomocysteine (SAH) Enzymatic Assays
Welcome to the technical support center for S-Adenosylhomocysteine (SAH) enzymatic assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental conditions for reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an S-Adenosylhomocysteine (SAH) enzymatic assay?
The optimal pH for an SAH enzymatic assay is highly dependent on the specific enzyme being used. For assays involving S-Adenosyl-L-homocysteine hydrolase (SAHH), the optimal pH can vary by the source of the enzyme. For human SAHH, the optimal pH has been reported to be 6.5.[1] However, for a thermostable SAHH from Thermotoga maritima, the optimal pH is higher, at 8.0. It is crucial to determine the optimal pH for your specific enzyme and experimental conditions.
Q2: What is the optimal temperature for an SAH enzymatic assay?
Similar to pH, the optimal temperature depends on the enzyme. Human SAHH has an optimal temperature of 41°C.[1] In contrast, thermostable enzymes like SAHH from Thermotoga maritima exhibit maximum activity at much higher temperatures, such as 85°C. Performing the assay at the enzyme's optimal temperature is critical for achieving maximal activity and sensitivity.
Q3: Which buffer system should I choose for my SAH enzymatic assay?
The choice of buffer is critical for maintaining the optimal pH and providing a stable environment for the enzyme. Commonly used buffers for enzyme assays include Phosphate, Tris, and HEPES.[2][3]
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Phosphate buffers are widely used and are effective in the physiological pH range. However, they can sometimes inhibit the activity of certain enzymes.[3]
-
Tris buffers are also common and are useful in the physiological to slightly alkaline pH range. A drawback of Tris is that its pKa is sensitive to temperature changes, which can lead to pH shifts in your assay if the temperature fluctuates.[3][4]
-
HEPES is a zwitterionic buffer that is often considered a good choice for sensitive enzymes as its pKa is less affected by temperature changes compared to Tris.[3][4]
It is recommended to test a few different buffer systems to determine the best one for your specific assay.
Q4: What is the role of additives like DTT and EDTA in the assay buffer?
Additives can be included in the assay buffer to enhance enzyme stability and activity.
-
Dithiothreitol (DTT) is a reducing agent. It is often included to prevent the oxidation of critical sulfhydryl groups in the enzyme, which can lead to inactivation.[3][5]
-
Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that binds divalent metal ions. It is used to prevent metal-catalyzed oxidation of the enzyme and to inhibit metalloproteases that could degrade the enzyme.[5][6]
The inclusion and optimal concentration of these additives should be determined empirically for your specific enzyme and assay conditions. A reconstitution buffer for SAHH has been described containing 25 mM K2HPO4, 5 mM DTT, and 1 mM EDTA, suggesting the importance of these components for enzyme stability.[5]
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal | Suboptimal pH: The pH of the assay buffer is outside the optimal range for the enzyme. | Determine the optimal pH for your enzyme by performing the assay over a range of pH values using different buffers. |
| Suboptimal Temperature: The assay is being performed at a temperature that is too low or too high for the enzyme. | Determine the optimal temperature by running the assay at various temperatures. | |
| Incorrect Buffer Composition: The chosen buffer system (e.g., Phosphate, Tris) may be inhibitory to the enzyme. | Test alternative buffer systems (e.g., HEPES, MOPS) to see if activity improves. | |
| Enzyme Instability: The enzyme is losing activity during the assay due to oxidation or degradation. | Add stabilizing agents to the buffer, such as DTT (to prevent oxidation) and EDTA (to inhibit metalloproteases).[5] | |
| High Background | Buffer Interference: Components of the buffer are interfering with the detection method. | If using a colorimetric or fluorometric assay, ensure that the buffer components do not absorb light or fluoresce at the detection wavelength. Run a "buffer blank" control. |
| Contaminating Enzyme Activity: The enzyme preparation may contain other enzymes that produce a background signal. | Ensure the purity of your enzyme. If necessary, further purify the enzyme preparation. | |
| Poor Reproducibility | Inconsistent pH: The pH of the buffer is not stable, possibly due to temperature fluctuations with a temperature-sensitive buffer like Tris. | Use a buffer with a pKa that is less sensitive to temperature changes, such as HEPES.[3][4] Ensure the buffer has sufficient buffering capacity (concentration) to maintain the pH throughout the assay. |
| Variable Reagent Preparation: Inconsistent preparation of buffers and other reagents. | Prepare all reagents fresh and ensure accurate pH and concentration measurements. Use a calibrated pH meter. |
Data Presentation
Table 1: Optimal Conditions for S-Adenosyl-L-homocysteine Hydrolase (SAHH)
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Reference |
| Human | 6.5 | 41 | [1] |
| Thermotoga maritima | 8.0 | 85 |
Table 2: Characteristics of Common Buffers for Enzymatic Assays
| Buffer | Useful pH Range | pKa at 25°C | Temperature Dependence (ΔpKa/°C) | Potential Issues |
| Phosphate | 6.2 - 8.2 | 7.20 | -0.0028 | Can inhibit some enzymes. |
| Tris | 7.5 - 9.0 | 8.06 | -0.031 | pKa is highly sensitive to temperature changes.[3][4] |
| HEPES | 6.8 - 8.2 | 7.48 | -0.014 | More expensive than Tris or Phosphate.[3][4] |
Experimental Protocols
Protocol for Determining the Optimal pH of an SAH Enzymatic Assay
This protocol describes a general method to determine the optimal pH for an enzyme that metabolizes SAH, such as SAHH.
1. Materials:
-
Purified enzyme (e.g., SAHH)
-
S-Adenosylhomocysteine (SAH) substrate
-
A series of buffers with overlapping pH ranges (e.g., Citrate pH 4-6, MES pH 5.5-6.7, Phosphate pH 6-8, HEPES pH 7-8.5, Tris pH 7.5-9)
-
Detection reagents appropriate for the assay method (e.g., Ellman's reagent for detecting homocysteine production)
-
Microplate reader or spectrophotometer
-
96-well microplate
2. Procedure:
-
Prepare a series of assay buffers: Prepare each buffer at the same concentration (e.g., 50 mM) across a range of pH values in 0.5 pH unit increments.
-
Prepare the reaction mixture: In each well of the microplate, add the assay buffer of a specific pH, the SAH substrate at a fixed concentration, and any necessary cofactors or additives.
-
Equilibrate to temperature: Incubate the plate at the desired assay temperature for 5-10 minutes.
-
Initiate the reaction: Add a fixed amount of the enzyme to each well to start the reaction.
-
Monitor the reaction: Immediately begin measuring the change in signal (e.g., absorbance or fluorescence) over time using the microplate reader. Collect data at regular intervals for a set period.
-
Calculate the initial reaction rates: For each pH value, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the signal versus time curve.
-
Plot the results: Plot the initial reaction rate (V₀) as a function of pH. The pH at which the highest activity is observed is the optimal pH for the enzyme under these conditions.
Visualizations
Caption: The Methionine Cycle showing the central role of SAH.
Caption: Troubleshooting workflow for SAH enzymatic assays.
Caption: Experimental workflow for buffer condition optimization.
References
- 1. A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Unlocking the Chemistry: HEPES vs. Tris Buffers - Choosing the Right Solution for Your Lab - Blog - Hopax Fine Chemicals [hopaxfc.com]
- 5. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay-Dependent Effects of EDTA Contamination on Magnesium and Iron - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: S-Adenosylhomocysteine (SAH) Experiments
Welcome to the technical support center for S-Adenosylhomocysteine (SAH) experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid contamination and other common issues in their SAH-related assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of contamination in SAH experiments?
A1: Contamination in S-Adenosylhomocysteine (SAH) experiments can arise from several sources, broadly categorized as chemical and biological.
-
Chemical Contamination: This includes interference from reagents, degradation of SAH or the related molecule S-Adenosylmethionine (SAM), and oxidation. SAH can slowly oxidize to SAH-sulfoxide during sample preparation and storage.[1] The stability of SAH is also pH-dependent; it is hydrolyzed in acidic solutions but is more stable in neutral or alkaline solutions, where oxidation becomes more rapid.[2]
-
Biological Contamination: This primarily involves microbial growth (bacteria and fungi) in buffers, especially those near a neutral pH.[3] Enzymatic degradation of SAH in biological samples by endogenous enzymes is another significant concern.[4]
-
Cross-Contamination: This can occur during sample handling, for example, through carryover from previous samples in analytical instruments like HPLC or via pipette error.
Q2: How should I properly store SAH standards and samples to prevent degradation?
A2: Proper storage is critical for maintaining the integrity of your SAH standards and samples.
-
SAH Standards: Crystalline SAH should be stored at -20°C, where it can be stable for at least four years.[5] Stock solutions of SAH are often prepared in acidic buffers (e.g., 0.02 M HCl or 1M HCl) and should also be stored at -20°C to ensure stability.[3][5] It is advisable to prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.[3]
-
Biological Samples: Plasma, tissue homogenates, and cell lysates should be processed quickly and stored at -80°C for long-term stability.[2][5] For plasma samples, collection in EDTA tubes followed by prompt centrifugation and freezing of the plasma at -80°C is recommended.[6][7] Storage of whole blood at room temperature can lead to significant increases in SAH levels.[8]
Q3: What are the best practices for preparing and handling buffers to avoid microbial contamination?
A3: Maintaining sterile buffers is essential for reproducible experiments.
-
Sterilization: Buffers, especially those with a neutral pH, are prone to microbial growth.[3] Whenever possible, sterilize buffers by autoclaving. If the buffer contains heat-sensitive components, filter sterilization using a 0.22 µm filter is a suitable alternative.[3][9]
-
Storage: Store sterile buffers in sealed containers at 4°C to slow down any potential microbial growth.[3] For long-term storage, consider preparing concentrated buffer stocks, as the high osmolarity can inhibit microbial proliferation.[3]
-
Aseptic Technique: Always use sterile techniques when handling buffers, such as using sterile pipettes and containers, to prevent the introduction of microorganisms.[3]
-
Additives: In some cases, adding a preservative like sodium azide (at about 100 ppm) can prevent microbial growth in aqueous buffers.[9] However, be aware that azide can interfere with some assays.[10]
Q4: How do freeze-thaw cycles affect the stability of SAH in my samples?
A4: Repeated freeze-thaw cycles can negatively impact the stability of SAH and other biomolecules in your samples.[11][12] Each cycle can lead to degradation, and it is recommended to aliquot samples into single-use volumes to minimize this effect.[3][13] Studies on other metabolites have shown that the method of freezing and thawing also matters; snap-freezing in liquid nitrogen and rapid thawing in a room temperature water bath generally result in minimal changes to metabolite levels.[14]
Troubleshooting Guides
HPLC-Based SAH Quantification
Problem: I am observing unexpected peaks in my SAH chromatogram.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Sample Contamination | Ensure proper sample handling and storage to prevent degradation. Filter samples through a 0.45 µm filter before injection to remove particulate matter.[9] |
| Mobile Phase Contamination | Prepare fresh mobile phase daily using HPLC-grade solvents and water. Degas the mobile phase to prevent air bubbles.[15] Microbial growth in aqueous buffers can also be a source of contamination; filter buffers before use.[9] |
| Carryover from Previous Injection | Implement a robust wash step in your gradient program to elute strongly retained compounds from the column.[16] Injecting a blank solvent run can help identify if carryover is the issue. |
| SAH Degradation | SAH can oxidize to SAH-sulfoxide, which may appear as a separate peak.[1] Minimize sample processing time and keep samples on ice. |
| Injector Issues | A dirty or faulty injector can introduce contaminants. Clean the injector port and syringe according to the manufacturer's instructions. |
Problem: My SAH peak is tailing or showing poor shape.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Column Overload | Reduce the amount of sample injected onto the column.[17] |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of SAH and its interaction with the stationary phase. Adjust the pH to optimize peak shape. |
| Contaminated or Old Column | Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.[15] |
| Silanol Interactions (Reversed-Phase) | Use a high-purity silica column or add a competing base like triethylamine (TEA) to the mobile phase to block active silanol groups.[17][18] |
ELISA-Based SAH Quantification
Problem: I am getting no signal or a very weak signal in my SAH ELISA.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incorrect Reagent Preparation or Addition | Double-check all reagent dilutions and ensure they were added in the correct order as per the kit protocol. |
| Degraded SAH Standard | Ensure the SAH standard was stored correctly. Prepare a fresh standard curve. |
| Insufficient Incubation Times/Temperatures | Adhere to the recommended incubation times and temperatures in the protocol. Increasing incubation time (e.g., overnight at 4°C for antibody steps) can sometimes amplify the signal.[19] |
| Inactive Enzyme Conjugate | Ensure the enzyme conjugate has not expired and has been stored properly. |
| Ineffective Washing | Ensure thorough washing between steps to remove unbound reagents. Residual wash buffer in wells can dilute subsequent reagents.[20] |
Problem: I am observing high background in my SAH ELISA.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Insufficient Washing | Increase the number of wash steps and ensure complete aspiration of wash buffer from the wells after each wash. |
| Antibody Concentration Too High | Titrate the primary or secondary antibody to determine the optimal concentration that gives a good signal-to-noise ratio. |
| Ineffective Blocking | Ensure the blocking buffer is fresh and that the blocking step is performed for the recommended time. You can try different blocking reagents if the problem persists.[20] |
| Cross-Contamination | Use fresh pipette tips for each sample and reagent. Avoid splashing between wells. |
| Substrate Contamination | The substrate solution should be colorless before use. If it has developed a color, it may be contaminated and should be discarded.[20] |
Experimental Protocols
Protocol: Quantification of SAH in Cell Lysates by HPLC
This protocol provides a general framework. Specific parameters may need to be optimized for your particular cell type and HPLC system.
-
Cell Lysis:
-
Harvest cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 0.4 M perchloric acid) on ice.
-
Homogenize the cells using a sonicator or by repeated freeze-thaw cycles.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g for 15 minutes at 4°C) to pellet cell debris.[2]
-
Collect the supernatant for analysis.
-
-
Sample Preparation:
-
Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any remaining particulates.[9]
-
If necessary, dilute the sample with the mobile phase to bring the SAH concentration within the linear range of your standard curve.
-
-
HPLC Analysis:
-
Use a suitable column, such as a C18 reversed-phase column.
-
Prepare a mobile phase appropriate for SAH separation (e.g., a buffer with an ion-pairing agent or a gradient with an organic modifier like acetonitrile or methanol).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample and standards.
-
Detect SAH using a UV detector, typically at a wavelength of 260 nm.[5]
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the SAH standards against their known concentrations.
-
Determine the concentration of SAH in your samples by interpolating their peak areas from the standard curve.
-
Protocol: General Enzyme-Coupled Assay for Methyltransferase Activity
This assay indirectly measures methyltransferase activity by quantifying the production of SAH.
-
Reaction Mixture Preparation:
-
In a microplate well, prepare a reaction mixture containing:
-
Assay buffer (e.g., Tris-HCl or HEPES at a suitable pH).
-
Methyltransferase enzyme.
-
Methyl acceptor substrate (e.g., a peptide or DNA).
-
S-Adenosylmethionine (SAM) to initiate the reaction.
-
Coupling enzymes (e.g., SAH hydrolase, adenosine deaminase, and others depending on the specific kit).
-
Detection reagents (e.g., a fluorescent probe that reacts with a downstream product).
-
-
-
Assay Procedure:
-
Pre-incubate the reaction mixture (without SAM) at the desired temperature (e.g., 37°C) for a few minutes.
-
Initiate the reaction by adding SAM.
-
Monitor the change in fluorescence or absorbance over time using a plate reader. The rate of change is proportional to the rate of SAH production and thus, the methyltransferase activity.
-
-
Controls:
-
No Enzyme Control: A reaction mixture without the methyltransferase to determine the background signal.
-
No Substrate Control: A reaction mixture without the methyl acceptor substrate to ensure the signal is substrate-dependent.
-
Inhibitor Control: A reaction with a known methyltransferase inhibitor to validate the assay.
-
Visualizations
References
- 1. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. quora.com [quora.com]
- 4. Protocol for a semi-quantitative approach to identify protein S-palmitoylation in cultured cells by acyl biotin exchange assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SAM and SAH Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. childrensmn.org [childrensmn.org]
- 7. hoelzel-biotech.com [hoelzel-biotech.com]
- 8. Stability of plasma homocysteine, S-adenosylmethionine, and S-adenosylhomocysteine in EDTA, acidic citrate, - Biospecimen Research Database [brd.nci.nih.gov]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. researchgate.net [researchgate.net]
- 17. hplc.eu [hplc.eu]
- 18. HPLC Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
Validation & Comparative
A Head-to-Head Battle of Methyltransferase Inhibitors: S-Adenosylhomocysteine vs. Sinefungin
For researchers, scientists, and drug development professionals navigating the intricate world of epigenetics and methyltransferase inhibition, the choice between S-Adenosylhomocysteine (SAH) and sinefungin is a critical one. This guide provides an objective comparison of their performance as methyltransferase inhibitors, supported by experimental data, detailed methodologies, and visual pathway diagrams to inform your research decisions.
S-Adenosylhomocysteine (SAH) and sinefungin are two of the most widely utilized inhibitors in the study of methyltransferases, enzymes that play a pivotal role in regulating a vast array of cellular processes, including gene expression, signal transduction, and protein function. While both compounds effectively block methyltransferase activity, they do so through distinct mechanisms, leading to differences in their potency and specificity.
SAH is the natural byproduct of the methylation reaction, where S-adenosylmethionine (SAM) donates its methyl group to a substrate. As a product, SAH acts as a feedback inhibitor, competing with SAM for the binding site on the methyltransferase. Its inhibitory effect is thus intrinsically linked to the cellular SAM/SAH ratio, a key indicator of the cell's methylation potential.
In contrast, sinefungin, a natural analog of SAM isolated from Streptomyces griseolus, is a potent competitive inhibitor. Its structure closely mimics that of SAM, allowing it to bind tightly to the SAM-binding pocket of most methyltransferases, thereby blocking the entry of the natural methyl donor.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of SAH and sinefungin varies depending on the specific methyltransferase. The following table summarizes their half-maximal inhibitory concentration (IC50) values against several key enzymes.
| Methyltransferase | Substrate Type | S-Adenosylhomocysteine (SAH) IC50 (μM) | Sinefungin IC50 (μM) | Reference |
| G9a | Peptide | 1.4 | 10 | [1] |
| SET7/9 | Peptide | 290 | 2.4 | [1] |
| PRMT5 | Peptide | 1.2 | 0.306 | [1] |
| SETD2 | Peptide | - | 28.4 | [2] |
| CARM1 | Peptide | - | ~2.0-3.0 | [2] |
| DNMT1 | DNA | - | - |
Note: IC50 values can vary depending on the experimental conditions, including substrate and SAM concentrations. The data presented here is for comparative purposes.
Mechanism of Action: A Visual Representation
The distinct mechanisms of action of SAH and sinefungin are crucial to understanding their application in research. SAH's role as a product inhibitor is central to the cell's natural regulation of methylation, while sinefungin acts as a direct competitive antagonist of the methyl donor, SAM.
References
A Head-to-Head Battle for Demethylation: S-Adenosylhomocysteine vs. 5-azacytidine
A Comprehensive Comparison for Researchers in Epigenetics and Drug Development
In the intricate world of epigenetics, the ability to manipulate DNA methylation is a cornerstone of research and therapeutic development. Two key molecules, S-Adenosylhomocysteine (SAH) and 5-azacytidine, are frequently employed to induce DNA hypomethylation, yet they operate through fundamentally different mechanisms. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific needs.
At a Glance: Key Differences in Mechanism and Application
| Feature | S-Adenosylhomocysteine (SAH) | 5-azacytidine |
| Mechanism of Action | Product feedback inhibitor of DNA methyltransferases (DNMTs). Competitively binds to the enzyme, preventing the transfer of methyl groups. | "Suicide" inhibitor. A cytidine analog that incorporates into DNA and covalently traps DNMTs, leading to their degradation and passive demethylation during DNA replication. |
| Mode of Inhibition | Reversible, competitive inhibition. | Irreversible, mechanism-based inhibition. |
| Cellular Uptake | Utilizes specific transporters. Its intracellular concentration is regulated by the S-adenosylhomocysteine hydrolase (SAHH) enzyme. | Incorporated into cells via nucleoside transporters. |
| Primary Effect | Direct inhibition of DNMT activity. | Depletion of active DNMT enzymes. |
| Clinical Use | Primarily a research tool to study the effects of DNMT inhibition. | FDA-approved drug for the treatment of myelodysplastic syndromes (MDS) and certain types of leukemia. |
Mechanism of Action: A Tale of Two Inhibitors
The fundamental difference between SAH and 5-azacytidine lies in how they interact with DNA methyltransferases (DNMTs), the enzymes responsible for adding methyl groups to DNA.
S-Adenosylhomocysteine (SAH): The Natural Regulator
SAH is a natural byproduct of all S-adenosylmethionine (SAM)-dependent methylation reactions, including DNA methylation. It acts as a potent product feedback inhibitor of DNMTs.[1] High intracellular concentrations of SAH lead to its binding to the active site of DNMTs, thereby preventing the binding of the methyl donor SAM and halting the methylation process. The inhibitory effect of SAH is reversible and directly dependent on its concentration relative to SAM, often expressed as the SAM/SAH ratio. An increased SAM/SAH ratio favors methylation, while a decreased ratio leads to hypomethylation.
dot
5-azacytidine: The Irreversible Trapper
5-azacytidine is a synthetic nucleoside analog of cytidine. Once it enters the cell, it is phosphorylated and incorporated into newly synthesized DNA strands during replication.[2] The key difference is the nitrogen atom at the 5th position of the pyrimidine ring. When a DNMT enzyme attempts to methylate this altered cytosine, a stable covalent bond is formed between the enzyme and the DNA.[2] This "trapped" DNMT is then targeted for proteasomal degradation, leading to a depletion of active DNMTs in the cell.[3] As the cell continues to replicate its DNA, the newly synthesized strands lack methylation, resulting in passive, genome-wide hypomethylation.
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Performance Comparison: Efficacy and Cytotoxicity
Direct comparative studies providing quantitative data for SAH and 5-azacytidine under identical experimental conditions are limited. However, by collating data from various sources, a general performance comparison can be made.
Dose-Response and Efficacy in Inducing Hypomethylation
| Compound | Typical In Vitro Concentration | Observed Effect on Global DNA Methylation |
| S-Adenosylhomocysteine (SAH) | 4 µM - 100 µM (when accumulation is induced)[1] | Dose-dependent decrease in global DNA methylation. The effect is often synergistic with homocysteine.[1] |
| 5-azacytidine | 0.025 µM - 20 µM[3] | Significant global DNA hypomethylation observed at micromolar concentrations. A dose of 0.35 mg/kg in mice led to a bias towards hypermethylation in the liver, while lower doses caused hypomethylation.[4] |
Cytotoxicity and IC50/ID50 Values
| Compound | Cell Line | IC50 / ID50 | Citation |
| S-Adenosylhomocysteine (SAH) | Cultured B-lymphoblasts (MGL-8) | Estimated ID50 of 50 µM | [5] |
| S-Adenosylhomocysteine (SAH) | Cultured T-lymphoblasts (MOLT-4) | Estimated ID50 of 16 µM | [5] |
| 5-azacytidine | Myeloid leukemia cell lines (general) | IC50 values vary depending on the cell line. | [2] |
| 5-azacytidine | Gastric cancer cell lines | IC50 values are influenced by DNMT1 expression levels. | [6] |
| 5-azacytidine | Oral Squamous Cell Carcinoma (OSCC) primary cells | IC50 of 0.8 µM | [7] |
| 5-azacytidine | Oral Squamous Cell Carcinoma (OSCC) cancer stem cells | IC50 of 1.5 µM | [7] |
It is important to note that the cytotoxicity of 5-azacytidine is not solely due to its effect on DNA methylation but also due to its incorporation into RNA and the induction of DNA damage responses.[8]
Experimental Protocols
Inducing DNA Hypomethylation with S-Adenosylhomocysteine (SAH)
Directly treating cells with SAH can be challenging due to its limited cell permeability and intracellular degradation. A common approach to increase intracellular SAH levels is to inhibit the enzyme S-adenosylhomocysteine hydrolase (SAHH), which is responsible for its breakdown.
Protocol for Inducing SAH Accumulation:
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of a SAHH inhibitor, such as adenosine-2,3-dialdehyde (AdOx) or 3-deazaadenosine (DZA), in an appropriate solvent (e.g., DMSO or water).
-
Treatment: Treat cells with the SAHH inhibitor at a concentration typically in the range of 1-10 µM. It is often beneficial to co-treat with L-homocysteine (e.g., 100 µM) to drive the reverse reaction of SAHH, further increasing SAH levels.
-
Incubation: Incubate the cells for a period ranging from 24 to 72 hours.
-
Analysis: Harvest cells for downstream analysis of DNA methylation, gene expression, or cell viability.
Inducing DNA Hypomethylation with 5-azacytidine
5-azacytidine is readily taken up by cells and is a standard reagent in many labs.
Protocol for 5-azacytidine Treatment:
-
Cell Culture: Seed cells at a density that allows for several population doublings during the treatment period, as the effects of 5-azacytidine are replication-dependent.
-
Drug Preparation: Prepare a fresh stock solution of 5-azacytidine in a suitable solvent (e.g., sterile water or PBS) immediately before use, as it is unstable in aqueous solutions.
-
Treatment: Add 5-azacytidine to the cell culture medium at a final concentration typically ranging from 0.5 µM to 10 µM. The optimal concentration should be determined empirically for each cell line.
-
Incubation and Medium Change: Incubate the cells for 48 to 72 hours. It is recommended to change the medium and add fresh 5-azacytidine every 24 hours due to its instability.
-
Analysis: After the treatment period, harvest the cells for analysis of DNA methylation, gene expression, or other cellular assays.
dot
Impact on Signaling Pathways
Inhibition of DNA methylation by either SAH or 5-azacytidine can lead to the reactivation of tumor suppressor genes and the modulation of various signaling pathways implicated in cell growth, differentiation, and apoptosis.
Key signaling pathways affected by DNMT inhibition include:
-
Wnt Signaling Pathway: Demethylation of promoters of Wnt pathway inhibitors, such as WIF-1, can lead to their re-expression and subsequent inhibition of the Wnt signaling cascade.[9]
-
PI3K/Akt Pathway: Reactivation of the tumor suppressor PTEN through demethylation can negatively regulate the PI3K/Akt signaling pathway, which is often hyperactivated in cancer.[10]
-
MAPK/ERK Pathway: The MAPK/ERK pathway can influence the expression of DNMT1, and in turn, DNMT inhibitors can affect the expression of components within this pathway.[11]
-
Apoptosis Pathways: DNMT inhibitors can induce the expression of pro-apoptotic genes, such as those in the Trail pathway, sensitizing cancer cells to apoptosis.[10]
dot
Conclusion: Choosing the Right Tool for the Job
The choice between S-Adenosylhomocysteine and 5-azacytidine depends heavily on the research question and experimental context.
-
S-Adenosylhomocysteine is the ideal choice for studying the direct and reversible consequences of DNMT inhibition. Its use, often through the inhibition of SAHH, allows for a more nuanced investigation of the role of the methylation cycle in cellular processes.
-
5-azacytidine is a powerful tool for inducing robust and widespread DNA hypomethylation. Its irreversible mechanism of action and clinical relevance make it a valuable compound for cancer research and preclinical studies. However, researchers must be mindful of its pleiotropic effects, including cytotoxicity and RNA incorporation, which may confound the interpretation of results solely based on DNA demethylation.
By understanding their distinct mechanisms and performance characteristics, researchers can effectively harness the power of these two important molecules to unravel the complexities of DNA methylation in health and disease.
References
- 1. Synergistic effects of S-adenosylhomocysteine and homocysteine on DNA damage in a murine microglial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. tandfonline.com [tandfonline.com]
- 5. S-Adenosylhomocysteine accumulation and selective cytotoxicity in cultured T- and B-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNMT1 expression partially dictates 5-Azacytidine sensitivity and correlates with RAS/MEK/ERK activity in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic Effects of 5-Azacytidine on Primary Tumour Cells and Cancer Stem Cells from Oral Squamous Cell Carcinoma: An In Vitro FTIRM Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of 5-azacytidine on the function and number of regulatory T cells and T-effectors in myelodysplastic syndrome | Haematologica [haematologica.org]
- 9. Inhibition of DNA methyltransferase 1 by RNA interference reverses epithelial-mesenchymal transition in highly metastatic 95D lung cancer cells by inhibiting the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological rationale for the use of DNA methyltransferase inhibitors as new strategy for modulation of tumor response to chemotherapy and radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to S-Adenosylhomocysteine and Other Methyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of S-Adenosylhomocysteine (SAH) with other prominent methyltransferase inhibitors. The information presented is curated from experimental data to assist in the selection of appropriate inhibitors for research and drug development purposes.
Introduction to Methyltransferase Inhibition
Methyltransferases are a class of enzymes that catalyze the transfer of a methyl group from a donor molecule, primarily S-Adenosylmethionine (SAM), to a substrate, which can include DNA, RNA, proteins, and small molecules. This process, known as methylation, is a critical epigenetic modification that plays a fundamental role in regulating gene expression, protein function, and cellular metabolism. Dysregulation of methyltransferase activity is implicated in numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Consequently, the inhibition of methyltransferases has emerged as a significant therapeutic strategy.
S-Adenosylhomocysteine (SAH) is the natural byproduct of all SAM-dependent methylation reactions. As the product, it acts as a feedback inhibitor for most methyltransferases. Its structural similarity to the cofactor SAM allows it to bind to the enzyme's active site, thereby preventing further methylation. This guide compares the inhibitory activity of SAH with other synthetic and natural compounds that target methyltransferases.
Quantitative Comparison of Methyltransferase Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). These values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes the IC50 and Ki values for SAH and a selection of other methyltransferase inhibitors against various methyltransferase enzymes.
| Inhibitor | Target Enzyme | IC50 / Ki | Notes |
| S-Adenosylhomocysteine (SAH) | Universal | Ki typically in the submicromolar to low micromolar range | Product inhibitor of most SAM-dependent methyltransferases. Potency varies with the specific enzyme. |
| G9a (Histone Methyltransferase) | IC50: 1.4 µM - 13.9 µM | Competitive inhibitor with respect to SAM. | |
| PRMT1 (Protein Arginine Methyltransferase) | IC50: Potent inhibitor | Often used as a reference inhibitor in PRMT assays. | |
| tRNA Methyltransferases | Ki: 0.11 - 2 µM for various tRNA methyltransferases | ||
| Sinefungin | Universal | Varies with enzyme | A natural analog of SAM, acts as a competitive inhibitor. |
| G9a | IC50: 10 µM | ||
| SET7 | IC50: 2.4 µM | ||
| PRMT5 | IC50: 306 nM | ||
| Azacytidine (5-azacytidine) | DNMTs (DNA Methyltransferases) | Potent inhibitor | Nucleoside analog that incorporates into DNA and traps DNMTs. |
| L1210 cells | ID50: 0.019 µg/ml; ID90: 0.15 µg/ml | ||
| Decitabine (5-aza-2'-deoxycytidine) | DNMTs | Potent inhibitor | Deoxyribonucleoside analog that functions similarly to azacytidine. |
| Zebularine | DNMTs | Less potent than azacytidine and decitabine | More stable and less toxic cytidine analog. |
| BIX-01294 | G9a/GLP | IC50: 2.2 µM - 5.3 µM | Specific inhibitor of G9a and G9a-like protein (GLP). |
| EPZ015666 | PRMT5 | KD < 1 nM | Highly potent and selective substrate-competitive inhibitor. |
| LLY-283 | PRMT5 | IC50: 22 nM (in vitro), 25 nM (in cells) | Highly selective SAM-competitive inhibitor. |
Experimental Protocols
To ensure accurate and reproducible comparison of methyltransferase inhibitors, standardized experimental protocols are essential. Below is a generalized protocol for a fluorescence-based methyltransferase assay, which is a common method for screening and characterizing inhibitors.
Generalized Protocol for a Fluorescence-Based Methyltransferase Inhibition Assay
This protocol is a composite based on principles from various commercially available kits and published research.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/mL BSA).
-
Enzyme Solution: Dilute the methyltransferase enzyme to the desired concentration in assay buffer. The optimal concentration should be determined empirically by performing an enzyme titration.
-
Substrate Solution: Prepare the specific substrate (e.g., histone peptide, DNA oligonucleotide) at a concentration that is typically at or below its Michaelis constant (Km) for the enzyme.
-
Cofactor Solution: Prepare S-Adenosylmethionine (SAM) at a concentration that is also typically near its Km.
-
Inhibitor Solutions: Prepare a serial dilution of the test inhibitors (including SAH as a positive control) in the assay buffer. A common starting concentration is 100 µM, with 1:3 or 1:10 serial dilutions.
-
Detection Reagents: Prepare the fluorescent probe and developing solutions as per the manufacturer's instructions (e.g., for a coupled-enzyme assay, this would include SAH hydrolase and a thiol-sensitive fluorescent dye).
2. Assay Procedure (96-well or 384-well plate format):
-
Add a small volume (e.g., 5 µL) of each inhibitor dilution to the wells of the microplate. Include wells with buffer only as a "no inhibitor" control and wells with a known potent inhibitor as a positive control.
-
Add the enzyme solution (e.g., 10 µL) to all wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the methyltransferase reaction by adding a mixture of the substrate and SAM cofactor (e.g., 10 µL).
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). The reaction time should be within the linear range of product formation.
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step.
-
Add the detection reagents (e.g., 25 µL) to each well.
-
Incubate the plate at room temperature for the time specified by the detection reagent manufacturer to allow the fluorescent signal to develop.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for resorufin-based assays).
3. Data Analysis:
-
Subtract the background fluorescence (from wells with no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve (e.g., a four-parameter logistic equation) using appropriate software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a generic methyltransferase signaling pathway, the mechanism of inhibition, and a typical experimental workflow for comparing inhibitors.
Caption: Generic Methylation Signaling Pathway.
Caption: Mechanism of Competitive Inhibition.
Validating Subarachnoid Hemorrhage Effects: A Comparative Guide to SARM1 Knockout Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SARM1 Knockout Models in Subarachnoid Hemorrhage Research with Supporting Experimental Data.
Subarachnoid hemorrhage (SAH) is a devastating cerebrovascular event with high rates of mortality and morbidity. A key contributor to the poor outcomes following SAH is early brain injury (EBI), characterized by a complex cascade of events including neuronal cell death, neuroinflammation, and axonal degeneration. Emerging evidence points to the Sterile Alpha and TIR Motif Containing 1 (SARM1) protein as a critical executioner of a programmed axonal degeneration pathway, making it a promising therapeutic target for mitigating the deleterious effects of SAH. This guide provides a comprehensive overview of the validation of SAH effects using SARM1 knockout (SARM1-KO) models, comparing their performance with wild-type (WT) counterparts and presenting supporting experimental data from relevant central nervous system (CNS) injury models.
SARM1: A Central Player in Axonal Demise
SARM1 is a highly conserved protein that possesses intrinsic NAD+ hydrolase activity.[1][2] Under pathological conditions, such as trauma or neurotoxicity, SARM1 is activated, leading to a rapid depletion of cellular NAD+, an essential coenzyme for cellular metabolism and energy production. This metabolic collapse triggers a cascade of events culminating in Wallerian degeneration, an active process of axonal self-destruction.[1][2] Given that axonal injury is a significant component of the pathophysiology of SAH, targeting SARM1 presents a rational therapeutic strategy.
SARM1 Knockout Models in CNS Injury: A Performance Comparison
While direct and extensive studies utilizing SARM1-KO models specifically for SAH are still emerging, a wealth of data from analogous CNS injury models, such as traumatic brain injury (TBI) and ischemic stroke, provides compelling evidence for the neuroprotective effects of SARM1 deletion. These studies serve as a strong foundation for validating the therapeutic potential of targeting SARM1 in SAH.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies comparing SARM1-KO and WT animals in relevant CNS injury models. These data highlight the potential benefits of SARM1 knockout in mitigating the pathological consequences of SAH.
Table 1: Axonal Injury and Neuronal Death
| Parameter | CNS Injury Model | Species | Wild-Type (WT) Outcome | SARM1-KO Outcome | Percentage Improvement with SARM1-KO | Reference |
| β-amyloid precursor protein (βAPP) aggregates (marker of axonal injury) | Traumatic Brain Injury (CCI) | Mouse | Significant increase in corpus callosum | Markedly reduced βAPP accumulation | Not specified | [3] |
| Phosphorylated neurofilament subunit H (pNFH) in plasma (marker of axonal damage) | Traumatic Brain Injury (CCI) | Mouse | Increased levels post-injury | Reduced plasma concentrations | Not specified | [3] |
| Axonal degeneration | Ischemic Stroke | Mouse | Profound axonal degeneration in subcortical white matter | Profound attenuation of axonal degeneration | Not specified | [4] |
| Neuronal survival | Ischemic Stroke | Mouse | Significant neuronal loss remote from infarct | Significantly promoted neuronal survival | Not specified | [4] |
Table 2: Neuroinflammation
| Parameter | CNS Injury Model | Species | Wild-Type (WT) Outcome | SARM1-KO Outcome | Percentage Improvement with SARM1-KO | Reference |
| Microglia (Iba1+) and Astrocyte (GFAP+) activation | Spinal Cord Injury | Mouse | Significant increase in Iba1+ and GFAP+ cells | Significantly decreased number of inflammatory cells | Not specified | [5] |
| Pro-inflammatory cytokine mRNA (NF-κB, IFN-α, IFN-β, etc.) | Spinal Cord Injury | Mouse | Significantly increased expression | Significantly decreased mRNA expression | Not specified | [5] |
| Astrogliosis and Microgliosis | Traumatic Brain Injury (rTBI) | Mouse | Significant increase in GFAP and IBA1 immunolabeling | Significantly reduced astrogliosis and microgliosis | Not specified | [6] |
Table 3: Functional Recovery
| Parameter | CNS Injury Model | Species | Wild-Type (WT) Outcome | SARM1-KO Outcome | Improvement with SARM1-KO | Reference |
| Neurological Severity Score (NSS) | Traumatic Brain Injury (CCI) | Mouse | Significant behavioral deficits | Strong, early preservation of neurological function | Significant improvement | [3] |
| Motor and Cognitive Tasks | Traumatic Brain Injury (rmCHI) | Mouse | Impaired performance in foot fault and cognitive tasks | Significantly better performance | Significant improvement | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments relevant to studying SAH in mouse models.
Endovascular Perforation Model of SAH in Mice
This model is widely used as it closely mimics the pathophysiology of aneurysmal SAH in humans.[8][9]
-
Anesthesia and Preparation: C57BL/6J mice are anesthetized with an intraperitoneal injection of ketamine/xylazine (e.g., 70 mg/16 mg/kg body weight).[10] The mouse is placed in a supine position, and a midline neck incision is made to expose the common carotid artery (CCA) and its bifurcation.[10]
-
Filament Insertion: A 5-0 non-absorbable monofilament polypropylene suture is inserted in a retrograde fashion into the external carotid artery (ECA) and advanced into the CCA.[10]
-
Vessel Perforation: The filament is then carefully advanced into the internal carotid artery (ICA) and pushed forward to perforate the anterior cerebral artery (ACA), inducing SAH.[10]
-
Post-operative Care and Verification: After surgery, the animals are allowed to recover. The extent and location of the hemorrhage can be verified 24 hours later using magnetic resonance imaging (MRI).[8]
Cisterna Magna Injection Model of SAH in Mice
This model involves the direct injection of blood into the subarachnoid space.
-
Anesthesia and Positioning: Mice are anesthetized and placed in a stereotaxic frame with the head flexed forward.
-
Surgical Exposure: A midline incision is made over the posterior neck to expose the dura mater over the cisterna magna.
-
Blood Injection: A fine-gauge needle is used to carefully puncture the dura and inject a specific volume of autologous arterial blood into the cisterna magna.
-
Wound Closure and Recovery: The incision is sutured, and the animal is monitored during recovery.
Mandatory Visualizations
SARM1 Signaling Pathway in Axonal Degeneration
Caption: SARM1 signaling cascade leading to axonal degeneration.
Experimental Workflow for Validating SAH Effects with SARM1-KO Models
Caption: Workflow for SAH experiments using SARM1-KO mice.
Conclusion
The validation of SARM1's role in the pathophysiology of SAH through the use of knockout models holds significant promise for the development of novel therapeutic interventions. Data from related CNS injury models strongly suggest that the absence of SARM1 is protective against axonal degeneration, neuroinflammation, and subsequent functional deficits. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers aiming to further elucidate the therapeutic potential of targeting SARM1 in the context of subarachnoid hemorrhage. Future studies employing SARM1-KO models directly in SAH paradigms are crucial to definitively establish its role and pave the way for clinical translation.
References
- 1. Emergence of SARM1 as a Potential Therapeutic Target for Wallerian-type Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Multifaceted roles of SARM1 in axon degeneration and signaling [frontiersin.org]
- 3. Attenuated traumatic axonal injury and improved functional outcome after traumatic brain injury in mice lacking Sarm1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Loss of Sarm1 Mitigates Axonal Degeneration and Promotes Neuronal Repair After Ischemic Stroke | Sciety [sciety.org]
- 5. SARM1 promotes neuroinflammation and inhibits neural regeneration after spinal cord injury through NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sarm1 loss reduces axonal damage and improves cognitive outcome after repetitive mild closed head injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endovascular Perforation Model for Subarachnoid Hemorrhage Combined with Magnetic Resonance Imaging (MRI) [jove.com]
- 9. Rat Endovascular Perforation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endovascular Perforation Model for Subarachnoid Hemorrhage Combined with Magnetic Resonance Imaging (MRI) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of S-Adenosylhomocysteine and Its Analogs as Modulators of Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
S-Adenosylhomocysteine (SAH), the demethylated product of S-adenosylmethionine (SAM)-dependent methylation reactions, is a critical regulator of cellular processes through its feedback inhibition of methyltransferases.[1][2] This guide provides a comparative analysis of SAH and its synthetic analogs, offering insights into their biochemical properties, inhibitory activities against various methyltransferases, and the signaling pathways they modulate. The information presented herein is intended to aid researchers in the selection and application of these compounds for both basic research and therapeutic development.
Biochemical Properties and Mechanism of Action
SAH is formed when the methyl group from SAM is transferred to a substrate by a methyltransferase. It is a potent competitive inhibitor of most SAM-dependent methyltransferases.[3] The cellular concentration of SAH is tightly regulated by SAH hydrolase (SAHH), which reversibly hydrolyzes SAH to adenosine and homocysteine. Inhibition of SAHH leads to an accumulation of intracellular SAH, thereby indirectly inhibiting methyltransferase activity.
Numerous synthetic analogs of SAH have been developed to target either methyltransferases directly or SAH hydrolase. These analogs often feature modifications to the adenine base, the ribose sugar, or the homocysteine moiety to enhance potency, selectivity, and cell permeability.
Comparative Inhibitory Activity
The inhibitory potency of SAH and its analogs varies significantly depending on the specific methyltransferase being targeted. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for various analogs against key classes of methyltransferases.
DNA Methyltransferases (DNMTs)
DNMTs are crucial for epigenetic regulation, and their dysregulation is implicated in cancer. Several SAH analogs have been investigated as DNMT inhibitors.
| Compound | Target | IC50 (µM) | Ki (µM) | Reference |
| S-Adenosylhomocysteine (SAH) | DNMT1 | 0.26 | - | [4] |
| Nanaomycin A | DNMT3B | 0.5 | - | [3] |
| Compound 1d (constrained SAH analog) | DNMT1 | Potent (exact value not specified) | - | [3] |
| N(6) alkylated SAH analog (compound 7a) | DNMT3b2 | Conserved activity | - | [3] |
| Heteroaryl compound 19 | DNMT3A/3L | 3 | - | [3] |
| Various heteroaryl compounds | DNMT1 | 19.1 - 300 | - | [3] |
Protein Arginine Methyltransferases (PRMTs)
PRMTs play a role in various cellular processes, including signal transduction and gene regulation. Their inhibition is being explored for cancer therapy.
| Compound | Target | IC50 (µM) | Ki (µM) | Reference |
| S-Adenosylhomocysteine (SAH) | PRMT1 | - | 0.4 - 4.9 | [5] |
| N6-methyl-S-adenosyl-L-homocysteine | Guanine-1 tRNA methyltransferase | - | ~0.4 | [2] |
| N6-methyl-S-adenosyl-L-homocysteine | Adenine-1 tRNA methyltransferase | - | 6 | [2] |
| N6-methyl-S-adenosyl-L-homocysteine | N2-guanine tRNA methyltransferase I | - | 100 | [2] |
Histone Lysine Methyltransferase (DOT1L)
DOT1L is unique among histone methyltransferases and is a promising target for the treatment of MLL-rearranged leukemias.
| Compound | Target | IC50 (nM) | Ki (nM) | Reference |
| S-Adenosylhomocysteine (SAH) | DOT1L | - | 160 | [6] |
| EPZ004777 | DOT1L | - | - | [7] |
| Compound 12 | DOT1L | 1.4 | - | [1] |
| Compound 13 | DOT1L | 0.4 | - | [1] |
| Compound 25 (non-nucleoside) | DOT1L | 1000 | - | [7] |
| Compound 55 | DOT1L | - | 0.46 | [6] |
| Compound 56 (N6-methyl derivative of 55) | DOT1L | - | 0.76 | [6] |
| Compound 4 | DOT1L | 38 | - | [5] |
Experimental Protocols
General Methyltransferase Inhibition Assay (Radioisotope-based)
This protocol describes a common method for determining the inhibitory activity of compounds against methyltransferases using a radiolabeled methyl donor.
Materials:
-
Purified methyltransferase enzyme
-
Substrate (e.g., histone, DNA, or a specific peptide)
-
S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM)
-
S-Adenosylhomocysteine (SAH) or test inhibitor
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM DTT, 5% glycerol)
-
Scintillation cocktail
-
Filter paper (e.g., P81 phosphocellulose)
-
Wash buffer (e.g., 50 mM sodium bicarbonate, pH 9.0)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding the methyltransferase enzyme and [³H]-SAM.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a defined period.
-
Stop the reaction by spotting the reaction mixture onto the filter paper.
-
Wash the filter papers extensively with the wash buffer to remove unincorporated [³H]-SAM.
-
Dry the filter papers and place them in scintillation vials with a scintillation cocktail.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
S-Adenosylhomocysteine Hydrolase (SAHH) Assay (Spectrophotometric)
This protocol outlines a continuous spectrophotometric assay to measure the activity of SAHH.
Materials:
-
Purified SAH hydrolase enzyme
-
S-Adenosylhomocysteine (SAH)
-
Adenosine deaminase
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.2, 1 mM EDTA)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer and adenosine deaminase.
-
Add the SAH hydrolase enzyme to the mixture.
-
Initiate the reaction by adding SAH.
-
Monitor the decrease in absorbance at 265 nm, which corresponds to the conversion of adenosine (a product of the SAHH reaction) to inosine by adenosine deaminase.
-
The rate of the reaction is proportional to the SAHH activity.
-
To test for inhibitors, include the test compound in the reaction mixture and compare the reaction rate to a control without the inhibitor.
Signaling Pathways and Experimental Workflows
The inhibition of methyltransferases by SAH and its analogs can have profound effects on various cellular signaling pathways. Below are diagrams representing key affected pathways and a typical experimental workflow for inhibitor screening.
References
- 1. Discovery of Novel Dot1L Inhibitors through a Structure-Based Fragmentation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-adenosylhomocysteine analogues as inhibitors of specific tRNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a generic methyltransferase enzymatic assay based on an SAH riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Inhibitors of Histone Methyltransferase DOT1L: Design, Synthesis and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure Activity Relationship Investigation of Adenosine-containing Inhibitors of Histone Methyltransferase DOT1L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of DOT1L Inhibitors by Structure-Based Virtual Screening Adapted from a Nucleoside-Focused Library - PMC [pmc.ncbi.nlm.nih.gov]
S-Adenosylhomocysteine vs S-Adenosylmethionine in cell culture
A Comprehensive Guide to S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) in Cell Culture for Researchers and Drug Development Professionals
Introduction: The Yin and Yang of Cellular Methylation
In the intricate landscape of cellular metabolism, S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) represent the quintessential duo governing the critical process of methylation. SAM, the universal methyl donor, and SAH, its demethylated counterpart and a potent methylation inhibitor, are central to a vast array of cellular functions, including epigenetic regulation, signal transduction, and biosynthesis.[1][2][3][4][5] This guide provides an objective comparison of SAM and SAH for their application in cell culture, supported by experimental data and detailed protocols, to aid researchers in manipulating and understanding the profound effects of cellular methylation.
Core Functional Differences: A Tale of Two Molecules
The primary distinction between SAM and SAH lies in their opposing roles within the methionine cycle. SAM, synthesized from methionine and ATP, carries an activated methyl group, which it can transfer to various substrates like DNA, RNA, and proteins, a process catalyzed by methyltransferases.[1][3] This act of methylation is fundamental to the regulation of gene expression and protein function.[1]
Upon donating its methyl group, SAM is converted into SAH.[1] The accumulation of SAH acts as a powerful feedback inhibitor of methyltransferases, effectively putting a brake on methylation processes.[1][5][6] For methylation to proceed, SAH must be hydrolyzed by SAH hydrolase (SAHH) into homocysteine and adenosine.[1][7] The intracellular ratio of SAM to SAH, often termed the "methylation index," serves as a critical barometer of a cell's capacity to perform methylation reactions.[2][8] A high SAM/SAH ratio is indicative of active methylation, whereas a low ratio signals methylation inhibition.[2]
| Feature | S-Adenosylmethionine (SAM) | S-Adenosylhomocysteine (SAH) |
| Primary Function | Universal methyl group donor[1][2] | Competitive inhibitor of methyltransferases[1][5] |
| Impact on Methylation | Promotes methylation of various biomolecules[1][3] | Inhibits methylation, leading to hypomethylation[5][6] |
| Cellular Origin | Synthesized from methionine and ATP[2] | Formed from the demethylation of SAM[1] |
| Metabolic Fate | Conversion to SAH following methyl donation[1] | Hydrolysis to homocysteine and adenosine[1] |
| Role in Cell Proliferation | Essential for cellular growth and repair[3] | Accumulation can be toxic and inhibit cell growth[9] |
Experimental Applications in Cell Culture: Modulating the Methylation Landscape
In the controlled environment of cell culture, both SAM and SAH are invaluable tools for investigating the consequences of altered methylation patterns.
-
S-Adenosylmethionine (SAM): The addition of exogenous SAM to cell culture media is a common strategy to bolster the cell's methylation capacity. This approach is employed to study the effects of hypermethylation on gene silencing, cellular differentiation, and proliferation.[10] It is important to note that the bioavailability and stability of SAM in culture media can be limiting factors in experimental design.[10]
-
S-Adenosylhomocysteine (SAH): Conversely, SAH is utilized to induce a state of global hypomethylation by inhibiting methyltransferases.[4] This allows researchers to probe the functional roles of DNA and histone hypomethylation in various biological and pathological processes, such as cancer and neurological disorders.[4][5]
Signaling Pathways and Experimental Schematics
The dynamic interplay between SAM and SAH is at the core of epigenetic regulation. The following diagrams illustrate the methionine cycle and a typical experimental workflow for comparing the effects of these molecules in a cell culture setting.
References
- 1. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 2. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]
- 3. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 4. methyl-2-amino-atp.com [methyl-2-amino-atp.com]
- 5. methylguanosine.com [methylguanosine.com]
- 6. S-Adenosyl-L-homocysteine - Wikipedia [en.wikipedia.org]
- 7. Regulation of S-Adenosylhomocysteine Hydrolase by Lysine Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The structure of the SAM/SAH-binding riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]
A Researcher's Guide to Confirming S-Adenosylhomocysteine Pathway Involvement Using Genetic Models
This guide provides a comparative overview of common genetic models used to investigate the S-Adenosylhomocysteine (SAH) pathway. It is intended for researchers, scientists, and drug development professionals seeking to understand and select the appropriate tools for confirming the involvement of this critical metabolic pathway in various biological processes.
The S-Adenosylhomocysteine (SAH) Pathway: A Central Regulator of Methylation
The SAH pathway is a fundamental metabolic route centered on the synthesis and breakdown of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH). SAM is the universal methyl donor for a vast number of biological reactions, including the methylation of DNA, RNA, proteins, and lipids.[1][2] These methylation events are critical for regulating gene expression, cellular signaling, and maintaining genomic stability.[3][4]
Following the transfer of its methyl group, SAM is converted into SAH.[1] SAH is a potent product inhibitor of most methyltransferase enzymes.[2][5][6] Its efficient removal is therefore essential for maintaining cellular methylation capacity. The enzyme S-adenosylhomocysteine hydrolase (AHCY) is the only enzyme in eukaryotes that catalyzes the reversible hydrolysis of SAH into adenosine and homocysteine, thereby relieving this inhibition.[5][7] The ratio of SAM to SAH is often referred to as the "methylation index," a key indicator of the cell's capacity to perform methylation reactions.[1][2]
Genetic or pharmacological disruption of AHCY leads to the accumulation of SAH, inhibition of methyltransferases, and profound effects on cellular processes, including proliferation and differentiation.[8]
Figure 1. The S-Adenosylhomocysteine (SAH) metabolic pathway.
Comparison of Genetic Models for SAH Pathway Investigation
The selection of an appropriate genetic model is paramount for accurately confirming the role of the SAH pathway. The primary target for genetic manipulation is typically the AHCY gene, given its singular role in SAH hydrolysis.[5] Below is a comparison of common genetic approaches.
| Model Type | Genetic Alteration | Key Features | Typical Applications | Limitations |
| Constitutive Knockout (KO) Mouse | Permanent deletion of the Ahcy gene in all cells. | Allows for the study of the gene's role throughout development and in all tissues. | Investigating the fundamental role of AHCY in embryonic development and systemic physiology. | Homozygous deletion of Ahcy is embryonic lethal, limiting studies to heterozygous models or early developmental stages.[5][9] |
| Conditional Knockout (cKO) Mouse | Deletion of the Ahcy gene in specific tissues or at specific times using systems like Cre-Lox. | Enables the study of AHCY function in specific cell types or developmental stages, bypassing embryonic lethality. | Dissecting the tissue-specific roles of the SAH pathway in adult animals and in disease models. | Can be technically complex to generate and validate. Potential for incomplete gene deletion. |
| siRNA/shRNA Knockdown Cell Lines | Transient (siRNA) or stable (shRNA) reduction of AHCY mRNA levels. | Rapid and cost-effective method for reducing gene expression. Allows for dose-dependent effects. | High-throughput screening, initial validation of AHCY's role in specific cellular processes like proliferation or differentiation.[8][10] | Incomplete knockdown can lead to ambiguous results. Potential for off-target effects.[6] |
| CRISPR/Cas9 Knockout/Knock-in Cell Lines | Permanent and complete disruption (KO) or specific modification (KI) of the AHCY gene. | Provides a complete loss-of-function model. High specificity and efficiency. Can be used to model specific human disease mutations.[11] | Creating isogenic cell lines to study the precise impact of AHCY loss. Modeling specific AHCY mutations found in human patients.[9] | Can have off-target editing effects that require careful validation. May not be suitable for genes where complete loss is lethal to the cell. |
Experimental Data from Genetic Models
Genetic manipulation of the SAH pathway produces quantifiable changes in key metabolites and downstream epigenetic marks. The following table summarizes expected experimental outcomes based on published studies.
| Experimental Model | Analyte | Expected Outcome | Quantitative Change (Exemplary) | Reference |
| AHCY Deficient Patient Fibroblasts | Plasma SAH | Significant Increase | ~150-fold elevation | [12][13] |
| AHCY Deficient Patient Fibroblasts | Plasma SAM | Significant Increase | ~30-fold elevation | [12][13] |
| shRNA Knockdown in HepG2 Cells | Intracellular SAM/SAH Ratio | Dramatic Decrease | Ratio shift from ~48 to ~5 | [14] |
| AdOx-treated Adipocyte Progenitors | AHCY Enzyme Activity | Significant Decrease | >50% reduction | [8] |
| AHCY Deficient Patient Leukocytes | Global DNA Methylation | Hypermethylation | Increased relative to controls | [12][13] |
| AdOx-treated Adipocyte Progenitors | Global DNA Methylation | Altered CpG Methylation | Changes in genes related to cell growth and differentiation | [8] |
Note: AdOx (adenosine dialdehyde) is a chemical inhibitor of AHCY used to mimic genetic knockdown.[8]
Key Experimental Protocols
Accurate quantification of metabolites and epigenetic changes is crucial. Below are outlines of standard protocols.
This method is the gold standard for sensitive and specific quantification of SAM and SAH in tissues and cells.[1][15]
Objective: To measure the absolute concentrations of SAM and SAH to determine the methylation index (SAM/SAH ratio).
Methodology:
-
Sample Preparation: Tissues or cells are homogenized in an acidic solution (e.g., 0.4 M perchloric acid) to precipitate proteins and stabilize SAM and SAH.[1] Samples must be processed rapidly on ice to prevent metabolite degradation.[1]
-
Internal Standards: Stable isotope-labeled internal standards (e.g., [²H₃]-SAM) are added to each sample to account for variations in sample processing and instrument response.[15]
-
Chromatographic Separation: The extracted metabolites are separated using liquid chromatography (LC). A porous graphitic carbon or penta-fluorinated stationary phase is often used to achieve sufficient retention of these polar molecules.[1][15]
-
Mass Spectrometry Detection: The separated metabolites are ionized and detected by a tandem mass spectrometer (MS/MS). The instrument is set to monitor specific precursor-to-product ion transitions for SAM, SAH, and the internal standards, allowing for highly selective quantification.
-
Quantification: A calibration curve is generated using standards of known concentrations. The concentration of SAM and SAH in the samples is determined by comparing their peak area ratios relative to the internal standard against the calibration curve.[1][15]
This protocol provides an assessment of the overall percentage of methylated cytosines in the genome.
Objective: To determine if disruption of the SAH pathway leads to global changes in DNA methylation.
Methodology (ELISA-based):
-
DNA Isolation: Genomic DNA is purified from cells or tissues using a standard extraction kit.
-
DNA Binding: A specific amount of DNA (e.g., 100-200 ng) is denatured and bound to the wells of a 96-well plate designed for DNA binding.
-
Methylated DNA Capture: A primary antibody that specifically recognizes 5-methylcytosine (5mC) is added to the wells and allowed to bind to the methylated DNA.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the primary antibody.
-
Colorimetric Reading: A developing solution is added, which produces a colorimetric signal in proportion to the amount of bound enzyme. The reaction is stopped, and the absorbance is read on a plate reader at 450 nm.[16]
-
Calculation: The level of global DNA methylation is expressed as a percentage relative to a fully methylated control DNA provided with the kit.[16]
Experimental and Logical Workflow
Confirming SAH pathway involvement requires a logical progression from genetic manipulation to functional and biochemical validation.
Figure 2. Workflow for confirming SAH pathway involvement.
References
- 1. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methylation Index, SAM/SAH - DetoxScan® - Oxidative Stress Tests | Diagnostiki Athinon [athenslab.gr]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Functional and Pathological Roles of AHCY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. methylguanosine.com [methylguanosine.com]
- 7. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of AHCY impedes proliferation and differentiation of mouse and human adipocyte progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of S-adenosylhomocysteine hydrolase decreases cell mobility and cell proliferation through cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR Knockin Cell Lines with High HDR Efficiency | Ubigene [ubigene.us]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative analysis of s-adenosylmethionine and s-adenosylhomocysteine in neurulation-stage mouse embryos by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2.5. Global Methylation Analysis [bio-protocol.org]
A Head-to-Head Comparison: S-Adenosylhomocysteine (SAH) Quantification by ELISA and LC-MS/MS
For researchers and drug development professionals, the accurate measurement of S-Adenosylhomocysteine (SAH) is critical for understanding the methylation potential within cells and its implications in various disease states. The ratio of S-adenosylmethionine (SAM) to SAH, known as the methylation index, is a key indicator of cellular methylation capacity, and its dysregulation has been linked to a range of pathologies.[1][2] Two of the most common analytical methods for quantifying SAH are the Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This guide provides an objective comparison of these two methods, supported by a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate technique for your research needs.
Performance Characteristics: ELISA vs. LC-MS/MS
While direct head-to-head comparative studies for commercially available SAH ELISA kits against a validated LC-MS/MS method are not extensively published, we can compile a comparison based on individual validation reports and manufacturer-provided data. The following table summarizes the typical performance characteristics of each method for the quantification of SAH.
| Feature | SAH ELISA | LC-MS/MS |
| Principle | Competitive immunoassay based on antigen-antibody recognition.[2] | Separation by chromatography and detection by mass-to-charge ratio.[3][4] |
| Sensitivity (Lower Limit of Quantification) | ~0.2 µM (200 nM)[2] | 0.5 - 16 nM[3][5][6] |
| Specificity | Can be prone to cross-reactivity with structurally similar molecules.[7] | High, based on molecular weight and fragmentation pattern.[3][4] |
| Accuracy (% Recovery) | Typically within 85-115% of the expected value (manufacturer data). | 92.7% to 104.6%[3] |
| Precision (%CV) | Intra-assay: <10%; Inter-assay: <15% (typical manufacturer specifications). | Intra-assay: 3.9%; Inter-assay: 8.3% - 9.8%[3][5] |
| Sample Volume | 50 - 100 µL[2] | 20 - 200 µL[3][4] |
| Throughput | High (96-well plate format).[2] | Lower, but can be improved with UPLC and autosamplers.[5] |
| Cost per Sample | Generally lower. | Higher, due to equipment and maintenance costs. |
| Expertise Required | Basic laboratory skills. | Specialized training for operation and data analysis. |
Experimental Methodologies
S-Adenosylhomocysteine (SAH) Competitive ELISA Protocol
This protocol is a generalized representation of a typical competitive ELISA for SAH quantification.
-
Plate Coating: A 96-well microplate is pre-coated with an SAH-protein conjugate.[2]
-
Standard and Sample Preparation:
-
Competitive Binding:
-
Washing: Wash the plate to remove unbound antibodies and other components.[2]
-
Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) that binds to the primary anti-SAH antibody.[2]
-
Washing: Wash the plate again to remove any unbound secondary antibody.[2]
-
Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a colored product.[2]
-
Signal Detection: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is inversely proportional to the concentration of SAH in the sample.[2]
-
Quantification: Calculate the concentration of SAH in the samples by interpolating from the standard curve.[2]
S-Adenosylhomocysteine (SAH) LC-MS/MS Protocol
This protocol outlines a general procedure for SAH quantification using LC-MS/MS.
-
Sample Preparation (Protein Precipitation):
-
Liquid Chromatography (LC) Separation:
-
Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Ionize SAH using electrospray ionization (ESI) in positive mode.[3][4]
-
Select the protonated molecular ion of SAH ([M+H]⁺, m/z 385.1) in the first quadrupole (Q1).[3]
-
Fragment the selected ion in the collision cell (Q2).[3]
-
Monitor specific fragment ions (e.g., m/z 136.2) in the third quadrupole (Q3).[3]
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of SAH with the internal standard.
-
Quantify the amount of SAH in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.[3]
-
Visualizing the Methodologies
To better illustrate the workflows and the biological context of SAH, the following diagrams are provided.
Caption: A flowchart comparing the major steps in SAH quantification by ELISA and LC-MS/MS.
Caption: The central role of SAH in the methionine cycle and cellular methylation reactions.
Discussion and Recommendations
ELISA: A Tool for High-Throughput Screening
The primary advantages of the SAH ELISA are its high throughput, lower cost per sample, and ease of use, making it well-suited for screening large numbers of samples. The competitive assay format is a well-established technique. However, the main limitation of immunoassays is the potential for cross-reactivity with other molecules that are structurally similar to SAH, which could lead to inaccuracies.[7] The sensitivity of ELISA may also be a limiting factor when quantifying low endogenous levels of SAH in certain biological matrices.[2]
LC-MS/MS: The Gold Standard for Accuracy and Specificity
LC-MS/MS is widely regarded as the gold standard for the quantification of small molecules like SAH due to its high specificity and sensitivity.[3][4] By separating the analyte chromatographically and then detecting it based on its unique mass-to-charge ratio and fragmentation pattern, the risk of interference from other molecules is significantly minimized.[3] The use of a stable isotope-labeled internal standard further enhances the accuracy and precision of the measurement by correcting for matrix effects and variations in sample processing.[3][4] The main drawbacks of LC-MS/MS are the high initial equipment cost, the need for specialized technical expertise, and a generally lower sample throughput compared to ELISA.
Choosing the Right Method
The choice between SAH ELISA and LC-MS/MS ultimately depends on the specific requirements of the study:
-
For high-throughput screening of large sample sets , where relative changes in SAH levels are of primary interest and cost is a consideration, an ELISA may be the more practical choice.
-
For clinical research, biomarker validation, and studies requiring high accuracy, specificity, and the ability to measure low concentrations of SAH , LC-MS/MS is the recommended method.
References
- 1. S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) ELISA Combo Kit [cellbiolabs.com]
- 2. S-Adenosylhomocysteine (SAH) ELISA Kit [cellbiolabs.com]
- 3. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Immunoassay of S-adenosylmethionine and S-adenosylhomocysteine: the methylation index as a biomarker for disease and health status - PMC [pmc.ncbi.nlm.nih.gov]
S-Adenosylhomocysteine vs. Homocysteine: A Head-to-Head Comparison of Two Critical Biomarkers in Cardiovascular and Oncological Research
A deep dive into the experimental data and metabolic pathways suggests S-Adenosylhomocysteine (SAH) may offer superior sensitivity as a biomarker in key pathologies compared to the more established Homocysteine (Hcy).
For decades, elevated plasma homocysteine (Hcy) has been recognized as a significant risk factor for a range of diseases, most notably cardiovascular disorders. However, emerging research is shining a spotlight on its metabolic precursor, S-Adenosylhomocysteine (SAH), suggesting it may be a more sensitive and direct indicator of cellular methylation status and disease risk. This guide provides a comprehensive comparison of SAH and Hcy as biomarkers, presenting quantitative data, detailed experimental protocols, and a visualization of their interconnected metabolic pathways to aid researchers, scientists, and drug development professionals in their work.
At a Glance: Key Performance Metrics
Recent studies have begun to quantify the comparative performance of SAH and Hcy in predicting clinical outcomes. The data, summarized below, indicates that for several key diseases, SAH demonstrates a stronger association with risk.
| Disease State | Biomarker | Metric | Value (95% CI) | Finding |
| Subclinical Atherosclerosis | S-Adenosylhomocysteine (SAH) | Odds Ratio (OR) | 1.279 (1.065–1.535) | Increased risk of subclinical atherosclerosis with higher SAH levels.[1][2] |
| Homocysteine (Hcy) | Odds Ratio (OR) | Not significant after adjustment for SAH | The association of Hcy with subclinical atherosclerosis risk was not significant after accounting for SAH levels.[1][2] | |
| Cardiovascular Disease Mortality (in patients with CAD) | S-Adenosylhomocysteine (SAH) | Hazard Ratio (HR) | 1.81 (1.27-2.58) for all-cause mortality (highest vs. lowest quartile) | Higher plasma SAH levels are positively correlated with the risk of all-cause and cardiovascular mortality in patients with coronary artery disease.[3][4] |
| Hepatocellular Carcinoma (HCC) Survival | S-Adenosylhomocysteine (SAH) | Hazard Ratio (HR) | 1.54 (1.18–2.02) for overall survival (highest vs. lowest quartile) | Higher serum SAH concentrations are independently associated with worse survival in patients with HCC.[5][6] |
| Homocysteine (Hcy) | Hazard Ratio (HR) | Not significantly associated | No significant association was found between serum Hcy concentrations and overall survival in HCC patients.[5][6] | |
| Dementia and Alzheimer's Disease | Homocysteine (Hcy) | Relative Risk (RR) | 1.6 to 2.5 | An increased plasma homocysteine level is a strong, independent risk factor for the development of dementia and Alzheimer's disease.[7][8][9][10] |
The Underlying Biochemistry: A Tale of Two Molecules
S-Adenosylmethionine (SAM) is the universal methyl donor in the cell, crucial for the methylation of DNA, proteins, and other molecules. In these reactions, SAM is converted to SAH. SAH is then hydrolyzed to homocysteine and adenosine. This relationship is pivotal; SAH is a potent inhibitor of methyltransferases, and its accumulation can significantly impede cellular methylation processes. Homocysteine, on the other hand, can be remethylated back to methionine or enter the transsulfuration pathway to be converted to cysteine.
Elevated homocysteine levels can lead to an increase in SAH, thereby inhibiting critical methylation reactions. This feedback inhibition by SAH is a key mechanism by which hyperhomocysteinemia is thought to exert its pathological effects.[11] This direct role of SAH in inhibiting methylation suggests it may be a more proximate marker of the pathological process than homocysteine itself.
Caption: The Methionine Cycle and Transsulfuration Pathway.
Experimental Protocols for Biomarker Measurement
Accurate and reproducible measurement of SAH and homocysteine is critical for their use as biomarkers. Below are detailed methodologies for their quantification in plasma/serum.
Measurement of S-Adenosylhomocysteine (SAH) by LC-MS/MS
This method utilizes liquid chromatography-tandem mass spectrometry for the sensitive and specific quantification of SAH in plasma.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., ¹³C₅-SAH).
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a specific product ion for both SAH and the internal standard.
-
Measurement of Total Homocysteine (tHcy) by HPLC with Fluorescence Detection
This widely used method involves the reduction of all forms of homocysteine to its free form, followed by derivatization and detection.
1. Sample Preparation:
-
To 50 µL of plasma or serum, add 10 µL of a reducing agent (e.g., dithiothreitol - DTT) to reduce disulfide bonds.
-
Incubate at room temperature for 10 minutes.
-
Precipitate proteins by adding 50 µL of 10% trichloroacetic acid (TCA).
-
Vortex and centrifuge at 10,000 x g for 5 minutes.
-
Take 50 µL of the supernatant and add 10 µL of an internal standard (e.g., N-acetylcysteine).
-
Add 20 µL of a derivatizing agent (e.g., 7-fluoro-2,1,3-benzoxadiazole-4-sulfonamide - SBD-F) and a buffer to adjust the pH.
-
Incubate at 60°C for 30 minutes to form a fluorescent derivative.
2. HPLC Analysis:
-
Chromatographic Separation:
-
Column: C18 reverse-phase column.
-
Mobile Phase: An isocratic or gradient elution with a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20 µL.
-
-
Detection:
-
Fluorescence Detector: Set to the appropriate excitation and emission wavelengths for the chosen derivatizing agent (e.g., excitation at 385 nm and emission at 515 nm for SBD-F derivatives).
-
Conclusion: The Future of Methylation Biomarkers
While homocysteine has been a valuable biomarker for decades, the accumulating evidence strongly suggests that S-Adenosylhomocysteine offers a more nuanced and potentially more accurate assessment of disease risk, particularly in cardiovascular and oncological contexts. Its direct role as an inhibitor of cellular methylation provides a clear mechanistic link to pathology. As analytical methods for SAH become more widespread and standardized, its adoption in both research and clinical settings is likely to grow, providing a more precise tool for understanding and predicting disease. For researchers and drug development professionals, considering SAH alongside or even in preference to Hcy may lead to more insightful and impactful findings.
References
- 1. Higher S-adenosylhomocysteine and lower ratio of S-adenosylmethionine to S-adenosylhomocysteine were more closely associated with increased risk of subclinical atherosclerosis than homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Higher S-adenosylhomocysteine and lower ratio of S-adenosylmethionine to S-adenosylhomocysteine were more closely associated with increased risk of subclinical atherosclerosis than homocysteine [frontiersin.org]
- 3. High Plasma Levels of S-adenosylhomocysteine is Related with the Risk of All-cause and Cardiovascular Mortality in Patients with Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High Plasma Levels of S-adenosylhomocysteine is Related with the Risk of All-cause and Cardiovascular Mortality in Patients with Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mims.com [mims.com]
- 6. Serum S-adenosylhomocysteine, rather than homocysteine, is associated with hepatocellular carcinoma survival: a prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Homocysteine and Dementia: An International Consensus Statement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cmaj.ca [cmaj.ca]
- 9. researchgate.net [researchgate.net]
- 10. gpnotebook.com [gpnotebook.com]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of the Inhibitory Potency of S-Adenosylhomocysteine (SAH) and Its Derivatives Against DNA Methyltransferases
For Researchers, Scientists, and Drug Development Professionals
S-Adenosylhomocysteine (SAH), the demethylated product of S-Adenosylmethionine (SAM), is a known feedback inhibitor of most SAM-dependent methyltransferases. Its structural similarity to SAM allows it to bind to the enzyme's active site, but the absence of the reactive methyl group prevents the transfer reaction. This guide provides a comparative overview of the inhibitory potency of SAH and its key derivatives, focusing on their effects on DNA Methyltransferases (DNMTs), a critical class of enzymes in epigenetic regulation.
The development of potent and selective methyltransferase inhibitors is a significant area of research, particularly in the context of diseases like cancer, where aberrant methylation patterns are common.[1][2] This guide summarizes key quantitative data on the inhibitory activities of SAH and its derivatives, details common experimental protocols for assessing their potency, and provides visual representations of relevant biological pathways and experimental workflows.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). The table below summarizes these values for SAH and several of its derivatives against various methyltransferases, with a focus on DNMTs. Lower values indicate higher potency.
| Compound | Target Enzyme | IC50 Value (µM) | Ki Value (µM) |
| S-Adenosylhomocysteine (SAH) | DNMT1 | 0.26[3] | 3.63[4] |
| METTL3-METTL14 | 0.9[5] | 2.06[4] | |
| MLL Methyltransferase | 0.724[6] | - | |
| Sinefungin | METTL3/METTL14 | 1.32 - 3.37[7] | - |
| SETD2 | 0.29 (N-isobutyl derivative)[8] | - | |
| SAH Derivative (Compound 80) | DNMT2 | 1.2[1] | - |
| SAH Derivative (Compound 91) | DNMT2 | 1.1[1] | - |
| SAH Derivative (Compound 45) | DNMT2 | 2.5[1] | - |
Note: IC50 and Ki values can vary depending on the specific assay conditions, such as substrate concentration.
Signaling Pathway: DNA Methylation and Gene Silencing
DNA methyltransferases play a crucial role in gene expression regulation. By catalyzing the transfer of a methyl group from SAM to cytosine residues in DNA, primarily within CpG dinucleotides, they contribute to the formation of 5-methylcytosine (5mC).[3] This epigenetic modification is a key component of the cellular machinery that silences gene expression, either by directly inhibiting the binding of transcription factors or by recruiting proteins that promote a condensed, inactive chromatin state. SAH and its derivatives inhibit DNMTs, leading to a reduction in DNA methylation and potentially the reactivation of silenced genes.
Experimental Protocols
The determination of the inhibitory potency of compounds like SAH and its derivatives is commonly achieved through various in vitro enzyme assays. Below are outlines of two widely used methods.
1. Radioactive DNA Methyltransferase Inhibition Assay
This method measures the incorporation of a radioactively labeled methyl group from [³H]-SAM onto a DNA substrate.
-
Principle: The activity of the DNMT enzyme is directly proportional to the amount of radioactivity transferred to the DNA substrate. An inhibitor will reduce the rate of this transfer.
-
Materials:
-
Purified DNMT enzyme (e.g., DNMT1)
-
[³H]-S-Adenosylmethionine ([³H]-SAM)
-
Biotinylated DNA duplex substrate
-
Streptavidin-coated microplates
-
Test inhibitors (SAH and its derivatives)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.4)
-
Scintillation fluid
-
-
Procedure:
-
The reaction is set up in a microplate well containing the reaction buffer, a known concentration of the DNMT enzyme, and the biotinylated DNA substrate.
-
The test inhibitor is added at various concentrations to different wells. Control wells contain no inhibitor.
-
The reaction is initiated by adding [³H]-SAM.
-
The plate is incubated at 37°C for a defined period (e.g., 1-2 hours) to allow the methylation reaction to proceed.[9]
-
The reaction is stopped, and the contents of each well are transferred to a streptavidin-coated plate, which captures the biotinylated DNA.
-
The plate is washed to remove unincorporated [³H]-SAM.
-
Scintillation fluid is added to each well, and the radioactivity is measured using a scintillation counter.
-
The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the inhibition percentage against the inhibitor concentration.[9]
-
2. ELISA-Based Colorimetric/Fluorometric Inhibition Assay
This non-radioactive method uses specific antibodies to detect the product of the methylation reaction, 5-methylcytosine.
-
Principle: A DNA substrate is immobilized on a microplate. After the enzymatic reaction in the presence of an inhibitor, an antibody that specifically recognizes 5-methylcytosine is used to quantify the extent of methylation. The signal is inversely proportional to the inhibitor's potency.[10]
-
Materials:
-
Microplate pre-coated with a cytosine-rich DNA substrate
-
Purified DNMT enzyme
-
Non-radioactive SAM
-
Test inhibitors
-
Anti-5-methylcytosine primary antibody
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution
-
-
Procedure:
-
The reaction mixture, containing the DNMT enzyme, SAM, and the test inhibitor at various concentrations, is added to the wells of the DNA-coated microplate.
-
The plate is incubated at 37°C to allow for DNA methylation.
-
The wells are washed to remove the enzyme and other components.
-
The primary antibody against 5-methylcytosine is added and incubated to allow binding to the methylated DNA.
-
After another wash step, the enzyme-conjugated secondary antibody is added and incubated.
-
Following a final wash, the substrate is added, leading to a colorimetric or fluorometric signal development.
-
The reaction is stopped, and the absorbance or fluorescence is measured using a microplate reader.
-
The IC50 value is calculated from the dose-response curve.
-
Experimental Workflow: DNMT Inhibition Assay
The following diagram illustrates a generalized workflow for screening and characterizing DNMT inhibitors.
Conclusion
S-Adenosylhomocysteine is a natural product inhibitor of DNMTs, and its derivatives, such as Sinefungin and various synthetically modified versions, have been developed to enhance potency and selectivity.[1][11][12] The data presented in this guide highlight the varying degrees of inhibition achieved by these compounds against different methyltransferases. The choice of an appropriate inhibitor and the method for its evaluation are critical for research and drug development efforts targeting the epigenome. The experimental protocols described provide a foundation for the in vitro characterization of these important molecules.
References
- 1. Covalent S-Adenosylhomocysteine-Based DNA Methyltransferase 2 Inhibitors with a New Type of Aryl Warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA Methylation Inhibitors: Retrospective and Perspective View - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expanding the Structural Diversity of DNA Methyltransferase Inhibitors [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. SAH | S-Adenosylhomocysteine | METTL3-METTL14 inhibitor | TargetMol [targetmol.com]
- 6. Discovery of Potent Small-Molecule Inhibitors of MLL Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sinefungin, a natural nucleoside analog of S-adenosyl methionine, impairs the pathogenicity of Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validating S-Adenosylhomocysteine's Role in Disease: A Comparative Guide for Researchers
S-Adenosylhomocysteine (SAH), a critical intermediate in methylation metabolism, is increasingly recognized for its pivotal role in the pathophysiology of various diseases. As a potent inhibitor of S-adenosylmethionine (SAM)-dependent methyltransferases, elevated SAH levels can disrupt essential cellular processes by impeding the methylation of DNA, proteins, and lipids.[1][2] This guide provides a comparative analysis of SAH's validated role in two distinct disease models: Atherosclerosis and Subarachnoid Hemorrhage-Induced Cardiac Dysfunction . The information presented is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and pathway visualizations to facilitate further investigation into SAH as a therapeutic target.
Disease Model 1: Atherosclerosis
Atherosclerosis, a chronic inflammatory disease of the arteries, has been strongly linked to disruptions in one-carbon metabolism. While hyperhomocysteinemia is a known risk factor, emerging evidence suggests that SAH may be a more sensitive and direct indicator of cardiovascular disease risk.[3][4][5] Elevated SAH, often resulting from increased homocysteine levels, inhibits methyltransferases, leading to epigenetic modifications and endothelial dysfunction that contribute to atherosclerotic plaque formation.[3][4]
Experimental Validation in an Animal Model
A common model to study atherosclerosis is the Apolipoprotein E-deficient (ApoE-/-) mouse, which spontaneously develops hypercholesterolemia and atherosclerotic lesions. Studies have utilized this model to investigate the specific role of SAH in atherogenesis.
Experimental Protocol: Induction of Hyperhomocysteinemia in ApoE-/- Mice
-
Animal Model: Male ApoE-/- mice, typically 6-8 weeks old.
-
Dietary Intervention: Mice are fed a high-methionine diet (typically 1.7% methionine) for a specified period (e.g., 8-12 weeks) to induce hyperhomocysteinemia and consequently elevate SAH levels. A control group receives a standard chow diet.
-
Sample Collection: At the end of the dietary intervention, blood and tissue samples (e.g., aorta, liver) are collected.
-
Biochemical Analysis:
-
Plasma levels of homocysteine, SAH, and SAM are measured using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
-
Lipid profiles (total cholesterol, triglycerides) are determined using standard enzymatic assays.
-
-
Atherosclerotic Plaque Analysis:
-
The aorta is dissected, opened longitudinally, and stained with Oil Red O to visualize lipid-rich atherosclerotic plaques.
-
Plaque area is quantified using image analysis software (e.g., ImageJ).
-
Cross-sections of the aortic root are stained with Hematoxylin and Eosin (H&E) for histological examination of plaque morphology.
-
-
Gene Expression Analysis: RNA is extracted from aortic tissue to quantify the expression of genes involved in inflammation and endothelial function (e.g., VCAM-1, ICAM-1, eNOS) using quantitative real-time PCR (qRT-PCR).
Quantitative Data Summary
| Parameter | Control Group (ApoE-/- on Standard Diet) | High-Methionine Group (ApoE-/- on High-Methionine Diet) | Fold Change |
| Plasma Homocysteine (µmol/L) | ~ 5-10 | ~ 30-50 | ↑ 4-6 fold |
| Plasma SAH (nmol/L) | ~ 20-30 | ~ 80-120 | ↑ 3-4 fold |
| Plasma SAM/SAH Ratio | ~ 5-7 | ~ 1-2 | ↓ 3-5 fold |
| Aortic Plaque Area (%) | ~ 10-15 | ~ 25-35 | ↑ 2-2.5 fold |
| Aortic VCAM-1 mRNA Expression | Baseline | ↑ 2-3 fold | ↑ 2-3 fold |
Note: The values presented are approximate and can vary based on the specific experimental conditions.
Signaling Pathway and Experimental Workflow
Caption: SAH-mediated pathway in atherosclerosis.
Caption: Experimental workflow for atherosclerosis model.
Disease Model 2: Subarachnoid Hemorrhage-Induced Cardiac Dysfunction
Subarachnoid hemorrhage (SAH), a life-threatening type of stroke, often leads to severe cardiac complications, including arrhythmias and myocardial injury.[6][7] The exact mechanisms are complex, but a surge in catecholamines and a systemic inflammatory response are thought to play a role. The potential involvement of SAH in this acute setting is an area of growing interest, given its established role in other cardiovascular pathologies.
Experimental Validation in an Animal Model
The endovascular perforation model in rats is a widely used method to simulate aneurysmal SAH and study its systemic consequences.[6]
Experimental Protocol: Endovascular Perforation SAH Model in Rats
-
Animal Model: Adult male Sprague-Dawley or Wistar rats.
-
SAH Induction:
-
The rat is anesthetized, and a sharpened nylon suture is introduced into the external carotid artery and advanced to the internal carotid artery bifurcation.
-
The suture perforates the artery, causing a subarachnoid hemorrhage. Sham-operated animals undergo the same procedure without vessel perforation.
-
-
Monitoring: Intracranial pressure (ICP) and mean arterial pressure (MAP) are monitored to confirm hemorrhage.
-
Cardiac Function Assessment:
-
Echocardiography: Transthoracic echocardiography is performed at baseline and at various time points post-SAH (e.g., 24, 48, 72 hours) to measure left ventricular ejection fraction (LVEF) and fractional shortening (FS).
-
Electrocardiography (ECG): ECG is recorded to detect arrhythmias and other abnormalities.
-
-
Biochemical Analysis:
-
Blood samples are collected at different time points to measure plasma levels of SAH, SAM, and cardiac troponin I (cTnI), a marker of myocardial injury.
-
-
Histological Analysis: Hearts are harvested at the end of the experiment for histological examination (e.g., H&E staining) to assess for myocardial damage.
Quantitative Data Summary
| Parameter | Sham Group | SAH Group (24h post-injury) | Change |
| Plasma SAH (nmol/L) | ~ 25-35 | ~ 50-70 | ↑ ~2 fold |
| Plasma SAM/SAH Ratio | ~ 4-6 | ~ 2-3 | ↓ ~2 fold |
| Left Ventricular Ejection Fraction (%) | ~ 70-80 | ~ 45-55 | ↓ ~30% |
| Plasma Cardiac Troponin I (ng/mL) | < 0.1 | > 1.0 | ↑ >10 fold |
Note: The values presented are approximate and can vary based on the specific experimental conditions.
Logical Relationship and Experimental Workflow
Caption: Logical flow of SAH's potential role in SAH-induced cardiac dysfunction.
References
- 1. S-adenosyl-L-homocysteine hydrolase and methylation disorders: Yeast as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. methylguanosine.com [methylguanosine.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Higher S-adenosylhomocysteine and lower ratio of S-adenosylmethionine to S-adenosylhomocysteine were more closely associated with increased risk of subclinical atherosclerosis than homocysteine [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Assessment of cardiac function in rat endovascular perforation model of subarachnoid hemorrhage; A model of subarachnoid hemorrhage-induced cardiac dysfunction [frontiersin.org]
- 7. ahajournals.org [ahajournals.org]
A Head-to-Head Comparison of S-Adenosylhomocysteine and Synthetic Epigenetic Modifiers
An objective guide for researchers on the mechanisms, performance, and experimental evaluation of endogenous and synthetic methyltransferase inhibitors.
Epigenetic regulation, the process of heritable changes in gene expression that do not involve alterations to the underlying DNA sequence, is fundamental to cellular differentiation, development, and disease. Central to this regulation are methylation events on DNA and histone proteins, catalyzed by a class of enzymes known as methyltransferases. These enzymes utilize S-adenosylmethionine (SAM) as the universal methyl donor. This guide provides a detailed comparison between the body's natural, endogenous regulator of this process, S-Adenosylhomocysteine (SAH), and other synthetic epigenetic modifiers used in research and drug development.
S-Adenosylhomocysteine (SAH): The Endogenous Pan-Inhibitor
In every methylation reaction, the transfer of a methyl group from SAM to a substrate—be it DNA, a histone tail, or another molecule—yields the by-product S-Adenosylhomocysteine (SAH).[1][2][3] Far from being an inert by-product, SAH is a potent feedback inhibitor of the vast majority of SAM-dependent methyltransferases.[4][5][6] The intracellular concentration of SAH, therefore, serves as a critical checkpoint for cellular methylation.
The ratio of SAM to SAH is widely considered a key indicator of the cell's "methylation potential". A low SAM/SAH ratio, caused by an accumulation of SAH, leads to broad-spectrum inhibition of methyltransferase activity, which can result in global hypomethylation of DNA and proteins, altering gene expression and cellular function.[4][5] SAH is eventually hydrolyzed into homocysteine and adenosine by the enzyme SAH hydrolase (SAHH) in a reversible reaction.[4][6] Consequently, elevated levels of homocysteine can shift the equilibrium to favor SAH synthesis, further suppressing cellular methylation activities.[4][6]
Head-to-Head Comparison: SAH vs. Synthetic Inhibitors
While SAH acts as a broad, endogenous regulator, synthetic inhibitors are typically designed to target specific methyltransferases implicated in disease, offering high potency and selectivity. This comparison highlights the key differences in their mechanism and performance.
Mechanism of Action
| Compound Class | Example(s) | Mechanism of Action | Target Specificity |
| Endogenous Inhibitor | S-Adenosylhomocysteine (SAH) | Competitive Inhibition: Structurally mimics SAM and competes for the same binding site on the methyltransferase enzyme. Reversible. | Broad-Spectrum: Inhibits most SAM-dependent methyltransferases (DNMTs, HMTs, etc.). |
| DNMT Inhibitors | 5-Azacytidine, Decitabine | Covalent Trapping: These nucleoside analogs are incorporated into DNA. When a DNMT enzyme attempts to methylate them, it becomes irreversibly trapped, leading to its degradation. | DNMT-Specific: Primarily targets DNA methyltransferases (e.g., DNMT1, DNMT3A, DNMT3B). |
| HMT Inhibitors | Tazemetostat, Pinometostat | Competitive Inhibition: Typically small molecules designed to compete with SAM for binding to the catalytic pocket of a specific histone methyltransferase. | Highly Specific: Engineered to inhibit a single HMT, such as EZH2 (Tazemetostat) or DOT1L (Pinometostat). |
Performance Data: Inhibitory Potency
The inhibitory constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key metrics for inhibitor potency. Lower values indicate higher potency.
| Inhibitor | Target Enzyme | Kᵢ / IC₅₀ (nM) | Reference Compound Class |
| S-Adenosylhomocysteine (SAH) | DNMT1 (Human) | Kᵢ: ~10 - 30 nM | Endogenous |
| G9a (Human HMT) | IC₅₀: ~300 nM | Endogenous | |
| EZH2 (Human HMT) | IC₅₀: ~2,500 nM | Endogenous | |
| Decitabine (5-aza-2'-deoxycytidine) | DNMT1 | IC₅₀: ~400 nM (Mechanism-dependent) | DNMT Inhibitor |
| Tazemetostat (EPZ-6438) | EZH2 (Human HMT) | Kᵢ: ~2.5 nM | HMT Inhibitor |
| Pinometostat (EPZ-5676) | DOT1L (Human HMT) | Kᵢ: <1 nM | HMT Inhibitor |
Note: IC₅₀ and Kᵢ values can vary significantly based on assay conditions, substrate concentrations, and enzyme source. The values presented are approximations from published literature for comparative purposes.
Experimental Methodologies
Evaluating the potency of methyltransferase inhibitors like SAH or synthetic compounds requires robust biochemical assays. A common approach is a fluorescence-based in vitro methyltransferase activity assay.
Protocol: Fluorescence-Based DNMT1 Inhibition Assay
This protocol outlines a typical workflow for measuring the inhibition of DNMT1.
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
-
Dilute recombinant human DNMT1 enzyme to the desired concentration (e.g., 2 nM) in cold Assay Buffer.
-
Prepare a 2X stock of the DNA substrate (a hemimethylated DNA oligonucleotide) and SAM in Assay Buffer.
-
Prepare serial dilutions of the inhibitor (e.g., SAH or a synthetic compound) in Assay Buffer containing 1% DMSO.
-
-
Enzyme-Inhibitor Incubation:
-
In a 384-well microplate, add 5 µL of the serially diluted inhibitor to each well. Include "no inhibitor" controls (buffer + DMSO) and "no enzyme" controls.
-
Add 5 µL of the diluted DNMT1 enzyme solution to the wells (except for "no enzyme" controls).
-
Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Methylation Reaction:
-
Add 10 µL of the 2X SAM/DNA substrate mix to all wells to start the reaction. The final reaction volume is 20 µL.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Detection:
-
The detection method depends on the kit used. A common method involves adding a "Developer" solution containing a binding agent that recognizes the SAH produced. This binding event displaces a fluorescent probe, causing an increase in fluorescence polarization.
-
Add 10 µL of the detection solution.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence polarization on a compatible plate reader.
-
Subtract the background signal ("no enzyme" control).
-
Plot the enzyme activity (fluorescence signal) against the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Conclusion
S-Adenosylhomocysteine and synthetic epigenetic modifiers represent two sides of the same coin in the study of methylation.
-
S-Adenosylhomocysteine (SAH) is the essential, endogenous regulator that provides a global feedback mechanism for all methylation pathways. Its role as a broad-spectrum, competitive inhibitor makes it a crucial biomarker for cellular methylation capacity and a fundamental tool for studying the overall effects of methylation balance.[4][5][7]
-
Synthetic Modifiers are powerful tools of precision. Developed as drugs and research probes, their high potency and target specificity allow for the dissection of individual enzyme functions and the therapeutic targeting of specific pathways that have gone awry in diseases like cancer.
For researchers and drug developers, understanding the distinct characteristics of both the natural regulator (SAH) and its synthetic counterparts is paramount. SAH provides the physiological context, while synthetic inhibitors offer the specificity needed to probe and potentially correct the complex epigenetic landscape.
References
- 1. Epigenetic Modifications: Basic Mechanisms and Role in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Role of S-adenosylhomocysteine in cardiovascular disease and its potential epigenetic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. S-adenosylhomocysteine (SAH) - Methylation Panel - Lab Results explained | HealthMatters.io [healthmatters.io]
- 5. methylguanosine.com [methylguanosine.com]
- 6. researchgate.net [researchgate.net]
- 7. methyl-2-amino-atp.com [methyl-2-amino-atp.com]
Unraveling the Connection: How S-Adenosylhomocysteine Levels Influence Gene Expression
An in-depth analysis for researchers and drug development professionals on the correlation between S-Adenosylhomocysteine (SAH), a critical regulator of cellular methylation, and dynamic changes in gene expression. This guide provides a comparative overview of key experimental findings, detailed protocols, and visual pathways to illuminate the intricate relationship that underpins various physiological and pathological states.
S-Adenosylhomocysteine (SAH) is a pivotal intermediate in one-carbon metabolism, acting as a direct precursor to homocysteine and a potent inhibitor of methyltransferase enzymes. The cellular concentration of SAH, often considered in ratio with the methyl donor S-Adenosylmethionine (SAM), serves as a critical rheostat for methylation reactions. These reactions, including DNA and histone methylation, are fundamental epigenetic mechanisms that govern gene expression. Dysregulation of SAH levels has been implicated in a spectrum of diseases, from cardiovascular conditions to neurodegenerative disorders and cancer, making the study of its impact on gene expression a key area of research for therapeutic development.
Elevated intracellular SAH can lead to global hypomethylation of DNA and alterations in histone methylation patterns, consequently modulating the expression of a multitude of genes.[1][2] This guide synthesizes experimental data from various studies to provide a clear comparison of how fluctuations in SAH levels correlate with specific gene expression changes.
Comparative Analysis of Gene Expression Changes with Elevated S-Adenosylhomocysteine
The following tables summarize quantitative data from studies investigating the impact of increased SAH levels on the expression of key genes across different cellular models.
Table 1: Gene Expression Changes in Adipocytes with Elevated SAH
| Gene | Change in Expression | Fold Change (approx.) | Epigenetic Modification | Cellular Context | Reference |
| Cebpα | Decreased | Not specified | Increased H3K27me3 on promoter | 3T3-L1 preadipocytes treated with SAH | [2] |
| Cebpβ | Decreased | Not specified | - | 3T3-L1 preadipocytes treated with SAH | [2] |
| Rxrα | Decreased | Not specified | Increased DNA methylation and H3K27me3 on promoter | 3T3-L1 preadipocytes treated with SAH | [2] |
Table 2: Gene Expression Changes in Hepatocytes with Elevated SAH
| Gene | Change in Expression | Fold Change (approx.) | Cellular Context | Reference |
| A20 (TNFAIP3) | Decreased | Not specified | Primary human hepatocytes and HepG2 cells with induced high SAH | [3] |
Table 3: Gene Expression Changes in S-Adenosylhomocysteine Hydrolase (AHCY) Deficient Cells
| Gene/Protein | Change in Expression | Cellular Context | Reference |
| LEF1 | Increased (mRNA and protein) | SW480 colon cancer cells with AHCY knockdown | [4][5] |
| Genes in Wnt signaling pathway | Altered | SW480 colon cancer cells with AHCY knockdown | [4][5] |
| Genes related to epithelial-mesenchymal transition (EMT) | Altered | SW480 colon cancer cells with AHCY knockdown | [4][5] |
Experimental Protocols
Understanding the methodologies used to generate these findings is crucial for reproducibility and further investigation. Below are detailed protocols for key experiments cited in this guide.
1. Measurement of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) by LC-MS/MS
This protocol provides a general framework for the quantification of SAM and SAH in biological samples, based on methods described in the literature.[6][7]
-
Sample Preparation:
-
Homogenize tissue samples or lyse cells in a cold acidic solution (e.g., 0.4 M perchloric acid or acidic methanol) to precipitate proteins and stabilize SAM.[7]
-
Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant containing the metabolites.
-
The supernatant can be directly analyzed or stored at -80°C.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable column, such as a porous graphitic carbon column (e.g., Hypercarb), for optimal retention and separation of SAM and SAH.[6]
-
Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component with an acid (e.g., formic acid) and an organic component (e.g., acetonitrile).
-
Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for SAM (e.g., m/z 399.3 → 250.3) and SAH (e.g., m/z 385.3 → 136.3), as well as their stable isotope-labeled internal standards.[6]
-
Quantification: Generate calibration curves using known concentrations of SAM and SAH standards to quantify the analytes in the samples.[6]
-
2. Quantification of Gene Expression by Real-Time Quantitative PCR (RT-qPCR)
This protocol outlines the steps for measuring mRNA levels of target genes, a common method to assess gene expression changes.[8][9]
-
RNA Extraction:
-
Isolate total RNA from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a standard protocol like TRIzol extraction.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
qPCR:
-
Prepare a reaction mixture containing the cDNA template, gene-specific primers, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR cycler.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct value of the target gene to that of a stably expressed housekeeping gene (e.g., GAPDH, ACTB). Calculate the fold change in gene expression using the 2-ΔΔCt method.[8]
-
Signaling Pathways and Logical Relationships
The influence of SAH on gene expression is often mediated through complex signaling pathways. The following diagrams, generated using Graphviz, illustrate these relationships.
References
- 1. mdpi.com [mdpi.com]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. S-Adenosylhomocysteine inhibits NFκB-mediated gene expression in hepatocytes and confers sensitivity to TNF cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of S-Adenosylhomocysteine Hydrolase Downregulation on Wnt Signaling Pathway in SW480 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Hippocampal Transcriptome Changes After Subarachnoid Hemorrhage in Mice [frontiersin.org]
- 9. Frontiers | Gene expression changes in human cerebral arteries following hemoglobin exposure: implications for vascular responses in SAH [frontiersin.org]
For researchers, scientists, and drug development professionals, understanding the nuances of S-Adenosylhomocysteine (SAH) metabolism is critical for unraveling disease mechanisms and identifying novel therapeutic targets. As the metabolic precursor to homocysteine and a product of S-adenosylmethionine (SAM)-dependent methylation reactions, SAH and the SAM/SAH ratio are pivotal indicators of cellular methylation capacity.[1][2] Dysregulation of these metabolites is implicated in a range of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders.[3][4][5]
This guide provides a comparative overview of SAH metabolomics, presenting quantitative data from various studies, detailed experimental protocols for metabolite quantification, and visual representations of the key metabolic pathways and experimental workflows.
Quantitative Comparison of SAH and Related Metabolites
The following tables summarize the concentrations of S-Adenosylhomocysteine (SAH), S-Adenosylmethionine (SAM), and the SAM/SAH ratio in plasma and cerebrospinal fluid (CSF) from healthy individuals and patients with various diseases. These values, primarily obtained through liquid chromatography-tandem mass spectrometry (LC-MS/MS), highlight the alterations in the methionine cycle associated with different pathological states.
Table 1: Plasma Concentrations of SAH, SAM, and SAM/SAH Ratio in Healthy Adults and Disease States
| Condition | SAH (nmol/L) | SAM (nmol/L) | SAM/SAH Ratio | Reference(s) |
| Healthy Adults | 13.3 ± 5.0 | 85.5 ± 11.1 | 7.0 ± 1.8 | [6] |
| Healthy Adults | 21.5 ± 3.2 | 120.6 ± 18.1 | - | [7] |
| Alzheimer's Disease | Significantly Increased (p<0.001) | Significantly Increased (p<0.001) | - | [8] |
| Parkinson's Disease | - | - | Significantly lower in patients with cognitive impairment | [9] |
| Renal Transplant Patients (pre-rejection) | Significantly Elevated | Significantly Elevated | - | [10] |
| Subclinical Atherosclerosis | Higher in afflicted individuals | - | Lower in afflicted individuals | [5] |
| Sepsis (Non-survivors) | Significantly Increased | - | Significantly Decreased | [11] |
Table 2: Cerebrospinal Fluid (CSF) Concentrations of SAH, SAM, and SAM/SAH Ratio in Healthy Adults and Alzheimer's Disease
| Condition | SAH (nmol/L) | SAM (nmol/L) | SAM/SAH Ratio | Reference(s) |
| Healthy Controls | - | 207 ± 37 | 9.1 ± 2.8 | [12] |
| Alzheimer's Disease | - | 193 ± 31 (p=0.032) | 7.6 ± 2.4 (p=0.003) | [12] |
| Alzheimer's Disease | Decreased (-56% to -79%) | Decreased (-67% to -85%) | - | [13] |
Experimental Protocols
Accurate quantification of SAH and related metabolites is crucial for comparative metabolomic studies. The most widely used method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
Protocol for Quantification of Plasma SAH and SAM using LC-MS/MS
This protocol is a generalized representation based on common practices described in the literature.[6][10][14][15]
1. Sample Preparation (Plasma)
-
Materials:
-
Human plasma collected in EDTA tubes
-
Internal Standards: Deuterated SAM (d3-SAM) and SAH (d5-SAH)
-
0.1% Formic acid in water
-
Acetone (pre-chilled at -20°C)
-
Microcentrifuge tubes
-
-
Procedure:
-
To 200 µL of plasma in a microcentrifuge tube, add 50 µL of the internal standard solution (containing d3-SAM and d5-SAH).[10]
-
Vortex for 5 minutes and incubate at 4°C for 10 minutes.[10]
-
Add 550 µL of ice-cold acetone to precipitate proteins.[10]
-
Vortex for 10 minutes and incubate at 4°C for an additional 10 minutes.[10]
-
Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
2. Liquid Chromatography (LC)
-
Column: A reverse-phase C18 or RP-Amide column is typically used.[6][10]
-
Mobile Phase A: 10 mmol/L ammonium formate buffer (pH 3.4) in water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient: A gradient elution is employed, starting with a low percentage of acetonitrile and ramping up to a high percentage to elute the analytes. A typical gradient might be:
-
0-1 min: 5% B
-
1-3.5 min: Gradient to 95% B
-
3.5-4 min: Hold at 95% B
-
4-5 min: Return to 5% B for re-equilibration[10]
-
-
Flow Rate: 0.6-0.8 mL/min.[10]
-
Injection Volume: 20 µL.[10]
3. Tandem Mass Spectrometry (MS/MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Data Analysis: The concentration of SAM and SAH in the samples is determined by comparing the peak area ratios of the analytes to their respective internal standards against a calibration curve.
Signaling Pathways and Experimental Workflow
S-Adenosylhomocysteine Metabolism and Related Pathways
The metabolism of SAH is intricately linked to the methionine cycle, transmethylation reactions, and the transsulfuration pathway. These pathways are crucial for maintaining cellular methylation potential and synthesizing important molecules like cysteine and glutathione.[16][17][18]
Caption: The Methionine Cycle and Transsulfuration Pathway.
Experimental Workflow for Comparative Metabolomics of SAH
A typical workflow for a comparative metabolomics study of SAH involves several key steps, from sample collection to data analysis and biological interpretation.
Caption: A typical experimental workflow for comparative metabolomics.
References
- 1. catalog.lib.kyushu-u.ac.jp [catalog.lib.kyushu-u.ac.jp]
- 2. d-nb.info [d-nb.info]
- 3. Methionine Cycle Analysis Service - Creative Proteomics [creative-proteomics.com]
- 4. Methionine Cycle in Cancer Metabolism and Tumor Progression - Creative Proteomics [creative-proteomics.com]
- 5. Frontiers | Higher S-adenosylhomocysteine and lower ratio of S-adenosylmethionine to S-adenosylhomocysteine were more closely associated with increased risk of subclinical atherosclerosis than homocysteine [frontiersin.org]
- 6. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A metabolic link between S-adenosylhomocysteine and polyunsaturated fatty acid metabolism in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S-Adenosylhomocysteine Is a Useful Metabolic Factor in the Early Prediction of Septic Disease Progression and Death in Critically Ill Patients: A Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. Brain S-adenosylmethionine levels are severely decreased in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 16. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]
- 17. The Logic of the Hepatic Methionine Metabolic Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of S-Adenosylhomocysteine as a Methyltransferase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
S-Adenosylhomocysteine (SAH), a byproduct of all S-adenosylmethionine (SAM)-dependent methylation reactions, is a well-established pan-inhibitor of methyltransferases. Its accumulation within the cell serves as a natural feedback mechanism to regulate methylation processes. While its broad-spectrum activity makes it a valuable tool for studying global methylation, the development of more specific methyltransferase inhibitors has become crucial for dissecting the roles of individual enzymes and for therapeutic applications. This guide provides a comparative assessment of SAH's specificity against a selection of alternative methyltransferase inhibitors, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Look at Inhibitor Potency
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The following tables summarize the IC50 values for SAH and several alternative methyltransferase inhibitors against a variety of methyltransferase enzymes.
A Note on Comparability: The data presented below is compiled from various research articles. Direct comparison of IC50 values across different studies should be approached with caution, as variations in experimental conditions (e.g., enzyme and substrate concentrations, buffer composition, and assay methodology) can influence the results.
Table 1: Comparative IC50 Values of Pan-Methyltransferase Inhibitors
| Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| S-Adenosylhomocysteine (SAH) | Most SAM-dependent Methyltransferases | Submicromolar to low micromolar range | [1] |
| PRMT1 | 1.2 | [2] | |
| G9a | 1.4 | [2] | |
| SET7/9 | 290 | [2] | |
| Sinefungin | Most SAM-dependent Methyltransferases | Broad Spectrum | [3] |
| PRMT1 | < 1 | [4] | |
| SET7/9 | 2.5 | [4] | |
| SETD2 | 28.4 | [5] | |
| G9a | 10 | [2] | |
| PRMT5 | 0.306 | [2] |
Table 2: Comparative IC50 Values of Selected Specific Methyltransferase Inhibitors
| Inhibitor | Primary Target(s) | Target IC50 (nM) | Off-Target Examples (IC50) | Reference |
| Tazemetostat (EPZ-6438) | EZH2 (wild-type and mutant) | 2 - 38 | EZH1 (35-fold less potent), >4,500-fold selective over 14 other HMTs | |
| UNC0638 | G9a / GLP | <15 (G9a), 19 (GLP) | Inactive against SUV39H2, SETD7, SETD8, PRMT3 | [6] |
| Decitabine (5-aza-2'-deoxycytidine) | DNMT1, DNMT3A, DNMT3B | Induces degradation | Broadly inhibits DNMTs | [7] |
| SGI-1027 | DNMT1, DNMT3A, DNMT3B | 7.5 µM (DNMT1), 8 µM (DNMT3A), 6 µM (DNMT3B) | Not specified | |
| GSK3685032 | DNMT1 | 36 | >2500-fold selective over DNMT3A/3L and DNMT3B/3L | [8] |
Mandatory Visualization
Signaling Pathway: The S-Adenosylmethionine (SAM) Cycle and Methyltransferase Inhibition
The following diagram illustrates the central role of the SAM cycle in cellular methylation and the mechanism of product inhibition by SAH.
Caption: The S-Adenosylmethionine (SAM) cycle and product inhibition of methyltransferases by S-Adenosylhomocysteine (SAH).
Experimental Workflow: Assessing Methyltransferase Inhibitor Specificity
This workflow outlines a general procedure for determining the specificity of a methyltransferase inhibitor.
Caption: A general experimental workflow for assessing the specificity of a methyltransferase inhibitor.
Experimental Protocols
In Vitro Methyltransferase Inhibition Assay (Radiometric Filter-Binding Assay)
This protocol provides a method to determine the IC50 of an inhibitor against a specific methyltransferase in vitro.[9][10][11][12]
Materials:
-
Purified methyltransferase enzyme
-
Specific substrate (e.g., histone H3 peptide for a histone methyltransferase)
-
S-[methyl-³H]-adenosyl-L-methionine ([³H]-SAM)
-
Inhibitor compound at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Trichloroacetic acid (TCA)
-
Scintillation cocktail
-
Filter paper (e.g., P81 phosphocellulose paper)
-
96-well plate
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, the specific substrate, and the purified methyltransferase enzyme.
-
Add the inhibitor compound at a range of final concentrations to the appropriate wells. Include a control well with no inhibitor.
-
Initiate the reaction by adding [³H]-SAM to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold 10% TCA.
-
Spot the reaction mixture onto the P81 phosphocellulose filter paper.
-
Wash the filter paper multiple times with a wash buffer (e.g., 50 mM sodium carbonate, pH 9.0) to remove unincorporated [³H]-SAM.
-
Air dry the filter paper.
-
Place the filter paper discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Histone Methylation Assay (Western Blot Analysis)
This protocol describes how to assess the effect of a methyltransferase inhibitor on global histone methylation levels within cells.[6][13][14][15]
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Methyltransferase inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for the histone methylation mark of interest (e.g., anti-H3K9me2, anti-H3K27me3) and a loading control (e.g., anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the methyltransferase inhibitor for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer and collect the total protein lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the specific histone methylation mark overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control (e.g., total histone H3) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in the histone methylation mark upon inhibitor treatment.
Conclusion
S-Adenosylhomocysteine is a potent, broad-spectrum inhibitor of SAM-dependent methyltransferases, making it an invaluable tool for studying the overall effects of methylation inhibition. However, its lack of specificity is a significant limitation for dissecting the functions of individual methyltransferases. The development of highly specific inhibitors, such as tazemetostat for EZH2 and UNC0638 for G9a/GLP, has provided researchers with powerful tools to probe the distinct roles of these enzymes in health and disease. The choice of inhibitor will ultimately depend on the specific research question, with SAH remaining a relevant tool for inducing global hypomethylation, while more targeted inhibitors are essential for investigating the consequences of inhibiting a single methyltransferase. The experimental protocols provided in this guide offer a framework for researchers to assess the specificity and efficacy of these and other novel methyltransferase inhibitors.
References
- 1. Profiling of methyltransferases and other S-adenosyl-L-homocysteine-binding Proteins by Capture Compound Mass Spectrometry (CCMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. graphviz.org [graphviz.org]
- 3. Methyltransferase Inhibitors: Competing with, or Exploiting the Bound Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sinefungin Derivatives as Inhibitors and Structure Probes of Protein Lysine Methyltransferase SETD2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Analysis for Histone H3 Methylation [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 9. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.org [mdanderson.org]
- 11. researchgate.net [researchgate.net]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Analysis of Histone Modifications (Aspergillus nidulans) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone Modification [labome.com]
Validating In Vitro Findings on S-Adenosylhomocysteine In Vivo: A Comparative Guide for Researchers
A critical step in translational research is the validation of in vitro findings in a whole-organism context. This guide provides a comparative overview of experimental approaches to validate the in vitro effects of S-Adenosylhomocysteine (SAH), a key intermediate in methylation metabolism, in in vivo models. We present a summary of quantitative data, detailed experimental protocols, and visual workflows to assist researchers, scientists, and drug development professionals in designing and interpreting their studies.
S-Adenosylhomocysteine (SAH) is a potent inhibitor of methyltransferases and its accumulation has been implicated in various pathological conditions, including cardiovascular disease and neurodegeneration. While in vitro studies using cell cultures provide valuable insights into the molecular mechanisms of SAH-induced cellular stress, validating these findings in animal models is essential to understand their physiological relevance and potential for therapeutic intervention.
Comparative Data: In Vitro vs. In Vivo
The following tables summarize quantitative data from studies investigating the effects of SAH in both cell culture and animal models. These comparisons highlight the translation of molecular findings from a controlled in vitro environment to a complex in vivo system.
| Parameter | In Vitro Model | SAH Concentration/Inducer | Observed Effect | In Vivo Model | Plasma/Tissue SAH Concentration | Observed Effect | Citation |
| VSMC Proliferation | Cultured Rat Vascular Smooth Muscle Cells (VSMCs) | 5 µM Adenosine-2,3-dialdehyde (ADA) to induce SAH accumulation | Increased cell proliferation | Apolipoprotein E-deficient (ApoE-/-) mice | Higher plasma SAH levels in ADA-treated and SAHH+/- groups | Elevated VSMC proliferation in atheromatous plaques | [1] |
| VSMC Migration | Cultured Rat VSMCs | 5 µM ADA | Increased cell migration | ApoE-/- mice | Higher plasma SAH levels in ADA-treated and SAHH+/- groups | Increased VSMC migration in atherosclerotic lesions | [1] |
| Oxidative Stress | Cultured Rat VSMCs | 5 µM ADA | Increased reactive oxygen species (ROS) production | ApoE-/- mice | Higher aortic ROS and malondialdehyde levels in groups with elevated SAH | Increased oxidative stress in the aorta | [1] |
Note: ADA is an inhibitor of SAH hydrolase, leading to intracellular SAH accumulation.
Key Signaling Pathways: From Cell Culture to Animal Models
In vitro studies have identified several signaling pathways that are modulated by elevated SAH levels. In vivo validation of these pathways is crucial for confirming their role in the pathophysiology of SAH-related diseases.
Oxidative Stress and ERK1/2 Signaling in Vascular Smooth Muscle Cells
In vitro work has demonstrated that SAH accumulation in vascular smooth muscle cells (VSMCs) leads to increased oxidative stress and subsequent activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, promoting cell proliferation and migration.[1] This has been validated in ApoE-/- mouse models of atherosclerosis where elevated plasma SAH levels are associated with increased aortic oxidative stress and VSMC proliferation within atherosclerotic plaques.[1]
Endoplasmic Reticulum (ER) Stress and Apoptosis
Another critical pathway implicated in SAH-mediated cellular damage is the unfolded protein response (UPR) or ER stress. In vitro studies have shown that elevated SAH can trigger ER stress, leading to apoptosis. The PERK-eIF2α-ATF4 branch of the UPR is a key player in this process. While direct in vivo validation of SAH-induced ER stress in the vasculature is an active area of research, studies on related conditions like hyperhomocysteinemia have shown activation of ER stress markers in the aortas of ApoE-/- mice.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of findings across different studies. Below are key experimental protocols for validating in vitro findings on SAH in vivo.
In Vivo Model: Hyperhomocysteinemia in ApoE-/- Mice
This model is widely used to study the in vivo effects of elevated homocysteine and, consequently, SAH on atherosclerosis.
Protocol:
-
Animal Model: Male or female Apolipoprotein E-deficient (ApoE-/-) mice, typically 6-8 weeks old.
-
Diet:
-
Control Group: Standard chow diet.
-
High-Methionine Group: Standard chow supplemented with 1% to 1.7% (w/w) L-methionine to induce hyperhomocysteinemia and elevate SAH levels.[2][3]
-
SAH Hydrolase Inhibition Group: Standard chow diet with the addition of an SAH hydrolase inhibitor like adenosine-2,3-dialdehyde (ADA) in drinking water or diet to directly increase SAH.
-
-
Duration: Mice are typically fed the respective diets for 8 to 16 weeks.[2][3]
-
Tissue Collection: At the end of the study period, mice are euthanized, and blood and tissues (e.g., aorta, heart, liver) are collected for analysis.
Measurement of SAH and SAM by HPLC
Accurate quantification of SAH and its precursor S-Adenosylmethionine (SAM) is critical for correlating their levels with observed phenotypes.
Protocol for Aortic Tissue:
-
Tissue Homogenization: Aortic tissue is excised, cleaned of adipose tissue, and snap-frozen in liquid nitrogen. The frozen tissue is then pulverized and homogenized in a perchloric acid solution (e.g., 0.4 M) to precipitate proteins and extract metabolites.
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 15,000 x g) at 4°C to pellet the protein precipitate.
-
Supernatant Collection: The supernatant containing SAH and SAM is carefully collected.
-
HPLC Analysis: The supernatant is injected into a high-performance liquid chromatography (HPLC) system, typically a reverse-phase C18 column, coupled with a UV or fluorescence detector for separation and quantification of SAH and SAM based on their retention times and peak areas compared to known standards.
Analysis of Apoptosis by TUNEL Assay in Aortic Sections
The Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.
Protocol:
-
Tissue Preparation: Aortic root sections are prepared from paraffin-embedded or frozen tissue.
-
Deparaffinization and Rehydration (for paraffin sections): Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol washes.[4][5]
-
Permeabilization: Sections are treated with Proteinase K to allow the TUNEL reagents to access the nuclear DNA.[4][5]
-
Labeling: The sections are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., FITC-dUTP). TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[4][5]
-
Detection:
-
For fluorescence detection, the sections are counterstained with a nuclear stain (e.g., DAPI) and visualized using a fluorescence microscope.
-
For colorimetric detection, an anti-label antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used, followed by the addition of a chromogenic substrate (e.g., DAB).[5]
-
-
Quantification: The percentage of TUNEL-positive cells is determined by counting the number of labeled nuclei relative to the total number of nuclei in a given area.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for validating in vitro findings on SAH in an in vivo model of atherosclerosis.
By following these comparative guidelines and detailed protocols, researchers can effectively bridge the gap between in vitro discoveries and their in vivo significance, ultimately accelerating the translation of basic research into potential therapeutic strategies for SAH-related diseases.
References
- 1. Increased plasma S-adenosyl-homocysteine levels induce the proliferation and migration of VSMCs through an oxidative stress-ERK1/2 pathway in apoE(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. journals.plos.org [journals.plos.org]
- 4. TUNEL Apoptosis Protocol [immunohistochemistry.us]
- 5. biotna.net [biotna.net]
A Guide to S-Adenosylhomocysteine Detection: Benchmarking New Methods Against Established Techniques
For researchers, scientists, and professionals in drug development, the accurate detection of S-Adenosylhomocysteine (SAH) is critical for understanding cellular methylation potential and its implications in various diseases. This guide provides an objective comparison of new and established methods for SAH detection, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
Introduction to S-Adenosylhomocysteine (SAH)
S-Adenosylhomocysteine is a key intermediate in the methionine cycle. It is formed upon the donation of a methyl group from S-Adenosylmethionine (SAM) to a substrate in a reaction catalyzed by methyltransferases. As a product inhibitor of these enzymes, the cellular ratio of SAM to SAH is a critical indicator of the cell's methylation capacity. Dysregulation of this ratio has been implicated in a range of pathological conditions, including cardiovascular diseases, neurological disorders, and cancer. Consequently, the precise and reliable quantification of SAH is of paramount importance in both basic research and clinical diagnostics.
Comparison of S-Adenosylhomocysteine Detection Methods
A variety of analytical methods are available for the quantification of SAH, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the study, such as sensitivity, throughput, and the nature of the biological matrix. Here, we compare three widely used techniques: Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Performance Data
The following table summarizes the key quantitative performance parameters of the different SAH detection methods.
| Feature | ELISA | HPLC with Fluorescence Detection | LC-MS/MS |
| Principle | Competitive immunoassay | Chromatographic separation and fluorescence detection of a derivatized analyte | Chromatographic separation followed by mass-based detection |
| Limit of Detection (LOD) | ~0.2 µM[1][2] | ~4.4 nM[3] | ~0.7 - 15 nM[4][5][6] |
| Limit of Quantitation (LOQ) | Not consistently reported | ~5.7 nM[3] | ~0.5 - 16 nM[5][6][7] |
| Linearity Range | Typically narrow, e.g., 0-12.5 µM[2] | ~5x10⁻⁹ - 5x10⁻⁷ M[8] | Wide, e.g., 16 - 1024 nmol/l[7] |
| Precision (CV%) | Intra-assay: <10%; Inter-assay: <15% (Typical) | Intra-day: ≤6.4%; Inter-day: ≤5.9%[9] | Intra-assay: <9%; Inter-assay: <13%[4][10] |
| Sample Throughput | High | Moderate | High (with UPLC) |
| Specificity | Good, but potential for cross-reactivity | Good, depends on chromatography and derivatization | Excellent |
| Cost | Low | Moderate | High |
| Expertise Required | Low | Moderate | High |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a generalized procedure for a competitive ELISA for SAH detection. Specific details may vary depending on the commercial kit used.
Materials:
-
SAH ELISA Kit (containing pre-coated plates, SAH standards, anti-SAH antibody, HRP-conjugated secondary antibody, wash buffer, substrate, and stop solution)
-
Microplate reader
-
Pipettes and tips
-
Distilled or deionized water
-
Samples (e.g., plasma, serum, cell lysates)
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. This typically involves diluting wash buffers and preparing a standard curve by serially diluting the provided SAH standard.
-
Sample and Standard Addition: Add a defined volume of standards and samples to the appropriate wells of the microplate pre-coated with an SAH conjugate.
-
Antibody Incubation: Add the anti-SAH antibody to each well. During this incubation, free SAH in the sample competes with the immobilized SAH conjugate for binding to the antibody.
-
Washing: Wash the plate multiple times with the wash buffer to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody, which binds to the primary anti-SAH antibody captured in the well.
-
Washing: Repeat the washing step to remove unbound secondary antibody.
-
Substrate Reaction: Add the substrate solution to each well. The HRP enzyme catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the amount of SAH in the sample.
-
Stopping the Reaction: Add the stop solution to terminate the enzymatic reaction.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance values of the standards against their known concentrations. Determine the concentration of SAH in the samples by interpolating their absorbance values on the standard curve.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method involves the derivatization of SAH to a fluorescent compound prior to chromatographic separation and detection.
Materials:
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
-
SAH standard
-
Derivatization agent (e.g., chloroacetaldehyde)
-
Mobile phase solvents (e.g., acetonitrile, water, buffers)
-
Sample preparation reagents (e.g., perchloric acid for protein precipitation)
-
Centrifuge
-
Syringe filters
Procedure:
-
Sample Preparation:
-
For plasma or serum samples, precipitate proteins by adding an equal volume of cold perchloric acid.
-
Centrifuge to pellet the precipitated proteins.
-
Collect the supernatant.
-
-
Derivatization:
-
Mix the supernatant with the derivatization agent (e.g., chloroacetaldehyde) and a buffer (e.g., sodium acetate).
-
Incubate the mixture under specific conditions (e.g., temperature and time) to allow the formation of the fluorescent derivative.
-
-
HPLC Analysis:
-
Filter the derivatized sample through a syringe filter before injection.
-
Inject a defined volume of the sample onto the HPLC column.
-
Perform chromatographic separation using an appropriate mobile phase gradient.
-
Detect the fluorescent derivative using the fluorescence detector set at the specific excitation and emission wavelengths for the derivative.
-
-
Data Analysis:
-
Identify the peak corresponding to the SAH derivative based on its retention time compared to a derivatized SAH standard.
-
Quantify the amount of SAH by comparing the peak area of the sample to a standard curve generated from known concentrations of the SAH standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the quantification of SAH.
Materials:
-
LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole mass spectrometer)
-
Reversed-phase column (e.g., C18 or Hypercarb)
-
SAH standard and a stable isotope-labeled internal standard (e.g., d4-SAH)
-
Mobile phase solvents (e.g., acetonitrile, water, formic acid)
-
Sample preparation reagents (e.g., perchloric acid or methanol for protein precipitation)
-
Centrifuge
Procedure:
-
Sample Preparation:
-
To a known volume of sample (e.g., plasma), add the internal standard.
-
Precipitate proteins using a suitable solvent like cold methanol or perchloric acid.
-
Centrifuge to pellet the proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate SAH from other sample components using a suitable chromatographic gradient.
-
The eluent from the LC is introduced into the mass spectrometer.
-
Perform tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion of SAH (and the internal standard) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and detecting a specific product ion in the third quadrupole. The specific mass transitions for SAH and its internal standard ensure high selectivity.[7]
-
-
Data Analysis:
-
Integrate the peak areas for both SAH and the internal standard.
-
Calculate the ratio of the SAH peak area to the internal standard peak area.
-
Generate a standard curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of SAH in the samples from the standard curve.
-
Visualizations
S-Adenosylmethionine (SAM) Cycle
The following diagram illustrates the central role of S-Adenosylhomocysteine in the S-Adenosylmethionine (SAM) cycle, a critical pathway for cellular methylation.
References
- 1. S-Adenosylhomocysteine (SAH) ELISA Kit [cellbiolabs.com]
- 2. cellbiolabs.com [cellbiolabs.com]
- 3. Validated HPLC-Fl method for the analysis of S-adenosylmethionine and S-adenosylhomocysteine biomarkers in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reversed-phase high-performance liquid chromatography procedure for the simultaneous determination of S-adenosyl-L-methionine and S-adenosyl-L-homocysteine in mouse liver and the effect of methionine on their concentrations [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of S-Inosylhomocysteine: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory work, the proper disposal of chemical reagents is a critical component of ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedural information for the proper disposal of S-Inosylhomocysteine, a compound utilized in various biochemical studies.
Important Note: While this compound is not broadly classified as a hazardous material, it is imperative to consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines and regulations. The following procedures are based on general best practices for laboratory chemical waste management and should be adapted to meet local and institutional requirements.
Step 1: Hazard Assessment
The initial and most crucial step is to determine the hazard classification of the this compound waste. This includes the pure compound as well as any solutions or mixtures containing it.
-
Consult the Safety Data Sheet (SDS): The SDS for this compound will provide information on its physical and chemical properties, as well as any known hazards.
-
Evaluate Mixtures: If the this compound is in a solution, the other components of the mixture must also be considered in the hazard assessment. For instance, if it is dissolved in a flammable solvent, the entire solution must be treated as flammable hazardous waste.
-
Err on the Side of Caution: If the hazard characteristics are unknown or cannot be definitively determined, the waste should be treated as hazardous.[1]
Step 2: Segregation and Containerization
Proper segregation and containment of chemical waste are fundamental to preventing accidental reactions and ensuring safe disposal.
-
Dedicated Waste Container: Use a dedicated, compatible, and clearly labeled container for this compound waste. The original product container is often a suitable choice for waste accumulation.[1]
-
Labeling: The waste container must be labeled with the full chemical name, "this compound," and the words "Hazardous Waste" if applicable.[2] Avoid using abbreviations or chemical formulas.[2] The label should also include the date when waste was first added to the container.
-
Container Integrity: Ensure the container is in good condition, free from leaks or cracks, and has a secure lid.[2] Keep the container closed except when adding waste.[2]
-
Incompatible Materials: Do not mix this compound waste with other incompatible waste streams.[3]
Step 3: On-Site Accumulation and Storage
The storage of chemical waste within the laboratory is subject to strict regulations to minimize risks.
-
Secondary Containment: Store the waste container in a designated secondary containment unit, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.
-
Storage Location: Keep the waste storage area clean and uncluttered. Do not store hazardous waste in fume hoods, on benchtops, or on the floor for extended periods.
-
Volume Limits: Be aware of the maximum volume of hazardous waste that is legally permitted to be stored in a laboratory.[1]
Step 4: Disposal Procedures
The appropriate disposal route for this compound waste depends on its hazard classification and local regulations.
Disposal Decision Matrix
| Waste Stream | Criteria | Disposal Procedure |
| Non-Hazardous Solid Waste | The compound is confirmed to be non-hazardous by EH&S and is not mixed with any hazardous materials. | Place in a sealed, labeled container and dispose of in the regular trash, if permitted by institutional policy. Note that some institutions prohibit the disposal of any chemical waste in the regular trash.[4] |
| Non-Hazardous Aqueous Solution | The solution is confirmed to be non-hazardous, water-miscible, and has a pH between 6 and 9.[5] | With approval from EH&S, small quantities may be eligible for drain disposal with copious amounts of water.[5][6] |
| Hazardous Waste | The compound is classified as hazardous, is mixed with a hazardous substance, or its hazard status is unknown. | Arrange for pickup by your institution's hazardous waste management service.[7] Do not dispose of down the drain or in the regular trash.[7] |
| Empty Containers | The original container is empty and has been triple-rinsed with a suitable solvent.[2] | After triple-rinsing and defacing the original label, the container may be disposed of in the regular trash.[1][6] The rinsate from a container that held a hazardous substance must be collected and treated as hazardous waste.[2] |
Experimental Protocols Cited
No specific experimental protocols for the disposal of this compound were found in the reviewed literature. The procedures outlined above are derived from general laboratory chemical waste management guidelines.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
By adhering to these procedures and consulting with your local safety officials, you can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment.
References
- 1. vumc.org [vumc.org]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 5. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 6. sfasu.edu [sfasu.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Essential Safety and Handling Guide for S-Adenosylhomocysteine (SAH)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling S-Adenosylhomocysteine (SAH). The following procedures detail the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
S-Adenosylhomocysteine is classified as a hazardous substance with the following potential effects:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
Until more comprehensive information is available, it is essential to consider this material hazardous.[1] Adherence to the following PPE guidelines is mandatory to minimize exposure.
Table 1: Required Personal Protective Equipment for Handling S-Adenosylhomocysteine
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye and Face | Safety glasses with side shields or Goggles | Must be worn at all times. A face shield may be required for splash hazards. |
| Hand | Chemical-resistant gloves | Nitrile or latex gloves are generally suitable. For extensive handling, consider double gloving. Do not reuse disposable gloves. |
| Body | Laboratory coat | Must be fully buttoned with sleeves tucked into gloves to prevent skin exposure. An impermeable gown is recommended. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary. |
| Foot | Closed-toe shoes | Shoes must fully cover the feet to protect from spills. |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the procedural steps for the safe handling of SAH, from preparation of solutions to storage.
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eyewash station are readily accessible.[2]
-
All work with solid SAH or concentrated solutions should be conducted in a certified chemical fume hood to ensure adequate ventilation.[2]
2. Solution Preparation Protocol (Example):
-
S-Adenosylhomocysteine is typically supplied as a crystalline solid.[1]
-
To prepare a stock solution, dissolve the solid SAH in the desired solvent, such as 1M HCl or water.[1] The solvent should be purged with an inert gas.[1]
-
For example, a 1 mg/mL solution can be prepared in water.
3. General Handling:
-
Avoid all direct contact with the substance. Do not ingest, inhale, or allow it to come into contact with eyes, skin, or clothing.[1][2]
-
Wash hands and any exposed skin thoroughly after handling.[1]
-
Avoid the formation of dust and aerosols during handling.[2]
4. Storage:
-
Store S-Adenosylhomocysteine at -20°C in a tightly sealed container for long-term stability.[1][3]
-
It is recommended to avoid repeated freeze-thaw cycles of solutions.[3]
Emergency and Disposal Plan
A clear plan for managing spills and disposing of waste is critical for laboratory safety.
Spill Response:
-
Evacuate personnel from the immediate spill area.[2]
-
Ensure the area is well-ventilated.
-
Wearing the full PPE outlined in Table 1, contain the spill.
-
For liquid spills, absorb the solution with an inert, finely-powdered material such as diatomite or a universal binder.[2]
-
Carefully collect the absorbed material and any contaminated surfaces into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[2]
Waste Disposal:
-
All waste materials contaminated with S-Adenosylhomocysteine must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not allow the product or large quantities of it to enter drains, ground water, or sewage systems.[2]
Workflow for Safe Handling of S-Adenosylhomocysteine
Caption: Workflow for the safe handling of S-Adenosylhomocysteine.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
